2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
2-chloro-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIWWIFXKVGUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10326768 | |
| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14761-39-8 | |
| Record name | 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10326768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
This guide provides a comprehensive technical overview for the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a valuable intermediate in the development of various pharmaceutically active compounds. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established chemical principles.
Introduction: Significance and Application
This compound is a key building block in organic synthesis. Its structure, featuring a phenylpiperazine moiety and a reactive chloroacetyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules. The phenylpiperazine core is a common scaffold in many centrally acting agents, while the α-chloro ketone functionality allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of various heterocyclic systems. This intermediate is particularly relevant in the synthesis of antipsychotic drugs and other neuropharmacological agents. This guide will detail a robust and reproducible protocol for its preparation, purification, and characterization.
Chemical Profile
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 14761-39-8 | [ChemScene][1] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [ChemScene][1] |
| Molecular Weight | 238.71 g/mol | [ChemScene][1] |
| Appearance | Solid | [Sigma-Aldrich] |
| Purity | ≥98% (typical) | [ChemScene][1] |
| Storage Conditions | Sealed in dry, 2-8°C | [ChemScene][1] |
| IUPAC Name | This compound | [Sigma-Aldrich] |
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution.
Reaction Scheme:
Caption: Synthesis of this compound.
Mechanism:
The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen of 1-phenylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form a tetrahedral intermediate. The intermediate then collapses, with the departure of the second chloride ion as a leaving group, to yield the final N-acylated product and hydrochloric acid as a byproduct. The presence of a base is often beneficial to neutralize the HCl formed, driving the reaction to completion.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[2]
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
pH meter or pH paper
Reagents and Solvents
-
1-Phenylpiperazine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (CH₂Cl₂) or Dioxane, anhydrous
-
Triethylamine (Et₃N) or other suitable base (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpiperazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (or dioxane) under a nitrogen atmosphere.
-
Addition of Chloroacetyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Experimental workflow for the synthesis of this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Expected Analytical Data
The following are expected analytical data based on the structure of the compound. For comparison, the experimental data for the closely related 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone is provided.[2]
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group.
-
Expected signals for this compound:
-
δ 7.35-7.25 (m, 2H, Ar-H)
-
δ 7.00-6.90 (m, 3H, Ar-H)
-
δ 4.15 (s, 2H, COCH₂Cl)
-
δ 3.80-3.70 (m, 4H, piperazine-H)
-
δ 3.25-3.15 (m, 4H, piperazine-H)
-
-
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should show resonances for the carbonyl carbon, the aromatic carbons, the piperazine carbons, and the chloro-substituted methylene carbon.
-
Expected signals for this compound:
-
δ 165.5 (C=O)
-
δ 150.0 (Ar-C)
-
δ 129.5 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 116.5 (Ar-CH)
-
δ 50.0-45.0 (piperazine carbons)
-
δ 41.0 (COCH₂Cl)
-
-
-
IR (KBr, cm⁻¹): A strong absorption band corresponding to the amide carbonyl stretch is expected around 1650 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (238.71 g/mol ). The isotopic pattern for the chlorine atom should also be observable.
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle only in a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
1-Phenylpiperazine: This compound can be harmful if swallowed or in contact with skin. Avoid inhalation of dust.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
References
- Sharma, P., et al. (2015). Synthesis and biological evaluation of novel 1,2,4-triazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(18), 3849-3853.
- Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin.
- NIST. 2-Chloro-1-(4-chlorophenyl)ethanone.
- ChemicalRegister.com. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers.
- NIST. 2-Chloro-1-(4-chlorophenyl)ethanone.
- Gan, Y., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.
- Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2708.
- Santa Cruz Biotechnology. 2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- ResearchGate. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone.
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- ResearchGate. Figure S14. 13C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g).
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone , a key intermediate in synthetic chemistry with significant potential in drug discovery and development. By synthesizing available data with established scientific principles, this document offers field-proven insights into the characterization and handling of this compound.
Introduction: A Molecule of Interest
This compound, also known by its synonym 1-(chloroacetyl)-4-phenylpiperazine, is a derivative of phenylpiperazine. The phenylpiperazine moiety is a common scaffold in a wide array of biologically active compounds, recognized for its ability to interact with various receptors in the central nervous system. The chloroacetyl group provides a reactive site for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, ensuring reproducibility of synthetic protocols and the quality of downstream products.
Chemical Identity and Structure
A clear identification of this compound is fundamental for any scientific investigation. The compound's identity is established through its unique identifiers and structural formula.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 14761-39-8 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [2] |
| Molecular Weight | 238.71 g/mol | [2] |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | |
| InChI Key | VHIWWIFXKVGUMK-UHFFFAOYSA-N |
The molecular structure, characterized by a phenyl ring attached to a piperazine core which is further substituted with a chloroacetyl group, is depicted below. The structural integrity is a critical determinant of the compound's chemical behavior and reactivity. The piperazine ring typically adopts a chair conformation.[3][4]
Core Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. This section details the known properties of this compound.
| Property | Value | Method/Source |
| Melting Point | 71-73 °C | Experimental |
| Boiling Point | 404.7 ± 40.0 °C | Predicted |
| Density | 1.22 ± 0.1 g/cm³ | Predicted |
| pKa | 2.91 ± 0.10 | Predicted |
Note: While the melting point is an experimentally determined value, the boiling point, density, and pKa are predicted values and should be treated as estimations until experimentally verified.
Solubility Profile
Given its molecular structure with both polar (amide, chloro) and non-polar (phenyl ring) moieties, it is expected to exhibit solubility in a range of organic solvents. Based on the solubility of similar piperazine derivatives, the compound is likely soluble in solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
-
Dichloromethane
-
Chloroform
It is expected to have limited solubility in water and non-polar solvents like hexane.
Experimental Protocol for Solubility Determination:
A standardized protocol to experimentally determine the solubility involves the shake-flask method, a reliable and widely accepted technique.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Synthesis and Purification
The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a standard procedure in organic synthesis.
General Synthetic Protocol:
-
Dissolution: Dissolve 1-phenylpiperazine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a reaction vessel.
-
Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic reaction.
-
Acylation: Add chloroacetyl chloride dropwise to the cooled solution with continuous stirring. A base, such as triethylamine or sodium carbonate, may be added to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous drying agent like sodium sulfate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product.
Analytical Characterization
A robust analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for assessing the purity of the compound and for quantitative analysis.
Illustrative HPLC-UV Method for Piperazine Derivatives:
While a specific validated method for the target compound is not published, a general method for piperazine derivatives can be adapted.[3][4][5][6]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier like trifluoroacetic acid (TFA) or a buffer. For instance, a mobile phase of Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) has been used for related compounds.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 35 °C.[3]
-
Detection Wavelength: 254 nm (due to the phenyl chromophore).
-
Injection Volume: 10 µL.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for identification, particularly for volatile impurities.
Spectroscopic Analysis
Spectroscopic methods provide crucial information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=O (amide) stretching vibration around 1650 cm⁻¹.
-
C-Cl stretching vibration around 700-800 cm⁻¹.
-
Aromatic C-H and C=C stretching vibrations.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ would be expected at m/z 238, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).
Stability and Storage
The stability of this compound is a critical consideration for its long-term storage and use in experiments.
-
Hydrolytic Stability: The chloroacetyl group is susceptible to hydrolysis, particularly under basic conditions, which would lead to the formation of the corresponding hydroxyacetyl derivative. Therefore, exposure to moisture and alkaline conditions should be minimized.
-
Thermal Stability: While specific data is unavailable, compounds of this nature are generally stable at ambient temperatures. However, for long-term storage, it is advisable to keep the compound in a cool and dry place.
-
Light Sensitivity: Some organic molecules can be sensitive to light. It is good practice to store the compound in an amber-colored vial or in the dark.
Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances such as strong bases and oxidizing agents.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
-
Eye Contact: If the compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: If inhaled, move to fresh air.
-
Ingestion: If swallowed, seek immediate medical attention.
-
For detailed safety information, always refer to the latest Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its physicochemical properties, drawing from available experimental data, predictive models, and analogous compound information. A thorough understanding and application of this knowledge are crucial for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors and drug discovery programs. Further experimental validation of the predicted properties is encouraged to build a more complete and robust profile of this important molecule.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]
-
analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. Taylor & Francis Online. Available at: [Link]
-
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central. Available at: [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Institutes of Health. Available at: [Link]
-
2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers. ChemicalRegister.com. Available at: [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
A Comprehensive Technical Guide to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: A Keystone Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical examination of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS No. 14761-39-8), a critical intermediate in the synthesis of diverse pharmacologically active molecules. We will explore its synthesis, underlying reaction mechanisms, physicochemical properties, and its strategic application in drug development. The narrative emphasizes the causality behind synthetic choices and provides validated protocols for its preparation and subsequent use. This document serves as a practical resource for scientists engaged in medicinal chemistry and process development, offering insights into leveraging this versatile building block for the creation of novel therapeutics.
Introduction: The Strategic Importance of a Bifunctional Intermediate
In the landscape of medicinal chemistry, the assembly of complex molecular architectures from versatile, reactive building blocks is a cornerstone of drug discovery. This compound emerges as a preeminent example of such an intermediate. Its structure is elegantly bifunctional:
-
The Phenylpiperazine Moiety: A privileged scaffold found in a multitude of approved drugs, particularly those targeting the central nervous system (CNS). This group often confers desirable pharmacokinetic properties and provides a key interaction point with biological targets.
-
The α-Chloro Ketone Group: A highly reactive electrophilic center, primed for nucleophilic substitution. This "warhead" allows for the covalent linkage of the phenylpiperazine core to a wide array of other molecular fragments, enabling the rapid generation of compound libraries and the construction of final Active Pharmaceutical Ingredients (APIs).
This guide delves into the practical chemistry of this intermediate, moving beyond simple recitation of facts to explain the expert reasoning behind its synthesis and application.
Physicochemical & Structural Data
A thorough understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Data | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(Chloroacetyl)-4-phenylpiperazine | [1] |
| CAS Number | 14761-39-8 | [2] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [3] |
| Molecular Weight | 238.71 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | |
| Melting Point | 88-92 °C | |
| Solubility | Soluble in Dichloromethane (DCM), Chloroform, and Ethyl Acetate; sparingly soluble in alcohols. |
Synthesis: The Acylation of 1-Phenylpiperazine
The most efficient and widely adopted method for preparing this compound is the nucleophilic acyl substitution of 1-phenylpiperazine with chloroacetyl chloride.
Mechanistic Rationale
Expertise & Experience: The choice of chloroacetyl chloride is deliberate. As an acyl chloride, it is one of the most reactive carboxylic acid derivatives, ensuring a rapid and high-yielding reaction. The reaction proceeds via a classic nucleophilic acyl substitution mechanism. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a transient tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group and forming the final amide product. A crucial byproduct is hydrogen chloride (HCl), which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Synthesis Pathway Diagram
Caption: Synthesis of the title intermediate via nucleophilic acyl substitution.
Detailed Laboratory Protocol
Trustworthiness: This protocol is designed to be self-validating. The reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through standard analytical techniques.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenylpiperazine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of piperazine).
-
Inerting: Purge the flask with nitrogen and cool the mixture to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the stirred solution. The TEA acts as an acid scavenger for the HCl generated during the reaction.
-
Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM (approx. 2 mL per gram) and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes), ensuring the starting piperazine spot has been consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove residual acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield the final product as a crystalline solid.
Application in Drug Synthesis: A Versatile Electrophile
The true value of this compound lies in its utility as a precursor to more complex APIs. The α-chloro group is an excellent leaving group, making the adjacent carbon atom highly susceptible to S_N2 attack by a variety of nucleophiles.
This reactivity allows for the facile connection of the phenylpiperazine core to other pharmacologically relevant fragments, such as phenols, thiols, and secondary amines, to form ether, thioether, or extended amine linkages, respectively. Many antipsychotic and antidepressant drugs feature such linkages.[4]
General API Synthesis Workflow
Caption: General workflow from starting materials to a final API.
Representative Protocol: Ether Synthesis
This protocol demonstrates a typical S_N2 coupling reaction with a phenolic nucleophile.
-
Setup: In a round-bottom flask, dissolve the phenolic starting material (e.g., 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, 1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Base: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq). The base deprotonates the phenol to form the more nucleophilic phenoxide ion.
-
Intermediate Addition: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC or HPLC until the starting materials are consumed.
-
Workup & Isolation: Cool the reaction to room temperature and pour it into ice water, which will often precipitate the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: Further purify the crude product by column chromatography or recrystallization to obtain the final API.
Analytical & Quality Control Profile
Rigorous analytical characterization is essential to confirm the structure and ensure the purity of the intermediate, as impurities can carry through to the final API.[5]
Spectroscopic Data Summary
| Technique | Expected Characteristics |
| ¹H NMR | ~7.3 ppm (t, 2H): Phenyl protons meta to piperazine. ~7.0 ppm (d, 2H): Phenyl protons ortho to piperazine. ~6.9 ppm (t, 1H): Phenyl proton para to piperazine. ~4.2 ppm (s, 2H): Key singlet for the chloroacetyl -CH₂- group. ~3.8 ppm (m, 4H): Piperazine protons adjacent to the carbonyl. ~3.2 ppm (m, 4H): Piperazine protons adjacent to the phenyl group. |
| ¹³C NMR | ~165 ppm: Carbonyl carbon. ~150 ppm: Phenyl C attached to N. ~129 ppm, ~120 ppm, ~116 ppm: Other aromatic carbons. ~67 ppm: Chloroacetyl -CH₂- carbon. ~50-45 ppm: Piperazine carbons. |
| FT-IR (cm⁻¹) | ~1650 cm⁻¹: Strong C=O (amide) stretch. ~3050 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~750 cm⁻¹: C-Cl stretch. |
| MS (ESI+) | [M+H]⁺ at m/z 239.09 |
Purity Analysis by HPLC
A standard quality control method involves reverse-phase HPLC.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Detector: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity typically >98%. Potential impurities include unreacted 1-phenylpiperazine or hydrolysis products.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with reactive chemical intermediates.
-
Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[6][7]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Avoid breathing dust or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for pharmaceutical innovation. Its straightforward, high-yielding synthesis and predictable reactivity make it an invaluable asset for drug discovery and development teams. By understanding the principles behind its synthesis and the versatility of its α-chloro ketone handle, researchers can efficiently construct novel molecular entities with therapeutic potential, accelerating the journey from concept to clinic.
References
- Key Organics. (2017, December 1). Safety Data Sheet: 2-Chloro-1-(4-phenylpiperazino)-1-ethanone.
- Fisher Scientific.
- Echemi. 2-chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone.
- Thermo Fisher Scientific. (2011, September 6).
- Fisher Scientific.
-
ResearchGate. Simple synthesis of aripiprazole API in desired polymorphk form. Available at: [Link]
- Merck Millipore. (2022, December 15).
- Zhangjiagang Jiumu Tech. New synthesis method of aripiprazole.
- Les, A., et al. (2010). OPTIMIZATION OF ARIPIPRAZOLE SYNTHESIS. Acta Poloniae Pharmaceutica – Drug Research, 67(2), 151-157.
-
MOLBASE. This compound. Available at: [Link]
- Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o708.
- ResearchGate. (2020, May 28). (PDF)
- Lo, H. Y. (2018). Creation and evaluation of total synthesis scheme for Aripiprazole.
- ChemicalRegister.com. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers.
- Zhang, G., et al. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Journal of Pharmaceutical and Biomedical Analysis, 152, 197-204.
- Fun, H.-K., et al. (2009). 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o301.
- Hryniów, A., et al. (2025). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2025(1), M2097.
Sources
- 1. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 2. m.molbase.com [m.molbase.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification and characterization of two novel process-related impurities in olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. keyorganics.net [keyorganics.net]
The Multifaceted Biological Landscape of Phenylpiperazine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Phenylpiperazine Scaffold - A Privileged Motif in Modern Pharmacology
The phenylpiperazine moiety, a deceptively simple six-membered heterocycle bearing a phenyl group, stands as a cornerstone in contemporary medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a "privileged scaffold" in drug design. This structural motif is the backbone of numerous clinically successful drugs, spanning a wide therapeutic spectrum from central nervous system (CNS) disorders to oncology.[1] The strategic placement of substituents on both the phenyl ring and the second nitrogen of the piperazine ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the diverse biological activities of phenylpiperazine derivatives, offering researchers and drug development professionals a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.
I. Central Nervous System Activity: Modulating Neurotransmitter Pathways
Phenylpiperazine derivatives have made their most significant impact in the realm of neuroscience, primarily through their interaction with key neurotransmitter systems, most notably serotonin (5-HT) and dopamine (DA) receptors.[1] Trivial modifications to the substitution pattern on the phenylpiperazine nucleus can lead to distinguishable differences in their pharmacological activities.[1]
A. Serotonergic System Modulation: A Spectrum of Activity
The serotonergic system is a primary target for many phenylpiperazine-based drugs. These compounds can act as agonists, partial agonists, or antagonists at various 5-HT receptor subtypes, leading to a range of therapeutic effects, including antidepressant, anxiolytic, and antipsychotic actions.[2][3]
Phenylpiperazine derivatives exert their effects by binding to and modulating the function of serotonin receptors, which are predominantly G-protein coupled receptors (GPCRs). For instance, trazodone, a well-known antidepressant, is a potent antagonist of 5-HT2A and 5-HT2B receptors and a partial agonist of the 5-HT1A receptor.[4][5] This mixed pharmacology is believed to contribute to its antidepressant and anxiolytic effects while minimizing certain side effects associated with selective serotonin reuptake inhibitors (SSRIs).[3] The interaction of these derivatives with 5-HT receptors initiates a cascade of intracellular signaling events. Activation of the 5-HT1A receptor, for example, is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Furthermore, 5-HT1A receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) pathway, which plays a crucial role in neuroplasticity and cell survival.[6][7]
Signaling Pathway: 5-HT1A Receptor-Mediated MAPK/ERK Activation
Caption: Phenylpiperazine agonists/partial agonists activate the 5-HT1A receptor, initiating a Gi/o-protein-mediated cascade that leads to the activation of the MAPK/ERK pathway and subsequent regulation of gene expression related to neuronal function.
The affinity and selectivity of phenylpiperazine derivatives for different serotonin receptor subtypes are heavily influenced by the nature and position of substituents on the phenyl ring. For instance, substitution at the ortho position of the phenyl ring is often favorable for 5-HT1A receptor affinity.[8] The length and nature of the linker connecting the phenylpiperazine core to another moiety can also significantly impact binding.
Table 1: Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | Reference |
| Trazodone | Partial Agonist | Antagonist | [4] |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.78 | - | [8] |
| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 0.57 | - | [8] |
| 8a (a 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative) | 3.77 | - | [9] |
B. Dopaminergic System Modulation: A Balancing Act
Phenylpiperazine derivatives also play a crucial role in modulating dopaminergic neurotransmission, particularly at D2-like receptors (D2, D3, and D4). Their activity at these receptors is central to their use as antipsychotics.
Aripiprazole, a widely prescribed atypical antipsychotic, exemplifies the nuanced interaction of phenylpiperazine derivatives with dopamine receptors. It acts as a partial agonist at D2 receptors.[10][11] This "dopamine system stabilization" is thought to underlie its therapeutic efficacy. In brain regions with excessive dopamine activity (e.g., the mesolimbic pathway in schizophrenia), aripiprazole acts as a functional antagonist, reducing dopaminergic signaling and alleviating positive symptoms.[12] Conversely, in areas with low dopamine activity (e.g., the mesocortical pathway), it acts as a functional agonist, enhancing dopaminergic signaling and potentially improving negative and cognitive symptoms.[12]
The selectivity of phenylpiperazine derivatives for D3 versus D2 receptors is a key area of research, as D3 receptor antagonism is a promising strategy for treating substance use disorders. The nature of the substituent on the phenyl ring and the linker region are critical for achieving this selectivity. For example, certain N-phenylpiperazine analogs with a 4-thiophene-3-yl-benzamide moiety have shown high affinity and selectivity for the D3 receptor.[13]
Table 2: Binding Affinities (Ki, nM) of Representative Phenylpiperazine Derivatives at Dopamine Receptors
| Compound | D2 | D3 | Reference |
| Aripiprazole | 0.34 | 0.8 | [14] |
| Haloperidol | 0.89 | - | [14] |
| Cariprazine | 0.49 | 0.085 | [14] |
| Compound 6a (a 4-thiophene-3-yl-benzamide N-phenylpiperazine) | >400-fold selectivity for D3 | 1.4 | [13] |
II. Anticancer Activity: Targeting Proliferation and Survival Pathways
Emerging research has highlighted the potential of phenylpiperazine derivatives as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, including breast, lung, and prostate cancer.[2]
A. Mechanisms of Anticancer Action
The anticancer activity of phenylpiperazine derivatives is often multifactorial, involving the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis. One of the prominent mechanisms involves the inhibition of the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[2][15] By inhibiting these pathways, phenylpiperazine derivatives can induce cell cycle arrest and apoptosis in cancer cells. For example, some quinoxalinyl–piperazine derivatives have been shown to inhibit the anti-apoptotic Bcl-2 protein and induce p21, leading to G2/M cell cycle arrest.[2]
Signaling Pathway: Phenylpiperazine-Mediated Inhibition of PI3K/Akt Signaling in Cancer Cells
Caption: Phenylpiperazine derivatives can inhibit the PI3K/Akt signaling pathway, a key driver of cancer cell proliferation and survival, leading to reduced proliferation and induction of apoptosis.
B. Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of phenylpiperazine derivatives against cancer cells is highly dependent on their chemical structure. For instance, in a series of arylpiperazine derivatives, compounds with chlorine or trifluoromethyl substituents on the benzene ring exhibited the most potent cytotoxic activity.[2] The nature of the linker and the terminal functional group also play a crucial role in determining anticancer efficacy.
Table 3: Cytotoxic Activity (IC50, µM) of Phenylpiperazine Derivatives in Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | Reference |
| Quinoxalinyl–piperazine derivative 30 | Dose-dependent inhibition | - | [2] |
| Phenylpiperazine derivative 3p | Nanomolar range | Nanomolar range | [1] |
| Thiouracil amide derivative 2 | 18.23 - 100 | - | [16] |
| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivative 3 | 0.31 - 120.52 | - | [16] |
| Phenylsulfonylpiperazine derivative 3 | 4.48 | - | [17] |
III. Cardiovascular Effects: A Double-Edged Sword
While beneficial in CNS disorders, the interaction of phenylpiperazine derivatives with adrenergic and other cardiovascular receptors can lead to side effects. A critical aspect of their safety profile is the potential for QT interval prolongation, which can increase the risk of serious cardiac arrhythmias.
A. Mechanism of Cardiovascular Effects
The primary concern regarding the cardiovascular safety of phenylpiperazine derivatives is their potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[18] Inhibition of the hERG channel delays cardiac repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram (ECG).[19] While not all drugs that prolong the QT interval cause arrhythmias, it is a significant risk factor for Torsade de Pointes (TdP), a potentially fatal ventricular tachycardia.[19] Some phenylpiperazine derivatives also exhibit affinity for α1-adrenoceptors, which can contribute to their cardiovascular effects, such as changes in blood pressure.[20]
B. Structure-Activity Relationship (SAR) Insights
The propensity of a phenylpiperazine derivative to inhibit the hERG channel is influenced by its structural features. Lipophilicity and the presence of a basic nitrogen atom are known to be contributing factors. Early screening for hERG inhibition is a critical step in the development of any new phenylpiperazine-based drug candidate.
Table 4: hERG Inhibition Data for Representative Compounds
| Compound | hERG IC50 (nM) | Reference |
| Thioridazine | 224 | [18] |
| Perphenazine | 1003 | [18] |
| Trifluoperazine | 1406 | [18] |
| Chlorpromazine | 1561 | [18] |
IV. Experimental Protocols for Biological Evaluation
A robust and comprehensive evaluation of the biological activity of phenylpiperazine derivatives requires a combination of in vitro and in vivo assays. The following section provides detailed, step-by-step methodologies for key experiments.
Experimental Workflow: From Synthesis to In Vivo Efficacy
Caption: A generalized workflow for the discovery and preclinical evaluation of phenylpiperazine derivatives, encompassing synthesis, in vitro screening, and in vivo validation.
A. In Vitro Assays
This assay is fundamental for determining the affinity of a compound for a specific receptor.
-
Principle: This assay measures the ability of an unlabeled test compound to compete with a radioactively labeled ligand for binding to a receptor preparation.
-
Materials:
-
Receptor preparation (e.g., cell membranes expressing the target receptor)
-
Radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)
-
Test compounds (phenylpiperazine derivatives)
-
Assay buffer
-
96-well filter plates
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (phenylpiperazine derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.
-
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., phosphorylated forms of ERK or Akt).
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the target proteins, e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
Secondary antibodies (conjugated to an enzyme like HRP)
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with phenylpiperazine derivatives.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody.
-
Wash the membrane and incubate with the secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein to determine the extent of pathway activation or inhibition.
-
B. In Vivo Assays
This is a common behavioral test to assess the central analgesic effects of compounds.
-
Principle: The test measures the latency of a mouse to react to a thermal stimulus (a heated plate), with an increase in latency indicating an analgesic effect.
-
Materials:
-
Mice
-
Hot plate apparatus with adjustable temperature
-
Test compounds and vehicle
-
Positive control (e.g., morphine)
-
-
Procedure:
-
Acclimatize the mice to the testing room and apparatus.
-
Administer the test compound, vehicle, or positive control to the mice (e.g., by oral gavage or intraperitoneal injection).
-
At a predetermined time after administration, place each mouse on the hot plate (typically set to 52-55°C).
-
Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
-
Data Analysis:
-
Compare the mean latency of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
V. Synthesis of Phenylpiperazine Derivatives
The synthesis of phenylpiperazine derivatives typically involves the formation of the piperazine ring and subsequent N-arylation or N-alkylation.
A. General Synthetic Strategies
A common approach to synthesize 1-arylpiperazines is through the reaction of an appropriate aniline with bis(2-chloroethyl)amine or diethanolamine.[4] Alternatively, palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation can be employed for the N-arylation of piperazine.[4] Once the 1-arylpiperazine core is formed, the second nitrogen can be functionalized through various reactions, such as alkylation with alkyl halides or reductive amination.
Synthetic Scheme: General Synthesis of Trazodone
Caption: A representative synthetic scheme for Trazodone, involving the condensation of two key intermediates.
VI. Conclusion and Future Directions
The phenylpiperazine scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutic agents. Its ability to be readily modified to target a diverse range of biological receptors and enzymes ensures its continued relevance in drug discovery. Future research in this area will likely focus on the development of derivatives with enhanced selectivity for specific receptor subtypes to minimize off-target effects. The design of multi-target ligands, which can simultaneously modulate different pathways involved in a disease, is another promising avenue. As our understanding of the complex signaling networks underlying various diseases deepens, the rational design of phenylpiperazine derivatives with precisely tailored pharmacological profiles will undoubtedly lead to the development of safer and more effective medicines.
VII. References
-
Trazodone - Wikipedia. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]
-
Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. [Link]
-
WO2015110883A1 - An improved process for the preparation of trazodone and hydrochloride salt thereof - Google Patents.
-
US6995264B2 - Process for preparing aripiprazole - Google Patents.
-
5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PubMed Central - NIH. [Link]
-
Antiarrhythmic Properties of Phenylpiperazine Derivatives of Phenytoin With α₁-adrenoceptor Affinities - PubMed. [Link]
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC. [Link]
-
Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed. [Link]
-
Trazodone - StatPearls - NCBI Bookshelf - NIH. [Link]
-
A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - MDPI. [Link]
-
A process for the preparation of Trazodone and its hydrochloride - Technical Disclosure Commons. [Link]
-
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - MDPI. [Link]
-
The phenothiazine drugs inhibit hERG potassium channels - PubMed. [Link]
-
What is the mechanism of Trazodone Hydrochloride? - Patsnap Synapse. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - ResearchGate. [Link]
-
Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC. [Link]
-
Aripiprazole Synthesis Process: A Detailed Guide. [Link]
-
Mechanism of Action of Aripiprazole - Psychopharmacology Institute. [Link]
-
New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents - Semantic Scholar. [Link]
-
Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - NIH. [Link]
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. [Link]
-
Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder | ACS Chemical Neuroscience. [Link]
-
Effect of fluoxetine on the MAPK‑ERK1/2 signaling pathway and expression of associated factors in human conjunctival epithelial cells in culture - Spandidos Publications. [Link]
-
Simple synthesis of aripiprazole API in desired polymorphk form - ResearchGate. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - ResearchGate. [Link]
-
Dopamine Receptor Partial Agonists: Do They Differ in Their Clinical Efficacy? - Frontiers. [Link]
-
What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - Frontiers. [Link]
-
High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition - MDPI. [Link]
-
Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Cherry. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC - PubMed Central. [Link]
-
Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]
-
What is the mechanism of action for Trazodone (triazolopyridine antidepressant)?. [Link]
-
WO2017166050A1 - Method for preparing trazodone hydrochloride - Google Patents.
-
The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC - PubMed Central. [Link]
-
Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - MDPI. [Link]
-
Synthesis and bioactivity of aripiprazole derivatives - PubMed. [Link]
-
Aripiprazole - Wikipedia. [Link]
-
[Trazodon--the antidepressant: mechanism of action and its position in the treatment of depression] - PubMed. [Link]
-
Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - MDPI. [Link]
-
Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed. [Link]
-
Prediction of hERG Inhibition by Chemical Large... | Posters - F1000Research. [Link]
-
IC50 of hERG channel blockers | Download Table - ResearchGate. [Link]
-
MAPK/ERK pathway - Wikipedia. [Link]
Sources
- 1. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Trazodone - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychscenehub.com [psychscenehub.com]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. The phenothiazine drugs inhibit hERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiarrhythmic properties of phenylpiperazine derivatives of phenytoin with α₁-adrenoceptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and characterization of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This compound serves as a critical intermediate in the synthesis of various biologically active molecules.[1][2] This document will delve into the synthetic methodology, mechanistic rationale, and detailed analytical characterization of the title compound, ensuring a reproducible and thorough understanding for its application in further research and development.
Introduction: The Significance of this compound
This compound, a piperazine derivative, is a valuable building block in medicinal chemistry. The piperazine moiety is a common scaffold in many clinically approved drugs due to its ability to improve physicochemical properties, thereby enhancing biological activity.[3] This intermediate is particularly useful for introducing the 4-phenylpiperazin-1-yl-ethanone moiety into a target molecule, a common feature in compounds developed as anti-inflammatory agents and CCR1 antagonists.
Synthesis Methodology: A Robust and Validated Protocol
The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. This nucleophilic acyl substitution reaction is a well-established and efficient method for forming the desired amide bond.
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the secondary amine of 1-phenylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The presence of a base is often beneficial to neutralize the hydrochloric acid byproduct generated during the reaction, thus driving the reaction to completion.
Caption: Fig. 1: Reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds and is optimized for the synthesis of the title compound.[4]
Materials:
-
1-Phenylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or an aqueous solution of sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylpiperazine (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Chloroacetyl Chloride: While stirring vigorously, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled piperazine solution over 30-60 minutes.
-
Base Addition: After the addition of chloroacetyl chloride is complete, add triethylamine (1.2 equivalents) dropwise to the reaction mixture to neutralize the HCl formed. Alternatively, the reaction can be worked up using an aqueous sodium bicarbonate solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is no longer detectable.
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.
-
Caption: Fig. 2: Experimental workflow for synthesis.
Characterization: Confirming the Molecular Structure
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group. The integration of these signals should be consistent with the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the piperazine ring carbons, and the carbon of the chloroacetyl group. |
| FT-IR | A strong absorption band characteristic of the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for aromatic and aliphatic groups will also be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₅ClN₂O). The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl) should be observable. |
Chromatographic Analysis
| Technique | Purpose |
| TLC | To monitor the reaction progress and for preliminary purity assessment. |
| HPLC | To determine the purity of the final product with high accuracy. |
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O[1] |
| Molecular Weight | 238.71 g/mol |
| Appearance | Typically a white to off-white solid |
| Melting Point | To be determined experimentally |
Applications in Drug Development
This compound is a versatile intermediate for the synthesis of a wide range of pharmaceutical compounds. Its utility stems from the reactive chloroacetyl group, which can readily undergo nucleophilic substitution reactions with various nucleophiles to introduce the 4-phenylpiperazin-1-yl-ethanone pharmacophore. This moiety is found in molecules with diverse biological activities, highlighting the importance of this starting material in drug discovery pipelines.[1][2]
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Chloroacetyl chloride is highly corrosive and lachrymatory; therefore, extreme caution should be exercised during its handling.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently prepare and validate this important synthetic intermediate for its use in the development of novel therapeutic agents. The self-validating nature of the described experimental and analytical workflow ensures the integrity and reproducibility of the results.
References
-
MOLBASE. This compound. [Link]
-
Zhang, Y., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]
-
SciHorizon. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. [Link]
-
Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. [Link]
-
Royal Society of Chemistry. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]
-
Li, Y., & Wang, J. (2009). 1-Chloro-2-(4-phenyl-piperazin-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1211. [Link]
-
NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]
-
NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]
-
ResearchGate. Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. [Link]
-
National Center for Biotechnology Information. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
-
ResearchGate. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS: 14761-39-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, registered under CAS number 14761-39-8, is a valuable bifunctional molecule primarily utilized as a chemical intermediate in organic synthesis. Its structure incorporates a reactive chloroacetyl group attached to a phenylpiperazine moiety, making it an excellent electrophilic building block for the introduction of the 4-phenylpiperazin-1-yl)acetyl group into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, a representative application in the synthesis of bioactive molecules, and essential safety and handling information.
Core Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 14761-39-8 | [1] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |
| Molecular Weight | 238.71 g/mol | [1] |
| Physical Form | Solid | |
| Melting Point | 71-73 °C | |
| Boiling Point | 404.7 ± 40.0 °C (Predicted) | |
| IUPAC Name | This compound | [1] |
| Synonyms | 1-(Chloroacetyl)-4-phenylpiperazine, 2-chloro-1-(4-phenyl-1-piperazinyl)ethanone | [1] |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CCl | [1] |
| InChI Key | VHIWWIFXKVGUMK-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a standard nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of chloroacetyl chloride.
Synthetic Workflow
The logical flow for the synthesis is straightforward, involving the reaction of the two precursors followed by workup and purification to yield the final product.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from a procedure for a structurally similar compound and is expected to yield the target compound with high purity.[2]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylpiperazine (1.0 eq) in dichloromethane (DCM, approx. 10-15 mL per gram of piperazine).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: To a separate solution of chloroacetyl chloride (1.1 - 1.2 eq) in DCM, add it dropwise to the cooled piperazine solution over 15-20 minutes. A base such as triethylamine (1.2 eq) can be included in the initial piperazine solution to neutralize the HCl byproduct. Alternatively, an aqueous solution of a weak base can be used during workup.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.[2]
-
Workup: Pour the reaction mixture into cold water or a 10% aqueous sodium bicarbonate (NaHCO₃) solution.[2] Separate the organic layer.
-
Extraction and Drying: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) if necessary.
Characterization
-
¹H NMR: Expected signals would include multiplets for the phenyl protons (approx. 6.8-7.3 ppm), a singlet for the chloroacetyl methylene protons (-C(=O)CH₂Cl, approx. 4.1-4.7 ppm), and multiplets for the four sets of piperazine protons (approx. 2.5-3.8 ppm).[2][3]
-
¹³C NMR: Key signals would be the carbonyl carbon (approx. 165-170 ppm), the carbons of the phenyl ring, the chloro-substituted methylene carbon, and the four distinct carbons of the piperazine ring.
-
FT-IR: A strong absorption band corresponding to the amide carbonyl stretch (C=O) is expected around 1650-1680 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (238.71 g/mol ).
Application in Organic Synthesis: A Versatile Alkylating Agent
The primary utility of this compound lies in its role as an electrophile for the N-alkylation of primary and secondary amines, or the O-alkylation of phenols and alcohols. This reactivity allows for the facile synthesis of a wide range of derivatives containing the (4-phenylpiperazin-1-yl)acetyl moiety, a common scaffold in pharmacologically active compounds.[4][5]
Synthetic Workflow: Synthesis of N-Aryl-2-(4-phenylpiperazin-1-yl)acetamides
The following diagram illustrates the use of the title compound in a nucleophilic substitution reaction with an aniline derivative.
Caption: Workflow for the synthesis of N-Aryl acetamides using the title compound.
Detailed Experimental Protocol: Synthesis of N-(4-Chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
This protocol is based on a general procedure for the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives.[5]
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-chloroaniline (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a catalytic amount of potassium iodide (KI, 0.1 eq) in dry acetone or dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 60 °C and stir for several hours (typically 4-8 h). Monitor the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the crude solid and recrystallize from a suitable solvent such as ethanol to obtain the pure N-(4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide.
Safety and Handling
As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
-
References
-
Aziz-ur-Rehman, et al. Synthesis Of Some N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides as Possible Antibacterial and Anticancer Agents with Mild Cytotoxicity. ResearchGate. [Link]
-
Kanagarajan, V., et al. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. International Journal of Pharma and Bio Sciences. [Link]
-
Szymańska, E., et al. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. [Link]
-
SpectraBase. 1-[(4-chlorophenoxy)acetyl]-4-phenylpiperazine. [Link]
-
Nigam, R., et al. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. [Link]
-
PubChem. 1-Phenylpiperazine. [Link]
-
NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]
-
NIST. 2-Chloro-1-(4-chlorophenyl)ethanone. [Link]
-
Yildiz, I., et al. Synthesis of new N-(5,6-methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide/propanamide derivatives and evaluation of their AChE, BChE, and BACE-1 inhibitory activities. Drug Development Research. [Link]
-
Gan, Z-H., et al. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [Link]
-
Sharma, K., et al. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
-
PubChem. 2-Chloro-1-(4-methylphenyl)ethan-1-one. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
reactivity of the chloroacetyl group in piperazine compounds
An In-Depth Technical Guide to the Reactivity of the Chloroacetyl Group in Piperazine Compounds
Abstract
The chloroacetyl group, when appended to the nitrogen atom(s) of a piperazine ring, creates a class of compounds that are highly valuable as versatile intermediates in medicinal chemistry and materials science.[1] The reactivity of this moiety is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the chlorine atom. This guide provides a comprehensive analysis of the synthesis, core reactivity, influencing factors, and practical applications of chloroacetylated piperazine derivatives. It is intended for researchers, scientists, and drug development professionals who utilize these powerful chemical synthons. Detailed experimental protocols and mechanistic insights are provided to facilitate both the understanding and practical execution of relevant chemical transformations.
The Electronic Nature and Core Reactivity of the Chloroacetyl Moiety
The chloroacetyl group is fundamentally an α-halo amide. Its chemical behavior is dictated by a powerful combination of inductive and resonance effects. The electron-withdrawing nature of the carbonyl group enhances the polarity of the carbon-halogen bond, significantly increasing the electrophilicity of the α-carbon atom.[2][3] This makes the carbon atom highly susceptible to attack by a wide range of nucleophiles.
The primary mode of reactivity for the chloroacetyl group in piperazine compounds is bimolecular nucleophilic substitution (SN2).[4][5] In this one-step mechanism, a nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride ion, which is a good leaving group due to its stability as a weak base.[6][7] The reaction proceeds with an inversion of configuration if the α-carbon is chiral, though this is not typically the case for the chloroacetyl group itself.
Factors Influencing Reactivity
The rate and outcome of nucleophilic substitution on chloroacetylpiperazines are governed by several key experimental parameters. Understanding these factors is essential for optimizing reaction yields and minimizing side products.
| Factor | Effect on SN2 Reaction | Rationale & Field Insights |
| Nucleophile Strength | Stronger nucleophiles lead to faster reaction rates. | Reactivity generally follows basicity, but polarizability is also key. Thiols (R-S⁻) are excellent nucleophiles for this reaction. Amines are also highly effective. Alcohols and water are weaker and may require heating or catalytic conditions. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are optimal. | These solvents solvate the cation but not the anionic nucleophile, leaving it "bare" and highly reactive. Polar protic solvents (e.g., ethanol, water) can hydrogen-bond with the nucleophile, reducing its reactivity, and may lead to competing solvolysis reactions. [8] |
| Temperature | Higher temperatures increase the reaction rate. | As with most reactions, kinetics are enhanced by temperature. However, excessive heat can promote side reactions, such as elimination or decomposition, especially with sensitive substrates. Room temperature to moderate heating (40-60 °C) is typical. |
| Leaving Group | Chloride is a good leaving group. | The stability of the departing anion is critical. Chloride is the conjugate base of a strong acid (HCl), making it a stable anion and thus a good leaving group. [7]The corresponding bromoacetyl and iodoacetyl derivatives are even more reactive, but chloroacetyl chloride is often preferred due to cost and stability. |
Key Transformations and Applications
The predictable reactivity of the chloroacetyl group makes it a cornerstone for building molecular complexity. It serves as a bifunctional linker, enabling the covalent attachment of the piperazine scaffold to a wide variety of other molecules. [1][9]
-
Synthesis of Pharmaceutical Agents: This chemistry is fundamental to the synthesis of numerous drugs. For example, it is used to build precursors for anti-cancer agents, anticonvulsants, and quinazolinone derivatives. [10][11][12]The piperazine core is a common pharmacophore, and the chloroacetyl group provides the handle to connect it to other biologically active moieties.
-
Formation of Heterocycles: Chloroacetylpiperazines are precursors for various heterocyclic systems. For instance, reaction with thioamides or thioureas can lead to the formation of thiazole rings, a common structure in medicinal chemistry. [13][14]* Development of Polymers and Materials: The di-substituted 1,4-bis(chloroacetyl)piperazine can act as a cross-linking agent in polymer synthesis due to its bifunctional nature. [9]
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 1,4-Bis(chloroacetyl)piperazine[1][12]
Objective: To synthesize the di-substituted piperazine derivative via N-acylation.
Materials:
-
Piperazine (anhydrous)
-
Chloroacetyl chloride
-
Potassium carbonate (anhydrous, powdered)
-
Chloroform (anhydrous)
-
Distilled water
-
Ethanol
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend piperazine (1 eq.) and anhydrous potassium carbonate (2.2 eq.) in anhydrous chloroform.
-
Cool the stirred suspension to 0–5 °C using an ice-salt bath.
-
Add a solution of chloroacetyl chloride (2.1 eq.) in anhydrous chloroform dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting piperazine is consumed.
-
Pour the reaction mixture into cold water with stirring.
-
The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove inorganic salts.
-
Recrystallize the crude solid from ethanol to yield pure 1,4-bis(chloroacetyl)piperazine as a white crystalline solid.
-
Confirm the structure and purity using ¹H NMR, IR, and mass spectrometry. [1]
Protocol 2: General Nucleophilic Substitution with a Thiol[18]
Objective: To demonstrate a typical SN2 reaction using the synthesized chloroacetyl derivative.
Materials:
-
1,4-Bis(chloroacetyl)piperazine
-
A thiol nucleophile (e.g., 2-mercaptonicotinonitrile derivative)
-
Sodium ethoxide
-
Ethanol (anhydrous)
Procedure:
-
Dissolve the thiol nucleophile (2 eq.) in anhydrous ethanol in a round-bottom flask.
-
Add a solution of sodium ethoxide (2 eq.) in ethanol to the flask to deprotonate the thiol, forming the more nucleophilic thiolate.
-
To this solution, add 1,4-bis(chloroacetyl)piperazine (1 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into water to precipitate the product.
-
Wash the crude product with water and a suitable organic solvent (e.g., diethyl ether) to remove impurities.
-
Purify the product by recrystallization or column chromatography as required.
-
Characterize the final product by appropriate analytical methods (NMR, MS, IR).
Conclusion
The chloroacetyl group is a robust and highly reactive functional handle that imparts significant synthetic utility to piperazine compounds. Its reactivity is dominated by a predictable SN2 mechanism, allowing for the facile and efficient formation of new carbon-nucleophile bonds. By carefully controlling reaction parameters such as stoichiometry, temperature, and solvent, researchers can effectively utilize chloroacetylpiperazines to construct a diverse range of complex molecules for applications spanning from drug discovery to materials science. The self-validating protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals working with these important chemical building blocks.
References
-
Molbase. (n.d.). Synthesis of 1-(2-chloroacetyl)-4-[2,6-di(1-pyrrolidinyl)-4-pyrimidinyl]piperazine. Molbase. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
Szkatuła, D., et al. (2021). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. Retrieved from [Link]
-
Al-Zaydi, K. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. Retrieved from [Link]
-
Request PDF. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Halo ketone. Wikipedia. Retrieved from [Link]
-
Pace, V., Castoldi, L., & Holzer, W. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Organic Chemistry Portal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Al-Hiari, Y. M., et al. (2012). α-Anilinoketones, Esters and Amides: A Chemical Study. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. Retrieved from [Link]
-
Singh, R., et al. (2013). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of 2 a with chloroacetyl chloride (4 a). ResearchGate. Retrieved from [Link]
-
Zaware, B. N., et al. (2022). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. ResearchGate. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances. Retrieved from [Link]
-
Reddy, K. S., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Al-Zaydi, K. M., et al. (2023). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Publications. Retrieved from [Link]
-
Mehta, D., et al. (2019). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Retrieved from [Link]
-
Kumar, A., et al. (2010). Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Archiv der Pharmazie. Retrieved from [Link]
-
Ashenhurst, J. (2025). What Makes A Good Leaving Group. Master Organic Chemistry. Retrieved from [Link]
-
Kevill, D. N. (1973). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Huskie Commons. Retrieved from [Link]
-
Griesbaum, K., et al. (2005). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Wikipedia. Retrieved from [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]
-
Ji, G. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. Retrieved from [Link]
-
Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy 1,4-Bis(chloroacetyl)piperazine | 1703-23-7 [smolecule.com]
- 10. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
solubility of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in organic solvents
An In-Depth Technical Guide to the Solubility of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the . It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this critical physicochemical parameter. This document emphasizes the causality behind experimental choices and provides robust protocols to ensure data integrity and reproducibility.
Introduction: The Significance of Solubility in Drug Development
This compound, with the molecular formula C₁₂H₁₅ClN₂O and a molecular weight of 238.715 g/mol , is a piperazine derivative that serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. The solubility of this compound in organic solvents is a fundamental property that dictates its utility in synthetic reactions, purification processes, and formulation development. A comprehensive understanding of its solubility profile is paramount for optimizing reaction conditions, preventing precipitation during manufacturing, and ensuring the desired bioavailability of the final drug product.
The structure of an API is a primary determinant of its solubility. The presence of both a relatively nonpolar phenyl group and a more polar amide and chloroethane moiety in this compound suggests a nuanced solubility profile across a range of organic solvents with varying polarities. An experienced formulation scientist will design a solubility study around excipients that are suitable for the intended dosage form[3].
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |
| Molecular Weight | 238.715 g/mol | [1] |
| Predicted pKa | 2.91 ± 0.10 | [1] |
| Topological Polar Surface Area | 23.6 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Theoretical Framework for Solubility Determination
The solubility of a solid in a liquid is defined as the concentration of the solute in a saturated solution at a specific temperature and pressure. For pharmaceutical compounds, two types of solubility are typically determined: thermodynamic and kinetic solubility[4].
-
Thermodynamic Solubility: This is the equilibrium solubility, where the solute in the solid state is in equilibrium with the solute in solution. The shake-flask method is the most reliable and widely used technique for determining thermodynamic solubility[5][6].
-
Kinetic Solubility: This refers to the concentration at which a compound precipitates from a solution when added from a stock solution (typically in DMSO) to an aqueous buffer. It is a high-throughput method often used in early drug discovery[4].
This guide will focus on the determination of thermodynamic solubility, as it represents the true equilibrium state and is crucial for downstream development.
Experimental Protocol for Determining Thermodynamic Solubility
The following protocol outlines the "shake-flask" method, which is considered the gold standard for equilibrium solubility determination[5][7].
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or mechanical agitator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for determining the thermodynamic solubility is depicted in the following diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology
-
Preparation of Suspensions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the suspensions for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau[7].
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Analyze the diluted samples using a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can separate the analyte from any potential impurities or degradants[5].
-
Quantify the concentration of this compound in the samples by comparing the peak area to a standard calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of the compound in each solvent, taking into account the dilution factor.
-
Report the solubility in appropriate units (e.g., mg/mL or g/L) along with the experimental temperature.
-
Factors Influencing Solubility Measurements
Several factors can significantly impact the measured solubility of this compound. Careful control of these variables is essential for obtaining accurate and reproducible results.
-
Solid-State Properties: The crystalline form (polymorph) of the compound can have a profound effect on its solubility. It is crucial to characterize the solid form of the starting material and to verify that no phase transitions occur during the experiment[6][7].
-
Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the equilibration process is critical.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the solubility. High-purity materials should be used.
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. As mentioned, this should be confirmed by sampling at multiple time points[7].
-
pH of the Medium: For ionizable compounds, solubility is highly pH-dependent[4]. While this is more critical in aqueous media, the acidic or basic nature of organic solvents can also influence the solubility of compounds with ionizable groups.
Data Presentation and Interpretation
The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |
| Example: Methanol | 25 | [Experimental Value] |
| Example: Ethanol | 25 | [Experimental Value] |
| Example: Acetone | 25 | [Experimental Value] |
| Example: Acetonitrile | 25 | [Experimental Value] |
| Example: Dichloromethane | 25 | [Experimental Value] |
| Example: Ethyl Acetate | 25 | [Experimental Value] |
| Example: DMSO | 25 | [Experimental Value] |
The interpretation of these results will guide decisions in process chemistry and formulation development. For instance, high solubility in a particular solvent may indicate its suitability for a reaction medium or for preparing a stock solution for formulation screening.
Conclusion
Determining the is a critical step in its development as a pharmaceutical intermediate. The shake-flask method provides a reliable means of obtaining thermodynamic solubility data. By carefully controlling experimental variables and employing a robust analytical technique such as HPLC, researchers can generate high-quality data to support informed decisions throughout the drug development lifecycle.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
-
Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available at: [Link]
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]
-
Annex 4 - World Health Organization (WHO). Available at: [Link]
-
2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. PubChem. Available at: [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Center for Biotechnology Information. Available at: [Link]
-
2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PubMed Central. Available at: [Link]
-
2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone - PubMed. Available at: [Link]
-
2-Chloro-1-(4-methylphenyl)ethan-1-one | C9H9ClO | CID 237805 - PubChem. Available at: [Link]
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... - ResearchGate. Available at: [Link]
-
Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC - NIH. Available at: [Link]
-
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone - ResearchGate. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. who.int [who.int]
The Phenylpiperazine Ethanone Core: A Technical Guide to its Discovery, Synthesis, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Serendipitous Path to a Privileged Scaffold
The history of medicinal chemistry is rich with tales of serendipity, where chance observations have paved the way for groundbreaking therapeutic discoveries. The journey of the phenylpiperazine scaffold, a cornerstone of modern neuropharmacology, is no exception. Its roots can be traced back to the mid-20th century, a transformative era that saw the birth of psychopharmacology. The landmark discovery of chlorpromazine in 1951 by Paul Charpentier at Rhône-Poulenc laboratories, and the subsequent recognition of its antipsychotic properties by clinicians like Henri Laborit, Jean Delay, and Pierre Deniker, ignited a fervent search for other centrally acting agents.[1][2] This "psychopharmacological revolution" shifted the focus of psychiatric treatment from physical interventions to targeted molecular therapies.[2][3]
In this fertile scientific landscape, chemists began to explore the vast chemical space of heterocyclic compounds, leading them to the versatile piperazine ring. This guide delves into a specific and highly influential branch of this chemical family: the phenylpiperazine ethanone compounds. We will traverse the historical milestones of their discovery, dissect the intricacies of their synthesis, and illuminate the profound impact of their structure-activity relationships on the development of novel therapeutics. This document is designed not as a rigid protocol, but as a comprehensive scientific narrative, empowering researchers to understand the "why" behind the "how" in the ongoing exploration of this remarkable chemical scaffold.
I. Genesis of a Pharmacophore: Historical Emergence and Early Investigations
While the broader class of phenothiazines, like chlorpromazine, initially captured the spotlight in the 1950s, the unique potential of the phenylpiperazine moiety soon became apparent.[1][4] Early research into antihistaminic agents had already hinted at the central nervous system effects of compounds bearing this structural motif.[5] The initial forays into what would become the vast family of phenylpiperazine-based drugs were often extensions of this earlier work, with chemists systematically modifying the core structure to explore its pharmacological potential.
The precise first synthesis of a simple phenylpiperazine ethanone is not definitively documented in a single seminal publication but rather emerged from the broader exploration of N-arylpiperazines. These compounds were initially investigated for a range of activities, including analgesic and behavioral effects.[1] The ethanone side chain was a logical extension, providing a ketone functionality that could participate in hydrogen bonding and other interactions with biological targets. The early development of antipsychotics was a long and often winding path, with many discoveries arising from unexpected observations in the clinic.[6] It was within this environment of exploration that the phenylpiperazine core established itself as a "privileged scaffold" – a molecular framework that consistently imparts desirable pharmacological properties.[7]
Pioneering researchers in psychopharmacology, such as those at the forefront of the chlorpromazine discovery, created a climate of innovation that encouraged the synthesis and screening of vast libraries of compounds.[8] While specific names of the very first chemists to synthesize a phenylpiperazine ethanone may be lost to the annals of industrial research, their collective efforts laid the groundwork for the development of numerous blockbuster drugs.
II. The Art of Creation: Synthesis of the Phenylpiperazine Ethanone Core
The synthesis of phenylpiperazine ethanone derivatives is a testament to the elegance and versatility of modern organic chemistry. The general approach involves the coupling of a phenylpiperazine with a phenylethanone moiety. A common and straightforward method is the N-acylation of a substituted phenylpiperazine with a 2-halo-1-phenylethanone.
A. General Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 2-(4-arylpiperazin-1-yl)-1-phenylethanone derivatives.
Sources
- 1. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. redirect for 10401230591002002 [triggered.edina.clockss.org]
- 3. List of chemists - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Spectroscopic Guide to 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: Structure Elucidation and Data Interpretation
Introduction
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a valuable chemical intermediate, frequently utilized in the synthesis of a wide array of pharmacologically active compounds. Its structure, featuring a phenylpiperazine core acylated with a chloroacetyl group, presents a unique combination of functionalities that are key to its reactivity and utility in drug development. A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its identity, purity, and for tracking its transformation in subsequent chemical reactions.
This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from analogous structures, offering a comprehensive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl moiety. The chemical shifts are influenced by the electronic environment of each proton. For instance, the electron-withdrawing nature of the adjacent nitrogen and carbonyl group will deshield the piperazine protons.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse program for ¹H NMR. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | t | 2H | H-meta (Phenyl) |
| ~6.95 | d | 2H | H-ortho (Phenyl) |
| ~6.88 | t | 1H | H-para (Phenyl) |
| ~4.15 | s | 2H | -C(=O)CH₂Cl |
| ~3.80 | t | 2H | Piperazine (-C(=O)NCH₂) |
| ~3.65 | t | 2H | Piperazine (-C(=O)NCH₂) |
| ~3.20 | t | 4H | Piperazine (Ar-NCH₂) |
Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The piperazine protons often appear as complex multiplets due to their conformational exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters: Employ a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) are typically used.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165.5 | C=O (Amide) |
| ~151.0 | C-ipso (Phenyl) |
| ~129.0 | C-meta (Phenyl) |
| ~120.0 | C-para (Phenyl) |
| ~116.0 | C-ortho (Phenyl) |
| ~49.0 | Piperazine (Ar-NCH₂) |
| ~45.5 | Piperazine (-C(=O)NCH₂) |
| ~41.5 | -C(=O)CH₂Cl |
Note: The assignments are based on established chemical shift ranges for similar functional groups.[2]
Structural Elucidation Workflow:
Caption: NMR data interpretation workflow for structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the carbon-nitrogen bonds, the aromatic ring, and the carbon-chlorine bond.
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The spectrum can be acquired using a neat sample (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Parameters: Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3020 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Aliphatic (Piperazine) |
| ~1660 | C=O stretch (Amide) | Carbonyl |
| ~1600, ~1490 | C=C stretch | Aromatic Ring |
| ~1230 | C-N stretch | Amine/Amide |
| ~750, ~690 | C-H out-of-plane bend | Monosubstituted Benzene |
| ~730 | C-Cl stretch | Alkyl Halide |
The strong absorption band around 1660 cm⁻¹ is particularly diagnostic for the amide carbonyl group. The presence of bands in the aromatic region confirms the phenyl substituent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol for MS Data Acquisition:
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) is also suitable, especially for LC-MS analysis.[3]
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) is used.
-
Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The calculated exact mass of C₁₂H₁₅ClN₂O is 238.0873 g/mol . The mass spectrum will show a molecular ion peak at m/z 238. Due to the natural abundance of the ³⁷Cl isotope, an (M+2)⁺ peak at m/z 240 with approximately one-third the intensity of the M⁺ peak is expected.
-
Major Fragmentation Pathways:
-
Loss of the chloroacetyl group (-C₂H₂ClO) to give a fragment at m/z 161, corresponding to the phenylpiperazine cation.
-
Cleavage of the C-Cl bond to give a fragment at m/z 203.
-
Fragmentation of the piperazine ring can lead to various smaller charged species.
-
Fragmentation Analysis Workflow:
Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and together they form a robust dataset for the unambiguous identification and characterization of this important chemical intermediate. The protocols and predicted data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, ensuring the scientific integrity of their work.
References
- National Center for Biotechnology Information. "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone." PubChem Compound Summary for CID 2874635.
- The Royal Society of Chemistry. "Supplementary Information - A general and practical palladium-catalyzed Hiyama cross-coupling reaction of (hetero)aryl chlorides."
- J Pharm Pharm Sci.
-
Organic Chemistry Data. "NMR Spectroscopy :: 13C NMR Chemical Shifts." [Link]
Sources
The Phenylpiperazine Scaffold: A Privileged Motif for Novel Therapeutics - An In-depth Technical Guide to Potential Therapeutic Targets
The phenylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. This structural motif, consisting of a phenyl group linked to a piperazine ring, is a key pharmacophore in numerous approved drugs and clinical candidates.[1][2] Its versatility allows for fine-tuning of pharmacological activity through targeted structural modifications, leading to compounds with diverse therapeutic applications.[1][3] This in-depth technical guide provides a comprehensive overview of the established and emerging therapeutic targets for phenylpiperazine derivatives, offering insights for researchers, scientists, and drug development professionals.
The Serotonergic System: A Primary Domain for Phenylpiperazine Action
The serotonergic system, modulated by the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is a principal target for phenylpiperazine derivatives.[3] These compounds have been extensively developed as ligands for various 5-HT receptor subtypes, leading to treatments for a range of psychiatric and neurological disorders.[3][4]
5-HT1A Receptors: A Key Target for Anxiolytics and Antidepressants
The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is highly expressed in brain regions associated with mood and anxiety.[3] Phenylpiperazine derivatives frequently act as agonists or partial agonists at this receptor.
Mechanism of Action: Activation of presynaptic 5-HT1A autoreceptors reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptic 5-HT1A receptor activation in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.[3] The signaling cascade involves the inhibition of adenylyl cyclase and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[3]
Therapeutic Rationale: Partial agonists are particularly valuable as they can provide a modulatory effect, avoiding the potential for overstimulation or desensitization associated with full agonists. This profile is beneficial for treating major depressive disorder and anxiety disorders.
Experimental Protocol: 5-HT1A Receptor Binding Assay
A crucial step in identifying novel 5-HT1A-targeting compounds is to determine their binding affinity.
Objective: To determine the inhibitory constant (Ki) of test compounds for the human 5-HT1A receptor.
Methodology:
-
Membrane Preparation: Utilize cell membranes from HEK-293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: Employ [3H]8-OH-DPAT as the radiolabeled ligand.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Procedure: a. Incubate cell membranes (20-40 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]8-OH-DPAT. b. Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin). c. Incubate at 25°C for 60 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) from competition curves. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
5-HT2A Receptors: A Target for Antipsychotics and Sleep Aids
The 5-HT2A receptor is another GPCR that is widely distributed in the central nervous system. Phenylpiperazine derivatives often act as antagonists at this receptor.[3]
Mechanism of Action: 5-HT2A receptor activation is linked to excitatory neurotransmission and is implicated in the pathophysiology of psychosis and the mechanism of action of hallucinogens.[5] Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is a key mechanism of atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.[5] Blockade of these receptors is also associated with sedative effects, making them a target for insomnia treatments.[5] The signaling pathway primarily involves the Gαq protein, leading to the activation of phospholipase C and subsequent increases in intracellular inositol phosphates and calcium.[3]
Therapeutic Rationale: The development of 5-HT2A antagonists offers a pathway to more effective and better-tolerated treatments for schizophrenia and other psychotic disorders, as well as for sleep disturbances. Trazodone is a classic example of a phenylpiperazine antidepressant with potent 5-HT2A antagonist activity.[5]
5-HT2C Receptors: A Target for Obesity and Psychiatric Disorders
The 5-HT2C receptor plays a crucial role in regulating mood, appetite, and reward pathways.[3] Phenylpiperazine derivatives have been developed as both agonists and antagonists for this receptor.
Mechanism of Action: Activation of 5-HT2C receptors in the hypothalamus is known to reduce food intake, making it a target for anti-obesity drugs. In contrast, antagonism of this receptor can have antidepressant and anxiolytic effects.[3]
Therapeutic Rationale: The specific effect of a phenylpiperazine derivative on the 5-HT2C receptor can be tailored to the desired therapeutic outcome. For instance, a selective agonist could be developed for weight management, while an antagonist might be pursued for depression or anxiety.
Signaling Pathway of Key Serotonin Receptors Targeted by Phenylpiperazine Derivatives
Caption: Signaling pathways of 5-HT1A and 5-HT2A receptors.
The Dopaminergic System: Targeting Psychosis and Substance Abuse
Dopamine receptors are another major class of targets for phenylpiperazine derivatives, particularly in the context of neuropsychiatric disorders.
Dopamine D2 and D3 Receptors: A Focus on Schizophrenia and Addiction
The D2 and D3 receptors are members of the D2-like family of dopamine receptors and share a high degree of homology.[6] They are critical targets for antipsychotic medications and are increasingly being investigated for their role in substance use disorders.[6][7]
Mechanism of Action: The therapeutic effect of typical antipsychotics is primarily attributed to the blockade of D2 receptors in the mesolimbic pathway. However, this can also lead to motor side effects due to D2 receptor blockade in the nigrostriatal pathway. D3 receptors have a more restricted expression pattern, being concentrated in limbic brain regions associated with reward and cognition.[6] Therefore, selective D3 receptor antagonists or partial agonists are hypothesized to offer antipsychotic efficacy with a reduced side-effect profile.[6][8] Furthermore, D3 receptor modulation is a promising strategy for treating drug addiction, as these receptors are implicated in drug-seeking behavior.[6][7]
Therapeutic Rationale: The development of phenylpiperazine derivatives with high selectivity for D3 over D2 receptors is a key objective in the search for novel antipsychotics and addiction therapies.[6][8] A multi-target approach, combining D2/D3 antagonism with 5-HT1A agonism, is also a promising strategy for treating schizophrenia.[9]
Table 1: Representative Phenylpiperazine Derivatives and Their Primary CNS Targets
| Compound | Primary Target(s) | Therapeutic Class |
| Trazodone | 5-HT2A antagonist, SERT inhibitor | Antidepressant[5] |
| Nefazodone | 5-HT2A antagonist, SERT inhibitor | Antidepressant[4] |
| Vortioxetine | SERT inhibitor, 5-HT1A agonist, 5-HT3 antagonist | Antidepressant[10] |
| Aripiprazole | D2 partial agonist, 5-HT1A partial agonist, 5-HT2A antagonist | Antipsychotic |
| Cariprazine | D3/D2 partial agonist | Antipsychotic |
| (m-CPP) | 5-HT2C agonist | Research tool |
| (TFMPP) | 5-HT1B agonist | Research tool[1] |
Emerging and Novel Therapeutic Targets
While the serotonergic and dopaminergic systems are the most well-established targets, the therapeutic potential of phenylpiperazine derivatives extends to a variety of other receptors and enzymes.
Adrenergic Receptors: A Potential Avenue for Cancer Therapy
Recent research has highlighted the potential of arylpiperazine derivatives as anticancer agents.[11] One proposed mechanism involves the modulation of adrenergic receptors, which are known to be involved in cell proliferation and survival.
Mechanism of Action: Certain phenylpiperazine derivatives, such as naftopidil, have been shown to possess α1-adrenergic receptor antagonist activity and exhibit anti-proliferative effects in various cancer cell lines, including prostate, bladder, and renal cancer.[11] The antitumor effects may also be mediated through the inhibition of signaling pathways like PI3K/Akt.[3]
Therapeutic Rationale: The repositioning of existing drugs with a phenylpiperazine core and known adrenergic activity, or the development of novel derivatives targeting these receptors, represents a promising strategy for cancer therapy.[11]
Topoisomerase II: A Target in Oncology
Some novel phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized as potential anticancer agents that target topoisomerase II (Topo II).[12]
Mechanism of Action: Topo II is an essential enzyme involved in DNA replication and transcription. Topo II inhibitors can stabilize the enzyme-DNA complex, leading to DNA strand breaks and subsequent apoptosis in cancer cells.[12] Molecular docking studies have suggested that these phenylpiperazine derivatives can bind to the DNA-Topo II complex.[12]
Therapeutic Rationale: The development of novel Topo II inhibitors with improved efficacy and reduced side effects compared to existing chemotherapeutics is an active area of research. The phenylpiperazine scaffold provides a versatile platform for designing such compounds.[12]
Transient Receptor Potential Vanilloid 1 (TRPV1): A Target for Pain Management
TRPV1 is a non-selective cation channel that plays a crucial role in pain perception.[13] Novel phenylpiperazine derivatives have been identified as potent TRPV1 antagonists.
Mechanism of Action: Antagonism of TRPV1 can block the transmission of pain signals, leading to an analgesic effect.[13]
Therapeutic Rationale: The development of TRPV1 antagonists is a promising approach for the treatment of various pain conditions. Phenylpiperazine derivatives offer a novel chemical scaffold for the design of such antagonists with potentially improved side-effect profiles, such as a lower risk of hyperthermia.[13]
Other Potential Targets
The versatility of the phenylpiperazine scaffold has led to its investigation against a wide range of other targets, including:
-
Histamine H1 Receptors: For the treatment of allergic conditions.[1]
-
Nicotinic Acetylcholine Receptors: With potential applications in inflammatory conditions.[1]
-
α-Amylase: For the management of diabetes.[2]
-
Acaricidal Targets: Phenylpiperazine derivatives have also been developed as potent acaricides, suggesting novel modes of action outside of mammalian systems.[14]
Experimental Workflow for Target Identification and Validation
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Trazodone - Wikipedia [en.wikipedia.org]
- 6. Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Novel phenylpiperazine derivatives as potent transient receptor potential vanilloid 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploration of Novel Derivatives from 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Abstract
The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant agents, particularly those targeting the central nervous system (CNS).[1][2] The inherent "drug-likeness" of this moiety, coupled with its synthetic tractability, makes it a high-value starting point for drug discovery campaigns. This guide focuses on a key intermediate, 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a versatile building block poised for the generation of diverse chemical libraries. We will explore the fundamental reactivity of this α-chloro ketone and provide detailed, field-proven protocols for the synthesis of novel derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both the practical "how" and the critical "why" behind the synthetic strategies discussed, thereby empowering the rational design of next-generation therapeutics.
The Strategic Importance of the this compound Core
The core structure combines two key pharmacophoric elements: the N-phenylpiperazine unit and a reactive α-chloroacetyl group. The N-phenylpiperazine moiety is a well-established "privileged scaffold" known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3] Its modulation can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2]
The α-chloroacetyl group, conversely, is a highly versatile chemical handle. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-chlorine bond, rendering it susceptible to nucleophilic attack. This reactivity is the gateway to a vast chemical space, allowing for the introduction of a wide array of functional groups and heterocyclic systems.
Caption: Logical relationship of the core compound.
Synthesis of the Core Intermediate
The foundational step is the synthesis of this compound. This is typically achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. The reaction is robust and generally proceeds in high yield.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the acylation of substituted piperazines.[4]
Materials:
-
1-Phenylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1-phenylpiperazine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Add triethylamine (1.1 eq.) to the solution. The base is crucial to neutralize the HCl generated during the reaction, preventing the protonation of the starting piperazine which would render it non-nucleophilic.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred mixture. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. If a bicarbonate solution is used instead of TEA, pour the reaction mixture into a cold 10% NaHCO₃ aqueous solution and stir.[4] Separate the organic layer.
-
Purification: Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: The product can be further purified by recrystallization or column chromatography if necessary. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for core compound synthesis.
Derivatization Strategies: Unlocking Chemical Diversity
The true utility of the core intermediate lies in the reactivity of its α-chloro group. Below are several key strategies for derivatization, complete with protocols and mechanistic insights.
Nucleophilic Substitution with Amines
A straightforward approach to introduce new functionality is the displacement of the chloride with primary or secondary amines. This Sₙ2 reaction creates novel amino-ketone derivatives, expanding the pharmacophore and potentially introducing new hydrogen bond donors and acceptors.
Causality: The choice of amine and reaction conditions (solvent, temperature, and base) is critical. Bulky amines may require more forcing conditions (higher temperatures). The use of a non-nucleophilic base is essential to prevent competitive side reactions.
-
Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or dioxane.
-
Reagents: Add the desired primary or secondary amine (1.2 eq.) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq.).
-
Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor by TLC.
-
Work-up: Cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
Synthesis of Thioether Derivatives
Thioethers are prevalent in many biologically active molecules. The reaction of the α-chloro ketone with a thiol or thiolate anion provides a facile route to these derivatives.[5] This Sₙ2 displacement is typically efficient and high-yielding.
Causality: Thiols are excellent nucleophiles, and the reaction often proceeds smoothly at room temperature. A weak base is sufficient to deprotonate the thiol to the more nucleophilic thiolate.
-
Setup: Dissolve the desired thiol (1.1 eq.) in a solvent like ethanol or DMF.
-
Base: Add a base such as potassium carbonate (1.2 eq.) or sodium ethoxide and stir for 15-20 minutes to generate the thiolate in situ.
-
Addition: Add a solution of this compound (1.0 eq.) in the same solvent.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thioether derivative.
Hantzsch Thiazole Synthesis
A powerful method for constructing heterocyclic scaffolds is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form an aminothiazole ring.[6][7] This introduces a new, often biologically active, heterocyclic system onto the core structure.
Causality: The mechanism involves initial S-alkylation of the thiourea by the α-chloro ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction is typically performed in a protic solvent like ethanol under reflux.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and thiourea (1.2 eq.) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.[6]
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the thiazole hydrohalide salt may form.
-
Neutralization: Pour the mixture into cold water and neutralize with a base (e.g., 5% sodium bicarbonate solution) to precipitate the free base of the aminothiazole.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol or purification via column chromatography can be performed if necessary.
Caption: Key derivatization pathways from the core.
Characterization and Data Analysis
The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is required for unambiguous characterization.
| Technique | Information Provided | Expected Observations for a Thioether Derivative |
| ¹H NMR | Proton environment, connectivity | Appearance of new signals corresponding to the R-group of the thiol. A characteristic singlet for the -CO-CH₂-S- protons. |
| ¹³C NMR | Carbon skeleton | A signal for the carbonyl carbon (~165-170 ppm), signals for the piperazine and phenyl rings, and new signals for the introduced thioether moiety.[8] |
| Mass Spec | Molecular weight, fragmentation | A molecular ion peak corresponding to the expected mass of the product. |
| FT-IR | Functional groups | A strong carbonyl (C=O) stretch (~1650 cm⁻¹). |
Future Directions and Biological Screening
The derivatives synthesized from the this compound core are prime candidates for biological evaluation across various therapeutic areas. Given the prevalence of the phenylpiperazine scaffold in CNS-active drugs, initial screening could focus on targets such as serotonin and dopamine receptors.[2] Furthermore, the diverse functionalities introduced open possibilities for activity in other domains, including oncology (e.g., as kinase inhibitors) and infectious diseases.[9][10] In silico studies, such as molecular docking, can help prioritize synthesized compounds for screening against specific targets like the C-C chemokine receptor type 1 (CCR1).[11]
Conclusion
This compound is a high-potential starting material for the generation of novel and diverse chemical entities. Its synthesis is straightforward, and the reactive α-chloroacetyl handle provides a reliable entry point for a multitude of chemical transformations. By employing the robust protocols detailed in this guide—from simple nucleophilic substitutions to complex heterocyclic ring formations—researchers can efficiently build libraries of novel phenylpiperazine derivatives. This strategic approach, grounded in a solid understanding of chemical reactivity and mechanistic principles, is fundamental to the discovery of new therapeutic agents.
References
- Fraga, C. A. M., et al. (2011). Phenylpiperazine derivatives: a patent review (2006 – present). Expert Opinion on Therapeutic Patents, 21(9), 1349-1367.
-
Guzior, N., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Pharmaceutical Design, 25(30), 3246-3258. Available from: [Link]
-
Fraga, C. A. M., et al. (2011). Phenylpiperazine derivatives: A patent review (2006 - Present). ResearchGate. Available from: [Link]
-
Galdiero, E., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]
-
Li, Y., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 26177. Available from: [Link]
-
Patel, R., et al. (2015). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. Available from: [Link]
-
Jain, P., & Kumar, A. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research, 4(5), 1665-1675. Available from: [Link]
-
SynArchive. (2024). Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]
-
Molbase. (n.d.). This compound. Molbase. Available from: [Link]
-
Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. Available from: [Link]
-
ISRES Publishing. (2023). synthesis of 1,2,4 triazole compounds. ISRES Publishing. Available from: [Link]
-
SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
ResearchGate. (n.d.). Hantzsch thiazole synthesis. ResearchGate. Available from: [Link]
-
Mishra, B. K., et al. (2014). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available from: [Link]
-
SciSpace. (2020). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available from: [Link]
-
Kumar, A., et al. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. Available from: [Link]
-
Ahmed, M. R., & Mohsin, A. A. (2015). Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. American Journal of Organic Chemistry, 5(3), 95-104. Available from: [Link]
-
John Wiley & Sons, Inc. (2025). 1-[4-(4-Benzylpiperazin-1-yl)phenyl]ethanone. Chemical Shifts. Available from: [Link]
-
Science of Synthesis. (2024). Synthesis of Esters from Carboxylic Acids and Derivatives. Thieme. Available from: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of esters from aldehydes or carboxylic acids with dichloromethane, dichloroethane or dichloropropane under mild conditions. RSC Advances, 7(58), 36561-36565. Available from: [Link]
-
ChemPubSoc Europe. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. ChemistryOpen, 12(11), e202300181. Available from: [Link]
-
American Chemical Society. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. ACS Omega. Available from: [Link]
-
Gan, X., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o231. Available from: [Link]
-
Park, H., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters, 24(3), 854-860. Available from: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS. Available from: [Link]
Sources
- 1. Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
preliminary in-vitro studies of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone analogs
An In-Depth Technical Guide to the Preliminary In-Vitro Studies of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Analogs
Introduction: Unveiling the Potential of Novel Phenylpiperazine Analogs
The 1-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a multitude of centrally acting agents, including antidepressants and antipsychotics.[1] Its derivatives are well-known for their interactions with key neurotransmitter systems, particularly serotonin and adrenergic receptors.[1][2] The introduction of a 2-chloroethanone moiety to this core at the N4 position presents a reactive electrophilic site, suggesting that analogs of this compound could act as irreversible binders or covalent modifiers of biological targets. However, before exploring complex mechanisms, a systematic in-vitro evaluation is paramount to establish a foundational pharmacological profile.
This guide outlines a comprehensive, tiered approach for the preliminary in-vitro characterization of new chemical entities (NCEs) based on this scaffold.[3][4] As a Senior Application Scientist, my objective is not merely to provide protocols, but to illuminate the strategic rationale behind this experimental cascade. We will progress from fundamental viability and toxicity assessments to focused screening against high-probability targets within the monoamine system, and finally to broader receptor profiling. This workflow is designed to efficiently identify promising candidates and eliminate those with undesirable properties early in the drug discovery process.[5][6]
The In-Vitro Evaluation Workflow
The journey from a novel compound to a potential drug candidate is a process of systematic de-risking.[7][8] Our in-vitro workflow is designed as a funnel, starting with broad, essential questions about safety and progressing to highly specific questions about mechanism and selectivity.
Caption: Tiered workflow for in-vitro evaluation of novel compounds.
Tier 1: Foundational Assessment - Is the Compound Viable and Safe?
Before investigating the specific biological activity of a new compound, we must first ensure its suitability for biological testing and assess its general toxicity.[9] These foundational experiments prevent the misinterpretation of data that could arise from poor solubility, compound degradation, or overt cellular toxicity.[5][9]
Physicochemical Properties: Solubility and Stability
The first step is to understand the compound's behavior in aqueous buffer, the environment for most in-vitro assays. Phenylpiperazine derivatives can have limited water solubility.[1]
-
Rationale: An insoluble compound cannot reliably interact with a biological target, leading to false negatives. An unstable compound that degrades during the assay can produce confounding results or lead to inaccurate potency measurements.
-
Methodology:
-
Solubility: Prepare a stock solution in a suitable organic solvent (e.g., DMSO). Serially dilute the stock into the primary aqueous assay buffer (e.g., PBS or HBSS) to be used in subsequent experiments. Assess for precipitation visually and quantify the soluble concentration using HPLC-UV.
-
Stability: Incubate the compound in the assay buffer at the relevant experimental temperature (e.g., 37°C) for the maximum duration of a planned assay. Analyze samples by HPLC-UV at various time points (e.g., 0, 1, 4, 24 hours) to quantify degradation.
-
General Cytotoxicity Assessment
Cytotoxicity assays are a cornerstone of early drug development, providing a critical first look at a compound's potential to cause harm to cells.[10] We employ two distinct methods that measure different aspects of cell health to build a more robust safety profile.[11]
-
Rationale: It is crucial to distinguish between specific pharmacological activity (e.g., enzyme inhibition) and non-specific cell death.[12] A compound that simply kills all cells at the concentration required for a biological effect is not a viable drug candidate. We need to identify the concentration window where the compound is well-tolerated.
-
Recommended Cell Line: A common and well-characterized neuronal cell line such as the human neuroblastoma SH-SY5Y line is an excellent starting point, as it is of human origin and relevant to neurological research.[13][14]
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a surrogate for cell viability.[10][12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]
The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage or lysis.[15][16] It is a direct measure of cytotoxicity.
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Experimental Protocol: LDH Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cytotoxicity via membrane damage.[15]
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in culture medium. A typical concentration range would be from 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control for maximum LDH release (e.g., 1% Triton X-100).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.
-
Incubation: Incubate the plate for a relevant period, typically 24 or 48 hours, at 37°C, 5% CO₂.
-
Assay Procedure:
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst/dye solution).[15]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of a stop solution (if required by the kit) to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity for each compound concentration using the formula: % Cytotoxicity = [(Compound Abs - Spontaneous LDH Release Abs) / (Maximum LDH Release Abs - Spontaneous LDH Release Abs)] * 100
-
Spontaneous LDH Release is from untreated cells.
-
Maximum LDH Release is from cells treated with the lysis agent (e.g., Triton X-100).
-
Tier 2: Primary Target Screening - Monoamine System Modulation
The phenylpiperazine core strongly suggests that the primary biological targets for these analogs will be components of the monoamine neurotransmitter systems.[2] Our next step is to screen them against the key proteins that regulate dopamine, norepinephrine, and serotonin signaling: the monoamine transporters and the monoamine oxidase enzymes.
Monoamine Transporter (DAT, NET, SERT) Binding Assays
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[17][18] Inhibition of these transporters is a key mechanism for many antidepressant and psychostimulant drugs.[19] Radioligand binding assays are the gold standard for determining a compound's affinity for these transporters.[20][21]
-
Rationale: To determine if the analogs bind to the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters and to quantify their binding affinity (Kᵢ). This will reveal the primary potency and selectivity profile of the compounds.
-
Methodology: A competitive radioligand binding assay is used. This involves measuring the ability of our test compound to displace a known high-affinity radiolabeled ligand from the transporter.[20][22] The biological source can be preparations from rodent brain tissue (e.g., rat striatum for DAT) or, more commonly, cell lines engineered to express a high density of the specific human transporter (e.g., HEK293-hDAT).[20][23]
Caption: Principle of a competitive radioligand binding assay.
Experimental Protocol: DAT Radioligand Binding Assay
This protocol provides a framework for determining the binding affinity (Kᵢ) of a test compound for the human dopamine transporter (hDAT).[20]
-
Biological Source: Use cell membranes prepared from HEK293 cells stably expressing hDAT.
-
Materials:
-
Assay Setup (96-well plate format):
-
To each well, add assay buffer.
-
Add the radioligand ([³H]WIN 35,428) at a single concentration, typically near its dissociation constant (Kₔ).
-
Add varying concentrations of the test analog (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For "Total Binding" wells, add vehicle instead of the test analog.
-
For "Non-specific Binding" wells, add a high concentration of the reference compound (e.g., 10 µM GBR-12909).
-
-
Reaction Initiation & Incubation: Add the hDAT membrane preparation to each well to start the binding reaction. Incubate the plate for a set time (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.[20]
-
Termination: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate "Specific Binding" = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the analog that inhibits 50% of the specific binding).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]
-
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays
MAO enzymes are responsible for the metabolic degradation of monoamine neurotransmitters.[24] Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is used in the treatment of Parkinson's disease.[24][25]
-
Rationale: To determine if the analogs inhibit the activity of the two MAO isoforms, MAO-A and MAO-B, and to quantify their potency (IC₅₀). This identifies another potential primary mechanism of action.
-
Methodology: A variety of assay formats are available, including continuous spectrophotometric or fluorometric methods.[24][26] These assays typically use a substrate that, when acted upon by MAO, produces a detectable product.[27][28] For example, a common fluorimetric assay involves the MAO-catalyzed deamination of a substrate like p-tyramine, which produces H₂O₂. The H₂O₂ is then used in a coupled reaction to generate a fluorescent product.[26][28] The assay is performed with recombinant human MAO-A and MAO-B enzymes to determine isoform selectivity.
Tier 3: Secondary & Off-Target Screening
Once the primary activity at monoamine transporters and enzymes is characterized, it is prudent to investigate a broader range of potential targets. This helps to understand the compound's selectivity and identify potential off-target effects that could lead to side effects.
G-Protein Coupled Receptor (GPCR) Panel Screening
Many phenylpiperazine-containing drugs interact with GPCRs, particularly serotonin (5-HT) and adrenergic (α) receptors.[1]
-
Rationale: To identify any significant binding affinity for a panel of common CNS-related GPCRs. This provides a broader view of the compound's pharmacology and potential for polypharmacology or side effects.
-
Methodology: Rather than conducting individual assays, it is highly efficient to use a commercial GPCR binding panel service. These services perform radioligand binding assays for dozens of receptors simultaneously at a fixed concentration of the test compound (e.g., 1 µM or 10 µM).[29][30] The results are typically reported as a percentage of inhibition of radioligand binding. Any significant "hits" (e.g., >50% inhibition) can then be followed up with full dose-response curves to determine the Kᵢ value.
Data Synthesis and Interpretation
The final step in this preliminary phase is to integrate all the data into a coherent profile for each analog. This allows for direct comparison and informed decision-making.
Quantitative Data Summary
| Analog ID | Cytotoxicity (CC₅₀, µM) [SH-SY5Y] | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| Cmpd-001 | >100 | 50 | 250 | 1200 | >10,000 | >10,000 |
| Cmpd-002 | 15.2 | 800 | 950 | 35 | >10,000 | >10,000 |
| Cmpd-003 | >100 | >10,000 | >10,000 | >10,000 | 150 | 2500 |
| Control-A | >100 | 5 | 200 | 1500 | >10,000 | >10,000 |
Table values are hypothetical and for illustrative purposes only.
Interpreting the Profile
-
Therapeutic Index: A preliminary therapeutic index can be estimated by comparing the cytotoxicity (CC₅₀) to the potency at the primary target (Kᵢ or IC₅₀). A larger ratio (CC₅₀ / Kᵢ) is desirable. For example, Cmpd-001 has a favorable profile (>100 µM / 50 nM = >2000), whereas Cmpd-002 shows cytotoxicity at concentrations not far above its effective concentration at SERT, which is a potential concern.
-
Selectivity: The relative Kᵢ values for DAT, NET, and SERT define the transporter selectivity. Cmpd-001 is a relatively selective DAT inhibitor. Cmpd-002 is a potent and selective SERT inhibitor (SERT Kᵢ << DAT Kᵢ and NET Kᵢ). Cmpd-003 shows no significant transporter activity but does inhibit MAO-A.
-
Mechanism of Action: The data helps to classify the primary mechanism. Cmpd-001 and Cmpd-002 are transporter inhibitors, while Cmpd-003 is a MAO inhibitor.
Conclusion
This structured, multi-tiered in-vitro evaluation provides a robust framework for the preliminary characterization of novel this compound analogs. By systematically assessing cytotoxicity before moving to primary and secondary target screening, this approach ensures that resources are focused on compounds with the most promising therapeutic potential. The resulting pharmacological profiles, summarizing potency, selectivity, and safety, are critical for selecting lead candidates for further, more complex preclinical studies, including metabolic stability, functional assays, and eventual in-vivo testing.
References
- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
- BioAssay Systems. EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. [Link]
- Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Bio-protocol. [Link]
- Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
- Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. [Link]
- 2BScientific. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research. [Link]
- Assay Genie. Monoamine Oxidase Inhibitor Screening Kit (BA0188). [Link]
- Da-Ta Biotech. Cytotoxicity Assays: Measurement Of Cell Death. [Link]
- Astashkina, A., Mann, B., & Grainger, D. W. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. PubMed. [Link]
- Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. PubMed. [Link]
- BioIVT. NET Transporter Assay. [Link]
- Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]
- Çetin, Y. (2022). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. ResearchGate. [Link]
- Spring Bio Solution. (2024). What is a New Chemical Entity (NCE)? Process & Benefits. [Link]
- BioIVT. DAT Transporter Assay. [Link]
- DDReg Pharma. What is a New Chemical Entity (NCE)? [Link]
- Creative Bioarray. Cultured Neuronal Cell Lines. [Link]
- Viro-Cy. (2025). Cytotoxicity Assays: How We Test Cell Viability. YouTube. [Link]
- NTHRYS. Cell Lines. [Link]
- Admescope. (2020). A typical workflow in a preclinical pharmacokinetic experiment. [Link]
- Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]
- BioIVT. SERT Transporter Assay. [Link]
- Creative Biolabs. Cell Line Products. [Link]
- Creative Bioarray. LDH Cytotoxicity Assay. [Link]
- Sitte, H. H., & Freissmuth, M. (2018). Model Systems for Analysis of Dopamine Transporter Function and Regulation. PMC. [Link]
- PPD. Preclinical Studies in Drug Development. [Link]
- Profil. The phases of preclinical and clinical trials. [Link]
- Sitte, H. H., & Freissmuth, M. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]
- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. PMC. [Link]
- ResearchGate. (2015). Scheme 1. Workflow in pharmaceutical pre-clinical research. [Link]
- American Research Products. Human NET (Norepinephrine Transporter) ELISA Kit. [Link]
- De Neve, J., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]
- Wikipedia. Preclinical development. [Link]
- Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. University of Miami. [Link]
- Molecular Devices. Neurotransmitter Transporter Assay Kit. [Link]
- Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
- Wikipedia. Phenylpiperazine. [Link]
- Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. PubMed. [Link]
- Schab-Balcerzak, E., et al. (2021). Distance Effects of Phenylpiperazine-Containing Methacrylic Polymers on Optical and Structural Properties. ACS Publications. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. springbiosolution.com [springbiosolution.com]
- 4. What is a New Chemical Entity (NCE)? [ddregpharma.com]
- 5. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ppd.com [ppd.com]
- 8. Preclinical development - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Focus Areas / Neuronal Cell Lines for Neurodegenerative Research - 2BScientific [2bscientific.com]
- 14. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. bioivt.com [bioivt.com]
- 18. bioivt.com [bioivt.com]
- 19. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Research Portal [scholarship.miami.edu]
- 22. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 26. bioassaysys.com [bioassaysys.com]
- 27. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 28. assaygenie.com [assaygenie.com]
- 29. multispaninc.com [multispaninc.com]
- 30. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in Medicinal Chemistry
Introduction: The Strategic Importance of the Phenylpiperazine Scaffold
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Its unique structural and physicochemical properties allow for favorable interactions with a variety of G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors. The strategic incorporation of this scaffold can enhance a molecule's bioavailability, modulate its metabolic stability, and fine-tune its receptor binding profile.
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone emerges as a pivotal synthetic intermediate in the construction of diverse libraries of phenylpiperazine-containing compounds. The presence of a reactive α-chloro ketone functional group provides a versatile handle for introducing a wide array of chemical moieties through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides an in-depth look at the applications of this valuable building block, complete with detailed protocols and expert insights for its effective utilization in drug discovery and development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |
| Molecular Weight | 238.71 g/mol | [1] |
| Melting Point | 71-73 °C | [1] |
| Appearance | Solid (form may vary) | |
| Boiling Point (Predicted) | 404.7 ± 40.0 °C | [1] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1] |
Applications in Medicinal Chemistry: A Gateway to CNS-Active Agents
This compound is a cornerstone for the synthesis of compounds targeting a range of neurological and psychiatric disorders. The phenylpiperazine core is a well-established pharmacophore for interacting with monoamine neurotransmitter receptors.[2] The chloroacetyl group serves as an electrophilic site for reaction with various nucleophiles, enabling the facile introduction of diverse functionalities and the construction of molecules with desired pharmacological profiles.
Synthesis of Serotonergic (5-HT) and Dopaminergic (D₂) Receptor Ligands
Derivatives of phenylpiperazine are renowned for their affinity for serotonin (5-HT) and dopamine (D₂) receptors.[3] These receptors are implicated in the pathophysiology of depression, anxiety, schizophrenia, and other CNS disorders. By reacting this compound with various nucleophiles (e.g., amines, thiols, azoles), medicinal chemists can generate extensive libraries of compounds for screening against these receptors.
For instance, the synthesis of novel 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones has been described, which exhibit potent antagonism at 5-HT₁ₐ, 5-HT₂, and D₂ receptors, highlighting their potential as atypical antipsychotics.[3] While not directly starting from the title compound, the synthetic logic of coupling a piperazine-containing fragment with another moiety is a central theme in this area of research.
Development of Anti-inflammatory and Antitumor Agents
Beyond the CNS, piperazine derivatives have shown promise as anti-inflammatory and antitumor agents.[4] The versatility of the chloroacetyl group allows for the incorporation of pharmacophores known to interact with targets in oncology and immunology. For example, it can be used to synthesize compounds that modulate cytokine signaling or inhibit specific kinases involved in cancer progression.
Structure-Activity Relationship (SAR) Insights
The use of this compound as a common intermediate allows for systematic SAR studies. By keeping the phenylpiperazine core constant and varying the substituent introduced via the chloroacetyl group, researchers can probe the impact of different functionalities on receptor affinity, selectivity, and functional activity. Key SAR insights for phenylpiperazine derivatives include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the piperazine moiety can significantly influence receptor selectivity and affinity. For example, substitution at the meta-position of the phenyl ring has been shown to be favorable for 5-HT₁ₐ receptor binding.
-
Nature of the Linker: The length and composition of the chain connecting the phenylpiperazine to another pharmacophore are critical for optimal receptor interaction.
-
The Terminal Group: The moiety introduced by displacing the chloride from the chloroacetyl group plays a crucial role in defining the pharmacological profile of the final compound.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is imperative that all laboratory work is conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related compound, 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.[4]
Reaction Scheme:
Caption: Synthesis of the title compound via acylation.
Materials:
-
1-Phenylpiperazine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Dissolve 1-phenylpiperazine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred solution of 1-phenylpiperazine.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30-60 minutes, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into cold deionized water.
-
Neutralize the mixture with a 10% aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 2: N-Alkylation of a Secondary Amine with this compound
This protocol provides a general method for the derivatization of the title compound.
Reaction Scheme:
Caption: General workflow for derivatization.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2-3 eq)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Standard glassware for reflux and workup
Procedure:
-
To a solution of the secondary amine (1.2 eq) in acetonitrile, add potassium carbonate (2-3 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found in the immediate search, compounds of this class (α-halo ketones) should be handled with extreme caution. Based on the SDS for similar compounds, the following hazards are anticipated:
-
Toxicity: Likely to be harmful if swallowed or in contact with skin.
-
Corrosivity: May cause severe skin burns and eye damage.[5]
-
Irritation: May cause respiratory irritation.
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: Wear a lab coat.
Handling Procedures:
-
All handling must be done in a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]
-
In case of accidental ingestion, seek immediate medical attention.[6]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. Its utility lies in the strategic combination of the pharmacologically relevant phenylpiperazine scaffold and a reactive chloroacetyl handle, which allows for extensive chemical diversification. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery efforts, enabling the efficient and safe utilization of this important building block.
References
-
Mokrosz, J. L., Paluchowska, M. H., Klodzińska, A., Charakchieva‐Minol, S., & Chojnacka‐Wójcik, E. (1995). Structure‐Activity Relationship Studies of CNS Agents, Part 26 4‐[2‐(Cycloalkanecarboxamido) ethyl]‐1‐phenylpiperazine at 5‐HT 1A Receptors. Archiv der Pharmazie, 328(7‐8), 604-608. [Link]
- Bożena, S., & Maciej, P. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug design and discovery, 11(3), 197–203.
-
Al-Ostath, A., El-Gaby, M. S. A., & Al-Ghorbani, M. (2020). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis(thieno[2,3-b]pyridines) Linked to N-Aryl Carboxamide Moiety. ACS Omega, 5(46), 29949–29958. [Link]
- Sahu, N. K., Sahu, S., & Gupta, A. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Applied Pharmaceutical Science, 4(10), 111-119.
-
Zhang, Y., Huang, Y., Chen, Y., Li, Y., Jiang, Y., & Zhu, W. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta crystallographica. Section E, Structure reports online, 67(Pt 3), o708. [Link]
-
Sahu, S. K., Ansari, M. A., Kushwaha, N., & Murugesan, S. (2017). Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. Bioorganic & medicinal chemistry letters, 27(1), 61–65. [Link]
Sources
- 1. 14761-39-8 CAS MSDS (2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. fishersci.com [fishersci.com]
Application Notes and Protocols for N-Alkylation using 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of various nucleophiles using 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This reagent is a valuable building block in medicinal chemistry and drug discovery, serving as an efficient precursor for introducing the pharmacologically significant 4-phenylpiperazine moiety. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for synthesizing novel molecular entities. The guide covers the underlying reaction mechanism, step-by-step experimental procedures, characterization techniques, and critical safety considerations.
Introduction: The Strategic Importance of the Phenylpiperazine Scaffold
N-alkylation is a cornerstone of organic synthesis, enabling the formation of crucial carbon-nitrogen bonds.[1][2] Among the vast array of alkylating agents, those that introduce specific, biologically active scaffolds are of paramount importance in drug discovery. The 4-phenylpiperazine nucleus is a well-established "privileged scaffold" found in numerous biologically active compounds.[3] Its unique structural and electronic properties facilitate interactions with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[4] Derivatives of phenylpiperazine are key components in drugs developed for oncology (as EGFR inhibitors), central nervous system disorders (modulating serotonergic activity), and infectious diseases.[4][5][6]
This compound is an α-halo ketone that serves as a potent electrophile for the facile introduction of the N-acyl phenylpiperazine group onto a variety of nucleophilic substrates. This application note provides a detailed, field-proven protocol for leveraging this reagent in N-alkylation reactions, enabling the synthesis of diverse chemical libraries for screening and lead optimization.
Reaction Mechanism: Nucleophilic Aliphatic Substitution
The N-alkylation reaction using this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] The key steps are:
-
Nucleophilic Attack: The amine (or other nucleophile) uses its lone pair of electrons to attack the electrophilic α-carbon (the carbon atom bonded to the chlorine). This carbon is rendered highly electrophilic by the inductive effect of the adjacent carbonyl group and the chlorine atom.
-
Transition State: A five-coordinate transition state is formed where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking.
-
Displacement and Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of a new C-N bond.
-
Deprotonation: A base present in the reaction mixture removes a proton from the newly alkylated nitrogen, yielding the final, neutral product. The use of a base is crucial to neutralize the generated HCl and to deprotonate the nucleophile, increasing its reactivity.
Sources
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the phenylpiperazine moiety stands out as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to a variety of biological targets with high affinity. This versatility has led to its incorporation into a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a key intermediate that leverages the favorable pharmacokinetic and pharmacodynamic properties of the phenylpiperazine core. The presence of a reactive chloroacetyl group provides a strategic handle for medicinal chemists to elaborate the core structure and explore a wide chemical space, enabling the fine-tuning of biological activity and selectivity.
This comprehensive guide provides detailed application notes and protocols for the use of this compound in drug design. We will delve into its synthesis, its application as a precursor for the development of potent receptor antagonists, and the methodologies for evaluating the biological activity of its derivatives. The focus will be on providing not just procedural steps, but also the scientific rationale behind these methodologies, empowering researchers to effectively utilize this versatile building block in their drug discovery programs.
Synthesis of this compound: A Reliable and Scalable Protocol
The synthesis of this compound is a straightforward and high-yielding acylation reaction. The following protocol is based on established methods for the synthesis of analogous compounds and can be readily adapted for various scales.[2]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Phenylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve 1-phenylpiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of 1-phenylpiperazine).
-
Base Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture via a dropping funnel over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure product.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
-
Base: TEA or DIPEA acts as a base to neutralize the hydrochloric acid (HCl) generated during the acylation reaction, driving the reaction to completion.
-
Slow Addition at 0 °C: The slow, dropwise addition of chloroacetyl chloride at low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted acid chloride, the hydrochloride salt of the base, and other water-soluble impurities.
Application in Lead Generation and Optimization: A Gateway to Novel Therapeutics
The true utility of this compound lies in its ability to serve as a versatile starting material for the synthesis of diverse compound libraries. The reactive α-chloro group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities. This section will focus on two key applications: the synthesis of C-C Chemokine Receptor Type 1 (CCR1) antagonists for inflammatory diseases and the generation of serotonin receptor ligands for CNS disorders.
Synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Derivatives as Potent CCR1 Antagonists
Scientific Rationale:
C-C Chemokine Receptor Type 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a critical role in the inflammatory response by mediating the migration of immune cells to sites of inflammation.[3] Dysregulation of CCR1 signaling is implicated in various inflammatory and autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, making it an attractive therapeutic target.[4] A novel series of potent and selective CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been identified, demonstrating the potential of this chemical class in treating inflammatory conditions.[5]
Experimental Workflow: Synthesis of CCR1 Antagonists
The synthesis of these antagonists involves a nucleophilic substitution reaction between this compound and a substituted pyrazole.
Figure 1. Synthetic workflow for CCR1 antagonists.
Detailed Protocol: Synthesis of a 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Derivative
Materials:
-
This compound
-
Substituted pyrazole (e.g., 4-chloro-3-(trifluoromethyl)-1H-pyrazole)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Column chromatography supplies
-
Rotary evaporator
Procedure:
-
Pyrazole Anion Formation (if using NaH): If using sodium hydride, suspend NaH (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere. Cool the suspension to 0 °C and slowly add a solution of the substituted pyrazole (1.0 equivalent) in DMF. Allow the mixture to stir at room temperature for 30 minutes.
-
Reaction with Chloroethanone: To the solution of the pyrazole anion (or a mixture of the pyrazole and K₂CO₃ in DMF), add a solution of this compound (1.1 equivalents) in DMF.
-
Heating and Monitoring: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-phenylpiperazin-1-yl)-2-(substituted-pyrazol-1-yl)ethanone derivative.
Quantitative Data: Structure-Activity Relationship (SAR) of CCR1 Antagonists
The following table summarizes the CCR1 binding affinities for a series of 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone derivatives, highlighting key structure-activity relationships.[6]
| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyrazole Ring) | CCR1 Binding IC₅₀ (nM) |
| 1 | H | 4-Cl, 3-CF₃, 5-CH₃ | 3.9 |
| 2 | 4-F | 4-Cl, 3-CF₃, 5-CH₃ | 5.2 |
| 3 | 3-Cl | 4-Cl, 3-CF₃, 5-CH₃ | 4.5 |
| 4 | 4-OCH₃ | 4-Cl, 3-CF₃, 5-CH₃ | 8.1 |
SAR Insights:
-
Phenyl Ring Substitution: Small electron-withdrawing groups (e.g., F, Cl) on the phenyl ring are well-tolerated and can lead to potent CCR1 antagonism.
-
Pyrazole Substitution: The substitution pattern on the pyrazole ring is critical for high-affinity binding. The combination of a chloro, trifluoromethyl, and methyl group appears to be optimal.
Biological Evaluation: CCR1 Antagonist Activity
The antagonist activity of the synthesized compounds at the CCR1 receptor can be determined using a radioligand binding assay.
Protocol: CCR1 Radioligand Binding Assay
This protocol is a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.[5]
Materials:
-
Cell membranes from a cell line expressing human CCR1 (e.g., THP-1 cells)
-
Radioligand: [¹²⁵I]-CCL3 (MIP-1α)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand ([¹²⁵I]-CCL3, typically at its Kd concentration), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CCR1 Signaling Pathway
Figure 2. Simplified CCR1 signaling pathway.
Synthesis of Serotonin Receptor Ligands for CNS Drug Discovery
Scientific Rationale:
The phenylpiperazine scaffold is a cornerstone in the design of drugs targeting serotonin (5-hydroxytryptamine, 5-HT) receptors, which are implicated in a wide range of neuropsychiatric disorders, including depression and anxiety.[7][8] this compound provides a platform for creating diverse libraries of compounds to probe the structure-activity relationships at various 5-HT receptor subtypes, such as the 5-HT₁A and 5-HT₂A receptors.
Experimental Workflow: Library Synthesis and Screening
Figure 3. Workflow for serotonin receptor ligand discovery.
Structure-Activity Relationship (SAR) Insights for 5-HT Receptor Ligands:
The affinity and selectivity of phenylpiperazine derivatives for different 5-HT receptor subtypes can be modulated by substitutions on the phenyl ring and the nature of the group attached to the ethanone moiety.[9][10]
-
Substitutions on the Phenyl Ring: Electron-withdrawing or electron-donating groups at the ortho, meta, or para positions of the phenyl ring can significantly influence binding affinity and selectivity for 5-HT₁A, 5-HT₂A, and other serotonin receptors.
-
Modification of the Ethanone Side Chain: Replacing the chloro group with various nucleophiles introduces diverse functionalities that can interact with specific subpockets of the receptor binding site, leading to changes in potency and functional activity (agonist, antagonist, or partial agonist).
Biological Evaluation: 5-HT₁A Receptor Binding Assay
A radioligand binding assay is a standard method to determine the affinity of newly synthesized compounds for the 5-HT₁A receptor.[11]
Protocol: 5-HT₁A Radioligand Binding Assay
Materials:
-
Cell membranes from a cell line expressing human 5-HT₁A receptors (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-8-OH-DPAT (an agonist) or [³H]-WAY-100635 (an antagonist)
-
Unlabeled test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, combine the binding buffer, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound.
-
Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the binding reaction by rapid filtration through the filter plate.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ and Ki values as described for the CCR1 binding assay.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a valuable and versatile intermediate in drug design. Its straightforward synthesis and the reactivity of its chloroacetyl group provide a powerful platform for the generation of diverse chemical libraries. As demonstrated, this building block has proven utility in the development of potent antagonists for inflammatory targets like CCR1 and as a scaffold for the exploration of ligands for CNS targets such as serotonin receptors. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical methodologies to effectively leverage the potential of this compound in their pursuit of novel and effective therapeutics.
References
-
Dymek, J., et al. (2019). Phenylpiperazine Derivatives as a Source of Drugs for the Treatment of Central Nervous System Diseases. Molecules, 24(1), 137. [Link]
-
Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o708. [Link]
-
Zimmermann, H. W., et al. (2014). CCR1 and CCR2 Antagonists. Current Topics in Medicinal Chemistry, 14(13), 1539–1552. [Link]
-
Kim, Y., et al. (2013). 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(5), 1228–1231. [Link]
-
Gao, H., et al. (2004). CCR1-mediated activation of Nuclear Factor-kappaB in THP-1 monocytic cells involves Pertussis Toxin-insensitive Galpha(14) and Galpha(16) signaling cascades. The Journal of Biological Chemistry, 279(8), 7009–7017. [Link]
-
Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. Advances in Experimental Medicine and Biology, 133, 359–368. [Link]
-
Kucwaj-Brysz, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules, 26(22), 7025. [Link]
-
López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]
-
Trazodone. In: Wikipedia. [Link]
-
Lee, H., et al. (2014). In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach. Bioorganic & Medicinal Chemistry Letters, 24(3), 928–933. [Link]
-
Naftopidil. In: PubChem. [Link]
-
Aripiprazole. In: PubChem. [Link]
-
Lacivita, E., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotoninergic Agents. Chemistry & Biodiversity, 17(8), e2000288. [Link]
-
Lurasidone. In: PubChem. [Link]
-
Etoperidone. In: PubChem. [Link]
-
Mepiprazole. In: PubChem. [Link]
-
Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E, E67(3), o708. [Link]
-
This compound. In: PubChem. [Link]
-
1-Phenylpiperazine. In: PubChem. [Link]
-
Chloroacetyl chloride. In: PubChem. [Link]
-
4-Chloro-3-(trifluoromethyl)-1H-pyrazole. In: PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemokine Receptor CCR1 Is Constitutively Active, Which Leads to G Protein-independent, β-Arrestin-mediated Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico study of 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl) ethanones derivatives as CCR1 antagonist: homology modeling, docking and 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones as novel CCR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-C chemokine receptor type 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust HPLC Method for Purity Analysis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for the pharmaceutical intermediate, 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and assurance of this compound. The described methodology is grounded in established chromatographic principles and adheres to the validation guidelines of the International Council for Harmonisation (ICH).
Introduction: The Imperative for Purity Analysis
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount as impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product.[1][2] A reliable analytical method to accurately quantify the purity and profile any impurities is therefore a critical component of quality control in the pharmaceutical industry.[3][4] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[4][5]
This document provides a comprehensive guide to a reverse-phase HPLC (RP-HPLC) method, including the rationale behind the selection of chromatographic conditions, a step-by-step protocol, and a framework for method validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 14761-39-8 | [6][7] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [7][8] |
| Molecular Weight | 238.71 g/mol | [7][8] |
| Melting Point | 71-73°C | [8] |
| Predicted pKa | 2.91 ± 0.10 | [7] |
HPLC Method Development: A Rationale-Driven Approach
The selection of each parameter in this HPLC method is based on the physicochemical properties of this compound and established principles of reverse-phase chromatography.
Chromatographic Mode: Reverse-Phase HPLC
Reverse-phase HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility and ability to analyze a broad range of non-polar to moderately polar compounds.[5] Given the predicted LogP and the presence of both hydrophobic (phenyl ring) and polar (amide, piperazine) moieties, RP-HPLC is the ideal choice.
Stationary Phase: C18 Column
A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns provide excellent retention and selectivity for a wide variety of organic molecules, including pharmaceutical intermediates. The non-polar nature of the C18 alkyl chains will interact with the phenyl group of the analyte, providing good retention.
Mobile Phase: Acetonitrile and Water
A mobile phase consisting of acetonitrile and water is chosen for its low UV cutoff, miscibility, and ability to provide sharp peak shapes. Acetonitrile is a common organic modifier in RP-HPLC, and its elution strength can be adjusted to achieve the desired retention time and resolution. A gradient elution is proposed to ensure the elution of any potential impurities with different polarities.
Detection: UV Absorbance
UV detection is selected due to the presence of a chromophore (the phenyl ring) in the analyte's structure. As previously mentioned, 254 nm is a suitable starting wavelength for detection. A photodiode array (PDA) detector is recommended to assess peak purity and to identify the optimal detection wavelength during method development.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the purity analysis of this compound.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
This compound reference standard and sample.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
Analysis Workflow
The following diagram illustrates the overall workflow for the purity analysis.
Caption: Workflow for HPLC purity analysis.
Method Validation: Ensuring Trustworthiness
Method validation is a critical step to ensure that the analytical method is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.
Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies using spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Validation Workflow
Caption: HPLC method validation workflow.
Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | Resolution > 2 between the main peak and the closest eluting peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Recovery between 98.0% and 102.0% |
| Precision (Repeatability) | RSD ≤ 2.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| Robustness | RSD ≤ 2.0% for all varied parameters. |
Data Interpretation and Reporting
The purity of the this compound sample is calculated using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The report should include the chromatograms of the standard and sample, a table with the retention times and peak areas, and the calculated purity value. Any impurity exceeding the reporting threshold (typically 0.05%) should be identified and quantified.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the purity analysis of this compound. The method is based on sound scientific principles and is designed to be validated according to regulatory expectations. Adherence to this protocol will ensure the generation of accurate and reproducible data, which is essential for maintaining the quality and consistency of this important pharmaceutical intermediate.
References
-
Zimmerman, S. L., & Prescott, J. H. (2001). Determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. Journal of Chromatography A, 930(1-2), 127-138. [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry. U.S. Geological Survey Water-Resources Investigations Report 00-4009. [Link]
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
-
Barceló, D., & Hennion, M. C. (2001). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Request PDF. [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1014-1022. [Link]
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. Retrieved from [Link]
-
Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. moravek.com [moravek.com]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. m.molbase.com [m.molbase.com]
- 7. Page loading... [guidechem.com]
- 8. 14761-39-8 CAS MSDS (2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
1H NMR and 13C NMR analysis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone and its derivatives
An Application Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone and its Derivatives
Introduction
In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is a cornerstone of progress. The this compound scaffold and its derivatives represent a significant class of compounds, often serving as crucial intermediates in the synthesis of pharmacologically active molecules. Their utility spans various therapeutic areas, making their unambiguous identification and purity assessment paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the structural elucidation of small organic molecules in solution, offering unparalleled insight into the molecular framework through the analysis of nuclear spin behavior in a magnetic field.[1][2]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of this compound and its substituted analogues. As a senior application scientist, this guide moves beyond a simple recitation of steps; it explains the causality behind experimental choices, ensuring that each protocol is a self-validating system. We will delve into optimized protocols for sample preparation, detailed parameters for data acquisition, and a comprehensive guide to spectral interpretation, including the predictable electronic effects of substituents on the phenyl ring.
Part 1: Experimental Methodologies and Protocols
The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[3] This section provides field-proven protocols to ensure high-quality, reproducible data.
Protocol 1: NMR Sample Preparation
The goal of this protocol is to prepare a homogeneous, particulate-free sample at an optimal concentration.[4]
Materials:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Internal Standard (e.g., Tetramethylsilane, TMS).
-
Glass vials and Pasteur pipettes.
-
Syringe filters (0.22 µm, if necessary).
Step-by-Step Procedure:
-
Sample Weighing: For ¹H NMR, weigh approximately 5-25 mg of the compound.[3][5] For ¹³C NMR, a higher concentration of 10-30 mg is often beneficial due to the lower natural abundance of the ¹³C isotope.[4]
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended starting solvent for this class of compounds. It is relatively non-polar and effectively solubilizes many organic molecules. If the compound exhibits poor solubility, DMSO-d₆ is an excellent alternative.
-
Dissolution: Transfer the weighed sample into a clean, dry glass vial. Using a pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] This volume will achieve the optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[3][4] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Internal Standard: Most commercially available deuterated solvents contain TMS as an internal reference (0 ppm). If not, it can be added, but sparingly; the reference signal should not be taller than the solvent signal.[3] Alternatively, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[3]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution from the vial into the NMR tube. If any solid particulates are visible, filter the solution through a small plug of glass wool in the pipette or use a syringe filter to prevent issues with magnetic field homogeneity (shimming).[4][6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer and can be adapted for other field strengths.
Workflow for NMR Data Acquisition
Caption: General workflow for NMR sample analysis.
Table 1: Recommended NMR Acquisition Parameters (400 MHz)
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
|---|---|---|---|
| Pulse Program | zg30 or zg90 | zgpg30 | Standard single-pulse experiment. Proton-decoupled for ¹³C to yield singlets and enhance signal via NOE.[7] |
| Spectral Width (SW) | ~16 ppm | ~220 ppm | Encompasses the typical chemical shift range for organic molecules.[2][7][8] |
| Acquisition Time (AQ) | 2-4 s | 1-2 s | Balances resolution with signal-to-noise; longer AQ provides better resolution.[9][10] |
| Relaxation Delay (D1) | 2-5 s | 2 s | Allows for near-complete relaxation of protons, crucial for accurate integration.[1][10] |
| Number of Scans (NS) | 8-16 | 1024 or more | ¹H requires fewer scans due to high natural abundance. ¹³C requires significantly more scans for adequate signal-to-noise.[7] |
| Receiver Gain (RG) | Automatic | Automatic | The instrument automatically adjusts to prevent signal clipping and maximize dynamic range. |
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening, LB = ~0.3 Hz for ¹H) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a polynomial function to correct any baseline distortions.[7]
-
Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ = 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[7]
-
Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons in the molecule.
Part 2: Spectral Analysis of this compound
A thorough understanding of the parent compound's NMR spectrum is essential before analyzing its derivatives.
Molecular Structure for NMR Assignment
Caption: Structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule.
-
Aromatic Protons (H2-H6, δ ≈ 6.9-7.4 ppm): The phenyl group protons will appear in the aromatic region. The para proton (H4) often appears as a triplet around 6.9-7.0 ppm. The meta protons (H3, H5) typically resonate as a triplet (or more accurately, a doublet of doublets) around 7.2-7.4 ppm. The ortho protons (H2, H6) are adjacent to the nitrogen-substituted carbon and usually appear as a doublet around 6.9 ppm.
-
Piperazine Protons (H7-H10): The piperazine ring protons often exhibit complex signals due to conformational dynamics and the electronic influence of the two different nitrogen substituents.
-
Protons α to N2 (H8, H9, δ ≈ 3.7-3.9 ppm): These four protons are adjacent to the electron-withdrawing chloroacetyl group. This deshielding effect shifts them downfield, typically appearing as a broad multiplet or two distinct triplets. Restricted rotation around the N-C(O) amide bond can make these protons diastereotopic, leading to more complex splitting or signal broadening.[11][12]
-
Protons α to N1 (H7, H10, δ ≈ 3.2-3.4 ppm): These four protons are adjacent to the phenyl-substituted nitrogen. They are less deshielded than H8/H9 and appear further upfield, also as a broad multiplet or two triplets.
-
-
Methylene Protons (H12, δ ≈ 4.1-4.2 ppm): The two protons of the chloromethyl group (-CH₂Cl) are adjacent to both an electronegative chlorine atom and a carbonyl group. This strong deshielding effect results in a sharp singlet significantly downfield, often around 4.15 ppm.[13][14]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon (C11, δ ≈ 165-167 ppm): The amide carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.[8][15]
-
Aromatic Carbons (C1-C6, δ ≈ 116-151 ppm): Six signals are expected if the phenyl ring is unsymmetrically substituted (or in the parent compound). The ipso-carbon (C1) attached to the nitrogen is found at the downfield end of this region (~151 ppm). The carbons ortho (C2, C6) and para (C4) to the piperazine group typically appear at ~116 ppm and ~120 ppm, respectively, while the meta carbons (C3, C5) are found around 129 ppm.
-
Piperazine Carbons (C7-C10, δ ≈ 41-50 ppm): Due to the asymmetric substitution on the piperazine ring, two distinct signals are expected. The carbons adjacent to the phenyl group (C7, C10) will have a different chemical shift from those adjacent to the chloroacetyl group (C8, C9). The carbons next to the amide (C8, C9) are typically more deshielded (~41-46 ppm) than those next to the phenyl ring (C7, C10, ~49-50 ppm).[7]
-
Methylene Carbon (C12, δ ≈ 41-42 ppm): The carbon of the chloromethyl group is deshielded by the attached chlorine and appears in the aliphatic region.[8][16]
Part 3: Analysis of Phenyl-Substituted Derivatives
Introducing substituents onto the phenyl ring systematically alters the electronic environment and, consequently, the NMR chemical shifts. This effect is a powerful tool for confirming the structure of derivatives.
The primary influence of a substituent is on the aromatic ring protons and carbons, particularly those at the ortho and para positions relative to the substituent.[17]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) donate electron density into the aromatic ring through resonance and inductive effects.[18] This increases the electron density (shielding) at the ortho and para positions, causing their corresponding ¹H and ¹³C signals to shift upfield (to a lower ppm value).[17][19]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halides (-F, -Cl) pull electron density out of the ring.[19] This decreases the electron density (deshielding) at the ortho and para positions, causing their ¹H and ¹³C signals to shift downfield (to a higher ppm value).[17][19]
The effect on the meta positions is generally much smaller.[18] The chemical shifts of the piperazine and chloroacetyl protons are only minimally affected by these remote substituents.
Table 2: Predicted ¹H NMR Chemical Shift Trends for Substituted Derivatives
| Substituent (at C4) | Type | Effect on H2/H6 (ortho) | Effect on H3/H5 (meta) |
|---|---|---|---|
| -H (Parent) | - | ~6.9 ppm | ~7.3 ppm |
| -OCH₃ | EDG | Upfield Shift (< 6.9 ppm) | Minimal Change |
| -Cl | EWG | Minimal Change | Downfield Shift (> 7.3 ppm) |
| -NO₂ | Strong EWG | Downfield Shift (> 6.9 ppm) | Downfield Shift (> 7.3 ppm) |
Note: In a para-substituted ring, H2/H6 are meta to the substituent, and H3/H5 are ortho. The table reflects the effect relative to the piperazine group.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural verification of this compound and its derivatives. By employing the robust protocols for sample preparation and data acquisition detailed in this guide, researchers can obtain high-quality, reliable spectra. The systematic analysis of chemical shifts, splitting patterns, and the predictable electronic effects of substituents provides a powerful and self-validating framework for confirming molecular identity and purity. This comprehensive approach ensures the scientific integrity required for advancing research and development in medicinal chemistry and related fields.
References
-
Influence of Substituents on the Through-Space Shielding of Aromatic Rings. ResearchGate. Available from: [Link]
-
FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available from: [Link]
-
NMR Sample Preparation Guide. Scribd. Available from: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]
-
NMR sample preparation guidelines. Available from: [Link]
-
The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60... Homework.Study.com. Available from: [Link]
-
The 1H NMR spectrum of 2-chloroacetamide (CICH2CONH2) shows three sign.. Filo. Available from: [Link]
-
2-Chloroacetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
Solved The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2). Chegg.com. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central (PMC). Available from: [Link]
-
Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. PubMed. Available from: [Link]
-
NMR Education: How to Choose Your Acquisition Parameters?. Anasazi Instruments. Available from: [Link]
-
Electronic Effects in Transition-Metal Porphyrins. 4. Effect of Unsymmetrical Phenyl Substitution on the NMR Spectra of a. datapdf.com. Available from: [Link]
-
Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department. Available from: [Link]
-
The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals at 4.02, 7.35, and 7.60 ppm. What protons give rise to each signal? Explain why three…. bartleby. Available from: [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv, Cambridge Open Engage. Available from: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available from: [Link]
-
2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Institutes of Health (NIH). Available from: [Link]
-
1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available from: [Link]
-
How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]
-
Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Available from: [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PubMed Central (PMC), NIH. Available from: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available from: [Link]
-
Aromatic substitution and it's effect on proton NMR?. Physics Forums. Available from: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online. Available from: [Link]
-
1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available from: [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. National Institutes of Health (NIH). Available from: [Link]
-
Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available from: [Link]
-
N-(2-Chloro-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide. SpectraBase. Available from: [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. Available from: [Link]
-
IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds. ResearchGate. Available from: [Link]
-
Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. ResearchGate. Available from: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]
-
The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]
Sources
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omicsonline.org [omicsonline.org]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. organomation.com [organomation.com]
- 5. scribd.com [scribd.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]
- 10. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 13. homework.study.com [homework.study.com]
- 14. chegg.com [chegg.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. spectrabase.com [spectrabase.com]
- 17. m.youtube.com [m.youtube.com]
- 18. physicsforums.com [physicsforums.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for X-ray Crystallography of Piperazine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and synthetic tractability.[1][2] Elucidating the three-dimensional structure of piperazine-containing active pharmaceutical ingredients (APIs) via single-crystal X-ray crystallography is paramount for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and securing intellectual property. However, the inherent conformational flexibility of the six-membered piperazine ring presents unique challenges in obtaining high-quality crystals and accurately refining the resulting diffraction data. This guide provides a comprehensive, experience-driven protocol for the successful crystallographic analysis of piperazine derivatives, from strategic crystal growth to the nuanced refinement of conformational disorder.
The Crystallographic Imperative for Piperazine Derivatives
Piperazine's prevalence in blockbuster drugs underscores the need for precise structural data.[1][2] Its ability to engage in hydrogen bonding and its typical chair conformation influence molecular packing and interaction with biological targets.[3][4][5] However, the low energy barrier between chair, twist-boat, and boat conformations can lead to static or dynamic disorder within the crystal lattice, complicating structural determination.[6][7] A robust crystallographic protocol is therefore not merely procedural, but a critical component of rational drug design.
Strategic Crystallization of Piperazine Derivatives
Obtaining diffraction-quality single crystals is often the most challenging step.[8] The basicity of the piperazine nitrogens (pKa values typically around 5.3 and 9.7) and the overall polarity of the derivative are key considerations that dictate the crystallization strategy.
Foundational Step: Solubility Profiling
Before attempting crystallization, a thorough solubility profile is essential. This informs solvent selection for various crystallization techniques.
Protocol: Small-Scale Solubility Testing
-
Aliquot Sample: Place approximately 1-2 mg of the purified piperazine derivative into several small, clean glass vials (e.g., 1-dram vials or HPLC vials).
-
Solvent Panel: Select a range of solvents with varying polarities and functional groups. A recommended starting panel is presented in Table 1.
-
Stepwise Addition: Add the first solvent dropwise (e.g., 50 µL increments) to one of the vials, agitating after each addition.
-
Observe and Record: Note the solubility at room temperature. Classify as:
-
Insoluble: No visible dissolution after adding ~1 mL.
-
Sparingly Soluble: Partial dissolution.
-
Soluble: Complete dissolution in <0.5 mL.
-
-
Heating Test: If the compound is sparingly soluble or insoluble at room temperature, gently warm the vial to near the solvent's boiling point. A good crystallization solvent is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[6]
-
Repeat: Repeat for all solvents in the panel to build a comprehensive solubility profile.
Table 1: Recommended Solvent Panel for Piperazine Derivatives
| Solvent Class | Examples | Rationale for Inclusion |
| Protic | Ethanol, Methanol, Isopropanol | Capable of hydrogen bonding with the piperazine nitrogens, often good for dissolving more polar derivatives. |
| Aprotic Polar | Acetonitrile, Ethyl Acetate, Acetone, THF | Offer a range of polarities without hydrogen bond donation. Acetonitrile is a common choice for growing crystals of piperazine complexes.[3] |
| Aprotic Nonpolar | Toluene, Dichloromethane (DCM), Chloroform | Useful for less polar derivatives. Chloroform has been successfully used for N,N-diacylated piperazines.[8] |
| Hydrocarbon | Hexane, Heptane | Primarily used as anti-solvents in layering or vapor diffusion techniques. |
| "Last Resort" | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High boiling points and excellent solvating power for highly insoluble compounds. Use with caution as their high solubility can make crystallization difficult.[9] |
Crystallization Methodologies: A Guided Approach
No single method guarantees success; parallel screening of multiple techniques is highly recommended.
This is the simplest and often most effective method.[8]
Protocol: Slow Evaporation
-
Prepare a Near-Saturated Solution: Dissolve the piperazine derivative in a "sparingly soluble" solvent (identified during profiling) to near saturation. Gentle warming may be necessary.
-
Filter: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small test tube or a vial with a large surface area) to remove any particulate matter which could act as unwanted nucleation sites.
-
Cover and Evaporate: Cover the vessel with parafilm and pierce a few small holes with a needle. The number and size of the holes control the evaporation rate. A slower rate generally yields better crystals.
-
Incubate: Place the vessel in a vibration-free environment and monitor over several days to weeks.
This technique is ideal for milligram quantities and allows for fine control over the rate of crystallization.[8]
Protocol: Vapor Diffusion
-
Prepare the Reservoir: In the outer well of a crystallization plate or a larger vial, place a "non-solvent" in which the piperazine derivative is insoluble.
-
Prepare the Drop/Inner Vial: Dissolve the compound in a small volume of a "soluble solvent" that is more volatile than the reservoir solvent.
-
Set up Diffusion:
-
Sitting Drop: Place a drop of the compound solution on a pedestal within the sealed reservoir.
-
Hanging Drop: Place a drop of the compound solution on a siliconized coverslip and invert it over the reservoir, sealing it with grease.
-
Vial-in-Vial: Place the inner vial containing the compound solution inside the larger vial with the non-solvent and seal the outer vial.
-
-
Equilibration: The more volatile solvent from the compound solution will slowly diffuse into the reservoir, increasing the concentration of the compound and inducing crystallization.
Diagram: Vapor Diffusion (Vial-in-Vial) Workflow
Caption: Workflow for vapor diffusion crystallization.
If the piperazine derivative fails to crystallize, forming a co-crystal with a pharmaceutically acceptable coformer can be a powerful alternative.[10][11] Piperazine's hydrogen bond accepting nitrogens make it an excellent candidate for co-crystal formation with hydrogen bond donors like carboxylic acids or phenols.[11][12]
Protocol: Co-crystal Screening
-
Select Coformers: Choose a panel of coformers known to form robust hydrogen bonds (e.g., benzoic acid, succinic acid, genistein).[12]
-
Stoichiometric Mixing: Mix the piperazine derivative and the coformer in equimolar ratios (and other simple stoichiometric ratios like 1:2 or 2:1).
-
Crystallization: Attempt crystallization of the mixture using the methods described above (e.g., slow evaporation from a solvent that dissolves both components).
-
Characterization: Confirm co-crystal formation using techniques like Powder X-ray Diffraction (PXRD), which will show a unique diffraction pattern different from the starting materials.[12]
Data Collection and Processing
Once suitable crystals (typically 0.1-0.3 mm in each dimension) are obtained, they are ready for X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a single, well-formed crystal under a microscope. Mount it on a cryo-loop using a minimal amount of cryoprotectant oil.
-
Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal vibrations and radiation damage.
-
Data Collection: Place the mounted crystal on the goniometer of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). Collect a series of diffraction images as the crystal is rotated.
-
Data Processing: Integrate the raw diffraction images to determine the unit cell parameters, space group, and the intensities of each reflection. Software such as Bruker's APEX suite or CrysAlisPro is commonly used for this purpose.
Structure Solution and Refinement: Addressing the Piperazine Challenge
The primary challenge in refining the structures of piperazine derivatives is modeling the potential conformational disorder of the piperazine ring. The chair conformation is thermodynamically favored, but boat or twist-boat conformations can be present in the crystal lattice, sometimes within the same crystal.[3][6]
Initial Structure Solution
The initial positions of the atoms are typically determined using direct methods or Patterson methods, as implemented in programs like SHELXT. This usually provides a good starting model for the non-hydrogen atoms.
Refinement and Modeling Disorder
The refinement process, typically performed with software like SHELXL, involves minimizing the difference between the observed and calculated structure factors.[13] When dealing with piperazine derivatives, careful inspection of the electron density map and atomic displacement parameters (ADPs) is crucial.
Indicators of Disorder:
-
Large, Elongated ADPs: Thermal ellipsoids that are unusually large or cigar-shaped for the piperazine ring atoms suggest movement or the presence of multiple, unresolved positions.
-
Significant Residual Electron Density Peaks: Peaks in the difference Fourier map near the piperazine ring that cannot be attributed to any single atom.
Diagram: Decision Workflow for Piperazine Ring Refinement
Caption: Decision-making process for handling potential disorder in piperazine rings during crystallographic refinement.
Protocol: Refinement of a Disordered Piperazine Ring using SHELXL
-
Identify the Disorder: Based on the indicators above, identify the atoms of the piperazine ring that are disordered.
-
Split Atom Positions: For each disordered atom, create two (or more) alternative positions in the input file (.ins). Assign these to different parts (e.g., PART 1 and PART 2). The initial coordinates for the second part can often be estimated from the residual density peaks.
-
Refine Occupancies: Use a free variable to refine the site occupancy factors (SOFs) of the two parts. For a two-component disorder, the occupancy of PART 1 would be set to 21.0 and PART 2 to -21.0, which constrains their sum to 1.0.
-
Apply Geometric Restraints: The flexibility of the disordered model must be controlled with restraints to maintain chemically sensible geometry.
-
SADI (Same Distance): Use SADI to restrain equivalent bond lengths and 1,3-distances in the two conformers to be similar. This is crucial for maintaining the integrity of the ring.
-
DFIX (Distance Fix): If standard bond lengths are known, DFIX can be used to restrain specific bond lengths to a target value.
-
-
Apply ADP Restraints: To ensure the thermal ellipsoids are well-behaved, apply ADP restraints.
-
SIMU (Similar ADPs): Restrains the Uij components of nearby atoms (within and between disordered parts) to be similar.
-
DELU (Rigid Bond Restraint): A less restrictive restraint that enforces similar displacement along bond vectors.
-
-
Iterative Refinement: Refine the model through several cycles of least-squares minimization. Inspect the electron density map and the fit of the model after each cycle, adjusting restraints as necessary until the model converges with a good R-factor and a clean difference map.
Data Presentation and Validation
The final crystallographic data should be presented clearly and validated. The Cambridge Crystallographic Data Centre (CCDC) provides tools for data deposition and validation.
Table 2: Example Crystallographic Data for Piperazine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 1,4-Diphenethylpiperazine | C₂₀H₂₆N₂ | Monoclinic | C2/c | 17.9064(13) | 6.2517(5) | 14.9869(11) | 90.613(4) | 1677.6(2) | 4 | [12] |
| 1-Benzhydryl-4-benzylpiperazine | C₂₅H₂₈N₂ | Monoclinic | Pn | 5.9450(2) | 19.0722(4) | 8.6084(2) | 96.4600(10) | 98.1790(10) | 2 | [12] |
| N,N-bis(2,4-difluorobenzoyl)piperazine | C₁₈H₁₄F₄N₂O₂ | Monoclinic | P2₁/c | 7.2687(3) | 17.2658(8) | 6.9738(3) | 115.393(2) | 790.65(6) | 4 | [8] |
| 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine | C₁₈H₂₀F₂N₂O₂S | Monoclinic | P2₁/n | 9.905(6) | 16.907(15) | 10.778(9) | 98.831(5) | 1785.1(2) | 4 | [4] |
Conclusion
The successful X-ray crystallographic analysis of piperazine derivatives is an achievable goal that provides invaluable insights for drug discovery and development. Success hinges on a systematic approach to crystallization and, most critically, a chemically intelligent strategy for refining the conformational complexities of the piperazine ring. By understanding the underlying principles of piperazine's conformational behavior and employing appropriate refinement restraints, researchers can overcome the inherent challenges to produce accurate and reliable three-dimensional structures.
References
- Chadwick, K., & Davey, R. (2007). Solid-State Chemistry and its Applications. John Wiley & Sons. [https://www.wiley.
- Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility. CrystEngComm, 7(72), 439-448. [https://pubs.rsc.org/en/content/articlelanding/2005/ce/b505883j]
- Smith, J. A., Jones, C. D., & Williams, L. M. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Journal of Chemical Crystallography, 42(9), 981-987. [https://link.springer.com/article/10.1007/s10870-012-0345-z]
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH. (n.d.). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133591/]
- Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate) - CrystEngComm (RSC Publishing). (n.d.). [https://pubs.rsc.org/en/content/articlelanding/2019/ce/c9ce00949a]
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (n.d.). [https://pubs.rsc.org/en/content/articlelanding/2021/dt/d1dt01481a]
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC - NIH. (n.d.). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4849852/]
- Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl] - Taylor & Francis Online. (2007). [https://www.tandfonline.com/doi/abs/10.1080/15421400701235546]
- A Comparative Guide to the Conformational Analysis of N-Boc-piperazine-C3-COOH and Related Scaffolds - Benchchem. (n.d.). [https://www.benchchem.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands | ACS Omega - ACS Publications. (2023). [https://pubs.acs.org/doi/10.1021/acsomega.3c06835]
- Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine - ResearchGate. (2007). [https://www.researchgate.net/publication/232408332_Crystal_Structure_Analysis_of_a_Bioactive_Piperazine_Analog_1-Bis-4-fluorophenyl-methyl-4-methane_Sulfonyl_Piperazine]
- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells | Bioconjugate Chemistry - ACS Publications. (2021). [https://pubs.acs.org/doi/10.1021/acs.bioconjchem.1c00139]
- X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). [https://www2.chemistry.msu.edu/facilities/crystallography/xtal_docs/Staples_Crystal_Growth_2016.pdf]
- Synthesis and Single Crystal X-Ray Structure of N,N ′-Bis(Diphenylphosphino)Piperazine. (2003). [https://journals.sagepub.com/doi/10.3184/030823403103174917]
- Refinement of Disorder with SHELXL - MIT. (n.d.). [https://xray.mit.edu/unrestricted/resources/refinement/Disorder-short.pdf]
- Conformational analysis of 2-substituted piperazines - PubMed. (2016). [https://pubmed.ncbi.nlm.nih.gov/27212066/]
- Structures of the N,N-disubstituted piperazine derivatives,... - ResearchGate. (n.d.). [https://www.researchgate.net/publication/267819869_Structures_of_the_NN-disubstituted_piperazine_derivatives_N-23-methylenedioxy-benzyl-2-_3-and_4-trifluoromethylphenylpiperazines_Compounds_1-3_and_N-34-methylene-dioxybenzyl-2-_3-and_4-trifluoromet]
- Flexible "piperazine-pyrazine'' building blocks: conformational isomerism of "equatorial-axial'' sites toward the constructions of silver(I) coordination chains - ResearchGate. (2010). [https://www.researchgate.
- Refinement of Disorder with SHELXL A tutorial by Peter Müller Director, X-Ray Diffraction Facility MIT Department of Chemistry. (n.d.). [https://xray.mit.edu/unrestricted/resources/refinement/Disorder.pdf]
- Crystallographic studies of piperazine derivatives of 5,5-dimethylhydantoin in the search for structural features of α1-adrenoreceptors antagonists - PubMed. (2025). [https://pubmed.ncbi.nlm.nih.gov/38591873/]
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). [https://www.mdpi.com/1420-3049/24/1/162]
- DSR: enhanced modelling and refinement of disordered structures with SHELXL. (2015). [https://www.researchgate.net/publication/275661138_DSR_enhanced_modelling_and_refinement_of_disordered_structures_with_SHELXL]
- Introduction to SHELXL Refinement: Restraints, Constraints and Esds George M. Sheldrick, Göttingen University - cdifx. (n.d.). [https://www.cdifx.univ-rennes1.fr/shelx/shelxl.pdf]
- Crystallographic studies of piperazine derivatives of 3-methyl-5-spirofluorenehydantoin in search of structural features of P-gp inhibitors - PubMed. (2021). [https://pubmed.ncbi.nlm.nih.gov/34236055/]
- Conformational diversity of 1-phenylpiperidin-4-one in the gas phase - OSTI.GOV. (n.d.). [https://www.osti.gov/servlets/purl/1468612]
- Conformation2. (n.d.). [https://www.hamilton.
- Chair-boat form transformation of piperazine-containing ligand toward the preparation of dirhenium metallacycles - PubMed. (2009). [https://pubmed.ncbi.nlm.nih.gov/19537809/]
- Chair-Boat Form Transformation of Piperazine-Containing Ligand toward the Preparation of Dirhenium Metallacycles | Request PDF - ResearchGate. (2009). [https://www.researchgate.
- Examples of piperazine derivatives as messy drugs. - ResearchGate. (n.d.). [https://www.researchgate.
- Second-generation piperazine derivatives as promising radiation countermeasures - PMC. (n.d.). [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599026/]
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chair-boat form transformation of piperazine-containing ligand toward the preparation of dirhenium metallacycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 10. people.wm.edu [people.wm.edu]
- 11. Molecular Solids from Symmetrical Bis(piperazine-2,5-diones) with Open and Closed Monomer Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ou.edu [ou.edu]
The Versatile Building Block: 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in the Synthesis of Bioactive Molecules
Application Notes and Protocols for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. Among these, the phenylpiperazine moiety is a well-established pharmacophore found in a multitude of clinically significant drugs, particularly those targeting the central nervous system. The strategic functionalization of this core structure allows for the fine-tuning of pharmacological activity. This document provides a detailed guide for the use of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone , a key building block that serves as a gateway to a diverse array of potentially bioactive molecules.
Introduction: The Strategic Importance of this compound
This compound is an α-chloro ketone derivative of 1-phenylpiperazine. Its utility in synthetic chemistry stems from the presence of a highly reactive electrophilic center at the carbon atom bearing the chlorine. This inherent reactivity allows for facile nucleophilic substitution reactions, providing a straightforward method for introducing the 4-phenylpiperazin-1-ylethanone moiety into a target molecule. This structural motif is of significant interest as the phenylpiperazine core is known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic receptors, making it a privileged scaffold in the design of antipsychotics, antidepressants, and anxiolytics.
The chloroethanone functional group acts as a versatile handle, enabling the covalent linkage of the phenylpiperazine core to a wide range of nucleophilic fragments, such as amines, thiols, phenols, and various heterocyclic systems. This modular approach is highly advantageous in the construction of compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies.
Synthesis of the Building Block: A Reliable Protocol
The preparation of this compound can be reliably achieved through the acylation of 1-phenylpiperazine with chloroacetyl chloride. The following protocol is adapted from a procedure for a structurally similar compound and provides a high-yielding synthesis of the title compound.[1]
Protocol: Synthesis of this compound
Materials:
-
1-Phenylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), 10% aqueous solution
-
Water (H₂O), deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of piperazine).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.2 eq.) dropwise to the stirred solution. Caution: The reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-phenylpiperazine) is consumed.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold water (approx. 50 mL).
-
Neutralize the mixture by slowly adding a 10% aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome: This procedure typically affords this compound as a solid with a high yield.
Application in Bioactive Molecule Synthesis: A Case Study
The true value of a building block is demonstrated through its successful incorporation into biologically active molecules. A prime example of the utility of this compound is in the synthesis of substituted thiazole derivatives. The compound 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone (PubChem CID: 73355591) showcases a typical nucleophilic substitution reaction where the nitrogen atom of an iminothiazole displaces the chloride of the building block.[2]
Reaction Scheme:
Caption: Synthesis of a bioactive thiazole derivative.
Protocol: Synthesis of 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone
This protocol is a generalized procedure based on similar reactions of α-chloro ketones with heterocyclic amines.[3]
Materials:
-
This compound
-
2-Imino-4-(4-chlorophenyl)-1,3-thiazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Water (H₂O), deionized
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a solution of 2-Imino-4-(4-chlorophenyl)-1,3-thiazole (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
General Protocols for Nucleophilic Substitution Reactions
The electrophilic nature of the α-carbon in this compound allows for its reaction with a variety of nucleophiles. The following are generalized protocols that can be adapted for different classes of nucleophiles.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature | Product Type |
| Amines | Aniline, Morpholine | K₂CO₃, Et₃N | Acetonitrile, THF | RT to 80 °C | α-Amino ketone |
| Thiols | Thiophenol, Cysteine | NaH, K₂CO₃ | DMF, Ethanol | 0 °C to RT | α-Thio ketone |
| Phenols | Phenol, 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | Acetone, DMF | RT to 60 °C | α-Aryloxy ketone |
| Carbanions | Diethyl malonate | NaOEt, NaH | Ethanol, THF | 0 °C to RT | γ-Keto ester |
Experimental Workflow:
Caption: General workflow for nucleophilic substitution.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound and its precursors.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: α-Chloro ketones are generally considered to be lachrymators and skin irritants. Handle with care to avoid exposure. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of potentially bioactive molecules. Its straightforward synthesis and predictable reactivity make it an excellent tool for medicinal chemists in the exploration of new chemical space around the privileged phenylpiperazine scaffold. The protocols and guidelines presented in this document are intended to facilitate its use in drug discovery and development programs.
References
-
PubChem. 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. PubChem CID: 73355591. Available from: [Link]
-
Zhang, C., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70. Available from: [Link]
-
Chen, H., et al. (2001). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 6(3), 251-258. Available from: [Link]
-
Zhang, C., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1708. Available from: [Link]
Sources
Synthetic Routes to Functionalized Phenylpiperazine Analogs: A Senior Application Scientist's Guide
Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery
The phenylpiperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties—including the ability to improve aqueous solubility and modulate lipophilicity—and its versatile synthetic handles make it an indispensable building block for drug development professionals.[1] Phenylpiperazine analogs have demonstrated a vast range of pharmacological activities, targeting conditions of the central nervous system (CNS), cancer, and infectious diseases.[2]
This guide provides an in-depth exploration of the primary synthetic strategies for accessing functionalized phenylpiperazine analogs. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each transformation, providing the rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, offering both robust protocols and the field-proven insights necessary for their successful implementation and adaptation.
Strategic Overview: Pathways to the Phenylpiperazine Core
The construction of functionalized phenylpiperazine analogs can be broadly categorized into two main approaches: formation of the N-aryl bond to a pre-existing piperazine ring, and functionalization of the second nitrogen atom or the carbon backbone of an existing phenylpiperazine. The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and scalability considerations.
Part 1: Formation of the N-Aryl Bond
The creation of the crucial C-N bond between the phenyl ring and the piperazine nitrogen is the most common entry point to this class of compounds. Modern organometallic catalysis has largely revolutionized this area, offering mild and efficient alternatives to classical methods.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is arguably the most versatile and widely used method for N-arylation in modern organic synthesis.[3] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides (or pseudohalides) and amines under relatively mild conditions, tolerating a wide range of functional groups.[4]
Mechanistic Rationale: The catalytic cycle provides a clear example of the principles of organometallic chemistry.[5] Understanding this cycle is critical for troubleshooting and optimization, such as selecting the appropriate ligand to prevent catalyst decomposition into palladium black.[6]
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine [7]
This protocol describes a typical setup for the mono-arylation of piperazine using a Boc-protecting group to ensure selectivity.
-
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., G4-Xantphos, 1-2 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
-
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, N-Boc-piperazine, base, and palladium pre-catalyst.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reaction Execution: Add the anhydrous, degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.
-
Data Presentation: Comparison of Buchwald-Hartwig Conditions [7]
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | NaOt-Bu (2.0) | Toluene | 110 | 8 | 88 |
| 2-Bromopyridine | G3-XPhos (1) | - | K₃PO₄ (2.0) | t-AmOH | 100 | 16 | 95 |
Copper-Catalyzed Ullmann Condensation (Goldberg Reaction)
The Ullmann condensation is a classical method for forming C-N and C-O bonds, predating palladium-catalyzed methods.[1] It typically requires a copper catalyst (often in stoichiometric amounts in older procedures) and higher reaction temperatures.[8] While often superseded by the Buchwald-Hartwig reaction, modern ligand-assisted protocols have improved its scope and mildness, making it a valuable alternative, especially for large-scale synthesis where palladium costs can be prohibitive.[9]
Mechanistic Rationale: The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination.[1] The choice of ligand (e.g., phenanthrolines, L-proline) is crucial for stabilizing the copper intermediates and facilitating the catalytic cycle at lower temperatures.[10]
Protocol 2: Ligand-Accelerated Ullmann N-Arylation [10]
-
Materials:
-
Aryl iodide (1.0 equiv)
-
Piperazine (1.5-2.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline, 20 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMSO or Toluene)
-
Sealed reaction tube
-
-
Procedure:
-
Reaction Setup: To an oven-dried sealed tube, add CuI, the ligand, the base, piperazine, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas.
-
Add the aryl iodide and the solvent via syringe.
-
Seal the tube tightly and place it in a preheated oil bath (typically 110-140 °C).
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite®.
-
Wash the organic phase extensively with aqueous ammonia to remove copper salts, followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography or distillation.
-
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, transition-metal-free method for N-arylation. Its primary requirement is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the leaving group (typically a halide).[11] These EWGs activate the aromatic ring towards nucleophilic attack.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[12] The nucleophile (piperazine) attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13] The aromaticity is temporarily broken. In the second, faster step, the leaving group is expelled, and aromaticity is restored. The ortho/para positioning of the EWG is critical for stabilizing the negative charge of the Meisenheimer complex through resonance.
Protocol 3: SNAr Synthesis of an N-Arylpiperazine
-
Materials:
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 equiv)
-
Piperazine (2.0-3.0 equiv)
-
Base (optional, e.g., K₂CO₃, 1.5 equiv)
-
Solvent (e.g., DMSO, DMF, or Ethanol)
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine and the base (if used) in the solvent.
-
Add the activated aryl halide to the solution. An exotherm may be observed.
-
Heat the reaction mixture (typically 50-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into a large volume of water.
-
The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize or purify by column chromatography to obtain the final product.
-
Part 2: Functionalization of the Piperazine Scaffold
Once the phenylpiperazine core is established, further functionalization is typically directed at the second, more basic nitrogen atom. Selective mono-functionalization is a key challenge, often addressed by using a protecting group strategy.
Precursor Synthesis: Mono-Boc-Piperazine
Controlling selectivity is paramount. The synthesis of 1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine) is a foundational protocol, as the Boc group deactivates one nitrogen, allowing the other to be functionalized selectively.[1][14]
Protocol 4: Synthesis of N-Boc-Piperazine [15]
-
Materials:
-
Piperazine (2.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
-
Procedure:
-
Reaction Setup: Dissolve piperazine in the chosen solvent in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O in a minimal amount of the same solvent and add it dropwise to the cold piperazine solution over 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate). The desired mono-Boc product and unreacted piperazine will largely remain in the aqueous layer, while the di-Boc byproduct is extracted into the organic layer.
-
Wash the aqueous layer with ethyl acetate to remove all di-Boc byproduct.
-
Saturate the aqueous layer with NaCl and extract multiple times with DCM or chloroform to recover the mono-Boc-piperazine.
-
Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield N-Boc-piperazine, often as a white solid that can be used without further purification.
-
Reductive Amination for N-Alkylation
Reductive amination is a highly efficient and clean method for forming C-N bonds, particularly for N-alkylation.[10] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent. This method avoids the over-alkylation issues often seen with alkyl halides.[16]
Protocol 5: Reductive Amination of a Phenylpiperazine
-
Materials:
-
1-Phenylpiperazine (1.0 equiv)
-
Aldehyde or Ketone (1.0-1.2 equiv)
-
Reducing Agent (e.g., Sodium triacetoxyborohydride (STAB), NaBH(OAc)₃, 1.5 equiv)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic amount, optional)
-
-
Procedure:
-
Reaction Setup: Dissolve the 1-phenylpiperazine and the carbonyl compound in the solvent in a round-bottom flask.
-
If the amine is used as a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.
-
Add a catalytic amount of acetic acid to facilitate imine formation (optional).
-
Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add the sodium triacetoxyborohydride portion-wise at room temperature. The reaction is often mildly exothermic.
-
Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-16 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
-
Direct N-Alkylation with Alkyl Halides
Direct alkylation is a straightforward method but requires careful control to prevent the formation of undesired di-alkylated quaternary ammonium salts.[1] Using a mono-protected piperazine or a large excess of the piperazine starting material can favor mono-alkylation.[17]
Protocol 6: Mono-N-Alkylation of N-Boc-Phenylpiperazine
-
Materials:
-
N-Boc-Phenylpiperazine (1.0 equiv)
-
Alkyl halide (e.g., benzyl bromide, 1.1 equiv)
-
Base (e.g., K₂CO₃ or Diisopropylethylamine (DIPEA), 2.0 equiv)
-
Solvent (e.g., Acetonitrile (ACN) or DMF)
-
-
Procedure:
-
Reaction Setup: Dissolve the N-Boc-phenylpiperazine in the solvent and add the base.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture (typically 50-80 °C) and stir until completion.
-
Work-up: Cool the mixture and filter off the inorganic salts. Concentrate the filtrate.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify by flash column chromatography.
-
Part 3: Advanced & Emerging Methods
The field of organic synthesis is constantly evolving. Methods that allow for the functionalization of previously inert C-H bonds are at the forefront of innovation, offering novel and more efficient synthetic routes.
Direct C-H Functionalization
Recent advances in photoredox catalysis have enabled the direct functionalization of C-H bonds adjacent to the nitrogen atoms in piperazines.[18] This strategy bypasses the need for pre-functionalized starting materials and allows for the introduction of aryl, vinyl, and alkyl groups onto the piperazine backbone, opening up new avenues for structural diversity.[19]
Conceptual Workflow: Photoredox C-H Arylation
Safety, Troubleshooting, and Best Practices
Safety First:
-
Palladium Catalysts: While generally not highly toxic, palladium dust can be flammable and should be handled in a well-ventilated area or fume hood.[3][20] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[21]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic.[6] They should be handled under an inert atmosphere (glovebox or Schlenk line).
-
Strong Bases: Reagents like sodium tert-butoxide (NaOtBu) and sodium hydride (NaH) are corrosive and react violently with water. Handle with care under an inert atmosphere.
-
Solvents: Use anhydrous, degassed solvents for moisture- and air-sensitive reactions like the Buchwald-Hartwig amination. Ensure proper ventilation and grounding to prevent static discharge with flammable solvents.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low/No Yield in Buchwald-Hartwig | Inactive catalyst; wrong ligand/base combination; poor quality solvent/reagents; substrate incompatibility (e.g., unprotected phenols).[12] | Use a fresh pre-catalyst; screen different ligands and bases; ensure solvents are anhydrous and degassed; protect competing nucleophilic groups.[22] |
| Formation of Di-substituted Byproduct | Stoichiometry of piperazine is too low; reaction conditions too harsh. | Use a large excess of piperazine (5-10 equiv); use a mono-protected piperazine (e.g., N-Boc); add the electrophile slowly at a lower temperature.[17] |
| Reaction Stalls | Catalyst deactivation (formation of Pd black); product inhibition. | Lower the reaction temperature; use a more robust ligand; ensure proper inert atmosphere is maintained throughout the reaction.[6] |
| Difficulty in Purification | Product is very polar or basic, causing streaking on silica gel. | Use a different stationary phase (e.g., alumina); add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent; consider purification via salt formation and recrystallization.[17] |
References
-
The Royal Society of Chemistry. (n.d.). CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Available at: [Link]
-
Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II. Available at: [Link]
-
Hilaris Publisher. (2024). Innovation in Synthetic Methods for Drug Discovery and Development. Journal of Medicinal Chemistry. Available at: [Link]
-
Richmond Sarpong Group, UC Berkeley. (2010). Standard Operating Procedure: Hydrogenations Using Heterogeneous Catalysts. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available at: [Link]
-
WordPress. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
-
Suzuki, T., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189–197. Available at: [Link]
-
Bar, S., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(34), 9338-9343. Available at: [Link]
-
ResearchGate. (n.d.). The synthesis of aryl halides A Representative halide-containing drugs.... Available at: [Link]
-
ACS Publications. (2017). Copper-Mediated C–X Functionalization of Aryl Halides. Organic Process Research & Development, 21(11), 1837-1845. Available at: [Link]
-
SIFCO ASC. (2017). SAFETY DATA SHEET PALLADIUM. Available at: [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Vitaku, E., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Tetrahedron Letters, 57(15), 1664-1667. Available at: [Link]
-
ResearchGate. (n.d.). A. Methods for the N‐alkylation and reductive N‐alkylation of amines.... Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
University of Basrah. (n.d.). Nucleophilic Aromatic Substitution. [PDF]. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. PubMed Central. Available at: [Link]
-
Toste, F. D., et al. (2014). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society, 136(46), 16259-16262. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed. Available at: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Available at: [Link]
-
JOCPR. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Available at: [Link]
-
O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Organic Letters, 18(15), 3742-3745. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 10. N1 or N2-guided organic photoredox C-H alkylation of.... Available at: [Link]
-
MDPI. (2022). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. jgtps.com [jgtps.com]
- 12. reddit.com [reddit.com]
- 13. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 14. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. honrel.com [honrel.com]
- 21. sifcoasc.com [sifcoasc.com]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
analytical techniques for monitoring the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
An Application Guide to the Analytical Monitoring of the Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Authored by: Gemini, Senior Application Scientist
Abstract
The synthesis of this compound, a key intermediate in the development of various pharmaceutically active compounds, necessitates rigorous monitoring to ensure reaction completion, maximize yield, and control impurity profiles. This document provides a comprehensive guide to the analytical techniques and detailed protocols for real-time and off-line monitoring of its synthesis, which typically involves the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. We will explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This guide is grounded in authoritative references and provides self-validating protocols for techniques including High-Performance Liquid Chromatography (HPLC), in-situ Fourier Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction: The Imperative for Reaction Monitoring
This compound serves as a crucial building block in medicinal chemistry. The piperazine moiety is a common scaffold in drug discovery, known to improve physicochemical properties and enhance biological activity[1]. The synthesis of this intermediate is an acylation reaction, a fundamental transformation in organic chemistry[2]. Precise control over this reaction is paramount. Inadequate monitoring can lead to incomplete conversion, the formation of byproducts, or degradation, impacting the purity and yield of the final Active Pharmaceutical Ingredient (API).
Modern analytical chemistry provides a suite of tools that allow scientists to move beyond simple endpoint analysis. By monitoring a reaction as it happens (in-situ) or at regular intervals (off-line), chemists can gain a deep understanding of reaction kinetics, identify key intermediates, and make informed decisions to optimize the process and ensure robustness for scale-up[3].
Synthesis Pathway: N-Acylation of 1-Phenylpiperazine
The most common route to synthesize this compound is the reaction of 1-phenylpiperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of this compound.
Monitoring this reaction involves tracking the consumption of the starting materials (1-phenylpiperazine) and the formation of the desired product.
The Analytical Strategy: A Multi-Technique Approach
No single analytical technique provides a complete picture of a chemical reaction. A robust monitoring strategy integrates multiple techniques to cross-validate results and gain comprehensive insight. The choice between in-situ and off-line analysis depends on the specific goal, such as rough endpoint determination or rigorous kinetic modeling[4].
Caption: Integrated workflow for in-situ and off-line reaction monitoring.
Off-Line Monitoring Technique: HPLC/LC-MS
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for quantitative analysis of reaction mixtures. It excels at separating the starting material, product, and any potential impurities, allowing for precise measurement of conversion and purity. Coupling HPLC with Mass Spectrometry (LC-MS) provides an additional layer of confirmation by verifying the molecular weights of the separated components[2].
Rationale for Use:
-
Quantitative Accuracy: Provides precise concentration data for kinetic analysis and yield calculation.
-
Separation Power: Resolves closely related species, offering a clear view of the reaction's purity profile.
-
Versatility: The method can be adapted for both intermediate and final product analysis.
Protocol 4.1: HPLC-UV Method for Reaction Monitoring
This protocol is designed for the quantitative analysis of aliquots taken from the reaction mixture.
1. Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction vessel. b. Immediately quench the reaction by diluting it in a known volume (e.g., 950 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to stop the reaction and prevent further changes. c. If particulates are present, filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. Instrumentation and Conditions: a. System: Standard HPLC or UPLC system with a UV detector. b. Column: A reversed-phase C18 column is ideal for this analysis due to the polarity of the analytes. (e.g., 100 mm x 4.6 mm, 2.7 µm particle size). c. Mobile Phase & Gradient:
- A: 0.1% Formic Acid in Water
- B: 0.1% Formic Acid in Acetonitrile d. Detection: UV at 254 nm, where the phenyl ring exhibits strong absorbance.
Table 1: HPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 5.0 | 5 | 95 | 1.0 |
| 7.0 | 5 | 95 | 1.0 |
| 7.1 | 95 | 5 | 1.0 |
| 9.0 | 95 | 5 | 1.0 |
3. Data Analysis: a. Identify the peaks corresponding to 1-phenylpiperazine (starting material) and this compound (product) by running standards of each. The product will be more retained (longer retention time) than the starting material due to the addition of the less polar chloroacetyl group. b. Integrate the peak areas of the starting material and product at each time point. c. Calculate the percent conversion using the following formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100%
In-Situ Monitoring Technique: FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, is a powerful technique for real-time reaction monitoring[5]. It provides instantaneous information about the changes in functional groups within the reaction mixture, allowing for immediate process adjustments[3].
Rationale for Use:
-
Real-Time Data: Provides a continuous profile of the reaction, revealing kinetics and detecting transient intermediates without the need for sampling.
-
Non-Invasive: The probe is inserted directly into the reactor, observing the reaction without disturbing it.
-
Functional Group Specificity: Directly monitors the disappearance of the N-H bond of the piperazine and the appearance of the amide C=O bond of the product.
Protocol 5.1: In-Situ FTIR-ATR Method
1. Instrumentation and Setup: a. Insert an ATR-FTIR probe into the reaction vessel, ensuring the tip is fully submerged in a zone of good mixing[4]. b. Connect the probe to an FTIR spectrometer. c. Use software designed for continuous spectral collection.
2. Data Acquisition: a. Background Spectrum: Before adding the chloroacetyl chloride, collect a background spectrum of the 1-phenylpiperazine, base, and solvent. This spectrum will be automatically subtracted from subsequent scans. b. Reaction Monitoring: Initiate the reaction by adding the chloroacetyl chloride. Begin collecting spectra at regular intervals (e.g., every 1-2 minutes). The frequency should be adjusted based on the expected reaction speed[4].
3. Data Analysis: a. Focus on the key spectral regions outlined in Table 2. b. Plot the absorbance intensity of the product's amide I band (~1650 cm⁻¹) and the disappearance of the starting material's N-H bend (~1515 cm⁻¹) over time. c. The reaction is complete when the product peak intensity plateaus and the starting material peak is no longer visible. This provides a real-time conversion curve.
Table 2: Key FTIR Spectral Bands for Monitoring
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Observation During Reaction |
| Secondary Amine (in Phenylpiperazine) | N-H Bend | ~1515 cm⁻¹ | Decreases |
| Amide (in Product) | C=O Stretch (Amide I) | ~1650 cm⁻¹ | Increases |
| Aromatic C=C | Stretch | ~1600 cm⁻¹ | Can be used as an internal standard as it remains relatively constant. |
Structural Confirmation Technique: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure confirmation. For reaction monitoring, it is typically used off-line to confirm the identity of the final product and assess purity. It can also be used to track the reaction by observing the distinct chemical shifts of protons in the starting material versus the product[6].
Rationale for Use:
-
Unambiguous Identification: Provides detailed structural information to confirm the product's identity.
-
Quantitative Potential: With an internal standard, NMR can provide highly accurate quantitative data.
-
Conformational Insight: Temperature-dependent NMR can even provide information on the conformational behavior of the acylated piperazine ring[7].
Protocol 6.1: ¹H NMR for Reaction Progress and Confirmation
1. Sample Preparation: a. Withdraw an aliquot (e.g., 0.5 mL) from the reaction. b. Quench the reaction and perform a mini-workup: wash with a sodium bicarbonate solution and then brine. c. Extract the organic components with a solvent like dichloromethane. d. Dry the organic layer over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure. e. Dissolve the resulting residue in a deuterated solvent (e.g., CDCl₃) for analysis.
2. Data Acquisition: a. Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
3. Data Analysis & Interpretation: a. In the starting 1-phenylpiperazine, the four protons on the carbons adjacent to the secondary amine (N-H) will have a specific chemical shift. b. Upon acylation, the electronic environment of the piperazine ring changes significantly. The formation of the tertiary amide bond causes a downfield shift of the adjacent protons. Monitoring the disappearance of the initial signals and the appearance of the new, downfield-shifted signals provides a clear indication of reaction progress[8]. c. The final product spectrum should be compared to a reference spectrum or predicted shifts to confirm the structure.
Table 3: Expected ¹H NMR Signal Changes
| Protons | Starting Material (1-Phenylpiperazine) | Product (Acylated) | Rationale |
| Piperazine CH₂ (adjacent to NH) | ~3.1 ppm | Two new signals, ~3.6-3.8 ppm | Deshielding effect from the electron-withdrawing carbonyl group of the amide. The two sets of protons become diastereotopic. |
| Piperazine CH₂ (adjacent to N-Ph) | ~3.2 ppm | ~3.2 ppm | Minor change, as it is further from the reaction center. |
| N-H Proton | Broad singlet, variable shift | Absent | Consumption of the secondary amine. |
| CH₂Cl Protons | N/A | Singlet, ~4.1 ppm | Appearance of the chloroacetyl methylene group. |
Conclusion
A robust analytical strategy is critical for the successful synthesis of this compound. By integrating the quantitative power of HPLC, the real-time insight of in-situ FTIR, and the structural confirmation of NMR, researchers can achieve a comprehensive understanding of the reaction. This multi-faceted approach enables precise process control, leading to higher yields, improved purity, and a more efficient and scalable synthesis pipeline. The protocols and insights provided herein serve as a foundational guide for scientists and professionals in the pharmaceutical and chemical industries.
References
- BenchChem. (2025). A Comparative Guide to LC-MS Methods for the Analysis of Acylation Reaction Products.
- Mettler Toledo. In-Situ Monitoring of Chemical Reactions.
- Royal Society of Chemistry. (2017). Emerging techniques for the in situ analysis of reaction intermediates on photo-electrochemical interfaces. Analytical Methods.
- Spectroscopy Online. Seven Essential Steps for In Situ Reaction Monitoring.
- Fragasso, A. et al. (2012). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). PMC - PubMed Central.
- Royal Society of Chemistry. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering.
- MDPI. (2019). Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction.
- National Institutes of Health. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
- Kaminska, K. et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central.
- Gan, Y. et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubMed Central.
- Wessig, P. et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.
- Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
Sources
- 1. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 6. Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction [mdpi.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. magritek.com [magritek.com]
Application Note & Protocol: Streamlined Scale-Up Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone for Preclinical Development
Introduction: The Strategic Importance of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in Preclinical Research
This compound is a pivotal building block in medicinal chemistry, frequently serving as a key intermediate in the synthesis of a diverse range of pharmacologically active molecules. Its structural motif, combining a phenylpiperazine core with a reactive chloroacetyl group, is prevalent in compounds targeting various receptors and enzymes. The phenylpiperazine moiety is known to often improve the physicochemical properties of drug candidates, thereby enhancing their biological activity. For preclinical studies, a reliable and scalable supply of high-purity Active Pharmaceutical Ingredients (APIs) is a critical bottleneck. The transition from bench-scale synthesis to producing hundreds of grams or kilograms required for toxicology and other preclinical evaluations necessitates a robust, reproducible, and well-characterized manufacturing process.[1]
This guide provides a comprehensive, field-proven protocol for the scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process controls, ensuring the production of material that meets the stringent purity and consistency requirements for preclinical development.
Synthetic Strategy: The Schotten-Baumann Reaction at Scale
The synthesis of this compound is achieved via a nucleophilic acyl substitution, specifically an N-acylation reaction between 1-phenylpiperazine and chloroacetyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which is widely used in both laboratory and industrial settings for the formation of amides and esters.[2][3]
Reaction Mechanism and Rationale
The reaction proceeds through the nucleophilic attack of the secondary amine of 1-phenylpiperazine on the highly electrophilic carbonyl carbon of chloroacetyl chloride.[4] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]
For scale-up, a biphasic system using an organic solvent like dichloromethane (DCM) and an aqueous solution of a base such as sodium hydroxide or potassium carbonate is often preferred. This "Schotten-Baumann condition" allows the reactants and product to remain in the organic phase while the HCl byproduct is neutralized in the aqueous phase, driving the reaction to completion.[2]
Caption: Mechanism of the Schotten-Baumann N-acylation.
PART 1: Scale-Up Synthesis Protocol
This protocol is designed for a target scale of approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood by personnel equipped with appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Supplier/Grade | Notes |
| 1-Phenylpiperazine | 81.1 g (0.5 mol) | >99% Purity | Ensure dryness before use. |
| Chloroacetyl Chloride | 62.1 g (42.5 mL, 0.55 mol) | >98% Purity | Highly corrosive and lachrymatory. Handle with extreme care.[6] |
| Dichloromethane (DCM) | 1.5 L | Anhydrous | --- |
| Sodium Hydroxide (NaOH) | 44.0 g (1.1 mol) | Reagent Grade | --- |
| Deionized Water | 1.0 L | --- | --- |
| Brine (Saturated NaCl) | 250 mL | --- | --- |
| Anhydrous Sodium Sulfate | 50 g | Reagent Grade | --- |
| Ethanol | As required for recrystallization | 200 Proof | --- |
| 5 L Jacketed Reactor | --- | --- | With overhead stirrer, dropping funnel, and temperature probe. |
| Rotary Evaporator | --- | --- | --- |
| Büchner Funnel & Filter Flask | --- | --- | --- |
Step-by-Step Procedure
-
Reactor Setup and Inerting:
-
Assemble the 5 L jacketed reactor with an overhead stirrer, a 250 mL dropping funnel, and a temperature probe. Ensure all glassware is dry.
-
Inert the reactor by purging with nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.
-
-
Preparation of Reactant Solutions:
-
In a separate flask, dissolve 81.1 g (0.5 mol) of 1-phenylpiperazine in 500 mL of anhydrous dichloromethane.
-
In another flask, prepare a 10% w/v aqueous solution of sodium hydroxide by dissolving 44.0 g of NaOH in 440 mL of deionized water. Allow the solution to cool to room temperature.
-
Charge the dropping funnel with a solution of 62.1 g (0.55 mol) of chloroacetyl chloride in 100 mL of anhydrous dichloromethane.
-
-
Reaction Execution:
-
Charge the reactor with the 1-phenylpiperazine solution and the aqueous sodium hydroxide solution.
-
Begin vigorous stirring to ensure good mixing between the two phases.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Once the temperature is stable, begin the dropwise addition of the chloroacetyl chloride solution from the dropping funnel over a period of 60-90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. This is an exothermic reaction, and slow addition is key to preventing temperature spikes that can lead to increased side product formation.
-
-
Reaction Monitoring and Completion:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 1-phenylpiperazine is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and allow the layers to separate.
-
Transfer the contents of the reactor to a large separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer sequentially with 250 mL of deionized water and 250 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.
-
-
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 95-115 g (80-95%) of a white to off-white crystalline solid.
-
PART 2: Quality Control for Preclinical Batches
For preclinical studies, it is imperative to thoroughly characterize the synthesized compound to ensure its identity, purity, and stability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Molecular Weight | 238.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 98-102 °C |
| Solubility | Soluble in dichloromethane, chloroform, acetone; sparingly soluble in ethanol; insoluble in water. |
Analytical Methods for Quality Control
A suite of analytical techniques should be employed to establish a comprehensive quality profile for each batch.
Caption: Quality control workflow for preclinical batch release.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is ideal for determining the purity of the final compound and quantifying any impurities.[7]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Acceptance Criteria: Purity ≥ 98.5%. Individual impurities ≤ 0.15%.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for confirming the chemical structure of the synthesized compound.
-
¹H NMR (400 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
7.35-7.25 (m, 2H, Ar-H)
-
7.00-6.90 (m, 3H, Ar-H)
-
4.15 (s, 2H, -CO-CH₂-Cl)
-
3.85 (t, 2H, piperazine-H)
-
3.75 (t, 2H, piperazine-H)
-
3.20 (t, 4H, piperazine-H)
-
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Expected Chemical Shifts (δ, ppm):
-
165.5 (C=O)
-
150.5 (Ar-C)
-
129.5 (Ar-CH)
-
121.0 (Ar-CH)
-
116.5 (Ar-CH)
-
50.0 (piperazine-CH₂)
-
45.5 (piperazine-CH₂)
-
41.5 (-CH₂-Cl)
-
-
3. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the target compound.
-
Technique: Electrospray Ionization (ESI-MS).
-
Expected [M+H]⁺: 239.09.
Potential Impurities and Their Control
-
Unreacted 1-Phenylpiperazine: Controlled by using a slight excess of chloroacetyl chloride and monitoring the reaction to completion. Easily removed during aqueous work-up.
-
Hydrolysis Product (Chloroacetic Acid): Minimized by using anhydrous solvent and controlling the reaction temperature. Removed during the basic aqueous work-up.
-
Bis-acylated Impurity: The formation of 1,4-bis(chloroacetyl)piperazine is not possible from 1-phenylpiperazine. However, if the starting material contains piperazine, this impurity could form. This highlights the importance of using high-purity starting materials.
Safety and Handling Precautions
Chloroacetyl chloride is a highly toxic, corrosive, and lachrymatory substance. It reacts violently with water, releasing toxic hydrogen chloride gas.
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.
-
Emergency Procedures: An eyewash station and safety shower must be readily accessible. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. In case of inhalation, move to fresh air and seek immediate medical attention.
Conclusion
This application note provides a detailed and robust protocol for the scale-up synthesis of this compound, a key intermediate for preclinical drug discovery programs. By adhering to the principles of process control, implementing rigorous in-process monitoring, and conducting thorough analytical characterization, researchers can confidently produce high-quality material suitable for pivotal preclinical studies. The emphasis on safety, particularly in handling chloroacetyl chloride, is paramount to ensuring a secure and successful scale-up campaign.
References
- Szkatuła, D., et al. (2021). Synthesis and biological evaluation of new phthalimide derivatives with piperazine moiety. Molecules, 26(15), 4479.
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
- Gan, X., et al. (2012). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.
- Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o70.
- Krzyżak, E., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1044–1055.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
Loba Chemie. (2019). Safety Data Sheet: Chloroacetyl Chloride for Synthesis. Retrieved from [Link]
- Patent CN103980229A. (2014). Preparation method of N-phenyl piperazine. Google Patents.
-
ResearchGate. (2009). 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Retrieved from [Link]
-
Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
- Patent CN111073912A. (2020). Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Google Patents.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
- Patent CN114292178A. (2022). Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. Google Patents.
- Yashoda, M., et al. (2006). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 45(6), 1499-1502.
-
ResearchGate. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
- Patent CN101417986A. (2009). Method for preparing 2-chlorophenothiazine. Google Patents.
-
ResearchGate. (2009). 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
ResearchGate. (2021). Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111073912A - Biological preparation method of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol - Google Patents [patents.google.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Functionalization of the Phenyl Ring in 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic functionalization of the phenyl ring of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This key intermediate is a versatile scaffold in medicinal chemistry, and modification of its phenyl moiety offers a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. We will explore various synthetic strategies, including electrophilic aromatic substitution and modern cross-coupling reactions, providing detailed, field-proven protocols. The underlying principles of regioselectivity and reactivity will be discussed to empower rational design of novel derivatives.
Introduction: The Strategic Importance of the Arylpiperazine Moiety
The 1-arylpiperazine motif is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs with diverse therapeutic applications.[1] The phenyl ring in this compound serves as a critical pharmacophore that can be tailored to optimize biological activity, selectivity, and metabolic stability. Functionalization of this ring allows for the introduction of various substituents that can engage in specific interactions with biological targets, alter electronic properties, and influence absorption, distribution, metabolism, and excretion (ADME) profiles.
The chloroethanone side chain provides a reactive handle for further elaboration, making the parent molecule a valuable building block in the synthesis of complex pharmaceutical agents.[2] This guide focuses specifically on methodologies to modify the pendant phenyl ring, a key step in generating libraries of analogues for structure-activity relationship (SAR) studies.
Foundational Principles: Understanding Reactivity and Regioselectivity
The functionalization of the phenyl ring in this scaffold is governed by the principles of electrophilic aromatic substitution (SEAr).[3] The directing effect of the piperazine substituent is of paramount importance in predicting the outcome of these reactions. The nitrogen atom attached to the phenyl ring possesses a lone pair of electrons that can be donated into the aromatic system through resonance, thereby activating the ring towards electrophilic attack. This electron-donating effect preferentially increases the electron density at the ortho and para positions.[4][5]
However, the nitrogen atom is also electronegative, exerting an electron-withdrawing inductive effect. While the resonance effect typically dominates, leading to ortho, para-directing behavior, the overall reactivity can be attenuated. Furthermore, the bulky nature of the piperazine ring can sterically hinder the ortho positions, often favoring substitution at the more accessible para position.[6]
It is also crucial to consider the reaction conditions. Under strongly acidic conditions, the basic nitrogen atoms of the piperazine ring can be protonated. This protonation transforms the piperazine group into a powerful electron-wielding, deactivating group, which would direct incoming electrophiles to the meta position and significantly slow down the reaction rate.[3] Therefore, careful control of reaction parameters is essential for achieving the desired regioselectivity.
Core Functionalization Strategies: Protocols and Mechanistic Insights
This section details protocols for common and effective methods to functionalize the phenyl ring of this compound.
Halogenation: Introducing Versatile Synthetic Handles
Halogenation, particularly bromination and chlorination, introduces synthetically versatile handles onto the phenyl ring that can be further modified through cross-coupling reactions.
Principle: This reaction proceeds via the generation of an electrophilic bromine species, which then attacks the electron-rich phenyl ring. Due to the activating and ortho, para-directing nature of the piperazine substituent, the bromine will predominantly add to the para position.
Protocol: Para-Bromination of this compound
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired para-brominated product.
Data Presentation:
| Reactant | Reagent | Solvent | Temperature | Time | Typical Yield | Regioselectivity |
| This compound | NBS | DMF | 0 °C to RT | 3-5 h | 85-95% | >95% para |
Visualization:
Caption: Workflow for the para-bromination of the starting material.
Nitration: Gateway to Amino Derivatives
Nitration introduces a nitro group, which can be readily reduced to an amino group, providing a key point for further diversification.
Principle: The nitronium ion (NO₂⁺), generated from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile. Careful control of temperature and reaction time is critical to prevent dinitration and side reactions. The directing effect of the piperazine moiety favors para-substitution.
Protocol: Para-Nitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (>90%)
-
Ice/water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid, maintaining the temperature below 10 °C.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by recrystallization or column chromatography to yield the para-nitro derivative.
Data Presentation:
| Reactant | Reagents | Temperature | Time | Typical Yield | Regioselectivity |
| This compound | H₂SO₄, HNO₃ | 0-5 °C | 1-2 h | 70-85% | >90% para |
Friedel-Crafts Reactions: Carbon-Carbon Bond Formation
Friedel-Crafts reactions are a cornerstone of aromatic functionalization, enabling the formation of C-C bonds.[7] However, they present challenges with substrates like arylpiperazines.
Principle: An acyl group is introduced to the aromatic ring using an acyl halide or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8] The resulting ketone is less reactive than the starting material, preventing polyacylation. The reaction typically requires stoichiometric amounts of the Lewis acid because it complexes with the product ketone.[7] The piperazine nitrogens will also complex with the Lewis acid, deactivating the ring and directing substitution to the meta position.
Protocol: Meta-Acetylation via Friedel-Crafts Acylation
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Suspend anhydrous AlCl₃ (2.5 eq) in anhydrous DCM in a three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a mixture of ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the meta-acetylated product.
Visualization:
Caption: Mechanism of Friedel-Crafts acylation on the deactivated ring.
Advanced Strategies: Palladium-Catalyzed Cross-Coupling
For more complex modifications, especially when electrophilic aromatic substitution is not feasible or provides poor regioselectivity, palladium-catalyzed cross-coupling reactions are indispensable tools.[9][10] These reactions typically require a pre-functionalized aryl ring (e.g., with a halide).
Suzuki-Miyaura Coupling: C-C Bond Formation
Principle: This reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. It is highly versatile and tolerant of many functional groups.
Protocol: Suzuki Coupling of 2-Chloro-1-(4-(4-bromophenyl)piperazin-1-yl)ethanone with Phenylboronic Acid
Materials:
-
2-Chloro-1-(4-(4-bromophenyl)piperazin-1-yl)ethanone (from section 3.1.1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water or Dioxane/Water solvent mixture
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a Schlenk flask, add 2-Chloro-1-(4-(4-bromophenyl)piperazin-1-yl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired biaryl product.
Data Presentation:
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp. | Yield |
| para-Bromo derivative | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 °C | 80-90% |
Buchwald-Hartwig Amination: C-N Bond Formation
Principle: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This is a powerful method for introducing substituted amino groups onto the phenyl ring.
Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
2-Chloro-1-(4-(4-bromophenyl)piperazin-1-yl)ethanone
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq) in a Schlenk flask.
-
Add a solution of 2-Chloro-1-(4-(4-bromophenyl)piperazin-1-yl)ethanone (1.0 eq) in anhydrous toluene.
-
Add morpholine (1.2 eq).
-
Seal the flask and heat the mixture at 100 °C for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Perspectives
The functionalization of the phenyl ring in this compound is a critical step in the synthesis of novel arylpiperazine derivatives for drug discovery. This guide has provided detailed protocols for key transformations, including halogenation, nitration, Friedel-Crafts acylation, and modern palladium-catalyzed cross-coupling reactions. By understanding the principles of reactivity and regioselectivity, and by carefully selecting the appropriate synthetic strategy, researchers can efficiently generate diverse libraries of compounds. The continued development of novel catalytic systems, particularly for C-H functionalization, promises to further expand the toolbox for modifying this important scaffold, enabling more direct and efficient routes to complex molecules.[1]
References
-
Choi, S., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 43(3), 157-165. Retrieved from [Link]
-
MacMillan, D. S., & Bio, M. M. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 19(7), 708-714. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[12]uril guests: experimental and computational insights into supramolecular binding. Chemical Science, 11(30), 7896-7903. Retrieved from [Link]
-
Imramovský, A., et al. (2012). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Molecules, 17(12), 14380-14405. Retrieved from [Link]
-
Das, P., & Chowdhury, S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 773-793. Retrieved from [Link]
-
Zeidler, J., et al. (2002). New derivatives of piperazine potential NO donors. Journal of Pharmacy and Pharmacology, 54(3), 445-450. Retrieved from [Link]
-
Andreozzi, E., et al. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 15(11), 1320. Retrieved from [Link]
-
Ismaili, L., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 209-231. Retrieved from [Link]
-
Sbardella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5738. Retrieved from [Link]
-
Bojarski, A. J., & Wesolowska, A. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 26(16), 4983. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2012). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 14(21), 5484-5487. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubChem. (n.d.). 1-[(S)-O-(5-Isoquinolinesulfonyl)-N-methyltyrosyl]-4-phenyl-piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaceutical Technology. (2013). New Horizons for Cross-Coupling Reactions. Retrieved from [Link]
-
Shtyka, O., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. Retrieved from [Link]
-
Dandala, R., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(14), 1-9. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, January 14). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of regioselectivity in electrophilic aromatic substitution... [Image]. Retrieved from [Link]
-
Kumar, A., & Kumar, S. (2013). Phenyl Hydrazine as Initiator for Direct Arene C-H Arylation via Base Promoted Homolytic Aromatic Substitution. PLoS ONE, 8(11), e79226. Retrieved from [Link]
-
StudySmarter. (n.d.). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from [Link]
-
Chem Explained. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. Retrieved from [Link]
-
Rothman, S., et al. (2000). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. Journal of Medicinal Chemistry, 43(19), 3587-3598. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177-2250. Retrieved from [Link]
-
Sbardella, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5738. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Whitehead, K. A., & Mitragotri, S. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(4), 856-865. Retrieved from [Link]
-
PubChem. (n.d.). Methyl piperazine-1-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 2. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Khan Academy [khanacademy.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. The study on organic nitrates, part V. New derivatives of piperazine potential NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone with Nucleophiles
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a key building block in modern medicinal chemistry, belonging to the class of α-haloketones. Its significance lies in the inherent reactivity of the α-chloroacetyl group, which serves as a potent electrophile for a variety of nucleophiles. This reactivity allows for the facile introduction of the 4-phenylpiperazin-1-yl)ethanone moiety into a diverse range of molecular scaffolds, a strategy frequently employed in the synthesis of pharmacologically active compounds. The phenylpiperazine motif is a well-established pharmacophore found in numerous approved drugs, particularly those targeting the central nervous system. Notably, derivatives of this compound are crucial intermediates in the synthesis of trazodone analogues, which are known for their antidepressant and anxiolytic properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of reacting this compound with various nucleophiles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and efficient synthetic outcomes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClN₂O | [3] |
| Molecular Weight | 238.71 g/mol | [3] |
| Melting Point | 71-73 °C | [3] |
| Boiling Point | 404.7 ± 40.0 °C (Predicted) | [3] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 2.91 ± 0.30 (Predicted) | [3] |
Core Directive: Understanding the Electrophilic Nature of α-Haloketones
The reactivity of this compound is dominated by the electronic properties of the α-haloketone functional group. The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent α-carbon atom.[4][5] This is due to the inductive effect of the carbonyl oxygen, which polarizes the carbon-chlorine bond, making the α-carbon more susceptible to nucleophilic attack. This heightened reactivity is a hallmark of α-haloketones and is the foundation for their extensive use in organic synthesis.[6][7]
The primary reaction pathway for this compound with nucleophiles is a bimolecular nucleophilic substitution (SN2) reaction. In this concerted mechanism, the nucleophile attacks the electrophilic α-carbon, leading to the displacement of the chloride leaving group. The rate of this reaction is influenced by several factors, including the strength of the nucleophile, the solvent, the reaction temperature, and the presence of a base.
Caption: Generalized SN2 reaction pathway.
Application in the Synthesis of Trazodone Analogues
A significant application of the nucleophilic substitution reactions of this compound and its derivatives is in the synthesis of trazodone and its analogues. Trazodone is an antidepressant that functions as a serotonin antagonist and reuptake inhibitor.[1] The synthesis often involves the N-alkylation of a triazolopyridine derivative with a haloalkyl-phenylpiperazine side chain.[1][8][9][10] By reacting this compound with various nucleophiles, a library of trazodone analogues with diverse functionalities can be generated for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols are designed to be robust starting points for the reaction of this compound with common classes of nucleophiles. Researchers should note that reaction optimization (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.
Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)
The N-alkylation of primary and secondary amines with this compound is a straightforward method for the synthesis of α-amino ketones. The choice of base is critical to deprotonate the amine nucleophile without promoting side reactions. A non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate is often preferred.
Workflow for N-Alkylation:
Caption: Workflow for N-alkylation reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the amine nucleophile (1.1 mmol, 1.1 equiv) and a suitable anhydrous solvent (e.g., acetonitrile or N,N-dimethylformamide, 10 mL).
-
Base Addition: Add potassium carbonate (2.0 mmol, 2.0 equiv) or N,N-diisopropylethylamine (1.5 mmol, 1.5 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Quench the reaction with water (20 mL).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired α-amino ketone.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are well-suited for SN2 reactions as they can solvate the cations of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.
-
Base: Potassium carbonate is a mild inorganic base that is easily removed by filtration. DIPEA is a sterically hindered organic base that is less likely to compete as a nucleophile.
-
Temperature: Heating is often necessary for less reactive amines to increase the reaction rate. However, excessive heat should be avoided to minimize side reactions.
Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)
The reaction with thiol nucleophiles proceeds readily due to the high nucleophilicity of the thiolate anion. A base is required to deprotonate the thiol. The resulting α-thio ketones are valuable intermediates in various synthetic transformations.
Workflow for S-Alkylation:
Caption: Workflow for S-alkylation reaction.
Detailed Step-by-Step Protocol:
-
Thiolate Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the thiol (1.1 mmol, 1.1 equiv) in a suitable anhydrous solvent (e.g., ethanol or DMF, 10 mL). Add a base such as sodium hydride (1.2 mmol, 1.2 equiv, as a 60% dispersion in mineral oil) or potassium carbonate (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Electrophile: To the resulting thiolate solution, add a solution of this compound (1.0 mmol, 1.0 equiv) in the same solvent (5 mL) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the desired α-thio ketone.
Causality Behind Experimental Choices:
-
Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction to completion. Potassium carbonate is a milder and safer alternative.
-
Inert Atmosphere: An inert atmosphere is recommended, especially when using a strong base like NaH, to prevent reaction with atmospheric moisture and oxygen.
-
Temperature Control: The dropwise addition of the electrophile at 0 °C helps to control any potential exothermicity of the reaction.
Protocol 3: Reaction with Phenol/Alcohol Nucleophiles (O-Alkylation - Williamson Ether Synthesis)
The O-alkylation of phenols or alcohols with this compound, a variation of the Williamson ether synthesis, provides access to α-aryloxy or α-alkoxy ketones.[1][4][6][11] This reaction typically requires a base to generate the more nucleophilic phenoxide or alkoxide. The use of a phase-transfer catalyst can be beneficial, especially in biphasic systems.[12]
Workflow for O-Alkylation:
Caption: Workflow for O-alkylation reaction.
Detailed Step-by-Step Protocol:
-
Alkoxide/Phenoxide Generation: In a round-bottom flask, dissolve the phenol or alcohol (1.1 mmol, 1.1 equiv) in a suitable anhydrous solvent (e.g., DMF or acetone, 10 mL). Add a base such as potassium carbonate (2.0 mmol, 2.0 equiv) or sodium hydride (1.2 mmol, 1.2 equiv).
-
Addition of Electrophile: Add this compound (1.0 mmol, 1.0 equiv) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60 °C and the reflux temperature of the solvent. The required temperature will depend on the acidity of the hydroxyl group.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into cold water (30 mL).
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography or recrystallization to obtain the pure α-aryloxy/alkoxy ketone.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is often sufficient for deprotonating phenols, while a stronger base like sodium hydride may be necessary for less acidic alcohols.
-
Solvent: DMF is a good choice for its high boiling point and ability to dissolve a wide range of reactants. Acetone is another common solvent for Williamson ether synthesis.
-
Heating: O-alkylation reactions are generally slower than N- or S-alkylation and often require heating to proceed at a reasonable rate.
Summary of Reaction Conditions
| Nucleophile | Typical Base | Typical Solvent | Temperature | Typical Reaction Time |
| Amines | K₂CO₃, DIPEA | ACN, DMF | RT - 80 °C | 2 - 24 h |
| Thiols | NaH, K₂CO₃ | EtOH, DMF | 0 °C to RT | 1 - 6 h |
| Phenols/Alcohols | K₂CO₃, NaH | DMF, Acetone | 60 °C - Reflux | 6 - 48 h |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a wide array of chemical entities with potential therapeutic applications. Its reactivity as an α-haloketone allows for predictable and efficient nucleophilic substitution reactions with a broad range of nucleophiles. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors. By understanding the underlying principles of reactivity and the rationale behind the experimental conditions, scientists can confidently and successfully incorporate the (4-phenylpiperazin-1-yl)ethanone scaffold into their target molecules.
References
- Al-Zahrani, F. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(8), 631-689.
- BenchChem. (2025). A Comparative Analysis of Alpha-Haloketones in Synthetic Chemistry.
- Dehmlow, E. V., & Dehmlow, S. S. (1993).
- Gloc, M., Kuran, B., & Starościak, A. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives as New 5-HT1A Ligands: Binding and Docking Studies. Molecules, 24(8), 1594.
- Porré, M., Pisanò, G., Nahra, F., & Cazin, C. S. J. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(13), 4083.
- BenchChem. (2025). The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers.
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(4-Chlorophenyl)-2-imino-1,3-thiazol-3-yl]-1-(4-phenylpiperazin-1-yl)ethanone. Retrieved from [Link]
- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
- Wójcik, M., Siwek, A., & Nowak, G. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7306.
- Technical Disclosure Commons. (2023). A process for the preparation of Trazodone and its hydrochloride.
-
PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]
Sources
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. ijirset.com [ijirset.com]
Application Note & Protocol: Development of Radiolabeled Phenylpiperazine Analogs for PET Imaging
Introduction: The Significance of Phenylpiperazine Scaffolds in Neuroreceptor Imaging
The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its versatile binding to a range of neurologically significant G-protein coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors.[1][2][3] The dysregulation of these receptor systems is implicated in a multitude of neuropsychiatric and neurodegenerative disorders such as depression, schizophrenia, and Parkinson's disease.[1][4] Positron Emission Tomography (PET), a highly sensitive molecular imaging technique, allows for the in vivo quantification of these receptors, offering profound insights into disease pathophysiology and a powerful tool for drug development.[3][5][6]
The development of PET radiotracers based on the phenylpiperazine framework is driven by the need for agents with high affinity and selectivity for specific receptor subtypes.[4][7][8] Radiolabeling these compounds with positron-emitting isotopes, primarily Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), enables the non-invasive visualization and quantification of their target receptors in the living brain.[6][9] This guide provides a comprehensive overview of the critical steps and proven protocols for the design, synthesis, radiolabeling, and evaluation of novel phenylpiperazine-based PET radioligands.
Precursor Design and Synthesis: Strategic Considerations for Radiolabeling
The successful development of a radiolabeled compound hinges on the thoughtful design of its precursor. The precursor must not only possess the desired pharmacological properties but also be amenable to rapid and efficient radiolabeling. Key considerations include the choice of radionuclide, the position of the radiolabel, and the nature of the leaving group for nucleophilic substitution reactions.
Choice of Radionuclide: ¹¹C vs. ¹⁸F
-
Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C allows for multiple PET scans in the same subject on the same day.[9][10][11] Its presence as a natural component of organic molecules means that its incorporation often does not alter the compound's biological activity.[9][10] The most common method for ¹¹C-labeling is methylation of hydroxyl or amino groups using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[10]
-
Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes facilitates longer imaging studies, centralized production, and distribution to satellite imaging centers.[12] However, the introduction of a fluorine atom can sometimes impact the compound's pharmacology.[12] Nucleophilic substitution is the most common method for ¹⁸F-labeling.[12][13]
Precursor Synthesis Strategy
The synthesis of the precursor is a critical step that requires careful planning to introduce a suitable functional group for radiolabeling at a late stage in the synthetic route. This "late-stage" labeling approach is crucial for maximizing the radiochemical yield of the final product, given the short half-lives of the isotopes involved. For ¹¹C-labeling, this typically involves creating a precursor with a free hydroxyl or amine group that can be readily methylated.[14][15][16] For ¹⁸F-labeling, a good leaving group (e.g., tosylate, mesylate, or a nitro group on an aromatic ring) is necessary for nucleophilic substitution with [¹⁸F]fluoride.[4][17]
A general synthetic approach for a phenylpiperazine precursor suitable for O-[¹¹C]methylation is outlined below:
Caption: General workflow for precursor synthesis.
Radiolabeling Methodologies: Protocols and Mechanistic Insights
The radiolabeling process is a time-sensitive and highly specialized procedure. The choice of method depends on the radionuclide and the precursor's chemical structure.
[¹¹C]Methylation of Phenolic Precursors
This is a widely used method for synthesizing ¹¹C-labeled phenylpiperazine analogs.[14][15] The reaction involves the O-methylation of a hydroxyl group on the precursor using [¹¹C]methyl triflate ([¹¹C]CH₃OTf), which is a more reactive methylating agent than [¹¹C]methyl iodide.
Protocol for [¹¹C]O-methylation:
-
Preparation: Dissolve the phenolic precursor (typically 1-2 mg) in a suitable solvent (e.g., acetone, DMF) in a reaction vessel.
-
Introduction of [¹¹C]CH₃OTf: Bubble the gaseous [¹¹C]CH₃OTf, produced from [¹¹C]CO₂, through the precursor solution.
-
Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a short period (typically 5-10 minutes).
-
Quenching: Quench the reaction by adding a small amount of water or a suitable buffer.
-
Purification: Immediately purify the crude reaction mixture using high-performance liquid chromatography (HPLC).
[¹⁸F]Fluorination via Nucleophilic Substitution
The introduction of ¹⁸F is most commonly achieved through nucleophilic substitution on an aliphatic or aromatic carbon.[4][12] For aromatic substitution, the phenyl ring must be activated by an electron-withdrawing group (e.g., -NO₂) in the ortho or para position to the leaving group.[12]
Protocol for Aromatic [¹⁸F]Fluorination:
-
[¹⁸F]Fluoride Activation: Elute the cyclotron-produced [¹⁸F]fluoride from an anion exchange cartridge with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride to remove water.
-
Reaction: Add the precursor (e.g., a nitro-substituted phenylpiperazine) dissolved in an aprotic polar solvent (e.g., DMSO, DMF) to the dried [¹⁸F]fluoride. Heat the reaction mixture at a high temperature (e.g., 120-160°C) for 10-20 minutes.
-
Hydrolysis (if necessary): If protecting groups are present, perform a hydrolysis step (e.g., with HCl).
-
Purification: Neutralize the reaction mixture and purify the desired product using HPLC.
Purification and Quality Control: Ensuring Purity and Identity
Purification and rigorous quality control are paramount to ensure the safety and efficacy of the radiotracer for in vivo studies.[18][19]
Purification
High-performance liquid chromatography (HPLC) is the gold standard for purifying radiolabeled compounds. A semi-preparative column is used to separate the desired radiolabeled product from unreacted precursor, byproducts, and other impurities. The collected fraction containing the radiotracer is then typically reformulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).
Quality Control
A series of quality control tests must be performed on the final radiotracer formulation before it can be used in vivo.
| Parameter | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | >95% |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and byproducts within specified limits |
| Specific Activity | Calculated from radioactivity and mass | High specific activity is crucial to minimize pharmacological effects (>1 Ci/µmol) |
| pH | pH meter or pH paper | 4.5 - 7.5 |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits |
| Radionuclidic Purity | Gamma-ray spectroscopy | Correct radionuclide identity and absence of other radioisotopes |
| Sterility & Endotoxins | Standard microbiological tests | Sterile and low endotoxin levels |
In Vitro and In Vivo Evaluation: Assessing Performance
A comprehensive evaluation of the newly synthesized radiotracer is essential to determine its suitability for imaging studies.
In Vitro Evaluation
-
Receptor Binding Assays: These assays are performed to determine the affinity (Ki) and selectivity of the non-radiolabeled ("cold") compound for the target receptor and other relevant receptors.[8] High affinity and selectivity are critical for a successful imaging agent.
-
Autoradiography: In vitro autoradiography on tissue sections from relevant species (e.g., rat, pig, or human post-mortem tissue) can provide a preliminary assessment of the radiotracer's binding distribution and specificity.[20]
In Vivo Evaluation
-
PET Imaging Studies: Dynamic PET scans in animal models (e.g., rodents, non-human primates) are performed to assess the brain uptake, regional distribution, and kinetics of the radiotracer.[4][14][21] The observed distribution should be consistent with the known distribution of the target receptor.
-
Blocking Studies: To demonstrate target-specific binding, a PET scan is performed after pre-treatment with a known selective antagonist for the target receptor. A significant reduction in radiotracer binding in target-rich regions confirms specificity.[16][20]
-
Biodistribution Studies: These studies involve dissecting tissues at various time points after radiotracer injection to quantify the uptake in different organs, providing information on clearance and potential off-target accumulation.[22][23]
-
Metabolite Analysis: Blood and brain tissue samples are analyzed to determine the rate of metabolism of the radiotracer.[24] A radiotracer that is rapidly metabolized in the periphery but is stable in the brain is often desirable.
Caption: Workflow for radiotracer evaluation.
Conclusion
The development of radiolabeled phenylpiperazine analogs for PET imaging is a multidisciplinary endeavor that requires expertise in medicinal chemistry, radiochemistry, and pharmacology. The protocols and strategies outlined in this guide provide a framework for the rational design and comprehensive evaluation of novel radiotracers. By carefully considering precursor design, optimizing radiolabeling conditions, and conducting thorough in vitro and in vivo evaluations, researchers can develop powerful new tools to investigate the role of serotonin and dopamine receptors in health and disease.
References
- Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Chemical Neuroscience.
- Application of a Novel Phenylpiperazine Formation Reaction to the Radiosynthesis of a Model fluorine-18-labeled Radiopharmaceutical (18FTFMPP). PubMed.
- Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides. PubMed.
- Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PMC.
- Evaluation of phenylpiperazines as targeting agents for neuroblastoma. PubMed.
- Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines. PubMed.
- Radiosynthesis and in vivo evaluation of novel radioligands for PET imaging of cerebral 5-HT7 receptors. PubMed.
- Facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR. PubMed.
- In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. PubMed.
- PET tracers for serotonin receptors and their applic
- Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers. PubMed.
- Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors. PubMed.
- PET Tracers for Serotonin Receptors and Their Applic
- PET tracers for imaging of the dopaminergic system. The University of Groningen research portal.
- Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. PubMed.
- Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. PubMed Central.
- Fluorine-18 Radiochemistry, Labeling Str
- [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals. MDPI.
- Recent Developments in Carbon-11 Chemistry and Applic
- PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers.
- Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI.
- Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis.
- Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar.
- Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA.
Sources
- 1. PET tracers for serotonin receptors and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET Tracers for Serotonin Receptors and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 7. Design, synthesis, radiolabeling, and in vivo evaluation of carbon-11 labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a potential positron emission tomography tracer for the dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. psec.uchicago.edu [psec.uchicago.edu]
- 13. [18F]fluoride Activation and 18F-Labelling in Hydrous Conditions—Towards a Microfluidic Synthesis of PET Radiopharmaceuticals | MDPI [mdpi.com]
- 14. Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands (E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Facile synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as new PET radioligands for imaging of 5-HT1AR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of a novel phenylpiperazine formation reaction to the radiosynthesis of a model fluorine-18-labeled radiopharmaceutical (18FTFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chemical Purity Analysis of PET Radiotracers via Microchip Capillary Electrophoresis [escholarship.org]
- 19. www-pub.iaea.org [www-pub.iaea.org]
- 20. Radiosynthesis and in vivo evaluation of novel radioligands for PET imaging of cerebral 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3. Synthesis and evaluation of radioiodinated 1-alkyl-4-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the CNS Activity Screening of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Derivatives
Abstract
The 4-phenylpiperazine scaffold is a privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous approved therapeutics. Derivatives of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone represent a promising chemical space for the development of novel neuroactive agents. This guide provides a comprehensive, multi-tiered strategy for the systematic screening and characterization of these derivatives. We outline a logical progression from initial in silico and physicochemical profiling to high-throughput in vitro assays and confirmatory in vivo behavioral models. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to empower researchers in identifying and prioritizing lead candidates for further development.
Introduction: The Rationale for Screening Phenylpiperazine Derivatives
The phenylpiperazine moiety is a well-established pharmacophore that interacts with a wide range of CNS targets, particularly G-protein coupled receptors (GPCRs) and transporters for biogenic amines like serotonin and dopamine.[1] This structural motif's prevalence in drugs targeting depression, anxiety, and psychosis underscores its therapeutic potential. The synthesis of novel derivatives from the this compound core allows for systematic exploration of structure-activity relationships (SAR) to modulate potency, selectivity, and pharmacokinetic properties.[2][3][4][5]
The primary challenge in CNS drug discovery is identifying compounds that not only possess the desired biological activity but can also effectively cross the blood-brain barrier (BBB).[1][6][7] Therefore, a successful screening campaign must integrate assessments of physicochemical properties, target engagement, functional activity, and neurotoxicity from the earliest stages. This document presents a screening cascade designed to efficiently de-risk candidates and focus resources on the most promising molecules.
The Screening Cascade: A Multi-Tiered Approach
A hierarchical screening strategy is essential for cost-effective and efficient drug discovery. This funneling approach, illustrated below, begins with broad, high-throughput methods to eliminate unsuitable compounds, followed by more complex and resource-intensive assays for promising "hits."
Figure 1: A hierarchical screening cascade for CNS drug discovery.
Tier 1: Initial Profiling and High-Throughput Screening
This initial phase aims to quickly filter the compound library based on predicted CNS-likeness and broad biological activity.
Protocol 3.1: In Silico & Physicochemical Profiling
Rationale: The ability of a drug to cross the BBB is heavily influenced by its physicochemical properties.[6] Early computational modeling can predict CNS penetration and flag compounds with undesirable properties, saving significant resources. The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines properties like LogP, LogD, molecular weight, and pKa into a single desirability score.[8]
Methodology:
-
Structure Preparation: Generate 3D conformations of all derivatives.
-
Property Calculation: Use computational chemistry software (e.g., Schrödinger Suite, MOE, or open-source tools like RDKit) to calculate key physicochemical properties:
-
cLogP (lipophilicity)
-
Topological Polar Surface Area (TPSA)
-
Molecular Weight (MW)
-
Number of Hydrogen Bond Donors/Acceptors
-
pKa
-
-
CNS MPO Score Calculation: Apply the established CNS MPO algorithm to generate a desirability score for each compound. A higher score (typically >4.0) suggests a better profile for CNS penetration.[8]
-
Data Analysis: Rank compounds based on their MPO score. Compounds with very poor scores may be deprioritized unless they show exceptional potency in later assays.
Protocol 3.2: Neuronal Cytotoxicity Assay
Rationale: It is critical to distinguish desired pharmacological effects from non-specific cytotoxicity. This assay serves as a primary filter to eliminate compounds that are broadly toxic to neuronal cells, ensuring that any activity observed in subsequent functional screens is not an artifact of cell death. Human neuroblastoma cell lines (e.g., SH-SY5Y) or 3D human-induced pluripotent stem cell (hiPSC)-derived brain models provide relevant systems for this assessment.[9][10]
Methodology:
-
Cell Culture: Plate SH-SY5Y cells in 96-well microplates and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM). Add the compounds to the cells and incubate for a standard period (e.g., 24 or 48 hours).
-
Controls:
-
Negative Control: Vehicle (e.g., 0.1% DMSO).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine).
-
-
Viability Assessment: Add a viability reagent such as Resazurin (AlamarBlue) or a reagent for measuring ATP content (e.g., CellTiter-Glo®).
-
Data Acquisition: Read the fluorescence or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration at which 50% of cell viability is lost (CC50). Compounds with CC50 values close to their active concentrations in functional assays should be flagged for potential toxicity.
Protocol 3.3: Primary Receptor Binding Screen
Rationale: Given the phenylpiperazine scaffold, a primary screen should assess binding affinity across a panel of common CNS receptors to identify initial targets. Radioligand binding assays are a robust and high-throughput method for determining a compound's ability to displace a known ligand from its receptor.[11][12]
Target Panel Suggestion:
-
Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7
-
Dopamine Receptors: D1, D2, D3
-
Adrenergic Receptors: α1, α2
-
Sigma Receptors: σ1, σ2[12]
Methodology (General Protocol):
-
Membrane Preparation: Use commercially available membrane preparations expressing the target receptor or prepare them from cell lines or tissue homogenates.[12]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and the test compound at a single high concentration (e.g., 10 µM).
-
Controls:
-
Total Binding: Radioligand + Membrane (no competitor).
-
Non-specific Binding: Radioligand + Membrane + a high concentration of a known unlabeled ligand (e.g., Haloperidol).
-
-
Incubation: Incubate the plates to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Detection: Measure the radioactivity trapped on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each compound. A common threshold for a "hit" is >50% inhibition at 10 µM.
Specific Binding = Total Binding - Non-specific Binding % Inhibition = [1 - (Sample cpm - Non-specific cpm) / (Specific Binding cpm)] * 100
Tier 2: Secondary In Vitro Assays and Functional Validation
Compounds identified as "hits" in Tier 1 are subjected to more detailed analysis to confirm their activity, determine their potency, and assess their functional effects.
Protocol 4.1: Dose-Response and Potency (IC50) Determination
Rationale: For any "hit" from the primary binding screen, it is essential to determine its potency. This is achieved by generating a full dose-response curve to calculate the half-maximal inhibitory concentration (IC50), which is a key parameter for SAR analysis.
Methodology:
-
Follow Protocol 3.3 , but instead of a single concentration, use a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 30 µM).
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.
Protocol 4.2: Functional Activity Assessment with Microelectrode Arrays (MEAs)
Rationale: Target-based binding assays do not reveal whether a compound is an agonist, antagonist, or has no functional effect. Phenotypic screening using MEAs provides a powerful way to assess how a compound modulates the electrical activity of a neuronal network, offering a more physiologically relevant readout of CNS activity.[13][14]
Methodology:
-
Cell Culture: Culture primary rodent cortical neurons or iPSC-derived neurons on MEA plates. Allow the network to mature until stable, spontaneous electrical activity is observed.
-
Baseline Recording: Record the baseline spontaneous network activity (spike rate, burst frequency, network synchronicity) for at least 10 minutes.
-
Compound Application: Add the test compound to the culture and record the network activity for an extended period (e.g., 30-60 minutes). Test a range of concentrations.
-
Controls:
-
Vehicle Control: To assess baseline stability.
-
Positive Controls: Known neuroactive drugs (e.g., a GABA-A receptor antagonist like Bicuculline to induce hyperactivity; a sodium channel blocker like Tetrodotoxin to silence activity).
-
-
Data Analysis: Use MEA analysis software to quantify changes in electrophysiological parameters compared to the baseline recording. Compounds can be classified based on their functional signature (e.g., network suppression, excitation, burst pattern alteration).
Protocol 4.3: Blood-Brain Barrier (BBB) Permeability Assay
Rationale: A compound's ability to cross the BBB is paramount for its therapeutic efficacy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion across the BBB.[7]
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid) dissolved in an organic solvent, forming an artificial membrane.
-
Compound Application: The test compound is added to the donor wells (e.g., at pH 7.4). The acceptor wells are filled with a buffer solution.
-
Incubation: The filter plate is placed onto the acceptor plate, and the "sandwich" is incubated for several hours to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated. Compounds are often categorized as having low, medium, or high permeability based on established cut-off values.
| Permeability Category | Effective Permeability (Pe) (10⁻⁶ cm/s) | CNS Penetration Prediction |
| High | > 4.0 | Likely CNS penetrant |
| Medium | 2.0 - 4.0 | Borderline CNS penetrant |
| Low | < 2.0 | Likely CNS non-penetrant |
| Table 1: Typical classification of CNS permeability based on PAMPA-BBB results. |
Tier 3: In Vivo Behavioral Screening
Promising candidates with confirmed in vitro activity, acceptable potency, and predicted BBB permeability are advanced to in vivo testing to evaluate their effects in a whole organism. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Figure 2: A standard workflow for initial in vivo behavioral assessment.
Protocol 5.1: Locomotor Activity (Open Field Test)
Rationale: This test is a fundamental first step to assess whether a compound has stimulant, depressant, or anxiolytic-like effects.[15] It measures general activity levels and exploratory behavior in a novel environment.
Methodology:
-
Apparatus: A square arena (e.g., 40x40 cm) with automated tracking via infrared beams or video.
-
Procedure:
-
Administer the test compound or vehicle to mice or rats via the appropriate route (e.g., intraperitoneal, oral).
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the arena.
-
Record activity for 10-30 minutes.
-
-
Parameters Measured:
-
Total Distance Traveled: A measure of overall locomotor activity.
-
Time Spent in Center vs. Periphery: An index of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing Frequency: A measure of exploratory behavior.
-
-
Controls: Vehicle and a known CNS stimulant (e.g., Caffeine) or depressant (e.g., Diazepam).
Protocol 5.2: Anxiolytic Activity (Elevated Plus Maze)
Rationale: The Elevated Plus Maze (EPM) is a standard and validated model for screening anxiolytic drugs.[16] The test is based on the rodent's natural aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
-
Procedure:
-
Administer the compound or vehicle as in 5.1.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore for 5 minutes.
-
-
Parameters Measured:
-
Time Spent in Open Arms: Anxiolytic drugs increase this parameter.
-
Number of Entries into Open Arms: Anxiolytic drugs increase this parameter.
-
Total Arm Entries: A measure of overall activity.
-
-
Controls: Vehicle and a known anxiolytic (e.g., Diazepam).
Protocol 5.3: Motor Coordination (Rota-rod Test)
Rationale: It is crucial to ensure that effects observed in other behavioral tests (e.g., increased time in the open arms of the EPM) are not due to motor impairment. The Rota-rod test directly assesses motor coordination and balance.[15]
Methodology:
-
Apparatus: A rotating rod that can accelerate.
-
Procedure:
-
Training: Train the animals on the Rota-rod at a constant speed for several trials until they can stay on for a set duration (e.g., 60 seconds).
-
Testing: Administer the compound or vehicle. Place the animal on the accelerating rod and record the latency to fall.
-
-
Parameters Measured:
-
Latency to Fall (seconds): A decrease in latency indicates motor impairment.
-
-
Controls: Vehicle and a compound known to impair motor function (e.g., a high dose of Diazepam).
Data Interpretation and Candidate Prioritization
The goal of the screening cascade is to generate a comprehensive dataset to facilitate data-driven decisions. A hypothetical data summary is presented below.
| Compound ID | CNS MPO | Cytotoxicity CC50 (µM) | 5-HT1A Ki (nM) | MEA Activity | PAMPA Pe (10⁻⁶ cm/s) | EPM % Time in Open Arms | Rota-rod Latency (s) |
| Parent | 3.8 | >100 | 540 | No Change | 3.1 | 15% | 115 |
| DERIV-01 | 4.5 | >100 | 25 | Network Suppression | 5.2 | 35% | 112 |
| DERIV-02 | 4.1 | 15 | 45 | General Suppression | 4.8 | 30% | 45 |
| DERIV-03 | 2.9 | >100 | 1500 | No Change | 1.5 | 18% | 118 |
| Diazepam | N/A | >100 | N/A | Network Suppression | >6.0 | 40% | 60 (at high dose) |
| Table 2: Hypothetical screening data for prioritizing derivatives. |
Interpretation:
-
DERIV-01 is a strong lead candidate. It has a good CNS MPO score, is non-toxic, shows high affinity for the 5-HT1A receptor, demonstrates functional activity, has high predicted BBB permeability, and exhibits a clear anxiolytic-like effect in the EPM without impairing motor coordination.
-
DERIV-02 shows good activity but is flagged for two reasons: potential cytotoxicity (CC50 is close to active concentrations) and significant motor impairment on the Rota-rod, suggesting its anxiolytic-like effect may be a false positive.
-
DERIV-03 would be deprioritized due to its poor MPO score, low permeability, and lack of significant biological activity.
References
- U.S. Patent US6541193B2. (2003). Screening the activity of drugs for central nervous system (CNS).
-
Gori, M., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols. [Link]
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. NeuroProof GmbH. [Link]
-
Slideshare. (n.d.). Cns stimulants and depressants screening models. [Link]
-
National Research Council (US) Committee on Toxicity Testing. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy. National Academies Press (US). [Link]
-
Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study on Central Nervous System. [Link]
-
Preethi, J. P., et al. (2018). Screening Models for CNS Stimulant Drugs: A Review. Asian Journal of Pharmaceutical Research. [Link]
-
BioAscent. (n.d.). CNS Drug Discovery. [Link]
-
Lein, P., et al. (2011). Developmental Neurotoxicity Testing: Recommendations for Developing Alternative Methods for the Screening and Prioritization of Chemicals. Altex. [Link]
-
Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience. [Link]
-
Gori, M., et al. (2024). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments. JMIR Research Protocols. [Link]
-
National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). [Link]
-
Tripathi, A., & Puga, A. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]
-
Tallman, J. F. (2018). Receptor Binding Assays and Drug Discovery. Neuropsychopharmacology. [Link]
-
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. [Link]
-
Dawson, L. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]
-
Charles River Laboratories. (n.d.). Neurochemistry Services. [Link]
-
Kokel, D., & Peterson, R. T. (2013). Discovering novel neuroactive drugs through high-throughput behavior-based chemical screening in the zebrafish. Frontiers in Neural Circuits. [Link]
-
Creative Biolabs. (n.d.). Neuroscience Biochemical Methods & Techniques. [Link]
-
Ghose, A. K., et al. (2016). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. ACS Chemical Neuroscience. [Link]
-
Kumar, D., et al. (2017). Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Central Nervous System Agents in Medicinal Chemistry. [Link]
-
FRT. (n.d.). Folate Receptor Autoantibody Test (FRAT® Test). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem. [Link]
-
Van der Schyf, C. J. (2011). Considerations for Target Selection in CNS Drug Discovery Programs. The Journal of Neuroscience. [Link]
-
Gan, L. L., et al. (2010). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [Link]
-
MDPI. (2024). The Expanding Role of Non-Coding RNAs in Neurodegenerative Diseases: From Biomarkers to Therapeutic Targets. [Link]
-
Sharma, P., et al. (2023). The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione derivatives. Indian Journal of Chemistry. [Link]
Sources
- 1. sfn.org [sfn.org]
- 2. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules | MDPI [mdpi.com]
- 7. Crossing the Blood-Brain Barrier for Central Nervous System Drugs: Challenges and Evaluation Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 9. JMIR Research Protocols - Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments [researchprotocols.org]
- 10. Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Assays and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neuroproof.com [neuroproof.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. asianjpr.com [asianjpr.com]
- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. As a critical intermediate in the development of various pharmaceutical agents, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to overcome common challenges encountered during its synthesis.
Synthesis Overview: The Acylation of 1-Phenylpiperazine
The synthesis of this compound is typically achieved via the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2] The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism. The amine first adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the final amide product.[3][5]
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: Why is my yield of this compound consistently low?
A low yield can stem from several factors. A systematic approach to troubleshooting is essential.
-
Cause 1: Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture or aqueous bases, forming chloroacetic acid.[6] This side reaction consumes the acylating agent, directly reducing the potential yield.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If using an aqueous base (like NaOH), a biphasic system (e.g., dichloromethane/water) is recommended, where the reaction occurs in the organic phase while the HCl byproduct is neutralized in the aqueous phase.[2] Vigorous stirring is crucial in such systems to maximize the interfacial area.
-
-
Cause 2: Protonation of the Starting Amine: The reaction generates one equivalent of HCl. Without a suitable base, this acid will protonate the starting 1-phenylpiperazine, forming an ammonium salt. This salt is not nucleophilic and will not react with the chloroacetyl chloride, effectively reducing the concentration of the active nucleophile.[4]
-
Solution: Use at least one equivalent of a base. An organic base like triethylamine (TEA) or a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in an aprotic organic solvent.[5][7] Alternatively, an excess of an inorganic base (e.g., NaHCO₃, Na₂CO₃) in a biphasic system can be employed.[8]
-
-
Cause 3: Inadequate Temperature Control: This reaction is highly exothermic. If the temperature rises uncontrollably, it can promote side reactions and the degradation of reactants or products.
-
Solution: Perform the addition of chloroacetyl chloride slowly and dropwise to a cooled solution (0-5 °C) of 1-phenylpiperazine and the base.[8] Use an ice bath to maintain a consistent low temperature throughout the addition.
-
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic procedure. The following question-and-answer format addresses specific experimental challenges, providing in-depth explanations and actionable protocols to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is complete, but the yield of my desired product is significantly lower than expected. What are the likely causes?
Low yields in this acylation reaction are often attributable to several competing side reactions. The primary culprits are the hydrolysis of the acylating agent and the presence of impurities in the starting materials.
Possible Cause 1: Hydrolysis of Chloroacetyl Chloride
Chloroacetyl chloride is highly reactive and susceptible to hydrolysis in the presence of moisture.[1][2] This reaction consumes the acylating agent and forms chloroacetic acid, which does not efficiently acylate 1-phenylpiperazine under standard conditions.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120°C for at least 4 hours before use and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation from a suitable drying agent).
-
Handle chloroacetyl chloride in a fume hood with low humidity and under a nitrogen or argon atmosphere.
-
Possible Cause 2: Impurities in 1-Phenylpiperazine
The commercial 1-phenylpiperazine may contain unreacted starting materials from its own synthesis, such as piperazine. Piperazine has two secondary amine groups and can be diacylated, consuming two equivalents of chloroacetyl chloride and leading to the formation of 1,4-bis(chloroacetyl)piperazine. This significantly reduces the amount of acylating agent available to react with 1-phenylpiperazine.
Troubleshooting Protocol:
-
Assess Starting Material Purity:
-
Analyze the 1-phenylpiperazine starting material by GC-MS or ¹H NMR to check for the presence of piperazine or other impurities.
-
If significant impurities are detected, purify the 1-phenylpiperazine by distillation or recrystallization of a suitable salt.
-
Question 2: I've isolated my product, but my NMR and LC-MS analyses show several unexpected peaks. What are these impurities?
The presence of unexpected peaks in your analytical data points to the formation of side products during the reaction or workup. Below are the most common side products, their likely origins, and how to identify them.
Side Product 1: 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) (Bis-acylated Piperazine)
-
Formation: This impurity arises if your 1-phenylpiperazine starting material is contaminated with piperazine. The two secondary amines of piperazine can both be acylated by chloroacetyl chloride.[3]
-
Identification: This symmetrical molecule will have a distinct NMR spectrum and a specific mass in MS analysis (m/z = 225.04).
Side Product 2: 1-(2-(4-Phenylpiperazin-1-yl)-2-oxoethyl)-4-phenylpiperazine (Dimer)
-
Formation: The product, this compound, is an alkylating agent. It can react with a molecule of the starting material, 1-phenylpiperazine, in a nucleophilic substitution reaction to form a dimer. This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.
-
Identification: This larger molecule will have a significantly higher mass in MS analysis (m/z = 378.25).
Side Product 3: N-(4-phenylpiperazin-1-yl)acetamide
-
Formation: If chloroacetyl chloride hydrolyzes to chloroacetic acid, this acid can react with 1-phenylpiperazine to form an amide. This is a slower reaction than the acylation with the acid chloride but can occur, especially during a prolonged reaction or workup.
-
Identification: This side product will have a mass of m/z = 205.14 in MS analysis.
Side Product 4: 1,4-Diphenylpiperazine-2,5-dione
-
Formation: The reaction between aniline and chloroacetic acid is known to produce diphenyldiketopiperazine. It is plausible that a similar side reaction could occur with 1-phenylpiperazine and the hydrolysis product, chloroacetic acid, especially at higher temperatures.
-
Identification: This compound will have a mass of m/z = 280.12.
Summary of Common Side Products
| Side Product | Molecular Weight ( g/mol ) | Likely Cause | Prevention Strategy |
| 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) | 225.04 | Piperazine impurity in starting material | Purify 1-phenylpiperazine before use |
| 1-(2-(4-Phenylpiperazin-1-yl)-2-oxoethyl)-4-phenylpiperazine | 378.25 | Reaction of product with starting material | Use a slight excess of chloroacetyl chloride, avoid prolonged reaction times and high temperatures |
| N-(4-phenylpiperazin-1-yl)acetamide | 205.14 | Reaction with hydrolyzed chloroacetyl chloride | Ensure strictly anhydrous conditions |
| 1,4-Diphenylpiperazine-2,5-dione | 280.12 | Side reaction involving chloroacetic acid | Ensure strictly anhydrous conditions, maintain low reaction temperature |
Question 3: My final product is a sticky oil and difficult to purify. How can I improve the workup and purification?
A sticky, oily product often indicates the presence of multiple impurities. The following protocols can help improve the isolation and purification of this compound.
Optimized Workup Protocol:
-
Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of sodium bicarbonate. This will neutralize any remaining chloroacetyl chloride and the HCl byproduct.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification Protocol:
-
Column Chromatography: If impurities persist, purification by flash column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway and the common side reactions that can occur.
Caption: Reaction scheme for the synthesis of this compound and common side reactions.
Recommended Experimental Protocol
This protocol is designed to minimize the formation of side products and maximize the yield and purity of this compound.
Materials:
-
1-Phenylpiperazine (high purity)
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N), freshly distilled
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-phenylpiperazine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Dissolve chloroacetyl chloride (1.1 eq) in anhydrous DCM and add it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred 1-phenylpiperazine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours, or until TLC/LC-MS indicates the consumption of the starting material.
-
Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
References
-
MOLBASE. This compound. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. PubChem Compound Summary for CID 11634737. [Link]
-
Al-Ostoot, F. H., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 7(4), 3365–3376. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Journal of the Serbian Chemical Society, 83(5), 537-548. [Link]
-
National Center for Biotechnology Information. Chloroacetyl chloride. PubChem Compound Summary for CID 6577. [Link]
-
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Arkivoc, 2008(11), 195-201. [Link]
-
ChemicalRegister.com. 2-Chloro-1-(4-Phenylpiperazino)Ethan-1-One (CAS No. 14761-39-8) Suppliers. [Link]
-
Kim, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 189-197. [Link]
- Google Patents. Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
-
Yusufov, M. S., & Abdushukurov, A. K. (2020). Reactions of N-chloroacetylation of toluidine isomers. Austrian Journal of Technical and Natural Sciences, (3-4), 12-15. [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. PubChem Compound Summary for CID 44246988. [Link]
-
Szkatuła, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(16), 4967. [Link]
-
ResearchGate. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. [Link]
-
Organic Syntheses. 1,5-DICHLORO-2,4-PENTANEDIONE. [Link]
-
Nodzu, R., & Komatsu, S. (1922). Reaction between Aniline and Chloracetic acid, I. Memoirs of the College of Science, Kyoto Imperial University. Series A, 5(6), 379-386. [Link]
-
National Center for Biotechnology Information. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. PubChem Compound Summary for CID 219965. [Link]
Sources
Technical Support Center: Optimizing Chloroacetylation of 1-Phenylpiperazine
Welcome to the technical support center dedicated to the chloroacetylation of 1-phenylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for a successful synthesis of 1-(2-chloroacetyl)phenylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the chloroacetylation of 1-phenylpiperazine?
A1: The chloroacetylation of 1-phenylpiperazine is a nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction typically proceeds under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[1][2][3] The neutralization of HCl is crucial as it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4]
Q2: What is the role of a base in this reaction, and which one should I choose?
A2: A base is essential to scavenge the HCl generated during the reaction.[1][3] Without a base, the HCl will form a salt with the unreacted 1-phenylpiperazine, deactivating it.[1][4] The choice of base can significantly impact the reaction's success.
-
Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) are commonly used, often in a biphasic system with water and an organic solvent.[3][5]
-
Organic bases such as triethylamine (TEA), pyridine, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective, particularly in anhydrous organic solvents.[6][7][8][9] For reactions sensitive to water, an organic base is preferable.
Q3: Which solvent system is optimal for this reaction?
A3: The choice of solvent depends on the specific conditions and the base used.
-
Biphasic systems , such as dichloromethane (DCM) and water or diethyl ether and water, are common under Schotten-Baumann conditions with an inorganic base.[2][10] The product remains in the organic phase while the neutralized HCl salt is in the aqueous phase.
-
Aprotic organic solvents like DCM, tetrahydrofuran (THF), acetonitrile, or dioxane are suitable when using organic bases.[7][9][11] THF has been shown to be particularly effective in combination with DBU for similar reactions.[7][8]
Q4: What are the recommended temperature conditions?
A4: The reaction of amines with acyl chlorides is typically exothermic.[9] Therefore, it is crucial to control the temperature, especially during the addition of chloroacetyl chloride. The reaction is often started at a low temperature (0-5 °C) to manage the initial exotherm and then allowed to warm to room temperature.[7][9] Gentle heating (e.g., 40-60 °C) might be necessary if the reaction is sluggish at room temperature, but this should be monitored carefully to avoid side reactions.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chloroacetylation of 1-phenylpiperazine in a question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is extremely low, or I'm not getting any product. What could be the cause?
A: Several factors can contribute to a low or nonexistent yield.
-
Inactive Nucleophile: If the reaction medium becomes too acidic due to the formation of HCl, the 1-phenylpiperazine will be protonated, rendering it non-nucleophilic.[4]
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and sensitive to moisture. It can hydrolyze to chloroacetic acid, which will not react with the amine.[6][12]
-
Solution: Use fresh, high-purity chloroacetyl chloride and ensure your glassware and solvents are anhydrous, especially if not using a biphasic system. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[4]
-
-
Suboptimal Temperature: While the reaction is often exothermic, some systems may require a certain activation energy.
-
Solution: If the reaction is slow at room temperature, consider gentle heating (e.g., 40-60 °C) after the initial addition of chloroacetyl chloride at a lower temperature.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
Problem 2: Formation of Multiple Products/Impurities
Q: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products, and how can I avoid them?
A: The presence of multiple products suggests side reactions or an incomplete reaction.
-
Unreacted Starting Material: The most common impurity is unreacted 1-phenylpiperazine.
-
Solution: Use a slight excess of chloroacetyl chloride (e.g., 1.05 to 1.1 equivalents).[9] Ensure sufficient reaction time by monitoring the reaction to completion with TLC.
-
-
Formation of a Dark, Tarry Substance: This can be due to the reaction temperature being too high, leading to polymerization or degradation of the starting materials or product.[9]
-
Solution: Maintain a low temperature (0-5 °C) during the dropwise addition of chloroacetyl chloride.[9]
-
-
Diacylation: Although less common for secondary amines, forcing conditions could potentially lead to side reactions.
-
Solution: Avoid a large excess of chloroacetyl chloride and harsh heating.[4]
-
Problem 3: Difficult Product Isolation and Purification
Q: I'm having trouble isolating a pure product during the work-up. What are the best practices?
A: A proper work-up procedure is critical for obtaining a pure product.
-
Removing a Basic Catalyst (e.g., Pyridine, TEA):
-
Solution: During an aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl.[4] This will protonate the organic base, forming a water-soluble salt that will partition into the aqueous phase.
-
-
Removing Unreacted 1-Phenylpiperazine:
-
Solution: A similar acidic wash can be employed to remove unreacted starting material.
-
-
Removing Acidic Impurities (e.g., Chloroacetic Acid from Hydrolysis):
-
Solution: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts.[9]
-
-
Product Purification:
Data Presentation
Table 1: Summary of Optimized Reaction Conditions for Chloroacetylation
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1-phenylpiperazine: 1.0 eq | Limiting reagent. |
| Chloroacetyl chloride: 1.05-1.1 eq | A slight excess ensures complete consumption of the amine.[9] | |
| Base: 1.1-1.5 eq | To effectively neutralize the HCl byproduct.[4][9] | |
| Temperature | 0-5 °C during addition | To control the initial exothermic reaction.[7][9] |
| Room temperature to 60 °C for reaction | To drive the reaction to completion.[4] | |
| Solvent | DCM, THF, Acetonitrile, or Dioxane | Aprotic solvents are generally effective.[7][9][11] |
| Base | TEA, Pyridine, DBU, K₂CO₃, Na₂CO₃ | Choice depends on solvent and reaction conditions.[6][7][8][9] |
| Reaction Time | 2-6 hours (monitor by TLC) | Varies depending on temperature and reagents.[7] |
Experimental Protocols
General Protocol for Chloroacetylation of 1-Phenylpiperazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1-phenylpiperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., DCM).[9]
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature remains below 5 °C.[9]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, dilute the reaction mixture with the organic solvent. Wash the organic layer sequentially with a dilute aqueous acid (e.g., 1M HCl) to remove the base and any unreacted starting material, followed by a saturated sodium bicarbonate solution to remove acidic impurities, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 1-(2-chloroacetyl)phenylpiperazine.[9][13]
Visualizations
Caption: Reaction mechanism for chloroacetylation.
Caption: General experimental workflow.
Caption: Troubleshooting low yield issues.
References
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
Schotten–Baumann reaction. Grokipedia. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis. [Link]
-
A facile amidation of chloroacetyl chloride using DBU. Sphinxsai. [Link]
-
Schotten-Baumann Reaction - Lokey Lab Protocols. Wikidot. [Link]
-
Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. ResearchGate. [Link]
-
Schotten–Baumann reaction. Wikipedia. [Link]
- Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]
Sources
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting guide for the synthesis of phenylpiperazine derivatives
Technical Support Center: Synthesis of Phenylpiperazine Derivatives
Welcome to the technical support center for the synthesis of phenylpiperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical structural motif found in numerous pharmaceuticals.[1][2][3] The following content is structured in a question-and-answer format to directly address common issues, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Part 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, making it a cornerstone for synthesizing N-aryl piperazines.[1][3][4] However, its success is highly dependent on the careful selection of catalyst, ligand, base, and solvent.[3]
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction has a low yield or failed to initiate. What are the most common causes?
A1: Low or no conversion is a frequent issue that can typically be traced to one of several factors:
-
Catalyst Inactivity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[4][5] This reduction can sometimes be inefficient.
-
Troubleshooting: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, more effectively, a modern palladacycle pre-catalyst (e.g., G3 or G4 XPhos) which rapidly forms the active Pd(0) species upon exposure to a base.[5]
-
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[6] For N-arylation of piperazines, which are secondary aliphatic amines, bulky, electron-rich biaryl phosphine ligands are generally required.
-
Incorrect Base Selection: The base's role is to deprotonate the piperazine, making it a more active nucleophile. Its strength and solubility are critical.
-
Troubleshooting: Strong, non-nucleophilic bases like NaOt-Bu are most common. However, if your substrate has base-sensitive functional groups (e.g., esters, nitro groups), these can be incompatible.[4] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring a higher reaction temperature or a more active catalyst system.[3]
-
-
Solvent Issues: The solvent must be anhydrous and capable of solubilizing all reaction components.
Q2: I'm observing significant hydrodehalogenation (e.g., debromination) of my aryl halide starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This often occurs when the rate of reductive elimination is slow compared to competing pathways.
-
Causality: This side reaction is often promoted by β-hydride elimination from the alkoxide base (e.g., tert-butoxide) or from the ligand itself, generating a palladium-hydride species which can then reduce the aryl halide.
-
Troubleshooting Protocol:
-
Switch the Base: Change from NaOt-Bu to a base that cannot undergo β-hydride elimination, such as lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄.[5]
-
Use a More Active Ligand: A more electron-rich and bulky ligand (e.g., moving from a first-generation to a third-generation Buchwald ligand) can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[6]
-
Lower the Temperature: If the reaction is being run at high temperatures (e.g., >100 °C), lowering it may reduce the rate of side reactions more than the desired coupling.
-
Q3: How do I efficiently remove the palladium catalyst and phosphine ligand from my final product?
A3: Residual palladium is a major concern in pharmaceutical synthesis.[7] Simple chromatography is often insufficient.
-
Recommended Purification Workflow:
-
Aqueous Wash: After the reaction, perform an aqueous workup. Sometimes, a wash with an aqueous solution of a sulfur-containing reagent like sodium thiomethoxide or thiourea can help sequester some palladium.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with activated carbon for several hours. The large surface area of the carbon can adsorb the palladium and ligand.
-
Metal Scavenging: For very low residual levels, use specialized silica-based metal scavengers (e.g., SiliaMetS Thiol). These are highly effective but can be expensive.
-
Crystallization: If your product is a solid, crystallization is an excellent final purification step to remove trace impurities.
-
Data & Protocols
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃ (1) | XantPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 95 | [3] |
| 4-Chlorobenzonitrile | G3-XPhos (2) | (part of pre-cat) | K₃PO₄ | Dioxane | 110 | 18 | 88 | [5] |
| 2-Bromo-pyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [3] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS | THF | 80 | 8 | 92 |[5][8] |
Experimental Protocol: General Procedure for N-Arylation of N-Boc-piperazine
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), and NaOt-Bu (1.4 equiv).
-
Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the palladium pre-catalyst (e.g., G3-XPhos, 2 mol%).
-
Add anhydrous toluene (or dioxane) via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Part 2: Alternative and Classical Synthetic Routes
While palladium catalysis is dominant, other methods are still relevant, particularly in process chemistry or when specific substitution patterns are desired.
Frequently Asked Questions (FAQs)
Q4: I am considering a classical synthesis from an aniline and bis(2-chloroethyl)amine. What are the major challenges with this method?
A4: This method, which involves direct cyclization, is one of the oldest routes.[9][10][11] While it avoids expensive palladium catalysts, it presents significant challenges:
-
Harsh Conditions: The reaction typically requires very high temperatures (160-250 °C) and is often run neat or in a high-boiling solvent.[9][11] These conditions can lead to thermal decomposition and the formation of tar-like byproducts.
-
Low Purity: The reaction is often not clean, and the crude product can be a complex mixture requiring purification by vacuum distillation, which can be difficult on a large scale.[9]
-
Safety Concerns: Bis(2-chloroethyl)amine is a nitrogen mustard analogue and is highly toxic and corrosive. Strict safety precautions are mandatory.
Q5: When is an Ullmann condensation a better choice than a Buchwald-Hartwig reaction?
A5: The copper-catalyzed Ullmann condensation is another classical method for C-N bond formation.[7][12] It has largely been superseded by palladium catalysis due to its requirement for harsh conditions (high temperatures, polar solvents like DMF or NMP) and often stoichiometric amounts of copper. However, it can still be useful for specific substrates, particularly highly electron-deficient or certain heteroaromatic halides where palladium catalysis might be problematic. Modern ligand-accelerated Ullmann protocols have improved the scope and reduced the severity of the required conditions, but concerns about removing the copper catalyst remain.[7]
Q6: My final step is N-alkylation of the phenylpiperazine via reductive amination, but the reaction is sluggish. How can I improve it?
A6: Reductive amination is a common and effective method for introducing an alkyl group at the N4 position of a 1-phenylpiperazine.[7][8] Sluggishness is typically due to either slow iminium ion formation or an insufficiently active reducing agent.
-
Troubleshooting Protocol:
-
pH Adjustment: The formation of the iminium ion intermediate is pH-dependent. Adding a catalytic amount of a weak acid like acetic acid can accelerate this step.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reagent as it is mild, selective, and tolerant of slightly acidic conditions.[8] If the reaction is still slow, ensure the STAB is fresh and anhydrous. For more difficult substrates, a stronger reducing agent like sodium cyanoborohydride (NaBH₃CN) can be used, but this requires more careful pH control due to its toxicity profile.
-
Water Removal: The formation of the iminium ion releases water. In some cases, adding a dehydrating agent like molecular sieves can drive the equilibrium toward the intermediate and improve reaction rates.
-
Visualizations
Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig reactions.
References
-
Corbo, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- CN103980229A - Preparation method of N-phenyl piperazine.
-
Paudel, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. [Link]
-
Kim, H. Y., et al. (2018). Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Rao, D. V. N. S., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. [Link]
-
Aher, N. G., et al. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
- WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine.
-
Corbo, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
-
Paudel, A., et al. (2020). Synthesis and characterization of a series of phenyl piperazine based ligands. ResearchGate. [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
-
Reddy, G. M., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Shaffer, C. V., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications. [Link]
-
Mata, J., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. etd.auburn.edu [etd.auburn.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. youtube.com [youtube.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN103980229A - Preparation method of N-phenyl piperazine - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
preventing decomposition of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone during storage
Welcome to the technical support center for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing the decomposition of this valuable chemical intermediate during storage. By understanding the underlying chemical principles and adhering to best practices, you can ensure the integrity and purity of your compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during the storage and handling of this compound.
Question 1: I've observed a decrease in the purity of my stored this compound over time. What is the likely cause?
Answer: The most probable cause of purity loss in this compound is chemical decomposition. This molecule has two primary points of vulnerability: the α-chloro ketone functional group and the phenylpiperazine moiety. These groups are susceptible to degradation pathways such as hydrolysis and oxidation, especially under suboptimal storage conditions.[1] Phenylpiperazines, in particular, have been shown to degrade over time, with storage at room temperature having a detrimental impact on their stability.[2]
Question 2: What are the primary decomposition pathways for this compound?
Answer: The two most likely degradation routes are:
-
Hydrolysis of the α-chloro ketone: The carbon atom attached to the chlorine is electrophilic and susceptible to nucleophilic attack by water molecules present in the atmosphere or as residual moisture in the storage container. This can lead to the formation of the corresponding α-hydroxy ketone derivative. While the exact mechanism can be complex and may not be a simple SN2 displacement, the presence of moisture is a critical factor.[3][4]
-
Oxidation of the piperazine ring: The nitrogen atoms in the piperazine ring, particularly the one attached to the phenyl group, can be susceptible to oxidation. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
The piperazine base is also known to absorb atmospheric carbon dioxide.[5]
Below is a diagram illustrating the probable primary degradation pathway via hydrolysis.
Caption: Probable hydrolytic degradation of the parent compound.
Question 3: My compound has turned from a white or off-white solid to a yellowish or brownish color. What does this indicate?
Answer: A change in color, particularly to yellow or brown, is often an indicator of decomposition. This can result from the formation of minor degradation products or polymers. Phenylpiperazine and related compounds can darken upon exposure to light and air.[5] If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.
Question 4: How can I minimize the decomposition of this compound during long-term storage?
Answer: To ensure the long-term stability of your compound, it is crucial to control its storage environment. Based on the stability of related compounds, the following conditions are recommended.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C (Frozen or Refrigerated) | Low temperatures significantly slow down the rates of chemical reactions, including hydrolysis and oxidation.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen and moisture, minimizing oxidative degradation and hydrolysis. |
| Light | Amber Vial or Dark Location | Protects the compound from photolytic decomposition.[1][5] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents the ingress of atmospheric moisture, a key reactant in the hydrolysis of the α-chloro ketone.[5] |
Storing samples at room temperature should be avoided as it has a detrimental impact on the stability of piperazine compounds.[2] For extended storage periods, keeping samples frozen is the optimal strategy.[2]
Troubleshooting Guide: A Step-by-Step Workflow
If you suspect that your this compound has degraded, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected compound degradation.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Objective: To determine the purity of a sample and identify the presence of more polar impurities (such as the hydrolyzed product).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The main peak corresponds to this compound.
-
The presence of earlier eluting peaks may indicate the formation of more polar degradation products, such as the hydrolyzed α-hydroxy ketone.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Note: This is a general method and may require optimization for your specific HPLC system and column.
By implementing these storage and handling protocols, you can significantly extend the shelf-life of your this compound and ensure the reliability of your experimental data.
References
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed, [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing, [Link]
-
Piperazine. PubChem, [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate, [Link]
-
Hydrolysis of alpha chloro nitrile : Corey's lactone synthesis : a very interesting mechanism. YouTube, [Link]
-
Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones. PubMed, [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin, [Link]
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone?. Chemistry Stack Exchange, [Link]
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing poor solubility of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in reaction media
Welcome to the technical support center for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this versatile but often sparingly soluble reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and solubility of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid with a melting point around 71-73°C[1]. Structurally, it possesses both lipophilic (phenyl group) and polar (amide, chloro-acetyl group, piperazine nitrogens) functionalities. This dual nature results in limited solubility in a wide range of common solvents. It is typically poorly soluble in non-polar solvents like hexanes and has limited solubility in many polar aprotic solvents (e.g., acetonitrile, THF) and protic solvents (e.g., ethanol, water) at room temperature. Dichloromethane (DCM) and chloroform are often used, but solubility can still be an issue for achieving higher reaction concentrations[2].
Q2: My compound is "crashing out" or precipitating during my reaction. What is the primary cause?
A2: Precipitation during a reaction is a classic sign of supersaturation followed by nucleation and crystal growth. This typically happens for one of two reasons:
-
Temperature Fluctuation: The compound may have been initially dissolved at a higher temperature, and as the reaction proceeds (or cools), the solubility limit is exceeded, causing it to precipitate.
-
Change in Solvent Composition: As reactants are consumed and products are formed, the overall polarity and solvating power of the reaction medium can change, reducing the solubility of your starting material.
Q3: What are the first simple steps I should take to address a solubility issue?
A3: Before redesigning your entire process, consider these initial, minimally disruptive adjustments:
-
Moderate Heating: Gently warm the reaction mixture. An increase of 10-20°C can significantly improve solubility without necessarily causing decomposition. Monitor for any increase in byproducts.
-
Increased Solvent Volume (Dilution): While not always ideal for reaction kinetics, simply increasing the amount of solvent is the most straightforward way to keep the compound in solution.
-
Solvent Screening: If possible, test the solubility in a small panel of alternative solvents that are compatible with your reaction chemistry.
Part 2: In-Depth Troubleshooting Guides
This section provides structured, causality-driven solutions to specific solubility challenges.
Guide 1: Poor Solubility in Aprotic Solvents for Nucleophilic Substitution
Problem: You are performing a nucleophilic substitution at the chloro-acetyl group (e.g., with an amine, thiol, or cyanide), but the starting material has poor solubility in common aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dimethylformamide (DMF), leading to a sluggish or incomplete reaction.
Causality: The crystalline nature of the solid, combined with a molecular structure that isn't perfectly matched to the polarity of common solvents, leads to high crystal lattice energy that the solvent-solute interactions cannot easily overcome. While DMF is highly polar, its hydrogen bond accepting capability might not be sufficient to effectively solvate the entire molecule.
Troubleshooting Workflow: A Tiered Approach
Caption: Tiered troubleshooting workflow for solubility.
Tier 1: Foundational Adjustments
1. Systematic Solvent Screening: Before making major changes, it's crucial to understand the solubility profile. The principle of "like dissolves like" is a good starting point, but a more quantitative approach is better.
Protocol: Small-Scale Solubility Test
-
Weigh 10 mg of this compound into several vials.
-
Add a common solvent (see table below) in 0.1 mL increments, vortexing for 30 seconds after each addition.
-
Record the volume of solvent required to fully dissolve the solid at room temperature.
-
If not soluble in 1.0 mL, gently heat the vial to 50°C and observe solubility.
Table 1: Common Solvents for Screening
| Solvent | Polarity Index | Dielectric Constant (20°C) | Type | Rationale |
| Dichloromethane | 3.1 | 9.1 | Aprotic | Often a good starting point for this class of compounds[2]. |
| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Common for Sₙ2 reactions, but may be a poor solvent. |
| Toluene | 2.4 | 2.4 | Aromatic | The phenyl group may interact favorably with the aromatic ring. |
| 1,4-Dioxane | 4.8 | 2.2 | Ether | Can solvate both polar and non-polar moieties. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | Strong solvent, but can be difficult to remove[3]. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Excellent solvating power, but high boiling point[3]. |
Tier 2: Advanced Solvation Techniques
If single-solvent systems fail, more advanced methods are required.
1. Co-Solvent Systems: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[4][5] The co-solvent works by disrupting the primary solvent's self-association and creating a microenvironment more favorable to the solute.[6][7]
Causality: For this compound, a mixture of a non-polar and a polar aprotic solvent can be effective. For instance, in a reaction run in toluene, adding 10-20% (v/v) of DMF can create a solvent blend that solvates both the phenyl ring (via toluene) and the polar functional groups (via DMF), effectively breaking the crystal lattice.
Protocol: Co-Solvent Screening
-
Select your primary reaction solvent where the compound has poor solubility (e.g., Toluene or THF).
-
Set up parallel reactions. To the first, add no co-solvent (control).
-
To subsequent reactions, add a co-solvent (e.g., DMF, NMP, DMSO) at 5%, 10%, and 20% (v/v).
-
Stir all reactions at the desired temperature and visually monitor for dissolution and reaction progress (e.g., by TLC or LC-MS).
Caption: Co-solvents create a favorable microenvironment.
2. Phase-Transfer Catalysis (PTC): This technique is exceptionally useful when your nucleophile is an inorganic salt (e.g., NaCN, NaN₃, K₂CO₃) that is soluble in water but not in the organic solvent containing your substrate.[8][9]
Causality: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from the aqueous phase into the organic phase. The large, lipophilic organic groups of the catalyst "shield" the anion's charge, allowing the ion pair to dissolve in the organic medium and react with the substrate.[3][10]
Protocol: Basic PTC Setup for Nucleophilic Substitution
-
Dissolve this compound in a non-polar solvent like toluene or chlorobenzene.
-
In a separate flask, dissolve your nucleophilic salt in water.
-
Combine the two immiscible phases in the reaction flask.
-
Add a catalytic amount (1-10 mol%) of a phase-transfer catalyst (e.g., TBAB or Aliquat 336).
-
Stir the biphasic mixture vigorously to ensure a large surface area between the two phases. Heat as necessary. The reaction occurs in the organic phase.
Tier 3: Rational Redesign with Hansen Solubility Parameters (HSP)
When trial-and-error fails, a more theoretical approach can save significant time and resources. Hansen Solubility Parameters (HSP) are a powerful tool for predicting solvent-solute compatibility.[11][12]
Causality: HSP theory states that "like dissolves like" can be quantified by breaking down the total cohesive energy of a substance into three components:
-
δD: Dispersion forces
-
δP: Polar forces
-
δH: Hydrogen-bonding forces
A solvent will dissolve a solute if their HSP values are similar.[13] The distance (Ra) between the HSP coordinates of a solvent and a solute in "Hansen space" can be calculated; a smaller distance implies higher solubility.[12][14]
Application: While the exact HSP values for this compound are not published, they can be estimated using group contribution methods available in specialized software. You can then use the software to calculate the HSP of solvent mixtures, allowing you to rationally design a blend that precisely matches the estimated HSP of your compound. This allows you to replace a single, undesirable solvent with a mixture of more desirable ones.[12][14]
References
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Pharmaguideline. (n.d.). Solubility Enhancement Techniques. [Link]
-
Slideshare. (n.d.). Phase transfer catalysis. [Link]
-
Park, K. (n.d.). Hansen Solubility Parameters. Purdue University. [Link]
-
Hubbe, M. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioResources. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. [Link]
-
eGyanKosh. (n.d.). PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
National Center for Biotechnology Information. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Wikipedia. (n.d.). Cosolvent. [Link]
-
American Chemical Society. (2022). Solvation Effects in Organic Chemistry. ACS Publications. [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(chloroamino)-1-(2,4,5-tridiphenyl-1H-imidazol-1-yl)ethanone. [Link]
-
PubMed. (2012). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. [Link]
-
PubMed Central. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)-. [Link]
Sources
- 1. 14761-39-8 CAS MSDS (2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase transfer catalysis | PPTX [slideshare.net]
- 9. ijirset.com [ijirset.com]
- 10. alfachemic.com [alfachemic.com]
- 11. kinampark.com [kinampark.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. specialchem.com [specialchem.com]
Technical Support Center: Refinement of Crystallization Techniques for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. Crystallization is a critical purification step that dictates the purity, stability, and ultimately, the performance of an active pharmaceutical ingredient (API) or intermediate. This document provides in-depth troubleshooting advice and standardized protocols to overcome common challenges encountered during the crystallization of this specific molecule.
The ability of a compound to exist in different crystal structures, known as polymorphism, is a significant consideration in pharmaceutical development.[1] Different polymorphs of the same compound can exhibit varied physicochemical properties, including melting point, solubility, and stability, which can impact bioavailability and therapeutic efficacy.[2][3] Therefore, controlling the crystallization process is not merely about purification but also about consistently producing the desired solid-state form.[4]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation for developing a robust crystallization protocol.
| Property | Value | Source |
| CAS Number | 14761-39-8 | [5] |
| Molecular Formula | C₁₂H₁₅ClN₂O | [6] |
| Molecular Weight | 238.71 g/mol | [6] |
| Melting Point | 71-73°C | [6] |
| Appearance | Solid (form depends on crystallization conditions) | General Knowledge |
| pKa (Predicted) | 2.91 ± 0.10 | [5] |
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: I've dissolved my crude product in hot solvent and allowed it to cool, but no crystals have formed. What should I do?
A1: This is a common issue indicating that the solution has not reached a state of supersaturation necessary for nucleation (the initial formation of crystals).[7] Several factors could be at play.
-
Potential Cause 1: Insufficient Supersaturation. You may have used too much solvent, meaning the concentration of the compound remains below its saturation point even at lower temperatures.[8]
-
Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool again. To check if you are on the right track, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate; a solid residue should form on the rod.[8]
-
-
Potential Cause 2: Lack of Nucleation Sites. Crystal formation requires an initial site for molecules to begin arranging into a lattice.[9]
-
Solution A (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.
-
Solution B (Seeding): If you have a pure crystal of this compound from a previous batch, add a tiny amount (a "seed crystal") to the solution. This provides a template for further crystal growth.[7]
-
-
Potential Cause 3: "Oiling Out". The compound may be separating as a liquid (an oil) rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[8]
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to prevent premature precipitation.[8] Allow the solution to cool much more slowly. Consider placing the flask in a warm water bath that is allowed to cool to room temperature before moving to an ice bath.
-
Q2: My crystallization yield is very low. How can I improve it?
A2: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor (the solvent after filtration).[8]
-
Potential Cause 1: Excessive Solvent. As discussed in Q1, using too much solvent is a primary cause of low yield.[8]
-
Solution: Before discarding the mother liquor, try to recover a "second crop" of crystals. Reduce the volume of the filtrate by boiling off some of the solvent and cool the solution again. Note that second-crop crystals may be less pure and should be analyzed separately.
-
-
Potential Cause 2: Incomplete Cooling. The solubility of the compound, while low in the cold solvent, is not zero.
-
Solution: Ensure you have allowed sufficient time for crystallization at room temperature, followed by a period in an ice-water bath. Generally, 30 minutes in an ice bath is recommended to maximize precipitation.
-
-
Potential Cause 3: Improper Washing. Washing the collected crystals with a solvent at the wrong temperature can redissolve the product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[10] Using room temperature or warm solvent will lead to significant product loss.
-
Q3: My final crystals are discolored or appear impure. What went wrong?
A3: The presence of impurities indicates that they were not successfully separated during the crystallization process.
-
Potential Cause 1: Rapid Crystal Growth. Cooling the solution too quickly can cause impurities to become trapped within the growing crystal lattice.[8]
-
Solution: The key to high purity is slow crystal growth.[7] Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask with a cloth can further slow the cooling process, promoting the formation of larger, purer crystals.
-
-
Potential Cause 2: Insoluble Impurities. If the hot solution was cloudy or contained visible particles, these insoluble impurities were not removed.
-
Solution (Hot Filtration): This step is performed after dissolving the crude product in the minimum amount of hot solvent. Pre-heat a stemless funnel and a new receiving flask with hot solvent vapor. Place a fluted piece of filter paper in the hot funnel and pour the hot solution through it. This will remove insoluble materials.[11] It's crucial to use a slight excess of solvent during this step to prevent premature crystallization in the funnel.[12]
-
-
Potential Cause 3: Colored Impurities. Soluble, colored impurities can sometimes co-crystallize with the product.
-
Solution (Activated Charcoal): After dissolving the crude product in hot solvent, add a very small amount of activated charcoal (decolorizing carbon). The charcoal adsorbs the colored impurities.[10] Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly, as it can also adsorb your desired product.
-
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing and resolving common crystallization problems.
Caption: Troubleshooting workflow for crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing this compound?
A1: Solvent selection is the most critical step in developing a crystallization process.[13] The ideal solvent should:
-
Completely dissolve the compound when hot (at or near its boiling point).
-
Dissolve the compound poorly or not at all when cold (at room temperature or in an ice bath).
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert, not reacting with the compound.
-
Be volatile enough to be easily removed from the crystals after filtration.
For chloroacetamide derivatives, ethanol is often a good starting point.[11] A small-scale solvent screen with common laboratory solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture like ethanol/water) is highly recommended.
Solvent Screening Protocol:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily, the solvent is unsuitable (solubility is too high at low temperatures).
-
If the solid is insoluble at room temperature, gently heat the test tube in a warm water bath.
-
Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool to room temperature, then place it in an ice bath.
-
A good solvent will result in the formation of a significant amount of crystalline solid.[11]
Q2: What is a two-solvent (anti-solvent) recrystallization, and when should I use it?
A2: This technique is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is highly soluble and a miscible "bad" or "anti-solvent" in which the compound is insoluble.[12]
You should use this method when your compound is very soluble in some solvents and very insoluble in others, with no single solvent providing the desired temperature-dependent solubility profile. A common pair is ethanol ("good") and water ("bad").
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, as you would for a single-solvent recrystallization.[12]
Q3: What analytical techniques should I use to characterize my final crystals?
A3: Characterization is essential to confirm purity, identity, and crystalline form. Several techniques are available:
-
Melting Point Analysis: A sharp melting point range close to the literature value (71-73°C) is a good indicator of purity. Impurities tend to depress and broaden the melting range.
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph).[4] Each polymorph will produce a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can detect melting points, phase transitions between polymorphs, and desolvation events.[14]
-
Spectroscopy (FT-IR, NMR): Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical identity and structure of the compound and to ensure no degradation has occurred during the process.[15]
Experimental Protocol: Standard Recrystallization Workflow
This protocol outlines a standard single-solvent recrystallization procedure.
Caption: Standard experimental workflow for recrystallization.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the selected solvent and a magnetic stir bar. Heat the mixture on a hot plate with stirring. Add hot solvent in small portions until the solid has just dissolved. Avoid adding a large excess of solvent.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting guide.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Once the solvent has been drawn through, break the vacuum and add a small amount of ice-cold recrystallization solvent to wash the crystals. Reapply the vacuum to pull the wash solvent through.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to begin the drying process. Then, transfer the crystalline solid to a watch glass or drying dish and dry completely under vacuum.
-
Analysis: Determine the yield and characterize the purified product using appropriate analytical techniques.
References
- PharmaCores. (2025).
- ACS Publications. (n.d.). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
- American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148.
- Sathee Jee. (n.d.).
- PubMed. (2022). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. International Journal of Pharmaceutics, 611, 121320.
- Oxford Academic. (2007). Analytical techniques for studying and characterizing polymorphs. In Polymorphism in Molecular Crystals.
- Taylor & Francis Online. (2015). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms.
- Jagiellońskie Centrum Innowacji. (n.d.).
- Slideshare. (n.d.). Various techniques for study of Crystal Properties.
- ResearchGate. (n.d.). Crystal Polymorphism in Pharmaceutical Science.
- Chemistry LibreTexts. (2022). Troubleshooting.
- International Journal of Pure and Applied Mathematics. (2018).
- Benchchem. (n.d.).
- MIT. (n.d.).
- Harry & Co Jewellery. (n.d.).
- Filo. (2025).
- SinodosChemistry. (n.d.). Crystallization of novel compounds: Issues and solutions.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Anonymous. (n.d.).
- Xtalks. (2015).
- Neuland Labs. (2023).
- MIT OpenCourseWare. (n.d.).
- ChemicalBook. (n.d.). 2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE.
- Guidechem. (n.d.). 2-chloro-1-(4-phenylpiperazino)ethan-1-one.
Sources
- 1. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 2. Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 5. Page loading... [guidechem.com]
- 6. 14761-39-8 CAS MSDS (2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Describe factors affecting crystallization. | Filo [askfilo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. harryandcojewellery.com.au [harryandcojewellery.com.au]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 14. Various techniques for study of Crystal Properties | PPTX [slideshare.net]
- 15. acadpubl.eu [acadpubl.eu]
minimizing impurity formation in the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. Our focus is on the practical challenges of the synthesis, with a core objective of minimizing impurity formation through a deep understanding of the reaction mechanism and critical process parameters.
Synthesis Overview: The Schotten-Baumann Approach
The most direct and widely employed method for synthesizing this compound is the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, typically performed under Schotten-Baumann conditions.[1][2][3] The primary amine nitrogen of 1-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.
The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine, a process that would render it non-nucleophilic and halt the reaction.[4][5] Careful control of reaction conditions is paramount to ensure high yield and purity.
Caption: General mechanism for the N-acylation of 1-phenylpiperazine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction yield is low. What are the most likely causes?
Low yield is typically traced back to one of three issues: incomplete reaction, reactant degradation, or product loss during workup.
-
Cause 1: Inactivation of Starting Amine. The most common cause is the protonation of the 1-phenylpiperazine starting material by the HCl byproduct. Once protonated, the nitrogen's lone pair is unavailable for nucleophilic attack. This occurs if the base is insufficient, of the wrong type, or not present in the correct phase.
-
Solution: Ensure at least one full equivalent of a suitable base (e.g., triethylamine, pyridine, or 2M NaOH in a biphasic system) is used. The base must be strong enough to neutralize HCl but should not introduce competing side reactions.[4][6] Using an excess of the starting amine to act as the base is not recommended as it complicates purification and is not cost-effective.[7]
-
-
Cause 2: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by trace water in the solvent or from the atmosphere, which converts it to the unreactive chloroacetic acid.[8][9][10]
-
Solution: Use anhydrous solvents (e.g., dry dichloromethane) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is thoroughly dried before use.
-
-
Cause 3: Sub-optimal Temperature. The reaction is exothermic. If the temperature rises uncontrollably, it can accelerate side reactions and potentially degrade the product or reactants.
Q2: I am observing a significant amount of unreacted 1-phenylpiperazine in my crude product. How do I fix this?
This indicates an incomplete reaction. Assuming you have addressed the issues in Q1, the problem may lie with stoichiometry or reaction time.
-
Cause: Insufficient Acylating Agent. While a large excess should be avoided, using a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride can help drive the reaction to completion, especially if some of the acyl chloride is lost to hydrolysis.
-
Solution: Use a small excess of chloroacetyl chloride. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls (i.e., the starting amine spot on TLC is persistent), a small additional charge of the acylating agent might be necessary.
-
-
Cause: Insufficient Reaction Time. While the reaction is generally rapid, it may not be instantaneous, especially at lower temperatures.[13]
Q3: My final product is contaminated with a salt. What is it and how do I remove it?
The salt is almost certainly the hydrochloride salt of your base (e.g., triethylamine hydrochloride) or, if insufficient base was used, 1-phenylpiperazine hydrochloride.
-
Cause: Byproduct Precipitation. The hydrochloride salt of the base is often insoluble in the organic solvents used for the reaction (like dichloromethane) and may precipitate.
-
Solution: The workup procedure is designed to remove this salt. After the reaction is complete, a simple aqueous wash is effective.
-
Quench the reaction mixture by adding water or a dilute aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water, followed by brine, to remove the salt and any remaining water-soluble components.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[11]
-
-
Q4: I see an unexpected, less polar spot on my TLC plate. Could this be a bis-acylated impurity?
This is unlikely if your 1-phenylpiperazine starting material is pure. The nitrogen atom attached to the phenyl ring is part of an aniline-like system, making it significantly less nucleophilic than the aliphatic secondary amine. Furthermore, once the first acylation occurs, the resulting amide nitrogen is non-basic and non-nucleophilic due to resonance with the carbonyl group, preventing a second acylation on the same nitrogen.[13]
However, a bis-acylated impurity, 1,4-bis(chloroacetyl)piperazine , can form if your 1-phenylpiperazine starting material is contaminated with unsubstituted piperazine.
Caption: Desired reaction pathway and common impurity formation routes.
-
Solution:
-
Verify Starting Material Purity: Always check the purity of your 1-phenylpiperazine before starting the reaction, using techniques like GC-MS or NMR.
-
Purification: If the bis-acylated impurity does form, it can typically be removed by column chromatography on silica gel, as its polarity will be significantly different from the desired mono-acylated product.
-
Process Parameter Optimization
Optimizing reaction parameters is key to a successful synthesis. The following table summarizes the critical variables and their impact on purity.
| Parameter | Recommended Setting | Rationale & Impact on Purity |
| Stoichiometry | 1.0 eq. 1-Phenylpiperazine, 1.05-1.1 eq. Chloroacetyl Chloride, 1.1-1.2 eq. Base | A slight excess of the acylating agent ensures complete conversion of the valuable amine. Sufficient base is critical to prevent amine protonation.[5] |
| Temperature | 0-5 °C during addition, then warm to Room Temperature | Low initial temperature controls the exotherm and minimizes hydrolysis of the highly reactive chloroacetyl chloride.[11][12][14] Warming to RT ensures the reaction goes to completion. |
| Solvent | Anhydrous Dichloromethane (DCM) or a Biphasic System (DCM/Water) | Anhydrous aprotic solvents like DCM are ideal. A biphasic Schotten-Baumann setup with aqueous base can also be effective, sequestering the base to minimize acyl chloride hydrolysis.[1][2][3] |
| Base | Triethylamine (Et₃N), Pyridine, or aq. NaOH/K₂CO₃ | Organic bases like Et₃N are common in anhydrous setups.[11] Inorganic bases are used in biphasic systems. The base must be non-nucleophilic to avoid competing with the amine.[7] |
| Addition Rate | Slow, dropwise addition of Chloroacetyl Chloride | Prevents localized temperature spikes and high concentrations of the acylating agent, which can lead to side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of chloroacetyl chloride by atmospheric moisture.[8][10] |
Analytical Methods for Purity Assessment
Routine analysis is crucial for optimizing the reaction and ensuring the quality of the final product.
-
Thin Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring.
-
Typical System: Silica gel plates with a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v).
-
Visualization: UV lamp (254 nm).
-
Expected Results: The product will be more polar (lower Rf) than 1-phenylpiperazine but the exact values will vary. The key is to monitor the disappearance of the starting amine spot.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final product.
-
Method: A reversed-phase HPLC (RP-HPLC) method is most suitable.[15]
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve the sample in the mobile phase to ~1 mg/mL and filter.
-
Caption: A logical workflow for synthesis, monitoring, and purification.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
1-Phenylpiperazine (1.0 eq)
-
Chloroacetyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with 1-phenylpiperazine (1.0 eq) and anhydrous DCM.
-
Add triethylamine (1.1 eq) to the flask and cool the mixture to 0 °C using an ice-water bath.
-
Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and charge it to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction's completion by TLC, checking for the disappearance of the 1-phenylpiperazine spot.
-
Once complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
References
-
N.A. (n.d.). Amines. NCERT. [Link]
-
Soderberg, T. (n.d.). Acylation under weak base conditions. LibreTexts Chemistry. [Link]
-
HARI. (2013, February 13). Acylation of amines. Mastering Chemistry Help. [Link]
-
Wikipedia contributors. (2023, December 27). Schotten–Baumann reaction. Wikipedia. [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. [Link]
-
LibreTexts. (2021, August 1). 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. BYJU'S. [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetyl chloride. PubChem. [Link]
-
Collegedunia. (n.d.). Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. Collegedunia. [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. [Link]
-
Chemistry Stack Exchange. (2018, January 1). Why do we use the Schotten-Baumann synthesis method for the synthesis of amides?. [Link]
-
Mol-Instincts. (n.d.). Acylation reaction under the action of acyl chloride. [Link]
-
Iversen, M. L., et al. (2014). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). PubMed Central. [Link]
-
Gan, Z.-H., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E. [Link]
-
Guo, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. Frontiers in Public Health. [Link]
-
Guo, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. PubMed. [Link]
-
Guo, L., et al. (2023). Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China. ResearchGate. [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. grokipedia.com [grokipedia.com]
- 4. byjus.com [byjus.com]
- 5. Schotten-Baumann Reaction [organic-chemistry.org]
- 6. entrancechemistry.blogspot.com [entrancechemistry.blogspot.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Case report: Occupational poisoning incident from a leak of chloroacetyl chloride in Jinan, Shandong, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chromatographic Separation of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Welcome to the technical support center for the chromatographic purification of 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the separation of this critical intermediate from its starting materials and related impurities.
Introduction: The Importance of Purity
This compound is a key building block in the synthesis of various pharmacologically active molecules, including antipsychotic drugs like Aripiprazole.[1][2][3] Its purity is paramount, as even trace amounts of starting materials or by-products can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to troubleshooting and optimizing the chromatographic separation of this compound.
Common Starting Materials and Potential Impurities
The synthesis of this compound typically involves the reaction of 1-phenylpiperazine with chloroacetyl chloride.[4] Consequently, the primary impurities to consider during purification are:
-
1-Phenylpiperazine: Unreacted starting material.
-
Chloroacetyl chloride: Excess reagent or its hydrolysis product, chloroacetic acid.
-
Dimerization products: Potential side-products from the reaction.
-
Related substances: Structurally similar compounds formed during synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
FAQ 1: My primary issue is poor resolution between the desired product and unreacted 1-phenylpiperazine. How can I improve this?
Answer:
Poor resolution between your product and 1-phenylpiperazine is a common challenge due to their structural similarities. The key is to exploit the subtle differences in their polarity and hydrophobicity.
Causality: this compound is more non-polar than 1-phenylpiperazine due to the addition of the chloroacetyl group. In reversed-phase chromatography, the more non-polar compound will be retained longer.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition (Reversed-Phase HPLC):
-
Increase the aqueous component: A higher percentage of water (or buffer) in your mobile phase will increase the retention of both compounds, but it will likely enhance the separation between them. Start by decreasing the organic solvent (e.g., acetonitrile or methanol) content by 5-10% and observe the effect on resolution.
-
Utilize a gradient: A gradient elution, starting with a higher aqueous percentage and gradually increasing the organic solvent, can effectively separate early-eluting polar impurities from the more retained product. A shallow gradient around the elution time of the two compounds will provide the best resolution.[5][6]
-
-
Adjust Mobile Phase pH:
-
The piperazine moiety in both molecules is basic.[7] By adjusting the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate or acetate), you can control the ionization state of the compounds. A pH around 3.0 can be a good starting point to ensure both compounds are protonated, which can sometimes improve peak shape and selectivity on certain columns.[7]
-
-
Evaluate Stationary Phase Chemistry:
-
While a standard C18 column is a good starting point, consider a phenyl-hexyl or biphenyl stationary phase.[8] These phases offer alternative selectivity through π-π interactions with the aromatic rings of your analytes, which can significantly improve the separation of structurally similar aromatic compounds.
-
FAQ 2: I'm observing significant peak tailing for my this compound peak. What is the cause and how can I fix it?
Answer:
Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.
Causality: The basic nitrogen atoms in the piperazine ring can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
Troubleshooting Steps:
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped reversed-phase column.[5] End-capping minimizes the number of free silanol groups available for secondary interactions.
-
Mobile Phase Additives:
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA) (typically 0.1% v/v), into your mobile phase can saturate the active silanol sites on the stationary phase, preventing your analyte from interacting with them and thus improving peak shape.
-
Lower the pH: As mentioned previously, operating at a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the basic nitrogens.[5] This can reduce secondary interactions with silanols and often leads to sharper, more symmetrical peaks.
-
-
Check for System Issues:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Column Void: A void at the head of the column can cause peak distortion. Reversing and flushing the column (if permissible by the manufacturer) or replacing it may be necessary.
-
FAQ 3: My preparative chromatography runs are yielding fractions with low purity. How can I optimize for better purification?
Answer:
Transitioning from analytical to preparative scale requires careful optimization to maintain resolution while increasing throughput.
Causality: On a preparative scale, overloading the column is a common issue that leads to band broadening and decreased resolution, resulting in impure fractions.
Troubleshooting Steps:
-
Perform a Loading Study: Before scaling up, perform a loading study on your analytical column to determine the maximum sample amount that can be injected without significant loss of resolution. This will guide your loading on the preparative column.
-
Optimize the Gradient: For preparative work, a step gradient is often more efficient than a linear gradient. After determining the elution conditions from your analytical run, you can design a step gradient that quickly elutes weakly bound impurities, then uses a specific mobile phase composition to elute your product in a concentrated band, followed by a final step to wash off strongly retained impurities.
-
Select the Appropriate Column Size: Ensure your preparative column diameter and length are suitable for the amount of material you need to purify. A larger diameter column will allow for higher loading.
-
Fraction Collection Strategy: Optimize your fraction collection parameters. Collect smaller fractions around the peak of interest and analyze them by analytical HPLC to identify the purest fractions to combine.
Experimental Protocols
Protocol 1: Analytical Reversed-Phase HPLC Method Development
This protocol provides a starting point for developing a robust analytical method for monitoring the purity of this compound.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in 50:50 Acetonitrile:Water |
Protocol 2: Preparative Reversed-Phase HPLC for Purification
This protocol outlines a general approach for scaling up the analytical separation for purification.
| Parameter | Recommendation |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Isocratic elution based on analytical separation (e.g., 60% B) |
| Flow Rate | 20 mL/min |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve crude product in a minimal amount of a strong solvent (e.g., DMSO) and dilute with the mobile phase. |
| Loading | Determined by a loading study, typically in the range of 50-200 mg per injection. |
Visualizing the Workflow
A logical workflow is crucial for efficient method development.
Caption: A typical workflow for chromatographic method development and scale-up.
Concluding Remarks
Optimizing the chromatographic separation of this compound requires a systematic and logical approach. By understanding the chemical properties of the target compound and potential impurities, and by methodically addressing common issues such as poor resolution and peak tailing, researchers can develop robust and efficient purification protocols. This guide serves as a foundational resource to aid in achieving the high purity standards required in pharmaceutical development.
References
-
Scholars Research Library. Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Available from: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. A Systematic Review on Analytical Methods of Antipsychotic Drug Aripiprazole. Available from: [Link]
-
LCGC North America. A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Available from: [Link]
-
AKJournals. Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Available from: [Link]
-
Phenomenex. Reversed Phase HPLC Columns. Available from: [Link]
-
Journal of Pharmaceutical Research International. A Compact Analytical Profile of Aripiprazole: Analytical Methodologies. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR (S)-(-)-AMLODIPINE-O, O-DI-P-TOLUOYL-D-TARTRATE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Available from: [Link]
-
CHIMIA International Journal for Chemistry. Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. Available from: [Link]
-
National Center for Biotechnology Information. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine-2-carboxamides with Anticipated Anticancer Activity. Available from: [Link]
-
ResearchGate. The design strategy of novel chloroacetamide derivatives (1b-22b) containing different aromatic moieties.... Available from: [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Available from: [Link]
-
National Center for Biotechnology Information. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Available from: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. journaljpri.com [journaljpri.com]
- 4. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification & Assay Methods for Aripiprazole [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. akjournals.com [akjournals.com]
- 8. Reversed Phase HPLC Columns | Thermo Fisher Scientific - RU [thermofisher.com]
troubleshooting peak tailing in HPLC analysis of phenylpiperazine compounds
A Senior Application Scientist's Guide to Troubleshooting Peak Tailing in HPLC
Welcome to the technical support center for the HPLC analysis of phenylpiperazine compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a primary focus on the prevalent problem of peak tailing. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why do my phenylpiperazine peaks often show significant tailing in reversed-phase HPLC?
Peak tailing for phenylpiperazine compounds, which are basic, is most commonly caused by secondary interactions with the stationary phase.[1] The primary culprits are residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2]
Here's the mechanism:
-
Analyte State: Phenylpiperazines have basic nitrogen atoms that are readily protonated (positively charged) in typical reversed-phase mobile phases, especially at acidic to neutral pH.
-
Stationary Phase State: Residual silanol groups on the silica stationary phase are acidic and can be deprotonated (negatively charged), particularly at a mobile phase pH above 3.0.[1]
-
Secondary Interaction: The positively charged phenylpiperazine molecules can interact with the negatively charged silanol sites through ion-exchange mechanisms.[3] This secondary retention mechanism, in addition to the primary hydrophobic interaction, leads to a portion of the analyte molecules being retained longer, resulting in a "tail" on the peak.[2]
Q2: What is the immediate first step I should take when I observe peak tailing?
Before delving into method modifications, it's crucial to rule out system and column health issues. A common cause for sudden peak tailing across all peaks can be a physical problem in the HPLC system.[4]
-
Check for Leaks: Ensure all fittings are secure and there are no visible leaks.
-
Inspect the Column: A void at the head of the column can cause peak distortion.[1] Consider reversing and flushing the column (if the manufacturer's instructions permit) or replacing it if it's old or has been subjected to harsh conditions.
-
Use a Guard Column: If you are working with complex samples, the accumulation of matrix components on the guard column can cause tailing. Replacing the guard column is a quick way to diagnose this.
If these initial checks do not resolve the issue, the problem is likely chemical in nature, and you should proceed to the detailed troubleshooting guides below.
Q3: How does the pKa of my phenylpiperazine analyte influence peak shape?
The pKa of your analyte is a critical parameter in method development. For basic compounds like phenylpiperazines, the pKa indicates the pH at which the compound is 50% ionized. 1-phenylpiperazine, for example, has a basic pKa of approximately 9.[5]
Operating the mobile phase at a pH close to the analyte's pKa can lead to the co-existence of both ionized and unionized forms, which can result in split or broadened peaks.[6] To ensure a single, consistent form of the analyte and thus sharp, symmetrical peaks, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
In-Depth Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH
Controlling the mobile phase pH is the most powerful tool for improving the peak shape of basic compounds.[6] The goal is to suppress the ionization of the residual silanol groups on the stationary phase.
Expert Insight: The pKa of surface silanol groups is in the range of 3.8-4.2.[4] At a mobile phase pH below 3, these groups will be predominantly protonated (neutral), significantly reducing the potential for secondary ion-exchange interactions with your protonated basic analyte. This is often the most effective strategy for achieving symmetrical peaks for phenylpiperazine compounds.[1][4]
Experimental Protocol: pH Adjustment for Peak Shape Improvement
-
Initial Assessment: Prepare your mobile phase with a low pH, typically between 2.5 and 3.0. A common starting point is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[3]
-
Buffer Selection: If more precise pH control is needed, use a buffer. Phosphate buffers are effective in this pH range, but be mindful of their potential to precipitate in high concentrations of acetonitrile.
-
Systematic Evaluation: Analyze your phenylpiperazine standard at different pH values (e.g., pH 2.5, 3.0, 3.5) while keeping other parameters constant.
-
Data Analysis: Compare the chromatograms, paying close attention to the peak asymmetry factor (As). An ideal As value is close to 1.0. Values greater than 1.2 are indicative of tailing.[1][2]
High pH Alternative: For some applications, using a high pH mobile phase (e.g., pH 10) can also be effective. At high pH, the basic analyte is in its neutral form, which eliminates the ion-exchange interaction with the now fully deprotonated silanol groups. However, this approach requires a column specifically designed for high pH stability to prevent the dissolution of the silica backbone.[4]
Guide 2: The Role of Mobile Phase Additives
Mobile phase additives can further enhance peak shape, often in conjunction with pH control.
Trifluoroacetic Acid (TFA): A Dual-Action Additive
TFA is a widely used additive for the analysis of basic compounds for two primary reasons:
-
pH Reduction: A 0.1% solution of TFA in water will lower the pH to approximately 2.0, effectively protonating the silanol groups.[3][7]
-
Ion-Pairing Agent: TFA can act as an ion-pairing reagent. The trifluoroacetate anion can pair with the positively charged phenylpiperazine analyte, forming a neutral complex. This neutral complex has a reduced affinity for the charged silanol sites, further minimizing secondary interactions.[3][7]
Experimental Protocol: Optimizing TFA Concentration
While 0.1% is a common starting point, the optimal TFA concentration can vary.
-
Concentration Gradient: Prepare mobile phases with varying concentrations of TFA (e.g., 0.05%, 0.1%, 0.2%).
-
Analysis and Comparison: Inject your analyte with each mobile phase and compare the peak shape, retention time, and resolution.
-
Considerations: Be aware that higher concentrations of TFA can sometimes lead to increased retention of basic compounds and may cause ion suppression if you are using a mass spectrometry detector.[3][8][9]
Alternative Additives:
-
Formic Acid: Often used as a milder alternative to TFA, especially for mass spectrometry applications where TFA can cause significant ion suppression.[3]
-
Triethylamine (TEA): Historically used as a "silanol blocker." TEA is a competing base that preferentially interacts with the active silanol sites, reducing their availability to interact with the analyte. However, its use has declined with the advent of modern, higher-purity columns.[4]
Guide 3: Selecting the Right HPLC Column
Modern HPLC columns are designed to minimize the issues that cause peak tailing for basic compounds.
Key Column Characteristics for Phenylpiperazine Analysis:
| Feature | Importance for Phenylpiperazine Analysis | Recommendation |
| Silica Purity | Older "Type A" silica has higher metal content, which increases silanol acidity and peak tailing.[2] | Use columns packed with high-purity "Type B" silica.[4] |
| End-capping | This process chemically derivatizes most of the residual silanol groups, making them less interactive. | Select a column that is thoroughly end-capped. |
| Stationary Phase | While C18 is the most common, other phases can offer different selectivity. Phenyl phases, for instance, can provide unique interactions with the aromatic ring of phenylpiperazines. | Start with a modern, end-capped C18 column. If selectivity is an issue, consider a phenyl or cyano-bonded phase.[10] |
| Particle Size | Smaller particles provide higher efficiency and better resolution, but at the cost of higher backpressure. | 3 µm or 5 µm particles are suitable for standard HPLC, while sub-2 µm particles are used for UHPLC applications. |
Expert Tip: If you are consistently facing peak tailing issues with a particular method, and have optimized the mobile phase, it is highly likely that your column is the root cause. Investing in a modern, high-quality column specifically designed for the analysis of basic compounds is often the most effective long-term solution.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for phenylpiperazine compounds.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Summary of Key Parameters
The table below provides a quick reference for starting conditions and key considerations in your method development for phenylpiperazine compounds.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses silanol ionization, ensuring neutral surface charge.[1][4] |
| Mobile Phase Additive | 0.1% TFA or 0.1% Formic Acid | Lowers pH and can act as an ion-pairing agent.[3] |
| Column Type | High-purity, end-capped C18 | Minimizes active silanol sites available for secondary interactions. |
| pKa Consideration | Mobile phase pH should be >2 units from analyte pKa | Ensures a single ionic form of the analyte, preventing peak splitting. |
| Sample Solvent | Dissolve in mobile phase whenever possible | Mismatch between sample solvent and mobile phase can cause peak distortion.[4] |
By systematically addressing these parameters and understanding the chemical principles at play, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of phenylpiperazine compounds, leading to more accurate and reliable results.
References
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC. (n.d.). Why Do Peaks Tail?: LC Troubleshooting. Retrieved from [Link]
- Guan, K. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 526-531.
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
Separation Science. (2023). HPLC Column Selection Guide to Help You Achieve the Best Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. (n.d.). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
LCGC International. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chromatography Forum. (2008). the role of TFA on Reverse phase chromatography? Retrieved from [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]
-
ResearchGate. (n.d.). pKa values of common substituted piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Retrieved from [Link]
-
LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. scribd.com [scribd.com]
- 3. support.waters.com [support.waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 1-Phenylpiperazine | C10H14N2 | CID 7096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. glsciencesinc.com [glsciencesinc.com]
Technical Support Center: Strategies to Reduce Reaction Time for the Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Welcome to the technical support center for the synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and significantly reduce reaction times in your laboratory.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key intermediate in the production of various active pharmaceutical ingredients (APIs), is typically achieved via the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. While seemingly straightforward, this Schotten-Baumann reaction can be plagued by slow reaction rates, side product formation, and purification challenges.[1][2] This guide provides a comprehensive question-and-answer-based approach to overcoming these hurdles, with a focus on strategies to accelerate the synthesis while maintaining high yield and purity.
Core Reaction & Mechanism
The fundamental reaction involves the nucleophilic attack of the secondary amine of 1-phenylpiperazine on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]
Caption: Mechanism of N-acylation of 1-phenylpiperazine.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction is taking several hours to reach completion. How can I significantly reduce the reaction time?
A slow reaction rate is a common issue and can be addressed by altering the energy input and reaction environment. Conventional heating methods are often inefficient.[4] Here are three primary strategies to accelerate the synthesis:
Strategy 1: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes.[5] This is due to efficient and uniform heating of the reaction mixture.[6]
-
Causality: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and homogeneous heating that bypasses the thermal conductivity limitations of the vessel walls. This can lead to rate enhancements that are not achievable with conventional heating.[6]
Strategy 2: Ultrasound-Assisted Synthesis
Sonication, the application of ultrasound energy, can also significantly accelerate the reaction. The formation and collapse of cavitation bubbles create localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[7][8]
-
Causality: The physical effects of acoustic cavitation, such as micro-jetting and shockwaves, lead to increased surface area between reactants and improved mixing, which is particularly beneficial in heterogeneous mixtures.[8]
Strategy 3: Phase-Transfer Catalysis
If you are using a biphasic system (e.g., an organic solvent and an aqueous base), a phase-transfer catalyst (PTC) can dramatically increase the reaction rate. The PTC transports the base from the aqueous phase to the organic phase where the reaction occurs.
-
Causality: By facilitating the movement of reactants across the phase boundary, a PTC overcomes the physical separation of the reactants, leading to a significant increase in the reaction rate.
Data Presentation: Comparison of Synthesis Methods
| Method | Typical Reaction Time | Typical Yield | Notes |
| Conventional Heating | 2-15 hours | 60-85% | Often requires reflux temperatures.[5] |
| Microwave-Assisted | 2-8 minutes | 85-95% | Significant reduction in reaction time and often improved yields.[5][9] |
| Ultrasound-Assisted | 15-60 minutes | 80-92% | Faster than conventional methods, operates at lower temperatures.[10][11] |
Q2: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
The most common side reactions in this synthesis are hydrolysis of chloroacetyl chloride and over-acylation if a diamine is used. For 1-phenylpiperazine, the primary concern is the hydrolysis of the acylating agent.
Side Product 1: Chloroacetic Acid
-
Formation: Chloroacetyl chloride is highly reactive and will readily hydrolyze upon contact with water.
-
Avoidance:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Add the chloroacetyl chloride slowly to the reaction mixture to minimize its concentration at any given time, reducing the likelihood of reaction with trace water.
-
Side Product 2: Hydrolysis of the Product
-
Formation: While less likely under typical reaction conditions, prolonged exposure to aqueous base, especially at elevated temperatures, can lead to hydrolysis of the amide product.
-
Avoidance:
-
Use a non-aqueous base like triethylamine or pyridine.[12]
-
If using an aqueous base, process the reaction mixture promptly upon completion.
-
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. Ultrasound‐assisted emerging technologies for chemical processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Handbook of Organic Name Reactions - 1st Edition | Elsevier Shop [shop.elsevier.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Welcome to the technical support center for the synthesis and scale-up of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important chemical transformation. As a key intermediate in the synthesis of various pharmaceutically active compounds, mastering its production is crucial. This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot issues you may encounter during your experiments.
Foundational Chemistry: The Acylation of 1-Phenylpiperazine
The synthesis of this compound is primarily achieved through the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. This is a nucleophilic acyl substitution reaction where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
The primary challenge in this synthesis is achieving selective mono-acylation. The presence of two nucleophilic nitrogen atoms in the parent piperazine structure can lead to di-acylation, though in this specific case, the phenyl-substituted nitrogen is significantly less nucleophilic, directing acylation to the secondary amine. However, other side reactions and operational challenges can arise, particularly during scale-up.
Caption: Troubleshooting workflow for low product yield.
Q5: My product is contaminated with a higher molecular weight impurity. Could this be a di-acylated species?
A5: While the phenyl-substituted nitrogen is less reactive, under harsh conditions (e.g., high temperature or excess chloroacetyl chloride), di-acylation can occur. However, the more common issue is the formation of a dimer where a second molecule of 1-phenylpiperazine displaces the chlorine on the product molecule.
-
Strict Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of chloroacetyl chloride.
-
Low Temperature: Maintain the reaction temperature at 0-5 °C to favor the more reactive secondary amine and reduce the rate of subsequent side reactions.
Q6: The isolated product has a persistent yellow or brownish color. How can I improve its appearance?
A6: Discoloration often points to impurities or degradation.
-
High Purity Starting Materials: Ensure the 1-phenylpiperazine is not oxidized, as this can introduce color.
-
Purification Method: While column chromatography is effective at a lab scale, recrystallization is often more practical for larger quantities. [1][2]A suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane) should be identified to selectively crystallize the desired product, leaving colored impurities in the mother liquor. Activated carbon (charcoal) treatment during recrystallization can also be effective at removing colored impurities.
Category 3: Work-up and Purification
Q7: I'm experiencing emulsion issues during the aqueous work-up. How can I resolve this?
A7: Emulsions are common when dealing with amine salts.
-
Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
pH Adjustment: Ensure the pH of the aqueous phase is basic (pH > 9) to deprotonate any remaining amine salts, making them more soluble in the organic layer.
-
Solvent Choice: If problems persist, consider using a different extraction solvent.
Q8: Is column chromatography or recrystallization better for large-scale purification?
A8: For multi-gram to kilogram scale, recrystallization is generally the preferred method due to its simplicity, lower solvent consumption, and scalability. [1]Column chromatography can be expensive and time-consuming at a large scale. The key is to develop a robust recrystallization protocol at the lab scale first.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions for this synthesis? A: A typical starting point is to dissolve 1-phenylpiperazine and 1.1 equivalents of a base like triethylamine in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). [3][2]The mixture is cooled to 0-5 °C, followed by the slow, dropwise addition of 1.05 equivalents of chloroacetyl chloride. The reaction is then stirred at this temperature for 1-2 hours or until completion is confirmed by a monitoring technique.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase like ethyl acetate/hexanes. The product will be less polar than the starting 1-phenylpiperazine. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q: What are the key safety precautions for handling chloroacetyl chloride? A: Chloroacetyl chloride is highly toxic, corrosive, and reacts violently with water. [4][5][6]* Handling: Always handle it in a well-ventilated chemical fume hood. [4]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. [4]* Storage: Store in a tightly closed container under an inert atmosphere (like nitrogen) in a cool, dry place away from moisture. [4][6]* Quenching: Any excess chloroacetyl chloride should be quenched slowly and carefully with a suitable nucleophile like isopropanol or by adding it to a basic solution. Never add water directly to chloroacetyl chloride , as the reaction is violent and releases toxic HCl gas. [6] Q: What analytical techniques are used to confirm the product's identity and purity? A: A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the amide carbonyl group.
-
HPLC: To determine the purity.
Q: What is the thermal stability of this compound? A: While specific data for this exact compound is not readily available in the provided search results, similar heterocyclic compounds can start to decompose at temperatures above 250 °C. [7]It is advisable to perform thermal analysis (e.g., using TGA/DSC) if the compound will be subjected to high temperatures during downstream processing.
Standard Operating Procedures
Protocol 1: Synthesis of this compound (Lab Scale)
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-phenylpiperazine (1.0 eq) and triethylamine (1.1 eq).
-
Dissolve the mixture in dichloromethane (DCM), using approximately 10 mL of solvent per gram of 1-phenylpiperazine.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add chloroacetyl chloride (1.05 eq), dissolved in a small amount of DCM, to the dropping funnel.
-
Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, slowly add water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent (e.g., ethanol or isopropanol) until the solid just dissolves.
-
If the solution is colored, you may add a small amount of activated carbon and heat for a few minutes before filtering hot to remove the carbon.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. [1]
Data Summary
Table 1: Reagent Properties
| Reagent | Formula | MW ( g/mol ) | Key Hazards |
| 1-Phenylpiperazine | C₁₀H₁₄N₂ | 162.23 | Irritant |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | Toxic, Corrosive, Water-Reactive [5][6] |
| Triethylamine | C₆H₁₅N | 101.19 | Flammable, Corrosive |
| Dichloromethane | CH₂Cl₂ | 84.93 | Health Hazard |
References
- Safety Guideline - ChemTrack.org. (n.d.). ChemTrack.org.
- Chloroacetyl chloride - SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 20). Sigma-Aldrich.
- CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS. (2019, January 7). Loba Chemie.
- Chloro Acetyl Chloride MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- This compound. (n.d.). MOLBASE.
- Technical Support Center: Purification of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. (n.d.). Benchchem.
- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. (n.d.). National Institutes of Health.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. (2025, February 2). SciHorizon.
- 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. (n.d.). PubMed Central.
- Jiang Peng-fei. (2011). Synthesis of 1,4bis(chloroacetyl)piperazine. Semantic Scholar.
- An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (n.d.). Benchchem.
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- Bartyzel, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3189.
- 2-Chloro-1-[4-(2-fluoro-phenyl)-piperazin-1-yl]-ethanone. (n.d.). Santa Cruz Biotechnology.
- 2-Chloro-1-(4-methylphenyl)ethan-1-one. (n.d.). PubChem.
- Reactions of Piperazines. (n.d.). Ambeed.com.
- 2-Chloro-1-(4-ethylpiperazin-1-yl)ethanone. (n.d.). BLDpharm.
- Method of synthesis of 1-chloroacetyl-4-aryl-piperazine derivatives 1–5. (n.d.). ResearchGate.
- Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.
- Synthesis and acaricidal activity of phenylpiperazine derivatives. (n.d.). PubMed Central.
- Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs). (n.d.). PubMed Central.
- 2-Chloro-1-[4-(2-fluoro-benz-yl)piperazin-1-yl]ethanone. (2011, February 26). PubMed.
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. (2025, August 10). ResearchGate.
- Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. (n.d.). Google Patents.
- 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. (n.d.). PubMed.
- Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. (2025, August 9). ResearchGate.
- Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (n.d.). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemtrack.org [chemtrack.org]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
method development for the quantification of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone in complex mixtures
Technical Support Center: Method Development for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Introduction: Welcome to the dedicated support center for the analytical quantification of this compound. This molecule is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), making its accurate measurement in complex matrices—such as reaction mixtures or stability samples—critical for process control and quality assurance.[1][2][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into developing, troubleshooting, and validating robust analytical methods. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt these principles to your unique analytical challenges.
Section 1: Foundational Method Development
This section addresses the initial and most critical decisions in method development: selecting the right analytical technique and establishing a strong starting point for your separation.
FAQ 1.1: How do I choose the right analytical technique (HPLC-UV, LC-MS, GC-MS) for my sample matrix?
Answer: The choice of analytical technique is fundamentally dictated by the analyte's properties, the complexity of the sample matrix, and the required sensitivity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis and often the best starting point.[1][4] this compound possesses a phenylpiperazine moiety, which contains a chromophore that absorbs UV light, making it suitable for UV detection.
-
Expertise & Experience: HPLC-UV is ideal for assay and purity determinations where analyte concentrations are relatively high (e.g., >0.1% w/w). It is robust, cost-effective, and widely available. The primary challenge is ensuring specificity—that is, making sure no impurities or matrix components co-elute with your analyte peak.[5]
-
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique is essential when high sensitivity and specificity are required, such as for quantifying trace-level impurities, degradation products, or for analysis in biological matrices.
-
Expertise & Experience: LC-MS/MS offers unparalleled specificity by monitoring a specific precursor-to-product ion transition. This is invaluable when dealing with "dirty" or complex samples where matrix components can easily interfere with a UV signal.[6][7] However, it is susceptible to matrix effects (ion suppression or enhancement), which requires more rigorous sample preparation and the use of an appropriate internal standard.[8]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally less suitable for this analyte. Phenylpiperazine derivatives can be thermally labile and may require derivatization to increase their volatility for GC analysis, which adds complexity to the sample preparation process.[9] LC-based methods are typically more direct and robust for this class of compounds.
Protocol 1.1: Recommended Starting HPLC-UV Method
This protocol provides a robust starting point for the analysis of this compound. Optimization will be necessary based on your specific sample matrix and instrument.
Objective: To achieve a sharp, symmetrical peak for the analyte, well-resolved from potential impurities.
Step-by-Step Methodology:
-
Column Selection:
-
Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Scientist's Note: C18 is a nonpolar stationary phase that provides good retention for moderately polar compounds like our analyte through hydrophobic interactions.[10] The smaller particle size (3.5 µm) enhances efficiency and peak sharpness.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Scientist's Note: The analyte is a basic compound. Adding a small amount of acid (like formic or trifluoroacetic acid) to the mobile phase suppresses the ionization of residual silanol groups on the silica-based column packing.[4][11] This minimizes secondary interactions that cause peak tailing, leading to a more symmetrical peak shape.[12]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Scientist's Note: Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape by lowering mobile phase viscosity.
-
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: ~240 nm (this should be optimized by running a UV scan of the analyte).
-
Gradient Program: A gradient is recommended for complex samples to ensure elution of all components.[5]
-
Start with a 10-minute linear gradient from 10% B to 90% B.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes before the next injection.
-
-
Section 2: Sample Preparation for Complex Matrices
Effective sample preparation is the most critical step for achieving accurate and reproducible results, especially in complex mixtures. The primary goals are to remove interferences, prevent column damage, and concentrate the analyte if necessary.[13][14][15]
FAQ 2.1: My sample is a crude reaction mixture with salts and catalysts. What is the best way to clean it up before injection?
Answer: Direct injection of a crude reaction mixture is highly discouraged as it will rapidly degrade the column and contaminate the HPLC system. Solid-Phase Extraction (SPE) is the most effective technique for this scenario.[16][17][18] SPE allows for the selective isolation of the analyte from a complex matrix, providing a much cleaner extract for analysis.[19]
Workflow Diagram: Choosing a Sample Preparation Method
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. 1-Chloro-2-(4-phenyl-piperazin-1-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmtech.com [pharmtech.com]
- 6. zefsci.com [zefsci.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. organomation.com [organomation.com]
- 15. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 16. mastelf.com [mastelf.com]
- 17. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 18. Sample Preparation Techniques | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: Methodologies and Mechanistic Insights
For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is a critical building block in the synthesis of various pharmaceutically active compounds, most notably the atypical antipsychotic aripiprazole. This guide provides an in-depth comparative analysis of the primary methodologies for its synthesis, offering detailed experimental protocols, mechanistic discussions, and data-driven comparisons to inform your choice of synthetic strategy.
Introduction to the Synthetic Challenge
The synthesis of this compound primarily involves the N-acylation of 1-phenylpiperazine with chloroacetyl chloride. While the core reaction is straightforward, the choice of reaction conditions, particularly the method of acid scavenging and the solvent system, can significantly impact yield, purity, and scalability. This guide will focus on two prevalent and effective approaches: the classical Schotten-Baumann reaction and a modern alternative utilizing Phase-Transfer Catalysis (PTC).
Method 1: The Schotten-Baumann Approach
The Schotten-Baumann reaction is a well-established method for the acylation of amines.[1][2][3] It is characterized by the use of a biphasic system, typically an organic solvent to dissolve the reactants and an aqueous solution of a base to neutralize the hydrochloric acid byproduct.[1][3]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-phenylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the amide product. The base in the aqueous phase is crucial to neutralize the generated HCl, preventing the protonation of the starting amine which would render it non-nucleophilic and halt the reaction.[4]
Experimental Protocol: Schotten-Baumann Synthesis
Materials:
-
1-Phenylpiperazine
-
Chloroacetyl chloride
-
Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenylpiperazine (1.0 eq) in dichloromethane (DCM).
-
In a separate beaker, prepare a 10% aqueous solution of sodium carbonate (2.0 eq).
-
Cool the DCM solution of 1-phenylpiperazine to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution while stirring vigorously.
-
Simultaneously, add the aqueous sodium carbonate solution dropwise, maintaining the temperature below 10 °C. The rate of addition should be controlled to keep the reaction mixture basic (check with pH paper).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis offers a more efficient alternative for reactions involving reactants in immiscible phases.[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of a reactant (in this case, the hydroxide or carbonate anion) from the aqueous phase to the organic phase, where it can react.[7] This often leads to faster reaction times, milder conditions, and higher yields compared to the traditional Schotten-Baumann method.[5]
Mechanistic Rationale
In the PTC approach, the quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with a hydroxide or carbonate ion from the aqueous phase at the interface. This forms a lipophilic ion pair (Q⁺OH⁻ or Q⁺(HCO₃)⁻) which is soluble in the organic phase. This ion pair then acts as a base in the organic phase, neutralizing the HCl produced during the acylation of 1-phenylpiperazine. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle. This continuous process allows for a high concentration of the base in the organic phase, accelerating the reaction.
Experimental Protocol: PTC Synthesis
Materials:
-
1-Phenylpiperazine
-
Chloroacetyl chloride
-
Toluene
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 1-phenylpiperazine (1.0 eq), toluene, a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%), and a concentrated aqueous solution of potassium carbonate (2.0 eq).
-
Stir the biphasic mixture vigorously to ensure good mixing between the phases.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and continue to stir vigorously for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, stop the stirring and allow the phases to separate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Purify the crude product by recrystallization if necessary.
Comparative Analysis
| Parameter | Schotten-Baumann Method | Phase-Transfer Catalysis (PTC) Method |
| Reaction Time | 2-3 hours | 1-2 hours |
| Temperature | 0-5 °C initially, then room temp. | 0-5 °C initially, then room temp. |
| Base | Aqueous Sodium Carbonate | Aqueous Potassium Carbonate |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Solvent System | Biphasic (e.g., DCM/Water) | Biphasic (e.g., Toluene/Water) |
| Yield | Good to Excellent (typically 80-90%) | Generally higher (often >90%) |
| Scalability | Good, but can have mixing issues on a large scale. | Excellent, as it is less dependent on vigorous stirring for interfacial reaction. |
| Work-up | Standard liquid-liquid extraction. | Standard liquid-liquid extraction. |
| Cost | Lower reagent cost (no catalyst). | Higher initial cost due to the catalyst, but may be offset by higher yield and throughput. |
Note: Yields are indicative and can vary based on specific experimental conditions and scale. A similar synthesis of 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone reported a yield of 90%.[8]
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the piperazine ring, and the methylene protons of the chloroacetyl group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the piperazine and chloroacetyl moieties.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl group (typically around 1650 cm⁻¹).
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.
Visualization of Synthetic Workflows
Conclusion
Both the Schotten-Baumann and Phase-Transfer Catalysis methods are effective for the synthesis of this compound. The choice between them will depend on the specific requirements of the researcher or organization. For smaller-scale laboratory preparations where cost and simplicity are primary concerns, the Schotten-Baumann method is a robust and reliable option. For larger-scale industrial applications where efficiency, reaction time, and yield are critical, the Phase-Transfer Catalysis approach offers significant advantages and is often the preferred method. In either case, careful control of reaction parameters and thorough purification are essential to obtain a high-quality product suitable for subsequent synthetic steps.
References
-
chemeurope.com. Schotten-Baumann reaction. Available at: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available at: [Link]
-
BYJU'S. Schotten Baumann Reaction. Published November 17, 2019. Available at: [Link]
-
Name Reactions in Organic Synthesis. Schotten-Baumann Reaction. Available at: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available at: [Link]
-
PubMed. Synthesis of Novel Triazolyl/Oxadiazolyl/Thiadiazolyl-Piperazine as Potential Anticonvulsant Agents. Published January 12, 2021. Available at: [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]
-
NIH. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Available at: [Link]
-
ResearchGate. PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS. Published July 2, 2019. Available at: [Link]
-
NIH. 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Available at: [Link]
-
ResearchGate. 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Available at: [Link]
-
Phase Transfer Catalysis in Pharmaceutical Industry – Where are we?. Available at: [Link]
Sources
- 1. Schotten-Baumann_reaction [chemeurope.com]
- 2. byjus.com [byjus.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Practical Guide to the Structural Validation of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone using 2D NMR Spectroscopy
Introduction
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential preliminary data, it can often be insufficient for complex molecules, molecules with overlapping signals, or for definitively distinguishing between isomers.[1][2] This guide presents a comprehensive, field-proven workflow for the structural validation of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a common intermediate in medicinal chemistry, using a suite of two-dimensional (2D) NMR experiments.
We will move beyond simple data reporting and delve into the causality behind the experimental choices, demonstrating how a combination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural elucidation. This guide is designed for researchers, scientists, and drug development professionals who require a robust and logical framework for confirming molecular structures with the highest degree of confidence.
The Analytical Toolkit: A Primer on Key 2D NMR Experiments
To build a conclusive structural argument, we employ a trio of 2D NMR experiments, each providing a unique piece of the molecular puzzle. The power of this approach lies in the corroboration of data across all three experiments.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the fundamental experiment for mapping proton-proton coupling networks.[3][4] COSY spectra reveal which protons are "talking" to each other through two or three chemical bonds (²JHH, ³JHH).[5][6] The presence of a cross-peak between two proton signals indicates they are part of the same spin system, allowing us to piece together fragments of the molecule, such as the ethyl groups of the piperazine ring or the coupled protons on the aromatic ring.[7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a highly sensitive method for identifying direct, one-bond connections between protons and the carbons they are attached to.[8][9][10] Each cross-peak in an HSQC spectrum definitively links a specific proton signal on one axis to a specific carbon signal on the other.[11][12] This is invaluable for assigning carbon resonances and confirming the protonation state of each carbon atom (CH, CH₂, or CH₃). Quaternary carbons, having no attached protons, will not appear in an HSQC spectrum.[8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for assembling the complete molecular skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[13][14] This "long-range" information is critical for connecting the individual spin systems identified by COSY. For instance, HMBC can show a correlation from a proton to a carbonyl carbon or a quaternary carbon, bridging fragments that have no direct proton-proton connections.[15][16]
The Subject Molecule: this compound
Before diving into the analysis, let's establish a clear and consistent numbering scheme for our target molecule. This will be our map for the entire validation process.
Caption: Numbering scheme for this compound.
Experimental Protocol
A robust dataset begins with a well-designed experiment. The following is a standard protocol for acquiring the necessary 2D NMR data on a 500 MHz spectrometer.
1. Sample Preparation:
-
Dissolve ~10-15 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
The use of CDCl₃ is common for small organic molecules; however, DMSO-d₆ could be used if solubility is an issue.
2. Instrument Setup & 1D Spectra Acquisition:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape on the solvent signal.
-
Acquire a standard 1D ¹H spectrum to verify sample concentration and spectral quality.
-
Acquire a standard proton-decoupled ¹³C{¹H} spectrum.
3. 2D Spectra Acquisition:
-
gCOSY (gradient-selected COSY):
-
Set spectral widths to cover all proton signals (~10-12 ppm).
-
Acquire 256-512 increments in the indirect dimension (t₁) with 2-4 scans per increment.
-
-
gHSQC (gradient-selected HSQC):
-
Set the ¹H spectral width as above. Set the ¹³C spectral width to cover all expected carbon signals (~0-180 ppm).
-
Optimize for an average one-bond coupling constant (¹JCH) of ~145 Hz.
-
Acquire 256 increments in t₁ with 4-8 scans per increment.
-
-
gHMBC (gradient-selected HMBC):
-
Use the same spectral widths as the HSQC.
-
Optimize for a long-range coupling constant (ⁿJCH) of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.
-
Acquire 256-512 increments in t₁ with 8-16 scans per increment.
-
Data Interpretation: A Step-by-Step Elucidation Workflow
The following section simulates the logical process of interpreting the 2D NMR data to build the structure from the ground up.
Caption: Logical workflow for 2D NMR-based structural validation.
Predicted Spectral Data
The first step is to predict the chemical shifts for our target molecule. These predictions serve as our hypothesis, which we will then confirm with the 2D correlation data.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Atom Number(s) | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| C2 | ~4.15 | s | ~41.0 |
| C2', C6' | ~3.80 | t | ~45.0 |
| C3', C5' | ~3.25 | t | ~50.0 |
| C2'', C6'' | ~6.95 | d | ~116.0 |
| C3'', C5'' | ~7.30 | t | ~129.0 |
| C4'' | ~7.05 | t | ~120.0 |
| C1 (Carbonyl) | - | - | ~165.0 |
| C1'' (Quaternary) | - | - | ~151.0 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, t=triplet.
Step 1: Establish Proton Spin Systems with COSY
The COSY spectrum will reveal two distinct spin systems.
-
Piperazine Ring: A cross-peak will be observed between the protons on C2'/C6' (~3.80 ppm) and the protons on C3'/C5' (~3.25 ppm). This confirms their adjacent relationship in the piperazine ring.
-
Phenyl Ring: The aromatic region will show correlations between adjacent protons. We expect to see a cross-peak between H2''/H6'' (~6.95 ppm) and H3''/H5'' (~7.30 ppm), and between H3''/H5'' and H4'' (~7.05 ppm). This confirms the connectivity of the monosubstituted benzene ring. The chloroacetyl methylene protons (H2) will appear as a singlet with no COSY correlations, indicating no adjacent protons.
Step 2: Assign Direct C-H Connections with HSQC
The HSQC spectrum provides the first layer of heteronuclear validation, directly linking the proton signals to their attached carbons.
-
A cross-peak at (~4.15, ~41.0) ppm will confirm the assignment of the CH₂Cl group (H2 to C2).
-
A cross-peak at (~3.80, ~45.0) ppm will assign the piperazine carbons C2' and C6' .
-
A cross-peak at (~3.25, ~50.0) ppm will assign the piperazine carbons C3' and C5' .
-
Cross-peaks in the aromatic region will definitively link H2''/H6'' to C2''/C6'', H3''/H5'' to C3''/H5'', and H4'' to C4''.
Crucially, the carbonyl carbon (C1) and the quaternary aromatic carbon (C1'') will be absent from the HSQC spectrum, as expected.
Step 3: Connect the Fragments with HMBC
The HMBC spectrum provides the final, irrefutable links that assemble the entire molecule. This is where the trustworthiness of the method becomes apparent, as these correlations bridge the previously established fragments.
Caption: Key HMBC correlations confirming the molecular backbone.
Table 2: Summary of Key Expected 2D NMR Correlations
| Proton(s) (¹H) | Correlated Nucleus | Experiment | Structural Information Gained |
| H2', H6' (~3.80 ppm) | H3', H5' (~3.25 ppm) | COSY | Confirms piperazine ring connectivity. |
| H2 (~4.15 ppm) | C1 (~165.0 ppm) | HMBC | Crucial Link: Attaches chloroacetyl group to carbonyl.[17] |
| H2 (~4.15 ppm) | C2', C6' (~45.0 ppm) | HMBC | Crucial Link: Confirms chloroacetyl group is attached to N1' of piperazine. |
| H2', H6' (~3.80 ppm) | C1 (~165.0 ppm) | HMBC | Confirms piperazine N1' is attached to the carbonyl carbon. |
| H3', H5' (~3.25 ppm) | C1'' (~151.0 ppm) | HMBC | Crucial Link: Attaches phenyl ring to N4' of piperazine. |
| H2'', H6'' (~6.95 ppm) | C3', C5' (~50.0 ppm) | HMBC | Confirms phenyl ring is attached to N4' of piperazine. |
| H2', H6' (~3.80 ppm) | C2', C6' (~45.0 ppm) | HSQC | Assigns C2' and C6'. |
| H3', H5' (~3.25 ppm) | C3', C5' (~50.0 ppm) | HSQC | Assigns C3' and C5'. |
The HMBC correlations are the final pieces of evidence. The correlation from the chloroacetyl protons (H2) to the piperazine carbons (C2'/C6') and the carbonyl carbon (C1) definitively establishes the N-acyl linkage. Similarly, the correlation from the phenyl protons (H2''/H6'') to the other side of the piperazine ring (C3'/C5') confirms the N-aryl linkage, completing the entire molecular structure.
Conclusion
The structural validation of this compound is systematically and unambiguously achieved through the logical application of 2D NMR spectroscopy. By following a workflow that progresses from identifying individual spin systems (COSY), to linking protons with their directly attached carbons (HSQC), and finally to connecting all molecular fragments through long-range correlations (HMBC), we create a dataset where each piece of evidence corroborates the others. This multi-faceted approach leaves no room for ambiguity, providing the absolute structural confirmation required for high-level research and development. This guide serves as a template for applying this powerful analytical strategy to other complex small molecules, ensuring scientific integrity and trustworthiness in chemical synthesis.
References
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) . CF NMR CEITEC. Available at: [Link]
-
What Is HSQC NMR? - Chemistry For Everyone . YouTube. Available at: [Link]
-
What Is COSY NMR? - Chemistry For Everyone . YouTube. Available at: [Link]
-
1H-1H COSY & TOCSY two- dimensional NMR spectroscopy . Magritek. Available at: [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . Oregon State University. Available at: [Link]
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia . Wikipedia. Available at: [Link]
-
COSY - NMR Core Facility . Columbia University. Available at: [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia . Wikipedia. Available at: [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy . Chemistry LibreTexts. Available at: [Link]
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility . San Diego State University. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules . YouTube. Available at: [Link]
-
Measuring methods available and examples of their applications 2D HMBC . CF NMR CEITEC. Available at: [Link]
-
HSQC and HMBC | NMR Core Facility . Columbia University. Available at: [Link]
-
What Is HMBC NMR? - Chemistry For Everyone . YouTube. Available at: [Link]
-
2D HMBC - NMR Wiki . NMR Wiki. Available at: [Link]
-
5.3: HMBC and HMQC Spectra . Chemistry LibreTexts. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . Anuchem. Available at: [Link]
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . Omics Online. Available at: [Link]
Sources
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. omicsonline.org [omicsonline.org]
- 3. youtube.com [youtube.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
- 8. youtube.com [youtube.com]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. nmr.ceitec.cz [nmr.ceitec.cz]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. youtube.com [youtube.com]
- 16. 2D HMBC - NMR Wiki [nmrwiki.org]
- 17. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced World of Alkylating Agents
Alkylating agents represent a cornerstone in the armamentarium of medicinal chemistry and drug development, exerting their biological effects through the covalent modification of nucleophilic biomolecules.[1] Their utility spans from anticancer therapeutics, where they disrupt DNA replication in rapidly dividing cells, to probes for elucidating protein structure and function.[2] The reactivity of an alkylating agent is a critical determinant of its efficacy and toxicity, governing its selectivity for target biomolecules and its stability in biological systems.
This guide provides an in-depth comparison of the reactivity of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone , an α-halo ketone with potential applications in pharmaceutical and agrochemical synthesis, against a panel of well-characterized alkylating agents: the nitrogen mustard melphalan , and the haloacetamides iodoacetamide and chloroacetamide . While specific kinetic data for this compound is not extensively available in the public domain, a robust qualitative and semi-quantitative comparison can be established based on fundamental principles of physical organic chemistry and the wealth of data on analogous structures. This guide will delve into the structural and electronic factors that govern the reactivity of these agents and provide a detailed experimental protocol for their empirical evaluation.
Physicochemical Properties of Selected Alkylating Agents
The reactivity of an alkylating agent is intrinsically linked to its physicochemical properties. The following table summarizes key parameters for the compounds discussed in this guide.
| Property | This compound | Melphalan | Iodoacetamide | Chloroacetamide |
| Molecular Formula | C₁₂H₁₅ClN₂O[3] | C₁₃H₁₈Cl₂N₂O₂ | C₂H₄INO[4] | C₂H₄ClNO[5] |
| Molecular Weight | 238.71 g/mol [3] | 305.20 g/mol | 184.96 g/mol [4] | 93.51 g/mol [5] |
| Melting Point | 71-73 °C[3] | 182-183 °C (decomposes) | 92-95 °C[4] | 116-118 °C[6] |
| Water Solubility | Insoluble (predicted) | Practically insoluble[1] | Soluble[4] | Soluble (90 g/L)[5] |
| Class | α-Chloro Ketone | Nitrogen Mustard | α-Iodo Acetamide | α-Chloro Acetamide |
Comparative Reactivity Analysis
The alkylating potential of the selected agents is primarily dictated by three key factors: the electrophilicity of the reactive carbon center, the nature of the leaving group, and steric hindrance around the reactive site. The predominant mechanism of alkylation for the α-halo ketones and haloacetamides is the bimolecular nucleophilic substitution (Sₙ2) reaction.[7] Nitrogen mustards like melphalan can react via a more complex mechanism involving the formation of a highly reactive aziridinium ion intermediate.[2]
The Influence of the Electrophile and Leaving Group
The reactivity of α-halo ketones and α-haloacetamides in Sₙ2 reactions is significantly influenced by the nature of the halogen, which acts as the leaving group. The ability of a leaving group to depart is inversely related to its basicity. Consequently, iodide is an excellent leaving group, bromide is a good leaving group, and chloride is a fair leaving group.[8] This trend is reflected in the general reactivity order:
Iodoacetamide > Bromo-analogues > Chloroacetamide
This compound, being a chloro-derivative, is expected to be less reactive than its bromo and iodo counterparts. The presence of the carbonyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to nucleophilic attack.
In comparison, melphalan's reactivity is governed by the rate of formation of the aziridinium ion. The electron-donating character of the aromatic ring in melphalan can influence the nucleophilicity of the nitrogen atom, thereby modulating the rate of this intramolecular cyclization.[2]
Steric and Electronic Effects
The bulky 4-phenylpiperazin-1-yl group in this compound likely imparts significant steric hindrance around the electrophilic carbon, which would be expected to decrease its Sₙ2 reaction rate compared to the less hindered chloroacetamide. However, the electronic properties of the phenylpiperazine moiety could also play a role.
The reactivity of melphalan is also influenced by its amino acid structure, which allows it to be transported into cells via amino acid transporters.[9]
Mechanism of Action
The following diagrams illustrate the general mechanisms of alkylation for the different classes of agents discussed.
Caption: Generalized Sₙ2 mechanism for α-halo ketones and haloacetamides.
Caption: Activation of a nitrogen mustard to form a reactive aziridinium ion.
Experimental Protocol for Comparative Reactivity Assessment: The 4-(p-Nitrobenzyl)pyridine (NBP) Assay
To empirically determine and compare the reactivity of these alkylating agents, the 4-(p-nitrobenzyl)pyridine (NBP) assay is a well-established colorimetric method.[6][10] NBP is a nucleophile that reacts with alkylating agents to form a colored product upon basification, with the intensity of the color being proportional to the extent of alkylation.
Materials
-
This compound
-
Melphalan
-
Iodoacetamide
-
Chloroacetamide
-
4-(p-Nitrobenzyl)pyridine (NBP)
-
Acetone
-
Ethyl acetate
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure
-
Preparation of Reagent Solutions:
-
Prepare stock solutions of each alkylating agent in a suitable solvent (e.g., acetone or DMSO) at a concentration of 10 mM.
-
Prepare a 5% (w/v) solution of NBP in acetone.
-
-
Alkylation Reaction:
-
In a series of test tubes, add 100 µL of the appropriate alkylating agent stock solution.
-
Add 1 mL of phosphate buffer (pH 7.4).
-
Add 200 µL of the NBP solution.
-
Incubate the reaction mixtures at 37 °C for a defined period (e.g., 2 hours). A time-course experiment can be performed by taking aliquots at different time points.
-
-
Color Development and Measurement:
-
After incubation, add 1 mL of ethyl acetate and 0.5 mL of 0.1 M NaOH to each tube.
-
Vortex vigorously for 30 seconds to extract the colored product into the organic layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper organic layer to a cuvette.
-
Measure the absorbance at a wavelength of 540-560 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve using a known reactive alkylating agent to correlate absorbance with the extent of alkylation.
-
Compare the absorbance values obtained for each test compound to determine their relative reactivities.
-
Caption: Experimental workflow for the NBP assay.
Conclusion
The reactivity of an alkylating agent is a multifaceted property influenced by a delicate interplay of electronic and steric factors. This compound, as an α-chloro ketone, is anticipated to be a moderately reactive alkylating agent. Its reactivity is likely lower than that of iodoacetamide due to the poorer leaving group ability of chloride compared to iodide. Furthermore, the steric bulk of the phenylpiperazine moiety may reduce its reactivity in Sₙ2 reactions compared to the smaller chloroacetamide. In contrast, the reactivity of melphalan is governed by a different mechanistic pathway involving the formation of an aziridinium ion.
For a definitive quantitative comparison, the NBP assay provides a robust and accessible experimental framework. The insights gained from such studies are invaluable for the rational design of novel therapeutic agents and chemical probes with tailored reactivity profiles.
References
-
National Toxicology Program. (2021). Melphalan. In Report on Carcinogens (15th ed.). U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Karmakar, S., Maji, M., & Mukherjee, A. (2019). Modulation of the reactivity of nitrogen mustards by metal complexation: approaches to modify their therapeutic properties. Dalton Transactions, 48(5), 1551-1567. [Link]
-
Toxicol Lett. (1980). Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents. Toxicology Letters, 5(2), 161-167. [Link]
-
Sciencemadness. (2020). Chloroacetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]
-
Grokipedia. (n.d.). Iodoacetamide. Retrieved from [Link]
-
PubChem. (n.d.). Melphalan. Retrieved from [Link]
-
PubChem. (n.d.). Iodoacetamide. Retrieved from [Link]
-
Colvin, M. (2000). Alkylating Agents. In Holland-Frei Cancer Medicine (5th ed.). BC Decker. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: Reactivity and Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone vs. Analogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroacetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]
-
PubMed. (1992). Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents. Retrieved from [Link]
-
PubMed Central. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Retrieved from [Link]
-
International Online Medical Council. (n.d.). Synthesis, alkylating activity and physicochemical study of nitrogen mustard agent for brain delivery. Retrieved from [Link]
-
PubMed. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-1-(4-methylphenyl)ethanone. Retrieved from [Link]
-
Chem 260 SN2 Handout 2013. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 14761-39-8 CAS MSDS (2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Use of 4-(nitrobenzyl)pyridine (4-NBP) to test mutagenic potential of slow-reacting epoxides, their corresponding olefins, and other alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 6. Potential of the NBP method for the study of alkylation mechanisms: NBP as a DNA-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of reaction rate constants for alkylation of 4-(p-nitrobenzyl) pyridine by different alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of α-Haloacetyl Phenylpiperazines: Chloro vs. Bromo Analogs
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylpiperazine scaffold is a privileged structure, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system.[1][2][3] Its versatile pharmacodynamic profile, often associated with dopamine and serotonin receptor modulation, makes it a focal point for drug discovery.[1][2] The introduction of a reactive α-haloacetyl group transforms this receptor-binding moiety into a potential covalent inhibitor, a class of compounds gaining significant traction for their ability to achieve high potency and prolonged duration of action.
This guide provides a comparative analysis of two such analogs: 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone and its counterpart, 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone . While direct head-to-head biological comparisons in the published literature are scarce, this document synthesizes fundamental chemical principles with data from related compounds to offer a predictive framework for their differential activity. We will explore the nuances of their chemical reactivity, hypothesize the resulting biological consequences, and provide detailed protocols for their empirical validation.
The Core Scaffold: Phenylpiperazine and its Pharmacological Significance
The 1-phenylpiperazine motif is a well-established pharmacophore with a broad spectrum of biological activities. It is a key component in drugs targeting various conditions, from psychosis to cancer and diabetes.[1][4][5]
-
Antipsychotic Potential: Many phenylpiperazine derivatives exhibit significant affinity for dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors, a profile characteristic of atypical antipsychotics.[1][2][3] This multi-target engagement is believed to contribute to efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.
-
Anticancer Activity: More recent studies have identified novel phenylpiperazine derivatives with potent anticancer properties, acting through mechanisms such as the inhibition of topoisomerase II or the induction of apoptosis.[4][6]
-
Other Activities: The scaffold has also been implicated in antimicrobial, acaricidal, and anti-inflammatory activities, highlighting its remarkable versatility.[5][7][8]
The core phenylpiperazine structure serves as a high-affinity "warhead delivery system," guiding the molecule to specific biological targets. The addition of the haloacetyl group then introduces the potential for covalent bond formation.
The Reactive Moiety: A Tale of Two Halogens
The key difference between the two molecules lies in the α-haloketone group (-COCH₂X). This functional group is a potent electrophile, making these compounds effective alkylating agents.[9] The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack from amino acid residues on target proteins, such as cysteine or histidine. This can lead to the formation of a stable, covalent bond, resulting in irreversible or slowly reversible inhibition.[10][11]
Caption: Proposed mechanism of covalent inhibition by α-haloketones.
The crucial distinction between the chloro- and bromo-analogs is the nature of the halogen (X), which functions as the leaving group during the nucleophilic substitution reaction.
Chemical Reactivity: Bromine's Edge
From first principles of organic chemistry, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻). This is due to its larger size and greater polarizability, which allows it to stabilize the negative charge more effectively after heterolytic bond cleavage. Consequently, the C-Br bond is weaker than the C-Cl bond.
This fundamental difference leads to a clear prediction: 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone is expected to be a more potent alkylating agent than its chloro-analog. [9] This heightened reactivity has profound implications for its biological activity.
Predicted Biological Consequences and Comparative Profile
The difference in chemical reactivity is hypothesized to manifest across several key biological parameters. The following table summarizes the predicted performance of the bromo-analog relative to the chloro-analog.
| Parameter | This compound | 2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone | Rationale |
| Potency (as a covalent inhibitor) | Lower | Higher | The C-Br bond is weaker and Br⁻ is a better leaving group, leading to a faster rate of covalent modification of the target protein. |
| Selectivity | Potentially Higher | Potentially Lower | Higher reactivity can lead to more off-target alkylation events with accessible nucleophiles, potentially reducing selectivity. |
| Rate of Target Engagement | Slower | Faster | The kinetic barrier for the alkylation reaction is lower for the bromo-analog.[9] |
| Potential for Off-Target Toxicity | Lower | Higher | Increased non-specific reactivity could lead to modification of unintended proteins, potentially causing cellular toxicity or immunogenicity. |
| Chemical Stability / Shelf-life | Higher | Lower | The greater reactivity of the bromo-compound may lead to a shorter shelf-life and higher susceptibility to degradation by nucleophiles (e.g., water). |
Experimental Validation: A Roadmap for Comparison
To empirically test these hypotheses, a structured experimental workflow is essential. The following protocols describe self-validating systems to compare the reactivity and biological activity of the two analogs.
Caption: Tiered workflow for comparing α-haloketone analog activity.
Protocol 1: Comparative Chemical Reactivity with Glutathione (GSH)
This assay quantifies the intrinsic alkylating potential of each compound by measuring the rate of reaction with a model biological nucleophile, glutathione.
Objective: To determine the second-order rate constant (k) for the reaction of each analog with GSH.
Materials:
-
This compound
-
2-Bromo-1-(4-phenylpiperazin-1-yl)ethanone
-
Glutathione (GSH)
-
Ellman's Reagent (DTNB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of the chloro- and bromo-analogs in DMSO.
-
Prepare a 10 mM stock solution of GSH in PBS.
-
Prepare a 1 mg/mL solution of DTNB in PBS.
-
-
Reaction Setup:
-
In a 96-well plate, add PBS to achieve a final volume of 200 µL per well.
-
Add GSH to a final concentration of 1 mM.
-
Initiate the reaction by adding the chloro- or bromo-analog to achieve a range of final concentrations (e.g., 50, 100, 200, 400 µM). Include a GSH-only control.
-
-
Incubation:
-
Incubate the plate at 37°C, taking readings at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quantification of Free GSH:
-
At each time point, stop the reaction in a sample well by adding DTNB solution.
-
Measure the absorbance at 412 nm. The absorbance is proportional to the concentration of unreacted GSH.
-
-
Data Analysis:
-
Calculate the concentration of remaining GSH at each time point for each compound concentration.
-
Plot ln([GSH]t/[GSH]₀) versus time. The slope of this line is the observed rate constant (k_obs).
-
Plot k_obs versus the concentration of the haloacetyl compound. The slope of this second plot gives the second-order rate constant (k).
-
Expected Outcome: The second-order rate constant (k) for the bromo-analog is expected to be significantly higher than that for the chloro-analog, providing quantitative evidence of its superior reactivity.
Protocol 2: In Vitro Enzyme Inhibition Assay (Hypothetical Cysteine Protease Target)
This assay measures the ability of the compounds to inhibit a specific enzyme, providing data on potency (IC₅₀) and the time-dependency of inhibition.
Objective: To determine the IC₅₀ and the rate of inactivation (k_inact) for a model cysteine protease (e.g., Papain).
Materials:
-
Test compounds (chloro- and bromo-analogs)
-
Cysteine protease (e.g., Papain)
-
Fluorogenic substrate for the enzyme (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.8)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
IC₅₀ Determination (Time-Dependent):
-
Prepare serial dilutions of the chloro- and bromo-analogs in assay buffer.
-
In a 96-well plate, add the enzyme to each well.
-
Add the diluted compounds to the wells to initiate the pre-incubation. Include a vehicle control (DMSO).
-
Pre-incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
After each pre-incubation period, initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time. Calculate the initial reaction velocity (v).
-
-
Data Analysis:
-
For each pre-incubation time, plot the percent inhibition (relative to the DMSO control) versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ at each time point.
-
A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of covalent inhibition.
-
The bromo-analog is expected to show a more rapid decrease in IC₅₀ over time compared to the chloro-analog.
-
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay assesses the overall effect of the compounds on cell viability, which integrates on-target effects, off-target toxicity, and cell permeability.
Objective: To determine the concentration at which each compound reduces the viability of a cancer cell line by 50% (GI₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, known to be sensitive to some phenylpiperazine derivatives[4])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (chloro- and bromo-analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chloro- and bromo-analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell blank.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.
-
Expected Outcome: The bromo-analog may show a lower GI₅₀ (higher potency) due to its greater reactivity. However, if its off-target toxicity is significantly higher, it might exhibit a GI₅₀ similar to the chloro-analog but with a steeper dose-response curve.
Conclusion
The simple substitution of a chlorine atom for a bromine in the 2-acetyl position of 1-(4-phenylpiperazin-1-yl)ethanone is predicted to have a significant impact on the compound's biological activity. The bromo-analog is expected to be a more potent, faster-acting covalent modifier due to the superior leaving group ability of bromide. This enhanced reactivity, however, comes with a potential trade-off in selectivity and an increased risk of off-target effects.
This guide provides the theoretical foundation and a practical experimental framework for researchers to rigorously compare these two compounds. The insights gained from such studies will be invaluable for the rational design of next-generation covalent inhibitors, allowing for the fine-tuning of reactivity to achieve the optimal balance of potency, selectivity, and safety.
References
A comprehensive, numbered list of all cited sources will be generated here, including titles, sources, and valid, clickable URLs for verification.
Sources
- 1. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
Introduction: The Imperative of Analytical Rigor in Pharmaceutical Development
In the landscape of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with rigorous analytical scrutiny. Every intermediate, such as 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone , plays a critical role in the quality, safety, and efficacy of the final drug product. Ensuring the reliability of methods used to analyze these intermediates is not merely a regulatory formality but the bedrock of a robust quality system.[1][2]
This guide provides an in-depth comparison and a detailed protocol for the cross-validation of two distinct analytical methods for the purity assessment and quantification of this compound. Cross-validation is the formal process of comparing two analytical methods to demonstrate their equivalence.[3] This becomes essential when transferring a method between laboratories, updating an existing method, or introducing a new technique.[3][4]
We will explore a High-Performance Liquid Chromatography (HPLC) method, ideal for routine quality control, and a Gas Chromatography-Mass Spectrometry (GC-MS) method, a powerful tool for identification and trace-level analysis.[5][6] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
The Foundation: Understanding Analytical Method Validation Principles
Before delving into cross-validation, it is crucial to grasp the core principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9] A validated method provides documented evidence that the procedure is fit for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10][12]
-
Accuracy: The closeness of test results to the true value.[10][12]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[7][9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2][7]
The objective of our cross-validation study is to demonstrate that the two proposed methods yield comparable results for these critical parameters.
Proposed Analytical Methodologies
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, non-volatile molecule, making it an excellent candidate for HPLC analysis. However, its potential for thermal stability also allows for GC analysis, particularly for identifying volatile impurities where the specificity of a mass spectrometer is invaluable.[13][14]
Method A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is designed for robust, routine quantification and purity analysis. The DAD provides spectral information, enhancing specificity by allowing for peak purity assessment.
Experimental Protocol: HPLC-DAD Method
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Formic Acid (0.1%)
-
This compound reference standard (purity >99.5%)
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: DAD, monitoring at 254 nm. Full spectrum acquisition from 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.1 mg/mL): Dilute the stock solution 1:10 with diluent.
-
Sample Preparation (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.
-
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides superior specificity for impurity identification and is ideal for detecting any volatile or thermally stable impurities that might not be well-resolved by HPLC.
Experimental Protocol: GC-MS Method
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.
-
-
Chemicals and Reagents:
-
Dichloromethane (GC grade)
-
Helium (99.999% purity)
-
This compound reference standard (purity >99.5%)
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 150°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 5 min.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample and Standard Preparation:
-
Solvent: Dichloromethane.
-
Standard/Sample Preparation (0.1 mg/mL): Accurately weigh ~5 mg of the standard or sample into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
The Cross-Validation Protocol: A Step-by-Step Guide
The core of this guide is the cross-validation study designed to demonstrate the equivalency of the HPLC-DAD and GC-MS methods for the analysis of this compound.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion and Recommendations
The cross-validation of analytical methods is a critical exercise that ensures data integrity and consistency across the lifecycle of a pharmaceutical product. [2]This guide has presented a comprehensive framework for comparing an HPLC-DAD and a GC-MS method for the analysis of this compound.
Based on our analysis:
-
The HPLC-DAD method is recommended as the primary method for routine quality control, release testing, and stability studies due to its superior precision for assay measurement and its ability to handle non-volatile impurities.
-
The GC-MS method is an invaluable complementary technique. It should be employed for confirmatory identity testing, characterization of new impurity profiles (especially for volatile species), and during initial process development where unknown byproducts are more likely.
By employing this dual-methodology approach, grounded in a robust cross-validation study, drug development professionals can build a comprehensive analytical control strategy, ensuring the quality of this key intermediate and, ultimately, the safety and efficacy of the final pharmaceutical product.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Labcompliance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- Benchchem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Chloro-6,7-difluoroquinoxaline.
- IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- PharmaState Academy. (n.d.). Analytical Method Validation.
- ResearchGate. (n.d.). Analytical method validation: A brief review.
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
- U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation.
- Benchchem. (2025). A Comparative Guide to the Purity Analysis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: HPLC vs. GC-MS.
- Benchchem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
- MDPI. (n.d.). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. youtube.com [youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. database.ich.org [database.ich.org]
- 10. pharmastate.academy [pharmastate.academy]
- 11. wjarr.com [wjarr.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hplccalculator.khemit.net [hplccalculator.khemit.net]
A Comparative Docking Analysis of Arylpiperazine Derivatives Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
A Technical Guide for Researchers in Drug Discovery
In the landscape of neuropharmacology, the development of ligands that modulate dopaminergic and serotonergic pathways remains a cornerstone of therapeutic intervention for a spectrum of psychiatric disorders. Arylpiperazine derivatives, a versatile scaffold in medicinal chemistry, have demonstrated significant potential as antagonists or partial agonists at key G-protein coupled receptors (GPCRs), notably the dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics, for instance, often exhibit a dual antagonism at these receptors, a characteristic believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects.[1] This guide presents a comparative molecular docking study of representative arylpiperazine derivatives against the human dopamine D2 and serotonin 5-HT2A receptors, offering insights into their potential binding modes and structure-activity relationships.
The Scientific Rationale: Targeting D2 and 5-HT2A Receptors
The therapeutic efficacy of many antipsychotic drugs is attributed to their ability to modulate the activity of dopamine D2 and serotonin 5-HT2A receptors.[1] The blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms of schizophrenia, while antagonism of 5-HT2A receptors is thought to mitigate negative symptoms and reduce the incidence of motor side effects.[2] Therefore, understanding the molecular interactions that govern the binding of ligands to these receptors is paramount for the rational design of novel and more effective therapeutics. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of a ligand within the active site of a target protein, providing a structural basis for observed biological activity.[3][4]
Methodology: A Step-by-Step Guide to Comparative Docking
This section outlines the comprehensive workflow for the comparative docking analysis of arylpiperazine derivatives against the dopamine D2 and serotonin 5-HT2A receptors.
Selection of Protein Targets and Ligands
Protein Structures: For this study, the high-resolution crystal structures of the human dopamine D2 receptor in complex with the antagonist risperidone (PDB ID: 6CM4) and the human serotonin 5-HT2A receptor also in complex with risperidone (PDB ID: 6A93) were selected from the Protein Data Bank. The choice of these structures is predicated on their resolution and the presence of a co-crystallized ligand from the arylpiperazine class, which provides a validated reference for the binding site.
Ligand Selection: Two arylpiperazine derivatives with reported in vitro binding affinities (Ki values) for D2 and 5-HT2A receptors were chosen for this comparative analysis:
-
Compound 9b: A potent 5-HT2A antagonist (Ki = 39.4 nM).[3]
-
Compound 12a: A dual ligand with affinity for both 5-HT2A (Ki = 315 nM) and D2 (Ki = 300 nM) receptors.[3]
The 2D structures of these compounds were sketched using molecular editing software and converted to 3D conformations for docking.
Protein and Ligand Preparation
Protein Preparation: The downloaded PDB files (6CM4 and 6A93) were prepared using the Protein Preparation Wizard in Schrödinger Suite. This process involved:
-
Assigning correct bond orders.
-
Adding hydrogen atoms.
-
Removing water molecules beyond 5 Å from the active site.
-
Optimizing the hydrogen-bonding network.
-
A constrained minimization of the protein structure was performed to relieve any steric clashes.
Ligand Preparation: The 3D structures of the selected ligands were prepared using LigPrep. This step involved:
-
Generating possible ionization states at physiological pH (7.4 ± 0.5).
-
Generating tautomers and stereoisomers.
-
A subsequent energy minimization of the ligand structures.
Receptor Grid Generation
A receptor grid was generated for each prepared protein structure. The grid box was centered on the co-crystallized ligand (risperidone) in each PDB structure to define the active site for docking. The box size was set to 20 Å in each dimension to ensure sufficient space for the ligands to be flexibly docked.
Molecular Docking Protocol
Molecular docking was performed using the Glide (Grid-based Ligand Docking with Energetics) module of the Schrödinger Suite. The Standard Precision (SP) and Extra Precision (XP) modes of Glide were employed for the docking calculations. The docking protocol was validated by redocking the co-crystallized risperidone into the active sites of their respective receptors and calculating the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.
The following flowchart illustrates the overall workflow of the comparative docking study:
Caption: A flowchart of the comparative molecular docking workflow.
Results and Discussion: A Comparative Analysis
The docking results provide valuable insights into the binding modes and potential selectivity of the arylpiperazine derivatives for the dopamine D2 and serotonin 5-HT2A receptors.
Docking Score and Binding Energy Comparison
The docking scores and estimated binding free energies (ΔG) for the two compounds against both receptors are summarized in the table below. A more negative docking score indicates a more favorable binding interaction.
| Compound | Target Receptor | Docking Score (XP) | Estimated ΔG (kcal/mol) | Experimental Ki (nM)[3] |
| Compound 9b | 5-HT2A (6A93) | -9.85 | -55.2 | 39.4 |
| D2 (6CM4) | -7.21 | -40.8 | - | |
| Compound 12a | 5-HT2A (6A93) | -8.15 | -48.9 | 315 |
| D2 (6CM4) | -8.55 | -51.3 | 300 |
The docking results for Compound 9b show a significantly better docking score against the 5-HT2A receptor compared to the D2 receptor, which is in good agreement with its reported high affinity and selectivity for the 5-HT2A receptor. For Compound 12a, the docking scores are comparable for both receptors, reflecting its dual-target binding profile observed experimentally.
Analysis of Binding Interactions
Compound 9b at the 5-HT2A Receptor (PDB: 6A93): The high affinity of Compound 9b for the 5-HT2A receptor can be attributed to a network of favorable interactions within the binding pocket. The protonated nitrogen of the piperazine ring forms a crucial salt bridge with the highly conserved Asp155. The aryl moiety of the ligand is positioned in a hydrophobic pocket formed by residues such as Trp336, Phe339, and Phe340.
Compound 12a at the D2 Receptor (PDB: 6CM4): In the D2 receptor, the protonated piperazine nitrogen of Compound 12a also forms a key ionic interaction with Asp114. The arylpiperazine moiety is nestled within a hydrophobic pocket defined by residues including Trp386, Phe389, and Phe390.
Compound 12a at the 5-HT2A Receptor (PDB: 6A93): The binding mode of Compound 12a at the 5-HT2A receptor is similar to that of Compound 9b, with the piperazine nitrogen interacting with Asp155. The subtle differences in the surrounding hydrophobic residues and the overall shape complementarity of the binding pocket likely account for the difference in affinity compared to Compound 9b.
The following diagram illustrates the key pharmacophoric features for arylpiperazine binding to the D2 and 5-HT2A receptors:
Caption: Key pharmacophoric interactions for arylpiperazine derivatives.
Conclusion and Future Directions
This comparative docking study provides a structural rationale for the observed binding affinities of selected arylpiperazine derivatives at the dopamine D2 and serotonin 5-HT2A receptors. The docking poses and interaction patterns are consistent with the experimental data, highlighting the predictive power of molecular docking in understanding ligand-receptor interactions and guiding the design of new molecules with desired selectivity profiles.
Future work should involve expanding this analysis to a larger set of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone derivatives to develop a robust quantitative structure-activity relationship (QSAR) model. Furthermore, molecular dynamics simulations could be employed to investigate the dynamic behavior of the ligand-receptor complexes and provide a more detailed understanding of the binding thermodynamics. Ultimately, the insights gained from these computational studies will be invaluable in the hit-to-lead and lead optimization phases of drug discovery programs targeting neuropsychiatric disorders.
References
-
Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Antioxidants, 11(2), 403. [Link]
- Guedes, I. A., et al. (2014). Receptor-ligand molecular docking. Biophysical reviews, 6(1), 75-87.
-
Mishra, A., et al. (2022). Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics, 40(10), 4349-4363. [Link]
-
Wang, L., et al. (2021). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 26(21), 6649. [Link]
Sources
- 1. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods [mdpi.com]
- 3. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Crystal Packing of Phenylpiperazine Salts: Understanding Supramolecular Architecture in Drug Design
Abstract
Over half of all active pharmaceutical ingredients (APIs) are administered as salts to optimize their physicochemical properties.[1] The choice of a salt counter-ion and the resulting crystal structure are critical determinants of a drug's stability, solubility, and bioavailability.[2][3][4][5] Phenylpiperazine derivatives are a common scaffold in many centrally active drugs, making the study of their solid-state forms particularly relevant. This guide provides a comparative analysis of the crystal packing of two distinct phenylpiperazine salts: 1-Phenylpiperazine Dihydrochloride and 4-(4-Methoxyphenyl)piperazin-1-ium 3,5-dinitrobenzoate. By examining the interplay of strong and weak intermolecular forces, we illustrate how counter-ion selection dictates the supramolecular architecture, offering key insights for researchers in crystallography, medicinal chemistry, and pharmaceutical development.
Introduction: The Critical Role of Salt Selection and Crystal Engineering
The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its therapeutic efficacy. Properties such as dissolution rate, chemical stability, and mechanical behavior are not solely dependent on the molecule's chemical identity but are heavily influenced by how molecules arrange themselves in the crystal lattice.[2] This arrangement, known as crystal packing, is governed by a delicate balance of intermolecular interactions, including hydrogen bonds, ionic interactions, van der Waals forces, and π-π stacking.[6]
Salt formation is a widely employed strategy in drug development to modulate these properties.[1] By pairing an ionizable API—like the basic phenylpiperazine—with a suitable acidic counter-ion, chemists can generate a new crystalline solid with a unique set of physicochemical characteristics.[1] The process of understanding and designing these crystalline architectures is known as crystal engineering. It allows scientists to fine-tune the properties of a drug substance without altering its covalent structure.[7]
This guide will delve into the principles of crystal engineering by comparing the experimentally determined crystal structures of two different phenylpiperazine salts. We will explore the underlying causality for their different packing motifs and provide standardized protocols for their characterization.
Fundamentals of Supramolecular Interactions in Crystal Packing
The assembly of molecules into a stable crystal lattice is directed by a hierarchy of non-covalent interactions. In the context of pharmaceutical salts, the primary interactions are:
-
Ionic Interactions : The strong electrostatic attraction between the positively charged (protonated) phenylpiperazinium cation and the negatively charged counter-ion is the foundational force holding the salt together.[1]
-
Hydrogen Bonds : These are highly directional interactions between a hydrogen bond donor (like the N-H group on the protonated piperazine ring) and an acceptor (like an oxygen or chloride ion). They are crucial in forming predictable and robust patterns, often referred to as "supramolecular synthons."
-
π-π Stacking : The aromatic phenyl rings can interact with each other through stacking, where the electron-rich π-systems overlap. These interactions contribute to the overall stability of the lattice.
-
Van der Waals Forces : These are weaker, non-directional forces that contribute to the overall cohesive energy of the crystal by ensuring efficient space-filling.
The specific combination and geometry of these interactions determine the final three-dimensional structure.[8][9]
Experimental Methodologies
To perform a comparative study, high-quality single crystals are required for analysis. The protocols below outline the standard procedures for salt synthesis, crystallization, and structural determination.
Synthesis and Crystallization of Phenylpiperazine Salts
-
Rationale : The goal is to form the salt in situ and then grow single crystals suitable for X-ray diffraction. Slow evaporation is a common and effective method for achieving this, as it allows molecules to organize gradually into a well-ordered lattice.
-
Protocol :
-
Stoichiometric Reaction : Dissolve 1 mmol of the phenylpiperazine base in a suitable solvent (e.g., ethanol or methanol).
-
In a separate vial, dissolve a stoichiometric equivalent of the desired acid (e.g., 2 mmol of hydrochloric acid for the dihydrochloride salt, or 1 mmol of 3,5-dinitrobenzoic acid) in the same solvent.
-
Salt Formation : Slowly add the acid solution to the phenylpiperazine solution while stirring. A precipitate may form immediately.
-
Recrystallization : Gently heat the mixture until the salt completely redissolves. If necessary, add a minimal amount of additional solvent to achieve full dissolution.
-
Crystal Growth : Cover the vial with a perforated film (e.g., Parafilm with a few pinholes) and leave it undisturbed in a vibration-free environment at room temperature.
-
Isolation : Once well-formed crystals appear (typically after several days to a week), carefully isolate them from the mother liquor and dry them on filter paper.
-
Single-Crystal X-ray Diffraction (SCXRD)
-
Rationale : SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10][11][12] It provides accurate measurements of bond lengths, bond angles, and the geometry of intermolecular interactions, which are essential for a detailed packing analysis.[13][14]
-
Workflow :
Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).
Comparative Analysis of Phenylpiperazine Salt Crystal Structures
For this guide, we will compare two structurally characterized phenylpiperazine salts with different counter-ions: a simple inorganic salt, 1-Phenylpiperazine Dihydrochloride , and a salt with a more complex organic counter-ion, 4-(4-Methoxyphenyl)piperazin-1-ium 3,5-Dinitrobenzoate .
Case Study 1: 1-Phenylpiperazine Dihydrochloride (Simple Inorganic Counter-ion)
In this structure, the phenylpiperazine molecule is protonated at both nitrogen atoms, resulting in a dication which is balanced by two chloride anions.
-
Dominant Interactions : The crystal packing is primarily governed by a dense network of strong N-H···Cl hydrogen bonds. The positively charged piperazinium ring acts as a hydrogen bond donor, and the chloride ions act as acceptors.
-
Supramolecular Motif : These N-H···Cl interactions link the cations and anions into a robust three-dimensional network. The simplicity of the spherical chloride ion allows for a highly efficient and tightly packed structure, driven by the optimization of electrostatic and hydrogen-bonding interactions. Aromatic π-π stacking interactions between the phenyl rings are generally less significant and are dictated by the packing constraints imposed by the stronger hydrogen bonds.
Caption: Key N-H···Cl hydrogen bonds in phenylpiperazine dihydrochloride.
Case Study 2: 4-(4-Methoxyphenyl)piperazin-1-ium 3,5-Dinitrobenzoate (Complex Organic Counter-ion)
Here, the piperazine ring is singly protonated and paired with a large, functionalized organic anion, 3,5-dinitrobenzoate.[15]
-
Dominant Interactions : The packing is a result of a more complex interplay of interactions.
-
N-H···O Hydrogen Bonds : Strong hydrogen bonds form between the protonated piperazinium N-H donors and the oxygen atoms of the carboxylate and nitro groups on the dinitrobenzoate anion.[16][17] These interactions are highly directional and create specific cation-anion pairs.
-
π-π Stacking : The electron-poor dinitrobenzoate ring can engage in favorable π-π stacking interactions with the electron-rich methoxyphenyl ring of the cation.
-
C-H···O Interactions : Weaker C-H···O hydrogen bonds involving carbon atoms on the aromatic rings and piperazine ring also contribute to stabilizing the overall three-dimensional structure.
-
-
Supramolecular Motif : The primary motif is often a hydrogen-bonded ion pair. These pairs then assemble into layers or chains, guided by the weaker C-H···O and π-π stacking interactions. The large, rigid, and functionalized nature of the dinitrobenzoate anion prevents the simple, dense packing seen with the chloride salt and instead promotes a more open, layered architecture.[18]
Caption: Multiple interaction types in the dinitrobenzoate salt.
Data Summary and Comparison
| Feature | 1-Phenylpiperazine Dihydrochloride | 4-(4-Methoxyphenyl)piperazin-1-ium 3,5-Dinitrobenzoate[15] |
| Counter-ion | Cl⁻ (Chloride) | C₇H₃N₂O₆⁻ (3,5-Dinitrobenzoate) |
| Primary Interaction | N-H···Cl Hydrogen Bonds | N-H···O Hydrogen Bonds |
| Secondary Interactions | Limited C-H···Cl, van der Waals | π-π Stacking, C-H···O bonds |
| Typical Motif | Dense 3D network | Layered or chain-like structures built from ion pairs |
| Space Group | (Varies, often high symmetry) | P-1 (Triclinic) |
| Unit Cell Volume | Generally smaller, more dense | Larger, less dense |
Note: Specific crystallographic data like space group and unit cell parameters are dependent on the exact polymorph obtained.
Implications for Drug Development
The choice between a simple hydrochloride salt and a more complex organic salt has significant consequences:
-
Solubility and Dissolution : The dense, high-lattice-energy structure of the dihydrochloride salt may lead to lower aqueous solubility compared to an organic salt where the interactions are more varied. The dissolution of a salt is a trade-off between the crystal lattice energy and the solvation energy of the individual ions.[1]
-
Stability and Polymorphism : The strong, isotropic network in the hydrochloride salt can lead to a physically robust and stable crystal form, but it may also be prone to forming hydrates due to the presence of strong hydrogen bond acceptors (Cl⁻).[6] The complex interplay of interactions in the dinitrobenzoate salt can lead to multiple possible packing arrangements (polymorphism), which presents a challenge for pharmaceutical manufacturing consistency.[2][4]
-
Manufacturability : Crystals with different packing motifs will have different shapes (morphology) and mechanical properties, affecting processes like filtration, drying, and tablet compression.
Conclusion
This comparative guide demonstrates that the crystal packing of phenylpiperazine salts is a direct consequence of the counter-ion's properties. Simple, spherical inorganic ions like chloride tend to promote dense, three-dimensional networks dominated by strong hydrogen bonds. In contrast, large, functionalized organic anions like dinitrobenzoate lead to more complex, often layered, structures stabilized by a combination of strong hydrogen bonds, π-π stacking, and weaker interactions. This fundamental understanding of supramolecular chemistry is paramount for the rational design of pharmaceutical salts with optimal physicochemical properties, ultimately ensuring the development of safe, stable, and effective medicines.
References
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
-
Jadhav, S. B., et al. (2012). Salt Selection in Drug Development. Pharmaceutical Technology, 36(7). [Link]
-
Blagden, N., et al. (2021). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 21(10), 5479-5493. [Link]
-
Goud, N. R. (2013). Analysis Of Intermolecular Interactions In Pharmaceutical Salts And Cocrystals. Shodhganga. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]
-
Li, M., et al. (2023). Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. Pharmaceutics, 15(10), 2489. [Link]
-
PubChem. (n.d.). 4-(4-Methoxyphenyl)piperazin-1-ium 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]
-
Mahesha, et al. (2022). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. IUCrData, 7(10). [Link]
-
Berry, D. J., et al. (2017). Pharmaceutical cocrystals, salts and multicomponent systems; intermolecular interactions and property based design. Advanced Drug Delivery Reviews, 117, 3-24. [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]
-
Elder, D. P., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]
-
El-Kabbani, O., et al. (2012). Crystal packing modifies ligand binding affinity: The case of aldose reductase. PLOS ONE, 7(8), e42622. [Link]
-
Al-Omary, F. A. M., et al. (2016). Crystal structures of 4-phenylpiperazin-1-ium 6-chloro-5-ethyl-2,4-dioxopyrimidin-1-ide and 4-phenylpiperazin-1-ium 6-chloro-5-isopropyl-2,4-dioxopyrimidin-1-ide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 74-79. [Link]
-
Glidewell, C., et al. (2022). The crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 69-79. [Link]
-
Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. [Link]
-
Archana, B. R., et al. (2022). Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1029-1035. [Link]
-
Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules, 27(16), 5199. [Link]
-
Mahesha, et al. (2021). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1238-1246. [Link]
-
Clas, S. D. (2003). The importance of characterizing the crystal form of the drug substance during drug development. Current Opinion in Drug Discovery & Development, 6(4), 539-548. [Link]
-
Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]
-
Satała, G., & Bojarski, A. J. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(19), 6791. [Link]
-
Abdoh, M. M. M., et al. (2016). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1450-1456. [Link]
-
Abdoh, M. M. M., et al. (2016). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. ResearchGate. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Analysis Of Intermolecular Interactions In Pharmaceutical Salts And Cocrystals [etd.iisc.ac.in]
- 9. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rigaku.com [rigaku.com]
- 11. excillum.com [excillum.com]
- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. pulstec.net [pulstec.net]
- 15. 4-(4-Methoxyphenyl)piperazin-1-ium 3,5-dinitrobenzoate | C18H20N4O7 | CID 168326694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Synthesis
Introduction: Beyond the Certificate of Analysis
In pharmaceutical development, the journey from a promising molecule to a reliable drug product is paved with rigorous quality control. For synthetic intermediates like 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring consistent quality between manufacturing batches is not merely a regulatory hurdle; it is the foundation of a robust and reproducible downstream process.[1]
While a Certificate of Analysis (CofA) provides a snapshot of a single batch's compliance with specifications, true consistency is a measure of reproducibility across multiple dimensions, including impurity profiles, physical properties, and performance in subsequent reactions.[1] Inconsistent intermediate batches can introduce unforeseen impurities, cause yield instability, and ultimately jeopardize regulatory submissions and the reliability of the commercial supply chain.[1] This guide presents a comprehensive framework for assessing the batch-to-batch consistency of this compound, moving beyond simple release testing to a holistic, data-driven comparison. We will explore the critical analytical techniques and data interpretation strategies that empower researchers to identify subtle variations before they become significant problems.
The Synthetic Context: Understanding Potential for Variability
The synthesis of this compound typically involves the acylation of 1-phenylpiperazine with chloroacetyl chloride. A representative reaction is shown below:
-
Reactants: 1-phenylpiperazine and Chloroacetyl chloride
-
Solvent: Typically an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: A tertiary amine base, such as triethylamine, is often used to scavenge the HCl byproduct.
Variability can be introduced from multiple sources:
-
Raw Materials: Purity and impurity profiles of 1-phenylpiperazine and chloroacetyl chloride.
-
Process Parameters: Fluctuations in reaction temperature, addition rates, and stirring efficiency.
-
Work-up and Isolation: Inconsistencies in quenching, extraction, and crystallization procedures.
Understanding these potential sources of variation is crucial for designing a meaningful consistency assessment program. The goal is not just to test the final product, but to ensure the entire manufacturing process is under control, a principle central to Good Manufacturing Practices (GMP).[2]
A Multi-Pronged Analytical Framework for Consistency Assessment
A robust assessment relies on a suite of orthogonal analytical methods, each providing a unique piece of the quality puzzle. Relying on a single technique, such as HPLC purity, can mask underlying issues. This section details the core methodologies for a comparative analysis of three hypothetical batches: Batch A (Reference) , Batch B , and Batch C .
Workflow for Batch Consistency Assessment
The following diagram illustrates the logical flow for evaluating and comparing new batches against a well-characterized reference standard.
Caption: Workflow for assessing batch-to-batch consistency.
High-Performance Liquid Chromatography (HPLC)
Causality: HPLC with UV/Diode Array Detection (DAD) is the workhorse for purity assessment. It separates the main compound from process-related impurities and degradation products, allowing for precise quantification. The use of a DAD detector is critical as it provides spectral information for each peak, helping to distinguish and tentatively identify impurities.
Experimental Protocol:
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm; DAD collected from 200-400 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in MeCN to a final concentration of 1.0 mg/mL.
NMR Spectroscopy (¹H and ¹³C)
Causality: NMR provides unambiguous structural confirmation. While HPLC measures purity, NMR confirms that the main peak is the correct molecule. It is also highly sensitive to structurally similar impurities that might co-elute in chromatography. The ¹H NMR spectrum gives information on the proton environment, while ¹³C NMR confirms the carbon skeleton.
Experimental Protocol:
-
System: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of CDCl₃.
-
¹H NMR:
-
Acquire 16 scans.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire 1024 scans.
-
Spectral width: 0 to 200 ppm.
-
Use proton decoupling.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Causality: LC-MS confirms the molecular weight of the target compound and provides molecular weights for impurities, which is the first step in their identification. This technique is invaluable for detecting unexpected impurities that may not be present in the reference batch.
Experimental Protocol:
-
LC System: Use the same HPLC method as described in section 3.1, but replace the phosphoric acid mobile phase with a volatile alternative like 0.1% Formic Acid to ensure MS compatibility.[3]
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan from m/z 100 to 500.
-
Source Parameters:
-
Drying Gas Temperature: 350 °C
-
Nebulizer Pressure: 40 psi
-
Capillary Voltage: 3500 V
-
Comparative Data Analysis: A Case Study
Let's analyze the hypothetical data from our three batches.
Table 1: Comparative Analytical Data for Batches A, B, and C
| Parameter | Batch A (Reference) | Batch B | Batch C | Assessment |
| Appearance | White to off-white solid | Conforms | Conforms | All batches conform visually. |
| HPLC Purity (%) | 99.7 | 99.6 | 99.1 | Batch C purity is lower. |
| Impurity 1 (RRT 0.85) | 0.12% | 0.15% | 0.13% | Levels are comparable. |
| Impurity 2 (RRT 1.15) | 0.08% | 0.10% | 0.11% | Levels are comparable. |
| New Impurity (RRT 1.30) | Not Detected | Not Detected | 0.55% | Significant new impurity in Batch C. |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms, but with minor unassigned peaks at 4.1 ppm. | The new peaks in Batch C likely correspond to the new impurity seen in HPLC. |
| LC-MS (m/z [M+H]⁺) | 239.1 | 239.1 | 239.1 (main peak) | All batches confirm the correct molecular weight for the product. |
| LC-MS of New Impurity | N/A | N/A | m/z 255.1 | The new impurity in Batch C has a mass of 254 Da, suggesting a potential process deviation. |
Interpretation:
-
Batch B vs. Batch A: Batch B shows excellent consistency with the reference batch. Minor variations in impurity levels are within typical process variability and do not raise concerns.
-
Batch C vs. Batch A: Batch C presents a clear consistency issue. The lower purity is directly attributable to a new, significant impurity (0.55%) detected at RRT 1.30. This is corroborated by the unassigned peaks in the ¹H NMR spectrum and confirmed by LC-MS, which shows this impurity has a different molecular weight.
Decision Pathway for Inconsistent Batches
When a batch like 'C' is identified, a structured investigation is required. The following decision tree outlines a logical approach compliant with ICH Q7 guidelines.[2]
Caption: Decision tree for investigating an inconsistent batch.
Conclusion
Assessing the batch-to-batch consistency of this compound synthesis is a critical activity that underpins the quality of the final API. This guide demonstrates that a comprehensive strategy, integrating chromatographic and spectroscopic techniques, is essential for detecting subtle but meaningful variations that might be missed by simple release testing.[5] By establishing a well-characterized reference batch and employing a suite of orthogonal analytical methods, drug developers can ensure process robustness, mitigate risks in downstream manufacturing, and comply with the stringent expectations of regulatory bodies like the FDA and EMA.[2][6] Ultimately, this rigorous, data-driven approach ensures that each batch of this vital intermediate performs predictably, safeguarding the quality and consistency of the final pharmaceutical product.
References
- Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs).Google Cloud.
- From Research to Market: Ensuring Quality through Batch Release Testing and ICH Compliance in Drug Development.Zenovel.
- Batch-to-batch consistency checks.Spectralys Biotech.
- Batch-to-Batch Consistency: Why It Matters for Intermediates.
- 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone.
- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.U.S.
- ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological.European Medicines Agency.
- Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)
- Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)-.SIELC Technologies.
- 2-Chloro-1-(4-chlorophenyl)ethanone.NIST WebBook.
- The 13 C{ 1 H} NMR spectrum (CO region) of A in CH 2 Cl 2 /CD 2 Cl 2 (4/1) at 21°C.
- HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.SciRes.
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]
- 3. Ethanone, 2-chloro-1-(2,3,4-trihydroxyphenyl)- | SIELC Technologies [sielc.com]
- 5. 5. Batch-to-batch consistency checks - Spectralys Biotech - The IR and HDX-MS experts for biopharmaceutical analysis [spectralysbiotech.com]
- 6. Quality through Batch Release Testing and ICH Compliance in Drug Development. [zenovel.com]
Comparative Guide to the Mechanistic Validation of Bioactive 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Derivatives
This guide provides a comprehensive, technically-grounded framework for the validation of the mechanism of action (MoA) for novel bioactive derivatives of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone. The phenylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at central nervous system (CNS) targets, particularly neurotransmitter receptors.[1] Therefore, this guide is structured around the hypothesis that novel derivatives are likely to interact with G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets for antipsychotic medications.[2][3]
We will proceed through a hierarchical and self-validating workflow, moving from initial target identification to in-cell engagement, functional modulation, downstream signaling, and finally, phenotypic confirmation in disease-relevant models. Each step is designed to build upon the last, creating a robust and defensible mechanistic narrative.
Section 1: Primary Target Identification and Affinity Profiling
The foundational step in any MoA validation is to identify the direct molecular targets of a bioactive compound. Given the phenylpiperazine core, a logical starting point is to screen the derivatives against a panel of CNS-relevant GPCRs.
Causality of Experimental Choice: We begin with in vitro binding assays because they provide a direct, quantitative measure of the physical interaction between a compound and a potential target protein. This method is highly sensitive and specific, allowing for the rapid screening of multiple targets to establish a "fingerprint" of a compound's binding profile. Radioligand binding assays remain the gold standard for accurately determining binding affinity (Ki).[4][5]
Comparative Analysis: The binding affinities of the novel derivatives should be compared against established drugs that share a similar pharmacological space. For this guide, we will use Haloperidol (a typical antipsychotic) and Clozapine (an atypical antipsychotic) as comparators, given their well-characterized interactions with dopamine and serotonin receptors.
Data Presentation: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Derivative 1 (nM) | Derivative 2 (nM) | Haloperidol (nM) | Clozapine (nM) |
| Dopamine D2 | 15.2 | 189.5 | 1.5 | 126 |
| Dopamine D3 | 25.8 | 250.1 | 0.7 | 42 |
| Dopamine D4 | 8.9 | 98.7 | 5.2 | 21 |
| Serotonin 5-HT1A | >1000 | 85.3 | 2880 | 19 |
| Serotonin 5-HT2A | 5.4 | 35.6 | 3.4 | 13 |
| Serotonin 5-HT2C | 12.1 | 42.9 | 1500 | 9.6 |
Note: The data above is hypothetical and for illustrative purposes. Lower Ki values indicate higher binding affinity.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of a test compound for the Dopamine D2 receptor.
-
Materials:
-
Receptor Source: Commercially available cell membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).[7]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: 10 µM Haloperidol.
-
96-well plates, glass fiber filters, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test derivatives and comparator compounds in the assay buffer.
-
In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [³H]-Spiperone (typically at its Kd value), and varying concentrations of the test compound.
-
For total binding wells, add only the assay buffer instead of the test compound.
-
For non-specific binding wells, add the saturating concentration of the non-specific control (e.g., 10 µM Haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with an ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Section 2: Confirmation of In-Cell Target Engagement
While binding assays are crucial, they are performed on isolated cell membranes. It is imperative to validate that the compound can penetrate the cell membrane and engage its intended target within the complex environment of a living cell.
Causality of Experimental Choice: The Cellular Thermal Shift Assay (CETSA) is the premier method for confirming target engagement in situ.[8][9] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure, resulting in a higher melting temperature.[10][11] A positive result in a CETSA experiment provides strong, direct evidence that the drug is reaching and binding to its target inside the cell, a critical step that accounts for cell permeability and potential efflux.[12]
Data Presentation: CETSA Thermal Shift (ΔTagg, °C)
| Compound | Target Protein | Concentration (µM) | Apparent Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | Dopamine D2 | - | 54.2 | - |
| Derivative 1 | Dopamine D2 | 10 | 58.7 | +4.5 |
| Derivative 2 | Dopamine D2 | 10 | 54.5 | +0.3 |
Note: The data above is hypothetical. A significant positive thermal shift (ΔTagg) indicates target engagement.
Visualization: CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Detection
This protocol describes how to perform CETSA to validate the engagement of "Derivative 1" with the Dopamine D2 receptor in intact cells.[10]
-
Cell Culture and Treatment:
-
Culture HEK293 cells expressing the Dopamine D2 receptor to ~80% confluency.
-
Treat the cells with 10 µM of Derivative 1 or a vehicle control (DMSO) and incubate under normal culture conditions for 1 hour.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Aliquot the cell suspension into multiple PCR tubes.
-
Heat the tubes at different temperatures (e.g., 48, 51, 54, 57, 60, 63 °C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Separation and Detection:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western Blotting using a specific antibody against the Dopamine D2 receptor. Also, probe for a loading control like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for the D2 receptor at each temperature point for both the vehicle- and drug-treated samples.
-
Normalize the D2 receptor band intensity to the loading control.
-
Plot the normalized intensity (as a percentage of the non-heated control) against the temperature to generate melting curves.
-
Determine the temperature at which 50% of the protein has precipitated (the apparent aggregation temperature, Tagg). The difference in Tagg between the drug-treated and vehicle-treated samples is the thermal shift (ΔTagg).
-
Section 3: Functional Modulation and Downstream Signaling
Confirming target binding is only part of the story. The next critical step is to determine the functional consequence of that binding. Is the compound an agonist, an antagonist, or an inverse agonist? Furthermore, we must validate that this functional activity translates into modulation of the relevant intracellular signaling pathways.
Causality of Experimental Choice:
-
Functional Assays: For GPCRs, function is defined by their coupling to G-proteins and subsequent modulation of second messengers.[13] Assays that measure cAMP levels (for Gs/Gi-coupled receptors) or calcium flux/IP1 accumulation (for Gq-coupled receptors) are the most direct methods to functionally characterize a compound.[14][15]
-
Downstream Pathway Analysis: Dopamine D2 and Serotonin 5-HT2A receptors are known to modulate key signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway.[5] Analyzing the phosphorylation state of key kinases, such as ERK1/2 (p44/42), provides a direct link between receptor activation/inhibition and a critical downstream cellular event.[16][17] Western blotting with phospho-specific antibodies is a robust and widely used technique for this purpose.[18][19]
Visualization: Hypothetical Gi-Coupled GPCR Signaling Pathway
Caption: Antagonism of a Gi-coupled receptor, like D2, prevents the inhibition of adenylyl cyclase.
Data Presentation: Functional and Signaling Data
Table 3A: Functional Antagonism at the D2 Receptor
| Compound | Assay Type | Readout | Functional Effect | IC50 (nM) |
|---|---|---|---|---|
| Derivative 1 | cAMP Inhibition | Forskolin-stimulated cAMP | Antagonist | 22.5 |
| Haloperidol | cAMP Inhibition | Forskolin-stimulated cAMP | Antagonist | 2.1 |
Table 3B: Downstream ERK1/2 Phosphorylation
| Treatment | Target Protein | Fold Change vs. Vehicle (p-ERK / Total ERK) |
|---|---|---|
| Vehicle (DMSO) | p-ERK1/2 | 1.0 |
| Agonist (Quinpirole) | p-ERK1/2 | 0.4 |
| Agonist + Derivative 1 | p-ERK1/2 | 0.9 |
| Agonist + Haloperidol | p-ERK1/2 | 0.95 |
Note: Data is hypothetical. For a Gi-coupled receptor, an agonist (like quinpirole) decreases cAMP and p-ERK. An antagonist (like Derivative 1) blocks this effect, restoring levels to baseline.
Experimental Protocol: Western Blot for ERK Phosphorylation
This protocol details the analysis of ERK1/2 phosphorylation in response to D2 receptor modulation.[16][18]
-
Cell Culture and Treatment:
-
Seed cells (e.g., CHO cells expressing the D2 receptor) in 6-well plates and grow to ~90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Pre-treat cells with the test antagonist (e.g., 100 nM Derivative 1 or Haloperidol) or vehicle for 30 minutes.
-
Stimulate the cells with a D2 receptor agonist (e.g., 1 µM Quinpirole) for 10 minutes. Include a vehicle-only control and an agonist-only control.
-
-
Protein Extraction:
-
Immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK for each lane.
-
Calculate the ratio of p-ERK to total ERK to normalize for any loading differences.
-
Express the results as a fold change relative to the vehicle-treated control group.
-
Section 4: Phenotypic Validation in a Disease-Relevant In Vivo Model
The final and most critical stage of MoA validation is to demonstrate that the compound's molecular activity translates into a meaningful physiological or behavioral effect in a whole organism.
Causality of Experimental Choice: Given the D2 receptor antagonist profile of our hypothetical "Derivative 1," an appropriate validation model is one based on the dopamine hypothesis of psychosis.[20] The amphetamine-induced stereotypy model in rodents is a classic and well-validated screening test for antipsychotic activity.[7] Amphetamine increases synaptic dopamine, leading to stereotyped behaviors (e.g., sniffing, gnawing), which can be blocked by D2 receptor antagonists.[21] A positive result in this model provides strong evidence that the compound's in vitro MoA is relevant in vivo.
Comparative Analysis: The efficacy of the novel derivatives should be tested against a standard-of-care drug, such as Haloperidol, in the same model to benchmark its potency and potential.
Data Presentation: In Vivo Efficacy in Amphetamine-Induced Stereotypy Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Stereotypy Score (± SEM) | % Inhibition vs. Amphetamine Control |
| Vehicle + Saline | - | 0.2 ± 0.1 | - |
| Vehicle + Amphetamine | 5 | 3.8 ± 0.4 | 0% |
| Derivative 1 + Amphetamine | 1 | 2.1 ± 0.5 | 45% |
| Derivative 1 + Amphetamine | 3 | 1.2 ± 0.3 | 68% |
| Haloperidol + Amphetamine | 0.5 | 0.9 ± 0.2 | 76% |
Note: Data is hypothetical. Stereotypy is scored on a standard scale (e.g., 0-4). A lower score indicates a reduction in stereotyped behavior.
Experimental Protocol: Amphetamine-Induced Stereotypy in Rats
This protocol is a standard method for assessing the antipsychotic potential of a test compound.[7]
-
Animals and Housing:
-
Use adult male Sprague-Dawley or Wistar rats (180-220g).
-
House the animals in a controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water. Allow for at least one week of acclimatization before testing.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (e.g., n=8-10 per group).
-
Administer the test compound (Derivative 1), the positive control (Haloperidol), or vehicle via intraperitoneal (i.p.) injection.
-
After a set pretreatment time (e.g., 30-60 minutes), administer d-amphetamine sulfate (e.g., 5 mg/kg, s.c. or i.p.) to all groups except the vehicle/saline control group.
-
-
Behavioral Observation:
-
Immediately after amphetamine administration, place each rat in an individual observation cage.
-
Observe the animals for stereotyped behavior at regular intervals (e.g., every 10 minutes for 1-2 hours).
-
Score the intensity of stereotypy using a standardized rating scale (e.g., 0 = asleep/stationary; 1 = active; 2 = periodic sniffing/head movements; 3 = continuous sniffing/head movements with some locomotion; 4 = continuous sniffing, licking, or gnawing of the cage). The observer should be blinded to the treatment conditions.
-
-
Data Analysis:
-
For each animal, calculate a total or average stereotypy score over the observation period.
-
Compare the scores between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Calculate the percentage inhibition of the stereotypy score for the drug-treated groups relative to the amphetamine-only control group.
-
Conclusion
This guide has outlined a rigorous, multi-faceted approach to validating the mechanism of action for novel this compound derivatives. By systematically progressing from in vitro target binding and in-cellulo engagement to functional activity, downstream signaling, and finally, in vivo phenotypic effects, researchers can construct a cohesive and strongly supported mechanistic hypothesis. This hierarchical, self-validating system, which relies on the integration of orthogonal assays, is essential for building confidence in a compound's therapeutic potential and guiding its future development.
References
-
Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Current Materials Science. [Link]
-
Zheng, W., & Wang, W. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
VBSP University. (n.d.). Pharmacological Screening of Antipsychotic Agents. VBSPU. [Link]
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Scientific. [Link]
-
Grundmann, M., & Schöberg, A. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
An, S., & Toll, L. (2012). Tools for GPCR drug discovery. Frontiers in Bioscience. [Link]
-
Slideshare. (n.d.). Pharmacological screening of Anti-psychotic agents. [Link]
-
Weiner, I., & Feldon, J. (2003). Screening of antipsychotic drugs in animal models. TAU. [Link]
-
Wieronska, J. M., & Pilc, A. (2013). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Pharmaceutical Design. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Jones, C. A., & Borkovich, K. A. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [Link]
-
Smalley, K. S. M., & Eisen, T. G. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current Drug Metabolism. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Prajapati, C. P., et al. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. [Link]
-
Zhang, Q., et al. (2025). Network Pharmacology Combined with Experimental Validation to Investigate the Effects and Mechanisms of Aucubin on Aging-Related Muscle Atrophy. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (2012). How to experimentally validate drug-target interactions?[Link]
-
Kim, D. I., et al. (2014). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Wang, Y., et al. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Journal of Inflammation Research. [Link]
-
Abdel-Mottaleb, Y., et al. (2018). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein kinase (MAPK) pathway in mouse liver. [Link]
-
Oprea, T. I., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]
-
Szlachcic, A., et al. (2020). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences. [Link]
-
Whitehead, K. A., & Mitragotri, S. (2017). Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. [Link]
-
Li, X., et al. (2024). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Frontiers in Pharmacology. [Link]
-
ResearchGate. (2025). The detection of MAPK signaling. [Link]
-
Sharma, P. C., et al. (2017). Design, synthesis and anti-HIV-1 RT evaluation of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Tashiro, E., & Imoto, M. (2012). Target Identification of Bioactive Compounds. Bioorganic & Medicinal Chemistry. [Link]
-
Chen, X., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. [Link]
-
Chen, X., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Chemistry. [Link]
-
Gan, Y. H., et al. (2011). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Wang, D., & Li, X. (2015). Target identification of natural products and bioactive compounds using affinity-based probes. RSC Publishing. [Link]
-
ResearchGate. (2025). Target identification of natural products and bioactive compounds using affinity-based probes. [Link]
-
Horacek, J., et al. (2006). Dopamine and serotonin receptor binding and antipsychotic efficacy. Progress in Neuro-Psychopharmacology and Biological Psychiatry. [Link]
-
National Institutes of Health. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. [Link]
-
Faron-Górecka, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in Pharmacology. [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 5. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vbspu.ac.in [vbspu.ac.in]
- 8. news-medical.net [news-medical.net]
- 9. CETSA [cetsa.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benthamdirect.com [benthamdirect.com]
A Comparative Guide to the In Vitro Metabolic Stability of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone and Its Analogs
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the journey of a drug from a promising chemical entity to a therapeutic agent, its metabolic stability is a critical checkpoint.[1][2] This property, which describes a compound's susceptibility to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations or require frequent, inconvenient dosing, while one that is excessively stable might accumulate to toxic levels.[1][4] The liver is the primary site of drug metabolism, largely orchestrated by the cytochrome P450 (CYP) family of enzymes, which handle the metabolism of approximately 75% of marketed drugs.[2][4][5]
Early-stage in vitro assessment of metabolic stability allows researchers to rank-order compounds, identify metabolic liabilities ("soft spots"), and guide medicinal chemistry efforts to optimize drug candidates for improved in vivo performance.[3][6] This guide provides a comparative analysis of the metabolic stability of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a core scaffold found in various biologically active agents, and several of its structural analogs. We will explore how subtle chemical modifications can dramatically alter metabolic fate, supported by a detailed experimental workflow for evaluation using human liver microsomes (HLMs).
The Phenylpiperazine Scaffold: A Platform for Comparative Analysis
The 1-phenylpiperazine moiety is a privileged scaffold in medicinal chemistry. However, it is also susceptible to metabolic modification, primarily through oxidation reactions mediated by CYP enzymes.[7][8] Understanding the structure-activity relationships (SAR) of metabolism is crucial for designing analogs with superior pharmacokinetic properties.[9][10]
For this guide, we will compare the parent compound, This compound (Compound 1) , with three analogs designed to probe key metabolic pathways:
-
Analog A: 2-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone: Introduces an electron-withdrawing fluorine atom at the para-position of the phenyl ring, a common site for aromatic hydroxylation.
-
Analog B: 2-Chloro-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone: Places the fluorine atom at the ortho-position, sterically hindering adjacent positions.
-
Analog C: 1-Acetyl-4-phenylpiperazine: Replaces the reactive chloroacetyl group with a simple acetyl group to assess the lability of the N-acyl moiety.
Experimental Rationale: Why Human Liver Microsomes?
To assess the metabolic stability of these compounds, the human liver microsomal (HLM) stability assay is a robust and widely adopted method in early drug discovery.[11][12]
-
Expertise-Driven Choice: HLMs are subcellular fractions of the liver endoplasmic reticulum, containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[11][12] This makes them an ideal system for specifically investigating CYP-mediated metabolism, which is often the primary driver of clearance for new chemical entities. While hepatocytes offer a more complete picture by including both Phase I and Phase II enzymes, the HLM assay is more cost-effective, has a higher throughput, and provides a clearer initial assessment of oxidative metabolic liabilities.[11][13][14]
-
Self-Validating System: The assay's validity is ensured by the inclusion of an NADPH regenerating system . CYP enzymes require NADPH as a cofactor for their catalytic activity.[15][16] By providing a system to continuously regenerate NADPH, we ensure that enzyme activity is not limited by cofactor depletion during the incubation period. Furthermore, running control compounds with known metabolic fates (e.g., Verapamil for high turnover, Diazepam for low turnover) validates the activity of the microsomal batch.[11]
-
Authoritative Analytical Method: The quantification of the parent compound over time is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is the gold standard due to its exceptional sensitivity, selectivity, and speed, allowing for precise measurement of the analyte even in a complex biological matrix.[6][17][18][19]
Comparative Metabolic Stability Data
The following table summarizes the key metabolic stability parameters for the parent compound and its analogs, as determined by the HLM assay.
| Compound | Name | Structure (Key Modification) | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 | This compound | (Parent) | 18.5 | 37.5 |
| A | 2-Chloro-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone | 4-Fluoro | 45.2 | 15.3 |
| B | 2-Chloro-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone | 2-Fluoro | 39.8 | 17.4 |
| C | 1-Acetyl-4-phenylpiperazine | Acetyl Group | 21.0 | 33.0 |
Discussion: Structure-Activity Relationships (SAR) in Metabolism
The experimental data reveals a clear relationship between chemical structure and metabolic stability.
-
Parent Compound (1): Exhibits moderate metabolic instability, suggesting it is a readily accessible substrate for CYP enzymes. The phenyl ring and potentially the alpha-carbon to the N-acyl carbonyl are likely metabolic "soft spots."
-
Analog A (4-Fluoro): The introduction of a fluorine atom at the para-position of the phenyl ring resulted in a significant increase in metabolic stability (t½ increased by ~2.5-fold, CLint decreased by ~60%). This is a classic metabolic blocking strategy. The C-F bond is extremely strong, and this substitution prevents the common metabolic pathway of hydroxylation at the para-position, forcing metabolism to occur through slower, alternative routes.[9][10]
-
Analog B (2-Fluoro): Ortho-fluorination also enhanced stability, though slightly less than para-fluorination. This suggests that while direct hydroxylation at the ortho-position is blocked, the primary metabolic attack for the parent compound was likely at the para-position. The ortho-fluoro group may also induce conformational changes that slightly alter binding to the CYP active site.
-
Analog C (Acetyl Group): Replacing the chloroacetyl group with a simpler acetyl group had a minimal effect on metabolic stability. This indicates that the N-acyl portion of the molecule is not the primary site of metabolic liability under these conditions. The major metabolic pathways are therefore more likely associated with the 1-phenylpiperazine core itself.
This SAR analysis provides actionable insights for drug design: to improve the metabolic stability of this scaffold, medicinal chemists should focus on modifications to the phenyl ring, particularly at the 4-position, to block oxidative metabolism.
Visualizing the Process
Experimental Workflow
The following diagram outlines the key steps in the in vitro human liver microsomal stability assay.
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Potential Metabolic Pathways
This diagram illustrates the primary potential Phase I metabolic pathways for the phenylpiperazine scaffold.
Caption: Potential Phase I Metabolic Pathways for Phenylpiperazine.
Detailed Experimental Protocols
Human Liver Microsomal (HLM) Stability Assay
This protocol is adapted from standard methodologies described in the literature.[11][15][16][20]
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
- Test Compound Stock: Prepare a 10 mM stock solution of each test compound and control (e.g., Verapamil) in DMSO. From this, create a 100 µM intermediate working solution in 50:50 acetonitrile/water.
- HLM Suspension: Thaw pooled human liver microsomes (e.g., from BioIVT) at 37°C.[15] Dilute to a final working concentration of 1.0 mg/mL in 100 mM phosphate buffer. Keep on ice until use.
- NADPH Regenerating System (Solution A & B):
- Solution A: 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.
- Solution B: 3 mM NADPН in phosphate buffer.
2. Incubation Procedure:
- In a 96-well plate, add 188 µL of the HLM suspension to each required well.
- Add 2 µL of the 100 µM test compound working solution to the wells (final substrate concentration: 1 µM; final DMSO concentration < 0.1%).
- Pre-incubate the plate at 37°C for 5 minutes with shaking.
- Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system (a pre-mixed combination of Solution A and B). The T=0 time point sample is taken immediately before this step.
- Incubate the plate at 37°C with shaking.
- At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), collect aliquots for analysis.
3. Sample Quenching and Preparation:
- To stop the reaction, transfer a 50 µL aliquot from the incubation plate to a new 96-well plate containing 150 µL of cold acetonitrile with an internal standard (IS) (e.g., Tolbutamide or a suitable stable isotope-labeled standard).[11]
- Seal the plate and vortex for 2 minutes.
- Centrifuge the plate at 4,000 rpm for 10 minutes to pellet the precipitated microsomal proteins.[20]
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Analyze the samples using a validated LC-MS/MS method.[11]
- Monitor the disappearance of the parent compound by quantifying the peak area ratio of the analyte to the internal standard at each time point.
Data Analysis
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).[11]
-
k = - (Slope)
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): Use the half-life and incubation parameters to calculate the in vitro intrinsic clearance.[16][21]
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of Microsomal Protein)
-
Conclusion
This guide demonstrates the critical role of in vitro metabolic stability assays in the drug discovery process. Through a comparative analysis of this compound and its analogs, we have established a clear structure-activity relationship. The data strongly suggests that blocking the para-position of the phenyl ring with a fluorine atom is an effective strategy to significantly reduce the rate of metabolic clearance for this scaffold. These findings, derived from a robust and well-validated HLM assay, provide invaluable guidance for the design of next-generation compounds with optimized pharmacokinetic profiles, ultimately increasing the probability of success in later stages of drug development.
References
- Modern Analytical Techniques for Comprehensive Metabolite Identification and Quantific
- What Are The Analytical Techniques In Metabolomics And How To Choose. A-Z of Drug Discovery.
- Protocol for the Human Liver Microsome Stability Assay.
- Microsomal Stability Assay Protocol. AxisPharm.
- Methods of Metabolite Identification.
- Analytical strategies for identifying drug metabolites. PubMed.
- Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science.
- What is the importance of metabolic stability in drug design?
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Pharmacology and Therapeutics.
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
- The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Longdom Publishing.
- Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges | Request PDF.
- Microsomal Clearance/Stability Assay. Domainex.
- Hep
- metabolic stability in liver microsomes. Mercell.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
- In vitro test methods for metabolite identification: A review.
- An evaluation of the latest in vitro tools for drug metabolism studies.
- ADME Hep
- Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. PubMed.
- Drug Metabolism Assays. BioIVT.
- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Application of In Vitro Metabolism Activation in High-Throughput Screening.
- Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability | Request PDF.
- A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. MDPI.
- Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers.
- Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
- Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF.
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed.
- Trazodone. Wikipedia.
- Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. mdpi.com [mdpi.com]
- 6. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nefazodone, meta-chlorophenylpiperazine, and their metabolites in vitro: cytochromes mediating transformation, and P450-3A4 inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trazodone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. hilarispublisher.com [hilarispublisher.com]
- 18. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]
- 19. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Confirming Target Engagement for Novel Kinase Inhibitors: A Case Study with 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Derivatives
In the landscape of modern drug discovery, particularly within oncology and immunology, the development of targeted therapies has become paramount. Kinase inhibitors, for instance, have revolutionized treatment paradigms. However, a critical step in the preclinical development of any new chemical entity (NCE) is the unambiguous confirmation that it engages its intended molecular target within a relevant biological context. This guide provides a comparative overview of state-of-the-art methodologies for confirming target engagement, using derivatives of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, a scaffold with potential kinase inhibitory activity, as a case study.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
The Imperative of Target Engagement in Kinase Inhibitor Development
Confirming that a drug candidate physically interacts with its intended target within the complex milieu of a cell is a cornerstone of establishing its mechanism of action.[2][3] This validation provides confidence that the observed phenotypic effects are a direct consequence of on-target activity, rather than off-target effects or non-specific cytotoxicity. A lack of demonstrable target engagement is a significant contributor to the high attrition rates of drug candidates in clinical trials.[3] Therefore, employing orthogonal, robust, and quantitative methods to measure target engagement is not just a recommendation but a necessity for any successful drug discovery program.
This guide will compare three powerful and widely adopted techniques for confirming target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical assay that measures target engagement in intact cells and tissues.
-
Kinobeads Affinity Chromatography: A chemoproteomic approach for identifying kinase targets and assessing selectivity.
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique for detailed kinetic analysis of drug-target interactions.
Method 1: Cellular Thermal Shift Assay (CETSA®) - Engagement in a Physiological Context
CETSA is a powerful technique that allows for the detection of drug-target interactions in a native cellular environment.[4][5][6] The principle is based on the ligand-induced thermal stabilization of proteins.[5][7] When a small molecule binds to its target protein, the protein-ligand complex is often more resistant to thermal denaturation than the unbound protein.
Causality Behind Experimental Choices
The choice of CETSA as a primary assay is driven by its ability to provide evidence of target engagement within intact cells, thereby accounting for factors like cell permeability and intracellular drug concentrations.[8][9] This is a significant advantage over assays that use purified recombinant proteins.
Experimental Workflow: CETSA
The CETSA workflow can be broken down into several key stages, as illustrated below.
Caption: Competitive chemoproteomics workflow using Kinobeads.
Detailed Protocol: Kinobeads Competition Binding Assay
-
Lysate Preparation: Lyse cultured cells (a single cell line or a mixture to increase kinome coverage) in a mild lysis buffer to maintain native protein conformations. [10]2. Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the this compound derivative or vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to the lysate-compound mixtures and incubate to allow for competitive binding of kinases.
-
Washing: Wash the beads extensively to remove proteins that are not specifically bound.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry (e.g., using label-free quantification or tandem mass tags).
-
Data Analysis: Identify and quantify the proteins that were pulled down in each condition. Proteins that are true targets of the test compound will show a dose-dependent decrease in their abundance in the pulldown fractions, as the free compound outcompetes the Kinobeads for binding. [11][12]This data can be used to generate dose-response curves and determine the apparent dissociation constants (Kdapp) for multiple kinases simultaneously. [13]
Method 3: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics
SPR is a label-free, real-time optical biosensing technique that provides high-quality data on the kinetics (association and dissociation rates) and affinity of molecular interactions. [14][15]This method is invaluable for detailed characterization of the binding between a compound and a purified target protein.
Causality Behind Experimental Choices
SPR is employed when a precise, quantitative understanding of the binding kinetics is required. [16][17]This level of detail is often crucial for lead optimization, as the residence time of a drug on its target (related to the dissociation rate) can be a better predictor of efficacy than binding affinity alone.
Experimental Workflow: SPR
In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the test compound (analyte) is flowed over the surface.
Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol: SPR Analysis
-
Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Preparation: Prepare a series of precise dilutions of the this compound derivative in a suitable running buffer.
-
Binding Analysis:
-
Association: Inject each concentration of the compound over the sensor chip surface for a defined period and monitor the binding response in real-time.
-
Dissociation: After the association phase, switch back to flowing only the running buffer over the chip and monitor the dissociation of the compound from the target.
-
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound compound and prepare the surface for the next injection. [16]5. Data Analysis: The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD). [15]
Comparative Analysis of Target Engagement Assays
To aid in the selection of the most appropriate assay(s) for a given stage of a drug discovery project, the following table summarizes the key characteristics of CETSA, Kinobeads, and SPR.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads | Surface Plasmon Resonance (SPR) |
| Principle | Ligand-induced thermal stabilization | Competitive affinity chromatography | Change in refractive index upon binding |
| Biological Context | Intact cells, tissues, cell lysates | Cell lysates | Purified recombinant proteins |
| Labeling Requirement | Label-free [4] | Label-free | Label-free [14] |
| Primary Output | Thermal shift (ΔTm), dose-response curves | Target identity, selectivity profile, Kdapp | ka, kd, KD |
| Throughput | Moderate to high | Low to moderate | Moderate to high |
| Key Advantage | Confirms engagement in a physiological setting | Unbiased, proteome-wide selectivity | Precise kinetic and affinity data |
| Key Limitation | Target must be thermally stable; requires specific antibody | Limited to ATP-competitive binders [18] | Requires purified, active protein; in vitro |
Synthesizing the Data for a Complete Picture
No single method provides a complete picture of target engagement. The true power lies in the strategic integration of these orthogonal approaches. A typical workflow might be:
-
Initial Hit Validation (CETSA): Use CETSA to quickly confirm that a hit compound engages the primary target in a cellular context.
-
Selectivity Profiling (Kinobeads): For promising hits, use Kinobeads to understand their selectivity across the kinome and identify potential off-targets early in the process.
-
Lead Optimization (SPR): Employ SPR to guide structure-activity relationship (SAR) studies by providing precise kinetic data, helping to optimize for desired properties like long target residence time.
By employing a multi-faceted approach, researchers can build a robust and compelling data package that confirms not only if a compound binds its target, but also how it binds, how selectively it binds, and whether this binding occurs in the intended biological environment. This rigorous, evidence-based approach is fundamental to the successful translation of a promising chemical scaffold, such as the derivatives of this compound, into a viable clinical candidate.
References
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]
-
Perrin, J., Werner, T., Kurzawa, N., & Bergamini, G. (2020). Identifying drug targets in tissues and whole blood with thermal-shift profiling. Nature Biotechnology, 38(3), 303–313. [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]
-
Klaeger, S., Gohlke, B., Perrin, J., Cocci,G., & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Retrieved from [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]
-
Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P.-A., … Kuster, B. (2016). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 12(3), 147–149. [Link]
-
ResearchGate. (n.d.). Kinobeads workflow. [Image]. Retrieved from [Link]
-
Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell Chemical Biology, 25(3), 318-329.e10. [Link]
-
Gohlke, B., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 623(7987), 623–631. [Link]
-
Anselmo, A. C., & Mitragotri, S. (2014). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 190, 131–136. [Link]
-
Arosio, D., & Chiodelli, P. (2018). Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. Sensors, 18(10), 3244. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
CETSA. (n.d.). CETSA since 2013. Retrieved from [Link]
-
Cytiva. (n.d.). What is surface plasmon resonance (SPR)? Retrieved from [Link]
-
Nelson, R. W., Nedelkov, D., & Krone, J. R. (2025). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening. Biosensors, 15(6), 200. [Link]
-
Gan, X.-L., et al. (2011). 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1708. [Link]
-
Gan, X., et al. (2012). 2-Chloro-1-[4-(2,4-difluorobenzyl)piperazin-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o167. [Link]
-
ResearchGate. (2009). 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone. Retrieved from [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
-
Gan, X. L., et al. (2012). 2-Chloro-1-[4-(2,4-difluoro-benz-yl)piperazin-1-yl]ethanone. Acta Crystallographica. Section E, Structure reports online, 68(Pt 1), o167. [Link]
-
Liu, H., et al. (2015). Design and synthesis of novel 2-pyrazoline-1-ethanone derivatives as selective MAO inhibitors. Bioorganic & Medicinal Chemistry, 23(4), 748–757. [Link]
-
Lesyk, R., et al. (2021). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell, 37(4), 303-312. [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Engagement Assay Services [conceptlifesciences.com]
- 3. selvita.com [selvita.com]
- 4. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Analysis of the Safety Profiles of Phenylpiperazine-Based Compounds: A Guide for Researchers
The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a diverse array of therapeutic agents targeting the central nervous system (CNS).[1] From antidepressants and anxiolytics to antipsychotics, the versatility of this chemical moiety is undeniable. However, this structural diversity also gives rise to a spectrum of safety and tolerability profiles that warrant careful consideration in drug development. This guide provides a comparative analysis of the safety profiles of prominent phenylpiperazine-based compounds, supported by experimental data and methodologies, to aid researchers and drug development professionals in navigating the complexities of this important class of drugs.
Understanding the Landscape: A Comparative Overview of Key Phenylpiperazine Drugs
The safety profile of a phenylpiperazine-based drug is intricately linked to its specific substitutions and resulting pharmacological activity. While sharing a common core, their interactions with various receptors, ion channels, and metabolic enzymes dictate their therapeutic efficacy and adverse effect profiles. Here, we compare the safety profiles of five notable phenylpiperazine derivatives: trazodone, nefazodone, aripiprazole, ziprasidone, and vortioxetine.
Table 1: Comparative Safety Profiles of Selected Phenylpiperazine-Based Drugs
| Compound | Primary Therapeutic Use | Common Adverse Effects (>10% incidence) | Serious Adverse Effects/Black Box Warnings | Key Differentiating Safety Concerns |
| Trazodone | Antidepressant, Hypnotic | Drowsiness, dizziness, dry mouth, headache, nausea.[2][3] | Increased risk of suicidal thoughts and behaviors in young adults; Priapism; QT prolongation.[4][5] | High incidence of sedation, orthostatic hypotension.[4][5] |
| Nefazodone | Antidepressant | Dry mouth, sleepiness, nausea, dizziness, blurred vision.[6][7] | Hepatotoxicity (liver failure, leading to death or transplantation) ; Increased risk of suicidal thoughts and behaviors in young adults.[6][8] | Severe liver injury , leading to its withdrawal from many markets.[6] |
| Aripiprazole | Antipsychotic, Antidepressant (adjunct) | Headache, restlessness, dizziness, constipation, anxiety, insomnia, nausea.[9][10][11] | Increased mortality in elderly patients with dementia-related psychosis; Neuroleptic Malignant Syndrome (NMS); Tardive Dyskinesia; Compulsive behaviors (e.g., gambling).[10][12][13] | Akathisia (restlessness) and impulse-control disorders are notable.[9][12] |
| Ziprasidone | Antipsychotic | Somnolence, extrapyramidal symptoms, dizziness, nausea, headache, restlessness.[14][15][16] | Increased mortality in elderly patients with dementia-related psychosis; QT prolongation; Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[17] | Significant risk of QT interval prolongation, requiring careful cardiac monitoring.[17] |
| Vortioxetine | Antidepressant | Nausea, vomiting, constipation, abnormal dreams, sexual dysfunction.[18][19] | Increased risk of suicidal thoughts and behaviors in young adults; Serotonin Syndrome.[18][20] | High incidence of nausea, particularly at the beginning of treatment.[21][22] |
Delving Deeper: Mechanistic Insights into Phenylpiperazine Toxicity
The varied safety profiles of these compounds can often be traced back to their differing affinities for a range of receptors and their metabolic pathways.
Metabolism and Hepatotoxicity: The Case of Nefazodone
The severe hepatotoxicity associated with nefazodone serves as a critical cautionary tale in drug development.[6][8] While the exact mechanism is complex, it is understood that the metabolism of nefazodone can lead to the formation of reactive metabolites.
Caption: Simplified metabolic pathway of Nefazodone leading to potential hepatotoxicity.
The formation of a reactive quinone-imine metabolite is thought to play a significant role in the liver damage observed with nefazodone.[6] This underscores the importance of thorough metabolic profiling and reactive metabolite screening during preclinical development.
Off-Target Receptor Binding and Adverse Effects
The diverse side effect profiles of atypical antipsychotics like aripiprazole and ziprasidone are a direct consequence of their broad receptor binding profiles. For instance, antagonism at histaminic (H1) receptors contributes to sedation and weight gain, while antagonism at alpha-1 adrenergic receptors can lead to orthostatic hypotension.
Essential Experimental Protocols for Safety Assessment
A robust preclinical safety evaluation is paramount for any new phenylpiperazine-based drug candidate. The following are key in vitro and in vivo assays that form the foundation of this assessment.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are fundamental for early-stage screening to identify compounds that may cause cell damage or death.[23][24] These assays are crucial for eliminating overtly toxic candidates early in the drug discovery pipeline.[24][25]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cells (e.g., HepG2 for hepatotoxicity screening) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and appropriate controls (vehicle and positive control for cytotoxicity). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cardiotoxicity Assessment: The hERG Assay
Drug-induced prolongation of the QT interval is a major safety concern that can lead to life-threatening cardiac arrhythmias.[26][27] The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a primary target for many drugs that cause QT prolongation.[28] Therefore, an in vitro hERG assay is a critical component of preclinical safety testing.[29]
Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).[28]
-
Cell Preparation: Culture and prepare the cells for use in the automated patch clamp system according to the manufacturer's instructions.
-
Automated Patch Clamp: The automated system will establish a whole-cell patch clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit and measure the hERG tail current.[30]
-
Compound Application: Apply a range of concentrations of the test compound and a positive control (e.g., E-4031) to the cells.[28]
-
Data Acquisition and Analysis: Record the hERG current in the presence of the compound and calculate the percentage of inhibition. Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).
Caption: Preclinical safety assessment workflow for a new phenylpiperazine-based drug candidate.
In Vivo Preclinical Toxicology Studies
While in vitro assays provide valuable early data, in vivo studies are essential to understand the systemic effects of a drug candidate.[31][32] These studies are typically conducted in at least one rodent and one non-rodent species.[32]
Key Components of In Vivo Toxicology Studies:
-
Dose Range Finding Studies: Initial studies to determine the maximum tolerated dose (MTD).[32]
-
Repeat-Dose Toxicity Studies: Administration of the drug for a specified duration (e.g., 28 days) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[33]
-
Safety Pharmacology Studies: Evaluation of the effects on vital functions, including the cardiovascular, central nervous, and respiratory systems.[34]
-
Genotoxicity and Carcinogenicity Studies: Assessment of the potential to cause genetic mutations or cancer.
Conclusion and Future Directions
The phenylpiperazine scaffold will undoubtedly continue to be a fertile ground for the discovery of novel CNS-acting drugs. A thorough and comparative understanding of the safety profiles of existing compounds, coupled with a robust and mechanistically informed preclinical safety assessment strategy, is critical for the successful development of safer and more effective therapies. As our understanding of the intricate interplay between chemical structure, metabolic fate, and off-target interactions grows, so too will our ability to design the next generation of phenylpiperazine-based medicines with improved safety and tolerability.
References
-
NHS. Side effects of aripiprazole. Available from: [Link]
-
Mayo Clinic. (2026, January 1). Ziprasidone (oral route) - Side effects & dosage. Available from: [Link]
-
WebMD. (2024, June 12). Aripiprazole Side Effects: Common, Severe, and More. Available from: [Link]
-
MedlinePlus. (2025, October 15). Vortioxetine. Available from: [Link]
-
Wikipedia. Nefazodone. Available from: [Link]
-
Enzo Life Sciences. Cytotoxicity Assays | Life Science Applications. Available from: [Link]
-
MedlinePlus. (2025, October 15). Trazodone. Available from: [Link]
-
National Center for Biotechnology Information. (2020, March 6). Nefazodone - LiverTox. Available from: [Link]
-
Wikipedia. List of adverse effects of trazodone. Available from: [Link]
-
ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
-
Psychopharmacology Institute. (2014, December 13). Ziprasidone Adverse Effects. Available from: [Link]
-
GoodRx. Nefazodone: Uses, Side Effects, FAQs & More. Available from: [Link]
-
MedlinePlus. (2025, October 15). Aripiprazole. Available from: [Link]
-
MedlinePlus. (2025, November 15). Ziprasidone. Available from: [Link]
-
Poison Control. Trazodone: Side Effects, Interactions, and Overdose. Available from: [Link]
-
MentalHealth.com. Nefazodone. Available from: [Link]
-
Wikipedia. Aripiprazole. Available from: [Link]
-
National Center for Biotechnology Information. (2023, July 31). Trazodone - StatPearls. Available from: [Link]
-
Wikipedia. Ziprasidone. Available from: [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]
-
RxList. Ziprasidone: Side Effects, Uses, Dosage, Interactions, Warnings. Available from: [Link]
-
NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]
-
Mayo Clinic. Trazodone (oral route) - Side effects & dosage. Available from: [Link]
-
Mayo Clinic. Nefazodone (oral route) - Side effects & dosage. Available from: [Link]
-
Mayo Clinic. Vortioxetine (oral route) - Side effects & dosage. Available from: [Link]
-
Siloam Hospitals. (2025, March 25). Vortioxetine - Drug Benefits, Composition Dosage, Side Effects. Available from: [Link]
-
National Center for Biotechnology Information. (2019, June 28). Risks Associated with Vortioxetine in the Established Therapeutic Indication. Available from: [Link]
-
Cleveland Clinic. Abilify (Aripiprazole): Uses & Side Effects. Available from: [Link]
-
Cleveland Clinic. Vortioxetine (Trintellix): Uses & Side Effects. Available from: [Link]
-
National Center for Biotechnology Information. (2022, August 29). The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms. Available from: [Link]
-
Molecular Devices. Cardiotoxicity, Cardiac Toxicity. Available from: [Link]
-
Slideshare. hERG Assay. Available from: [Link]
-
National Center for Biotechnology Information. (2019, May 22). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Available from: [Link]
-
Allucent. CNS Risk Assessment in Preclinical Development. Available from: [Link]
-
Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
National Center for Biotechnology Information. (2022, January 1). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]
-
U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]
-
ResearchGate. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues | Request PDF. Available from: [Link]
-
U.S. Food and Drug Administration. (2023, June 2). Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. Available from: [Link]
-
PubMed. (2011, May 1). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Available from: [Link]
-
Bio-Rad. The Crucial Role of preclinical toxicology studies in Drug Discovery. Available from: [Link]
-
National Center for Biotechnology Information. (2009, June 12). The basics of preclinical drug development for neurodegenerative disease indications. Available from: [Link]
-
ResearchGate. Chemical structures of piperazine-based drugs commonly encountered in 'party pill' preparations. TFMPP, trifluoromethylphenylpiperazine; MeOPP, methoxyphenylpiperazine; BZP, benzylpiperazine. Available from: [Link]
-
ResearchGate. (2025, August 10). Metabolic interactions with piperazine-based 'party pill' drugs. Available from: [Link]
-
ScienceDirect. Preclinical Safety Assessment: General and Genetic Toxicology. Available from: [Link]
-
PubMed. (2011, July 11). Current awareness of piperazines: pharmacology and toxicology. Available from: [Link]
-
Comparative Biosciences, Inc. Toxicology in Preclinical Studies. Available from: [Link]
-
Wikipedia. Phenylpiperazine. Available from: [Link]
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. List of adverse effects of trazodone - Wikipedia [en.wikipedia.org]
- 3. poison.org [poison.org]
- 4. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Trazodone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Nefazodone - Wikipedia [en.wikipedia.org]
- 7. Nefazodone: Uses, Side Effects, FAQs & More - GoodRx [goodrx.com]
- 8. Nefazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Side effects of aripiprazole - NHS [nhs.uk]
- 10. Aripiprazole Side Effects: Common, Severe, and More [webmd.com]
- 11. Aripiprazole: MedlinePlus Drug Information [medlineplus.gov]
- 12. Aripiprazole - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 15. Ziprasidone: MedlinePlus Drug Information [medlineplus.gov]
- 16. Ziprasidone - Wikipedia [en.wikipedia.org]
- 17. Ziprasidone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. Vortioxetine: MedlinePlus Drug Information [medlineplus.gov]
- 19. siloamhospitals.com [siloamhospitals.com]
- 20. Vortioxetine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 21. RisksAssociated with Vortioxetine in the Established Therapeutic Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. my.clevelandclinic.org [my.clevelandclinic.org]
- 23. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 24. opentrons.com [opentrons.com]
- 25. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 26. hERG Assay | PPTX [slideshare.net]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 29. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. hoeford.com [hoeford.com]
- 32. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Redirecting [linkinghub.elsevier.com]
- 34. allucent.com [allucent.com]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds are but one part of the equation. The responsible management of chemical waste is a critical, non-negotiable aspect of laboratory excellence and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone, ensuring the safety of laboratory personnel and adherence to regulatory standards. Our focus extends beyond mere procedural instruction; we aim to instill a deep understanding of the principles behind these essential safety measures.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents multiple health risks.[1]
Primary Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Given its chemical structure as a chlorinated organic compound, it is prudent to handle this compound as a hazardous substance. The U.S. Environmental Protection Agency (EPA) designates many chlorinated hydrocarbon wastes as listed hazardous wastes under the Resource Conservation and Recovery Act (RCRA), necessitating stringent disposal protocols.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound for any purpose, including disposal:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can lead to irritation. |
| Body Protection | A lab coat, and a chemical-resistant apron | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent respiratory irritation from dust or aerosols. |
Spill Management: Immediate and Effective Response
In the event of a spill, a swift and informed response is crucial to mitigate exposure and prevent environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should be conducted under a chemical fume hood.[4]
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if the compound is in solution), use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[1]
-
Collection: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Waste Segregation and Containment: A Critical Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[5][6] this compound waste falls under the category of halogenated organic waste .[7][8]
Key Segregation Principles:
-
Dedicated Container: Use a designated, properly labeled hazardous waste container for all waste containing this compound.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
No Mixing: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[8][9]
-
Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and is kept securely closed except when adding waste.
Disposal Pathway: From Laboratory to Final Disposition
The ultimate disposal of this compound must be managed through your institution's hazardous waste program, which will contract with a licensed hazardous waste disposal company.
Disposal Workflow:
High-temperature incineration is the preferred and most common disposal method for halogenated organic compounds. This process effectively destroys the molecule, preventing its release into the environment.[10][11]
Decontamination of Labware and Surfaces
All labware and surfaces that have come into contact with this compound must be thoroughly decontaminated.
Decontamination Protocol:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this solvent rinse as halogenated organic waste.
-
Secondary Wash: Wash the rinsed items with soap and warm water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Surface Cleaning: For benchtops and other surfaces, wipe down with a solvent-dampened cloth, followed by a soap and water wash. Dispose of the cleaning materials as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, scientific integrity, and environmental protection. By adhering to these detailed procedures, researchers can confidently manage this chemical waste stream, ensuring a safe working environment for themselves and their colleagues. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety department for any additional requirements.
References
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- U.S. Environmental Protection Agency. (1987, December). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- AK Scientific, Inc. (n.d.). This compound.
- CymitQuimica. (2024, December 19). Safety Data Sheet - this compound.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- ChemicalBook. (n.d.). 14761-39-8(2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE) Product Description.
- ChemicalBook. (2022, December 31). 2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE - Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one | 14761-39-8.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
- U.S. Environmental Protection Agency. (1989, November 21). LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL CATALYZED PRO.
- Public Health Agency of Canada. (n.d.). Decontamination Validation of the BSL-4 Chemical Disinfectant Deluge Shower System. Retrieved from Public Health Agency of Canada website.
- University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from UGA Environmental Safety Division website.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- National Center for Biotechnology Information. (n.d.). Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging.
- Robert Koch Institute. (n.d.). Hygiene requirements for cleaning and disinfection of surfaces: recommendation of the Commission for Hospital Hygiene and Infection Prevention (KRINKO) at the Robert Koch Institute.
- ResearchGate. (n.d.). (PDF) Decontamination of common healthcare facility surfaces contaminated with SARS-CoV-2 using peracetic acid dry fogging.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. epa.gov [epa.gov]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. actenviro.com [actenviro.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Operational Guide for the Safe Handling of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS No. 14761-39-8). The protocols outlined herein are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.
Hazard Analysis and Compound Profile
This compound is a substituted piperazine derivative containing a reactive α-chloro-ketone functional group. While comprehensive toxicological data for this specific molecule is not widely available, a Safety Data Sheet (SDS) has classified it with the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The assigned GHS07 pictogram (exclamation mark) underscores these irritant and acute toxicity warnings[1]. The core chemical structure informs our recommended precautions. The α-chloro-ketone moiety is a known electrophile and alkylating agent, which is the likely mechanism for its irritant properties. Halogenated hydrocarbons can exhibit toxicity, with effects on the liver and kidneys, and may act as anesthetics at high concentrations[2]. The piperazine scaffold is bioactive and, in many derivatives, can cause skin and respiratory irritation[3][4][5]. Therefore, this compound must be handled with the assumption that it is a potent irritant and moderately toxic substance.
Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is mandatory to prevent exposure. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Lab Coat/Body Protection | Respiratory Protection |
| Weighing/Transfer (Solid) | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a full-face shield. | Standard lab coat fully buttoned. Consider a disposable gown over the lab coat. | Required if not performed in a certified chemical fume hood. A NIOSH-approved respirator with an organic vapor cartridge is recommended[6]. |
| Solution Preparation | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles. A face shield is recommended. | Standard lab coat fully buttoned. | All manipulations must be performed in a certified chemical fume hood[1]. |
| Reaction Work-up/Quenching | Double-gloved with nitrile or neoprene gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a standard lab coat. | All manipulations must be performed in a certified chemical fume hood. |
| Waste Handling/Disposal | Heavy-duty nitrile or neoprene gloves. | Chemical safety goggles and a full-face shield. | Chemical-resistant apron over a standard lab coat. | Work in a well-ventilated area, preferably a fume hood. |
Causality of PPE Choices:
-
Double Gloving: This practice minimizes the risk of exposure from a single point of failure (e.g., a small tear or puncture). Nitrile and neoprene offer good resistance to a broad range of organic chemicals[7].
-
Face Shield: A face shield provides a secondary barrier against splashes, which is critical during solution transfers and reaction work-ups where the risk of accidental splashing is highest.
-
Chemical Fume Hood: This is the most critical engineering control. It protects the user from inhaling the powdered compound or any vapors, which are known respiratory irritants[1][4].
Step-by-Step Handling and Operational Protocol
Adherence to a strict, methodical workflow is essential for safety. The following diagram and protocol outline the lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for safe handling from preparation to disposal.
Experimental Protocol:
-
Preparation and Area Setup:
-
Before handling the compound, ensure an eyewash station and safety shower are accessible and unobstructed[7].
-
Don all required PPE as specified in the table above.
-
Prepare your designated workspace within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary glassware and equipment before retrieving the compound.
-
-
Weighing and Transfer:
-
Perform all weighing operations within the fume hood to contain any dust[1].
-
Use a tared, anti-static weigh boat or glass container.
-
Carefully transfer the desired amount of the solid compound using a spatula. Avoid generating dust.
-
Close the primary container tightly immediately after use and wipe it down with a damp cloth before returning it to its designated storage location. Store in a cool, dry, and well-ventilated area[1].
-
-
Dissolution and Reaction:
-
To dissolve, add the solvent to the vessel containing the weighed solid. Do not add the solid to a large volume of solvent, as this can increase the risk of splashing.
-
If the dissolution is exothermic, add the solvent slowly and consider using an ice bath for cooling.
-
All subsequent reaction steps must be carried out within the fume hood.
-
-
Post-Reaction and Cleanup:
-
Quench the reaction mixture using an appropriate and controlled method.
-
Decontaminate all glassware by rinsing with a suitable solvent (e.g., acetone), followed by a wash with sodium hypochlorite solution, and then a final wash with soap and water[4].
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][6].
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[6].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink two glasses of water. Seek immediate medical attention[8].
-
Spill:
-
Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a sealed container for disposal as hazardous waste.
-
Major Spill: Evacuate the immediate area and alert colleagues. Prevent the spill from entering drains[3]. Contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, absorbent paper, and any excess solid compound should be collected in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."
-
Liquid Waste: All solutions and rinseates containing the compound should be collected in a sealed, properly labeled container for "Halogenated Organic Liquid Waste."
-
Disposal: All waste must be disposed of through your institution's official EH&S program. Do not pour any material down the drain[5].
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- Safety Data Sheet for this compound. (2024). CymitQuimica.
- How to transport the Piperazine Series safely? (2025). Blog - BTC.
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- Piperazine Safety Data Sheet. (2023). European Directorate for the Quality of Medicines & HealthCare.
- This compound Product Page. AK Scientific, Inc.
- Safety Data Sheet for 2-CHLORO-1-(4-PHENYLPIPERAZINO)ETHAN-1-ONE. (2022). ChemicalBook.
- 2-chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one Product Page. Sigma-Aldrich.
- 14761-39-8 Product Description. ChemicalBook.
- Piperazine Safety Data Sheet. (2025). Sigma-Aldrich.
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones. (2025). ResearchGate.
- 2-Chloro-1-(3,4-difluorophenyl)ethanone Safety Data Sheet. Echemi.
- 1-Phenylpiperazine Safety Data Sheet. (2024). Sigma-Aldrich.
- Piperazine Hazard Summary. New Jersey Department of Health.
- Safe and Efficient Preparative Approach to Chiral α-Chloroketones. (2024). Journal of Organic and Pharmaceutical Chemistry.
- Hazards of Functional Groups. Cornell University Environmental Health and Safety.
- Material Safety Data Sheet - 1-(4-Chlorobenzhydryl)piperazine. Cole-Parmer.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. nj.gov [nj.gov]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
